Lysine(crotonyl)-OH
Description
Propriétés
IUPAC Name |
(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-NCJLJLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Crotonylome: A Technical Guide to the Biological Significance and Analysis of Protein Crotonylation
This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of protein crotonylation, a pivotal post-translational modification (PTM). We will delve into the core molecular mechanisms governing this modification, its diverse biological functions, and its emerging role in human health and disease. This document is structured to provide not only a comprehensive theoretical framework but also actionable, field-proven experimental insights and protocols.
Introduction: A New Frontier in Post-Translational Modification
First identified in 2011, lysine crotonylation (Kcr) is a dynamic and evolutionarily conserved PTM involving the addition of a crotonyl group to the ε-amino group of a lysine residue.[1][2][3] This modification neutralizes the positive charge of lysine and introduces a unique planar, hydrophobic moiety conferred by the crotonyl group's carbon-carbon double bond.[3][4] These distinct structural features suggest that crotonylation may have biological functions that are different from the more extensively studied lysine acetylation.[2][4] Indeed, while sharing some regulatory enzymes with acetylation, protein crotonylation has emerged as a distinct regulator of critical cellular processes, including gene transcription, metabolism, and DNA damage repair.[1][5] Its dysregulation has been increasingly implicated in a range of pathologies, most notably cancer.[1][2][4][6]
This guide will navigate the intricate landscape of protein crotonylation, from the fundamental enzymatic machinery that governs its dynamics to its broad impact on cellular function and its potential as a therapeutic target.
The Regulatory Machinery of Protein Crotonylation: Writers, Erasers, and Readers
The cellular landscape of protein crotonylation is dynamically maintained by a trio of protein classes: "writers" that install the modification, "erasers" that remove it, and "readers" that recognize and bind to crotonylated lysine residues to elicit downstream effects.[4][7][8]
Writers: The Crotonyltransferases
The primary writers of lysine crotonylation are enzymes with histone acetyltransferase (HAT) activity, demonstrating a significant overlap in the enzymatic machinery between these two modifications.[8]
-
p300/CBP: The paralogous transcriptional co-activators p300 and CBP are major histone crotonyltransferases (HCTs).[5][9][10] They utilize crotonyl-CoA as a substrate to catalyze the crotonylation of histones, thereby directly linking cellular metabolism to epigenetic regulation.[11] p300-mediated histone crotonylation has been shown to be a more potent activator of transcription in vitro than histone acetylation.[10][11]
-
MOF (Males absent on the first): This MYST family histone acetyltransferase also exhibits HCT activity, capable of catalyzing crotonylation on multiple histone sites.[9][12]
The level of intracellular crotonyl-CoA, a key metabolic intermediate derived from fatty acid β-oxidation and the metabolism of lysine and tryptophan, is a critical determinant of the extent of protein crotonylation.[4][9] The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) can convert crotonate into crotonyl-CoA, directly influencing histone crotonylation levels.[4][13]
Erasers: The Decrotonylases
The removal of crotonylation is catalyzed by histone deacetylases (HDACs), further highlighting the enzymatic crosstalk with acetylation.[4][8]
-
Class I HDACs (HDAC1, 2, 3): These zinc-dependent deacetylases have been shown to possess robust decrotonylase activity both in vitro and in vivo.[4][10]
-
Sirtuins (Class III HDACs): The NAD+-dependent sirtuins, particularly SIRT1, SIRT2, and SIRT3, also function as erasers of lysine crotonylation.[4][10]
Readers: The Effectors of Crotonylation
"Reader" proteins specifically recognize and bind to crotonylated lysine residues, translating the modification into a functional outcome.
-
YEATS Domain-Containing Proteins: The YEATS domain of proteins such as AF9 has a higher binding affinity for crotonyl-lysine compared to acetyl-lysine.[7] This selective recognition is crucial for recruiting transcriptional machinery to crotonylated chromatin regions.[7]
-
Double PHD Finger (DPF) Domain: The DPF domain of proteins like DPF2 (also known as BAF45d) also preferentially binds to crotonylated histones.[10]
The interplay between these writers, erasers, and readers dictates the dynamic landscape of the crotonylome and its influence on cellular processes.
Diagram of Protein Crotonylation Regulation
Caption: The dynamic regulation of protein crotonylation.
Biological Functions of Protein Crotonylation
Protein crotonylation is not merely a static mark but a dynamic regulator of a wide array of cellular functions. Its influence extends from the nucleus, where it modulates gene expression, to the cytoplasm and mitochondria, where it impacts metabolism and other key processes.[4]
Transcriptional Regulation
Histone crotonylation is a potent activator of gene transcription.[5][7] It is enriched at the transcriptional start sites (TSS) and enhancers of active genes.[4] The unique structure of the crotonyl group is thought to induce a more open chromatin state than acetylation, facilitating the binding of transcriptional machinery.[3] For instance, in response to inflammatory stimuli in macrophages, p300-catalyzed histone crotonylation at the promoters of inflammatory genes like Il6 and Gbp2 leads to their enhanced expression.
Metabolic Regulation
Beyond its role in epigenetics, crotonylation of non-histone proteins is emerging as a key regulator of metabolism.[4][14] Proteomic studies have identified numerous crotonylated proteins involved in metabolic pathways such as glycolysis, the citrate cycle, and fatty acid metabolism.[4][14] For example, crotonylation of the glycolytic enzyme ENO1 has been shown to enhance its activity, promoting the growth and migration of colorectal cancer cells.[9]
DNA Damage and Repair
Crotonylation also plays a role in the cellular response to DNA damage. The DNA repair protein Replication Protein A1 (RPA1) is crotonylated, and this modification is regulated by the crotonyl-CoA hydratase CDYL. Changes in RPA1 crotonylation levels affect its interaction with single-stranded DNA and its function in homologous recombination-mediated DNA repair.
Other Cellular Processes
The influence of crotonylation extends to a variety of other cellular processes, including:
-
Spermatogenesis: Histone crotonylation is highly enriched in male germ cells and plays a critical role in sex chromosome gene expression during spermatogenesis.[4][9]
-
Cell Cycle: Crotonylation of proteins like HDAC1 can influence cell cycle progression.[15]
-
Stem Cell Differentiation: Crotonylation is involved in regulating the differentiation of embryonic stem cells.[9]
Protein Crotonylation in Disease
Given its fundamental roles in cellular regulation, it is not surprising that aberrant protein crotonylation is associated with a growing number of human diseases.
Cancer
The link between protein crotonylation and cancer is particularly strong.[1][4][6] Dysregulation of crotonylation has been observed in various cancers, including:
-
Hepatocellular Carcinoma (HCC): Changes in histone crotonylation levels have been linked to the proliferation of HCC cells.[6]
-
Colorectal Cancer (CRC): As mentioned, crotonylation of ENO1 promotes CRC cell growth and migration.[9]
-
Lung Cancer: Crotonylation has been identified on numerous proteins in non-small cell lung cancer (NSCLC) cells, and the crotonylation of BEX2 promotes tumor growth.[4][9]
-
Cervical Cancer: The p300-mediated crotonylation of HNRNPA1 promotes the proliferation and invasion of HeLa cells.[4][7]
The altered crotonylation patterns in cancer can result from changes in the levels of crotonyl-CoA, or the dysregulation of writer, eraser, or reader proteins.[1] This makes the crotonylation machinery a promising target for novel cancer therapies.
Inflammatory and Metabolic Diseases
Emerging evidence also connects protein crotonylation to inflammatory and metabolic disorders. For instance, histone crotonylation is implicated in acute kidney injury, where it appears to play a protective role by reducing inflammation.[9]
Neurological Disorders
Changes in histone crotonylation levels have been observed in mouse models of developmental and psychiatric disorders, suggesting a potential role in the pathophysiology of neurological diseases.[16][17]
Experimental Workflows for Studying Protein Crotonylation
Investigating the crotonylome requires a specialized set of experimental tools and techniques. This section provides an overview of key workflows and detailed protocols for the detection, enrichment, and functional analysis of protein crotonylation.
Experimental Workflow for Crotonylome Analysis
Caption: A typical workflow for proteomic analysis of crotonylation.
Detection and Enrichment of Crotonylated Proteins
The low abundance of crotonylated proteins necessitates highly sensitive and specific detection methods.
-
Antibodies: The development of high-affinity antibodies specific for crotonyl-lysine has been instrumental in the study of this PTM. These antibodies are used for Western blotting, immunofluorescence, and, crucially, for the enrichment of crotonylated proteins and peptides.
-
Immunoaffinity Enrichment: This is the gold-standard method for isolating crotonylated proteins or peptides from complex biological samples prior to mass spectrometry analysis.
Protocol: Immunoaffinity Enrichment of Crotonylated Peptides
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase/decrotonylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Lyophilize the desalted peptides.
-
-
Immunoaffinity Enrichment:
-
Resuspend the lyophilized peptides in an immunoprecipitation (IP) buffer.
-
Add anti-crotonyl-lysine antibody-conjugated beads and incubate with gentle rotation at 4°C for 2-4 hours.
-
Wash the beads extensively with IP buffer and then with water to remove non-specifically bound peptides.
-
Elute the enriched crotonylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).
-
-
Desalting and Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 tip.
-
Lyophilize the enriched peptides and store at -80°C until LC-MS/MS analysis.
-
Mass Spectrometry-Based Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for the large-scale identification and quantification of crotonylation sites.
Protocol: LC-MS/MS Analysis of Crotonylated Peptides
-
LC Separation:
-
Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the sample onto a reversed-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
-
MS/MS Analysis:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and selecting the most abundant peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
The search parameters should include crotonylation of lysine as a variable modification.
-
The identified crotonylated peptides are filtered based on a false discovery rate (FDR) of <1%.
-
For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed.
-
Functional Characterization of Protein Crotonylation
Once crotonylation sites are identified, their functional significance can be investigated using a variety of approaches.
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to map the genomic localization of specific histone crotonylation marks.
Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Crotonylation
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear it into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K18cr) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific genomic loci by qPCR or perform high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the mark.
-
-
In Vitro Enzymatic Assays: These assays are used to confirm the activity of putative writers and erasers and to study their kinetics.
Protocol: In Vitro Histone Crotonyltransferase (HCT) Assay
-
Reaction Setup:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), combine recombinant histone substrate (e.g., histone H3), recombinant HCT enzyme (e.g., p300), and crotonyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the level of histone crotonylation by Western blotting using a site-specific or pan-crotonyl-lysine antibody.
-
Protocol: In Vitro Histone Decrotonylase (HDCR) Assay
-
Substrate Preparation:
-
Prepare crotonylated histone substrate by performing a large-scale in vitro HCT reaction and subsequently removing the HCT enzyme.
-
-
Reaction Setup:
-
In a suitable reaction buffer, combine the crotonylated histone substrate and the recombinant HDCR enzyme (e.g., HDAC1).
-
Incubate the reaction at 37°C and take aliquots at different time points.
-
-
Analysis:
-
Stop the reaction in the aliquots by adding SDS-PAGE loading buffer.
-
Analyze the decrease in histone crotonylation over time by Western blotting.
-
Quantitative Data Summary
| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax | Reference |
| p300 | Crotonyl-CoA | ~130 | - | [11] |
| p300 | Acetyl-CoA | ~2 | - | [11] |
| HDAC1 | H3K18cr peptide | ~50 | - | [11] |
| HDAC1 | H3K18ac peptide | ~100 | - | [11] |
Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used. The values presented here are for comparative purposes.
Conclusion and Future Perspectives
Protein crotonylation has rapidly evolved from a novel discovery to a recognized key player in cellular regulation and disease. Its intricate connection to cellular metabolism and its distinct functional consequences set it apart from other acyl modifications. The continued development of advanced analytical tools, including more specific antibodies and improved mass spectrometry workflows, will undoubtedly uncover even deeper layers of the crotonylome.
For researchers in both academia and industry, the study of protein crotonylation offers exciting opportunities. A deeper understanding of its regulatory mechanisms will provide novel insights into fundamental biology. For drug development professionals, the writers, erasers, and readers of crotonylation represent a promising new class of therapeutic targets for a range of diseases, particularly cancer. The journey into the crotonylome is just beginning, and the path ahead promises to be rich with discovery.
References
- Yang, S., Fan, X., & Yu, W. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. Cells, 13(21), 1812. [Link]
- Liu, B., et al. (2022). Emerging roles of non-histone protein crotonylation in biomedicine. Cell & Bioscience, 12(1), 1-15. [Link]
- Wei, W., et al. (2025). Protein crotonylation in cancer: mechanisms, functions, and therapeutic potential.
- Yang, S., Fan, X., & Yu, W. (2024).
- Wang, S., et al. (2021). Protein crotonylation: Basic research and clinical diseases. Clinica Chimica Acta, 523, 262-271. [Link]
- Profacgen. (n.d.).
- Li, Y., et al. (2022). Crotonylation modification and its role in diseases. Frontiers in Pharmacology, 13, 969513. [Link]
- Wei, W., et al. (2017). Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions. Journal of Proteome Research, 16(4), 1743-1752. [Link]
- Liu, S., et al. (2021). Histone crotonylation in tumors (Review). Oncology Reports, 46(5), 1-12. [Link]
- Wang, S., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Biological Sciences, 17(13), 3441. [Link]
- Wei, W., et al. (2017). Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions. PubMed. [Link]
- Li, Y., et al. (2022). Crotonylation modification and its role in diseases.
- Gowans, G. J., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology, 9, 660538. [Link]
- Li, Y., et al. (2022). Crotonylation modification and its role in diseases. PMC. [Link]
- Wang, S., et al. (2021). Protein crotonylation: Basic research and clinical diseases.
- Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Bio-protocol, 8(14), e2924. [Link]
- Liu, S., et al. (2022). Histone crotonylation in neurobiology: to be or not to be?.
- Li, Y., & Wang, D. (2021). Histone crotonylation-centric gene regulation.
- Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell, 58(2), 203-215. [Link]
- Liu, S., et al. (2017). Metabolic regulation of Kcr. Cell Research, 27(8), 1076-1079. [Link]
- Li, Y., & Wang, D. (2021). The mechanisms, regulations, and functions of histone lysine crotonylation. Signal Transduction and Targeted Therapy, 6(1), 1-11. [Link]
- Sabari, B. R., et al. (2015).
- Liu, X., et al. (2017). Characterization of the histone crotonyltransferase (HCT) activity of MOF and its yeast homolog Esa1. Scientific Reports, 7(1), 1-11. [Link]
- Li, Y., & Wang, D. (2021). Histone crotonylation-centric gene regulation.
- Liu, K., et al. (2018). Enrichment analysis of crotonylated proteins. (a) GO-based enrichment...
Sources
- 1. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nonradioactive in vitro assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. epigenome-noe.net [epigenome-noe.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Role of Crotonyl-CoA in Cellular Metabolism
Abstract
Crotonyl-coenzyme A (crotonyl-CoA) is a pivotal, albeit low-abundance, short-chain acyl-CoA intermediate that sits at the crossroads of major metabolic and signaling pathways.[1][2] Traditionally recognized for its role in fatty acid and amino acid catabolism, recent discoveries have unveiled its profound function as a substrate for histone lysine crotonylation (Kcr), a post-translational modification that directly links cellular metabolic states to epigenetic regulation and gene expression.[3][4] This technical guide provides an in-depth exploration of the synthesis, degradation, and diverse cellular functions of crotonyl-CoA. We will dissect the core metabolic pathways where it is a key player, examine the enzymatic machinery that governs its flux, and detail its critical role as an epigenetic regulator. Furthermore, this guide offers field-proven experimental protocols for the robust analysis of crotonyl-CoA and its associated enzymatic activities, designed for researchers, scientists, and drug development professionals seeking to investigate this multifaceted molecule.
The Metabolic Nexus: Sources and Fates of Crotonyl-CoA
Crotonyl-CoA is primarily generated within the mitochondria through the catabolism of fatty acids and specific amino acids. Its subsequent fate is determined by the metabolic demands of the cell, where it can be channeled into energy production or utilized in biosynthetic and regulatory processes.
Mitochondrial Generation of Crotonyl-CoA
The mitochondrial matrix is the primary site of endogenous crotonyl-CoA synthesis.
-
1.1.1 Fatty Acid β-Oxidation: During the catabolism of even-chain fatty acids, crotonyl-CoA is formed from butyryl-CoA in a dehydrogenation reaction catalyzed by short-chain acyl-CoA dehydrogenase (ACADS).[5][6] This reaction is a standard step in the iterative cycle of β-oxidation, which shortens the fatty acyl chain by two carbons in each round.
-
1.1.2 Amino Acid Catabolism: The degradation pathways of the essential amino acids L-lysine and L-tryptophan converge to produce crotonyl-CoA.[5][7] A key enzyme in this process is glutaryl-CoA dehydrogenase (GCDH), which catalyzes the oxidative decarboxylation of glutaryl-CoA to yield crotonyl-CoA.[8] Defects in GCDH are associated with the metabolic disorder glutaric aciduria type I.[8]
Figure 2: The divergent metabolic and regulatory fates of crotonyl-CoA.
The Crotonase Superfamily: Master Regulators of Crotonyl-CoA Flux
The metabolism of crotonyl-CoA is orchestrated by enzymes belonging to the crotonase superfamily, which share a conserved structural fold and a common mechanistic feature of stabilizing an enolate anion intermediate. [9][10]
Enoyl-CoA Hydratase (Crotonase): The Canonical Player
Enoyl-CoA hydratase (ECHS1 in humans) is the archetypal member of this family, catalyzing the syn-addition of a water molecule across the double bond of crotonyl-CoA. [11][12]
-
Structure and Mechanism: These enzymes typically form trimers or dimers of trimers, with each active site containing a conserved "oxyanion hole". [10]This feature, formed by two backbone NH groups, stabilizes the negative charge on the thioester carbonyl oxygen of the enolate intermediate that forms after a catalytic glutamate residue abstracts a proton. [9][13]This mechanism efficiently lowers the activation energy for the hydration reaction.
-
Causality in Experimental Design: When designing assays to measure crotonase activity, it is crucial to understand its mechanism. Spectrophotometric assays are effective because they directly measure the disappearance of the α,β-unsaturated double bond of crotonyl-CoA, which has a characteristic absorbance maximum around 263 nm. This provides a real-time, continuous measure of enzyme activity.
Chromodomain Y-like (CDYL): The Nuclear Regulator
The discovery of the chromodomain Y-like (CDYL) protein as a nuclear crotonyl-CoA hydratase has revolutionized our understanding of epigenetic regulation. [1]
-
Dual Functionality: CDYL possesses an N-terminal chromodomain that binds to modified histones and a C-terminal domain with enoyl-CoA hydratase activity. [14]This unique structure allows it to be recruited to specific chromatin regions and locally deplete the pool of crotonyl-CoA by converting it to β-hydroxybutyryl-CoA. [1]
-
Trustworthiness of the Model: This model provides a self-validating system for the negative regulation of histone crotonylation. By enzymatically removing the substrate, CDYL directly suppresses the modification, linking its catalytic activity to a functional transcriptional outcome. Overexpression of wild-type CDYL should decrease histone crotonylation, while a catalytically dead mutant should not, providing a clear experimental validation of its function. [1][5]
An Epigenetic Signal: Crotonyl-CoA and Histone Crotonylation
The concentration of crotonyl-CoA directly influences the epigenetic landscape of the cell. [2]
Histone Lysine Crotonylation (Kcr) as a Transcriptionally Activating Mark
Histone crotonylation is a dynamic post-translational modification found on lysine residues that is strongly associated with transcriptionally active regions of chromatin, including promoters and enhancers. [1][2]Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription to an even greater degree than the well-studied modification, histone acetylation. [2]
The Regulatory Machinery: Writers, Erasers, and Readers
The levels of histone Kcr are dynamically controlled by a set of regulatory proteins.
-
Writers (Crotonyltransferases): The acetyltransferases p300 and CBP are the primary known "writers" of Kcr, exhibiting histone crotonyltransferase (HCT) activity. [2][15]* Erasers (Decrotonylases): Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3, have been shown to possess decrotonylase activity, effectively "erasing" the mark. [16]* Readers: Proteins containing a YEATS domain have been identified as specific "readers" of the Kcr mark, translating the epigenetic signal into downstream cellular responses. [1]
Sources
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for Crotonoyl-CoA (HMDB0002009) [hmdb.ca]
- 9. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crotonase family - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 13. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysine Crotonylation: From Core Mechanisms to Therapeutic Frontiers
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Dawn of a New Modification - Discovery and Core Concepts
First identified in 2011, lysine crotonylation is a novel PTM where a crotonyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification neutralizes the positive charge of lysine, akin to the well-studied process of acetylation, thereby altering protein structure and function.[2][3][4] Structurally, the crotonyl group is a four-carbon moiety with a distinctive carbon-carbon double bond, which suggests it may have unique biological roles that distinguish it from other acylations.[5][6][7]
Initially discovered on histones, Kcr was found to be specifically enriched at active gene promoters and potential enhancers in mammalian cells, hinting at its significant role in gene regulation.[1][8] Subsequent research has revealed that crotonylation is not limited to histones; it is a widespread modification found on a plethora of non-histone proteins, implicating it in nearly all major biological processes.[1][5][9]
Section 2: The Regulatory Machinery of Lysine Crotonylation
The dynamic nature of lysine crotonylation is maintained by a trio of molecular players: "writers," "erasers," and "readers." These enzymes and protein domains work in concert to add, remove, and recognize the crotonyl mark, thereby controlling its downstream signaling effects.
Writers: The Catalysts of Crotonylation
The enzymes that catalyze the addition of the crotonyl group are known as crotonyltransferases. Interestingly, several histone acetyltransferases (HATs) have been shown to possess crotonyltransferase activity.[1] The primary families of these "writers" include:
-
p300/CBP (CREB-binding protein): These are prominent histone acetyltransferases that also exhibit robust crotonyltransferase activity.[5][9]
-
MYST family: This family, which includes members like hMOF (human males absent on the first), also contributes to histone and non-histone crotonylation.[5][9]
-
GNAT (Gcn5-related N-acetyltransferase) family: PCAF, a member of this family, has been identified as a non-histone crotonyltransferase.[5][9]
The availability of the substrate, crotonyl-coenzyme A (crotonyl-CoA), is a critical factor influencing the rate of crotonylation.[3][4][10] Crotonyl-CoA is an intermediate in several metabolic pathways, including the metabolism of fatty acids and certain amino acids, linking cellular metabolic states directly to this epigenetic modification.[3][4]
Erasers: The Decrotonylases
The removal of the crotonyl group is carried out by "erasers," which are primarily histone deacetylases (HDACs). Two main classes of HDACs have been identified with decrotonylase activity:
-
Class I HDACs (Zn²⁺-dependent): HDAC1, 2, and 3 have been shown to effectively remove crotonyl groups from lysine residues.[1][2][3]
-
Sirtuins (NAD⁺-dependent): SIRT1, SIRT2, and SIRT3, members of the Class III HDAC family, also exhibit decrotonylase activity.[1][2]
The balance between writer and eraser activity dictates the overall level of lysine crotonylation within the cell, allowing for a rapid and dynamic response to various cellular signals.
Readers: The Effectors of the Signal
"Readers" are proteins that contain specific domains capable of recognizing and binding to crotonylated lysine residues, thereby translating the modification into a functional outcome. The primary reader domains for lysine crotonylation are:
-
YEATS domains: Proteins containing a YEATS domain, such as YEATS2, AF9, and Taf14, have shown a high affinity and selectivity for crotonylated lysine.[3]
-
Double PHD Finger (DPF) domains: These domains have also been identified as readers of lysine crotonylation.[3]
-
Bromodomains: While primarily known as acetyl-lysine readers, some bromodomains can also recognize crotonylated lysine, although with lower affinity compared to YEATS domains.[3]
The interaction between reader proteins and crotonylated substrates is a key step in initiating downstream signaling cascades.
Section 3: Biological Functions and Disease Implications
Lysine crotonylation is implicated in a wide array of biological processes, and its dysregulation has been linked to numerous diseases.[3][6]
Gene Transcription and Chromatin Remodeling
As one of its first described roles, histone crotonylation is a potent activator of gene transcription.[1][6] By neutralizing the positive charge of lysine, crotonylation weakens the interaction between histones and DNA, leading to a more open and accessible chromatin structure.[4][5] This "relaxed" chromatin state facilitates the binding of transcription factors and the transcriptional machinery, thereby promoting gene expression.[5][6] Studies have shown that p300-catalyzed histone crotonylation can enhance transcriptional activation to a greater extent than histone acetylation.[6]
Cellular Metabolism
Given that the substrate for crotonylation, crotonyl-CoA, is a metabolic intermediate, it is not surprising that this PTM is intricately linked to cellular metabolism. Crotonylation of non-histone proteins involved in metabolic pathways, such as glycolysis, has been observed, suggesting a direct regulatory role.[5] For instance, in oral squamous cell carcinoma, proteins related to glycolysis show increased crotonylation under hypoxic conditions.[5]
Spermatogenesis
Lysine crotonylation plays a crucial role in spermatogenesis, the process of male germ cell differentiation.[1][8] It is involved in the genome-wide replacement of histones with protamines, a critical epigenetic event for sperm chromatin condensation.[1]
Disease Pathogenesis
The dysregulation of lysine crotonylation has been implicated in a variety of diseases:
-
Cancer: Aberrant crotonylation patterns have been observed in several cancers, including hepatocellular carcinoma and oral squamous cell carcinoma.[3][5] Depending on the context, crotonylation can either promote or suppress tumor growth and migration.[3]
-
Neurological Disorders: Emerging evidence suggests a role for lysine crotonylation in neurological conditions such as Alzheimer's disease and depression.[2][3][11]
-
Inflammatory and Cardiovascular Diseases: Lysine crotonylation is involved in inflammatory responses and has been linked to cardiovascular diseases.[3]
-
Infectious Diseases: This modification has been shown to play a role in the latency and reactivation of the Human Immunodeficiency Virus (HIV).[1][7][10]
-
Kidney Disease: Studies have indicated a potential role for lysine crotonylation in both acute kidney injury and chronic renal failure.[1][8]
Section 4: Methodologies for Studying Lysine Crotonylation
Investigating lysine crotonylation requires a specialized toolkit of experimental techniques. The following section outlines a standard workflow for the identification and quantification of crotonylated proteins.
Experimental Workflow for Crotonylome Analysis
A typical workflow for a large-scale analysis of the crotonylome involves several key steps:
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 8. Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Histone Crotonylation: A Master Regulator of Gene Transcription and a Novel Therapeutic Frontier
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone post-translational modifications (PTMs) form a complex regulatory code that governs chromatin structure and gene expression. Discovered in 2011, histone lysine crotonylation (Kcr) has emerged as a pivotal and functionally distinct epigenetic mark.[1][2][3] Unlike the well-studied acetylation, crotonylation's unique chemical structure and regulatory network confer upon it a more potent ability to activate gene transcription.[4][5] This guide provides a comprehensive overview of the molecular machinery governing histone crotonylation—the "writers," "erasers," and "readers"—and elucidates its mechanistic role in controlling gene transcription. We delve into the key experimental methodologies essential for its study, offering detailed protocols and field-proven insights. Finally, we explore the burgeoning landscape of histone crotonylation's involvement in human health and disease, from spermatogenesis to oncology, highlighting its potential as a transformative target for next-generation therapeutics.
Introduction: Beyond the Acetyl Mark
For decades, histone acetylation (Kac) has been a paradigm for transcription-associated epigenetic marks. However, the discovery of a diverse array of short-chain lysine acylations has expanded this landscape, revealing a nuanced link between cellular metabolism and epigenetic control.[1][4] Among these, histone lysine crotonylation (Kcr) stands out. It involves the transfer of a crotonyl group from crotonyl-CoA to the ε-amino group of a lysine residue on a histone protein.[3][4] This modification neutralizes the lysine's positive charge, which is thought to weaken histone-DNA interactions and create a more open, transcriptionally permissive chromatin state.[1]
Genomic mapping studies have revealed that histone Kcr is predominantly enriched at the transcriptional start sites (TSSs) of active genes and at potential enhancer regions, strongly implicating it in the regulation of gene expression.[2][6] While it often co-localizes with histone acetylation, compelling evidence suggests Kcr is not merely redundant but is a functionally distinct and more potent activator of transcription.[1][4][5] This distinction is critical for understanding its specific roles in diverse biological processes, including the activation of inflammatory genes, differentiation of male germ cells, and the maintenance of stem cell pluripotency.[1][6][7]
The Core Machinery: Writers, Erasers, and Readers
The dynamic regulation of histone crotonylation is orchestrated by three classes of proteins, analogous to the machinery governing other histone marks.[8][9]
Writers (Histone Crotonyltransferases - HCTs): These enzymes catalyze the addition of the crotonyl group. The primary writers identified are the highly versatile acetyltransferases p300 and CBP.[4] Although they also function as acetyltransferases, their ability to use crotonyl-CoA as a substrate links the metabolic state of the cell directly to chromatin modification. In yeast, which lack p300/CBP homologs, the MYST family member Esa1 has been shown to possess HCT activity.[4]
Erasers (Histone Decrotonylases - HDCRs): These enzymes remove the crotonyl mark, effectively silencing the associated gene expression. Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3, are the major erasers of Kcr in mammalian cells.[1][4] Additionally, several NAD+-dependent sirtuin enzymes, including SIRT1, SIRT2, and SIRT3, have demonstrated robust decrotonylase activity, further linking this epigenetic mark to cellular energy status.[1][10]
Readers: These effector proteins specifically recognize and bind to crotonylated lysines, translating the epigenetic mark into a functional outcome. The YEATS domain-containing proteins, such as YEATS2 and AF9, are prominent readers of Kcr.[1][7] The YEATS domain forms a specific binding pocket that shows a higher affinity for the crotonyl group compared to an acetyl group, providing a molecular basis for the distinct downstream effects of Kcr.[5] Other readers include proteins with a double PHD finger (DPF) domain, such as MOZ and DPF2.[6]
| Regulator Class | Specific Proteins | Enzyme/Domain Family | Primary Function in Crotonylation |
| Writers (HCTs) | p300, CBP, MOF | Acetyltransferases (KATs) | Catalyze the transfer of a crotonyl group from crotonyl-CoA to histone lysines.[4][7] |
| Erasers (HDCRs) | HDAC1, HDAC2, HDAC3 | Class I Histone Deacetylases | Remove crotonyl groups from histone lysines, reversing the modification.[1][4] |
| SIRT1, SIRT2, SIRT3 | Sirtuins (Class III HDACs) | NAD+-dependent removal of crotonyl groups, linking erasure to metabolic state.[1][7][10] | |
| Negative Regulator | CDYL | Chromodomain Protein | Limits substrate availability by converting crotonyl-CoA to β-hydroxybutyryl-CoA.[1][7] |
| Readers | YEATS2, AF9 | YEATS Domain | Selectively recognize and bind to crotonylated lysines to recruit other factors.[1][7] |
| MOZ, DPF2 | Double PHD Finger (DPF) | Bind H3K14cr via a hydrophobic pocket, mediating downstream effects.[6] |
Visualizing the Regulatory Cycle of Histone Crotonylation
The interplay between writers, erasers, and readers creates a dynamic regulatory system that responds to cellular metabolic cues to control gene transcription.
Caption: The regulatory cycle of histone crotonylation.
Functional Distinction from Acetylation
While both crotonylation and acetylation occur on lysine residues and neutralize their charge, they are not functionally equivalent. Several lines of evidence highlight the unique role of Kcr in gene transcription.
-
Potency of Transcriptional Activation: In cell-free transcription assays, p300-catalyzed histone crotonylation was found to stimulate transcription to a significantly greater degree than histone acetylation.[4][5]
-
Unique Reader Recognition: The higher binding affinity of reader domains like YEATS for crotonyl-lysine compared to acetyl-lysine suggests a distinct downstream signaling cascade.[5]
-
Specific Biological Contexts: In post-meiotic male germ cells, Kcr specifically marks testis-specific genes on sex chromosomes that escape inactivation, a role not observed for Kac.[2]
| Feature | Histone Crotonylation (Kcr) | Histone Acetylation (Kac) |
| Acyl Group | Crotonyl (C4H5O) | Acetyl (C2H3O) |
| Structure | Contains a C=C double bond; more hydrophobic and structurally distinct. | Saturated acyl group. |
| Primary Donor | Crotonyl-CoA | Acetyl-CoA |
| Genomic Locus | Enriched at active promoters and enhancers.[2] | Enriched at active promoters and enhancers. |
| Transcriptional Impact | Potent activator of gene transcription.[4][5] | Activator of gene transcription. |
| Key Readers | YEATS domain, DPF domain.[1][6] | Bromodomain, YEATS domain. |
| Key Erasers | Class I HDACs, SIRT1-3.[1][10] | All classes of HDACs and Sirtuins.[11] |
Methodologies for Studying Histone Crotonylation
Investigating the function and genomic localization of histone Kcr requires a specialized set of molecular biology techniques. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for mapping its distribution, while mass spectrometry is crucial for identifying novel crotonylation sites.
Gold Standard: Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq provides a genome-wide snapshot of histone Kcr enrichment. The workflow involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the modification of interest with a specific antibody, and sequencing the associated DNA.
Visualizing the ChIP-seq Experimental Workflow
Caption: A streamlined workflow for histone Kcr ChIP-seq.
Detailed Protocol: Histone Kcr ChIP-seq
This protocol is adapted for cultured mammalian cells and provides a robust framework for mapping histone Kcr.
Causality Note: The success of ChIP-seq is critically dependent on antibody quality and the optimization of chromatin shearing. Shearing must be sufficient to resolve nucleosome-level detail (150-500 bp) without destroying the epitope recognized by the antibody.
I. Chromatin Preparation
-
Cell Culture: Grow mammalian cells to ~80-90% confluency.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Rationale: Formaldehyde creates reversible covalent bonds between proteins and DNA, preserving the in vivo chromatin landscape.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice to release nuclei.
-
Nuclear Lysis & Sonication: Pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., containing SDS and EDTA). Sonicate the sample to shear chromatin into fragments of 200-600 bp. Optimization of sonication time and power is critical and should be verified by running an aliquot on an agarose gel.
II. Immunoprecipitation 6. Pre-clearing: Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background binding. 7. Antibody Incubation: Add a high-specificity anti-Kcr antibody to the pre-cleared chromatin. Incubate overnight at 4°C with rotation. Include an IgG control sample in parallel. Self-Validation: The IgG control is essential to ensure that the signal observed is specific to the anti-Kcr antibody and not due to non-specific chromatin binding to the beads or antibody. 8. Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes. 9. Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This is a critical step for reducing background noise.
III. DNA Elution and Purification 10. Elution: Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). 11. Reverse Cross-linking: Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for 4-6 hours (or overnight) to reverse the formaldehyde cross-links. 12. Protein & RNA Digestion: Treat the sample with RNase A and Proteinase K to remove contaminating RNA and proteins. 13. DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based purification kit.
IV. Library Preparation and Sequencing 14. Follow the manufacturer's protocol for sequencing library preparation (e.g., end-repair, A-tailing, and adapter ligation). 15. Perform PCR amplification to generate sufficient material for sequencing. 16. Sequence the library on a high-throughput sequencing platform.
Mass Spectrometry for Site Identification
Mass spectrometry (MS) is the definitive tool for identifying and quantifying specific histone crotonylation sites, including novel ones.[12][13][14] A "bottom-up" proteomics approach is typically used:
-
Histone Extraction: Histones are purified from cell nuclei, often by acid extraction.[15]
-
Digestion: The purified histones are digested into smaller peptides using a protease like trypsin.
-
Enrichment (Optional): Peptides containing crotonylated lysines can be enriched using the same antibodies as in ChIP.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise location of the crotonyl modification (a mass shift of +68.026 Da).[2]
Biological Significance and Therapeutic Implications
The dysregulation of histone crotonylation is increasingly linked to a variety of human diseases, making its regulatory enzymes attractive targets for drug development.
-
Oncology: Abnormal Kcr levels have been observed in numerous cancers, including hepatocellular carcinoma, colon cancer, and lung cancer.[16] Depending on the cancer type, Kcr can be either up- or down-regulated, suggesting diverse roles in tumor progression.[16] The enzymes that regulate Kcr, such as p300 and HDACs, are already established targets in cancer therapy, and developing drugs that specifically modulate their crotonylation-related activities is a promising new avenue.
-
Kidney Disease: Studies have shown that increased histone crotonylation can be protective in acute kidney injury (AKI).[5][6] Supplementation with crotonate, the precursor for crotonyl-CoA, was shown to ameliorate nephrotoxic AKI, suggesting a direct therapeutic potential.[5]
-
Neurodegenerative Disorders: Emerging evidence implicates histone acylation, including crotonylation, in the pathology of diseases like Alzheimer's.[6][11] Modulating the activity of HDACs and other erasers could be a strategy to restore transcriptional balance in affected neurons.[11]
-
Spermatogenesis: Histone crotonylation is essential for proper gene expression during the differentiation of male germ cells, highlighting its fundamental role in development and reproduction.[1][6]
Conclusion and Future Directions
Histone crotonylation is far more than a simple variant of acetylation; it is a distinct and powerful epigenetic modification that sits at the nexus of cellular metabolism and gene regulation. Its unique regulatory machinery and potent effect on transcription underscore its importance in health and disease. For researchers and drug developers, this opens up exciting new possibilities. Future work will focus on developing more specific inhibitors and activators for the writers and erasers of Kcr, creating site-specific antibodies for more detailed functional studies, and further unraveling the complex interplay between histone crotonylation and other epigenetic marks. Understanding and harnessing the power of this modification holds the promise of novel diagnostic tools and innovative therapeutic strategies for a wide range of human diseases.
References
- The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology.
- Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. MDPI.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell.
- The Regulation and Function of Histone Crotonylation. Frontiers.
- The Regulation and Function of Histone Crotonylation. ResearchGate.
- Crotonylation modification and its role in diseases. Frontiers.
- Histone crotonylation-centric gene regulation. Epigenetics & Chromatin.
- Histone crotonylation in neurobiology: to be or not to be?. Signal Transduction and Targeted Therapy.
- Histone crotonylation and its regulating factors. Schematic model shows... ResearchGate.
- The Regulation and Function of Histone Crotonylation. Semantic Scholar.
- The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health. International Journal of Molecular Sciences.
- Histone crotonylation-centric gene regulation. PubMed.
- Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols.
- Histone crotonylation in tumors (Review). International Journal of Oncology.
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.
- H3K18cr ChIP-seq from colon epithelium analysis. ChIP-sequencing on... ResearchGate.
- Identification of 67 Histone Marks and Histone Lysine Crotonylation as a New Type of Histone Modification. ResearchGate.
- Mass Spectrometric Analysis of Histone Proteoforms. Journal of Proteome Research.
- WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes. Nucleic Acids Research.
- Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE.
- Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. MDPI.
- Histone Crotonylation Analysis Service. MtoZ Biolabs.
- Analysis of histones by mass spectrometry. Schematic representation of... ResearchGate.
- Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. Cell.
- An Overview of Histone Modification Detection. Cusabio.
- Histone probes for reader and eraser investigations. RSC Chemical Biology.
- Identify and analysis crotonylation sites in histone by using support vector machines. Artificial Intelligence in Medicine.
- Crotonylation modification and its role in diseases. Frontiers in Pharmacology.
- protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome Network of Excellence.
Sources
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 10. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mass Spectrometric Analysis of Histone Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinase-insight.com [kinase-insight.com]
- 14. cusabio.com [cusabio.com]
- 15. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Regulation of Lysine Crotonylation: The Roles of "Writers" and "Erasers"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine crotonylation (Kcr) is a recently identified and evolutionarily conserved post-translational modification (PTM) that is structurally and functionally distinct from the well-studied lysine acetylation.[1][2] This dynamic modification, involving the addition of a crotonyl group to lysine residues, is intricately regulated by the interplay of "writer" and "eraser" enzymes. This technical guide provides a comprehensive overview of the enzymatic machinery governing lysine crotonylation, detailing the key players, their mechanisms of action, and their profound implications in various biological processes and disease states. Furthermore, this guide offers detailed methodologies for the robust investigation of these enzymatic activities, aiming to equip researchers with the knowledge and tools necessary to advance our understanding of this critical PTM and explore its therapeutic potential.
Introduction: The Emerging Landscape of Lysine Crotonylation
Post-translational modifications of proteins are fundamental to expanding the functional capacity of the proteome, orchestrating a vast array of cellular processes.[3] Among the diverse repertoire of PTMs, lysine acylation has emerged as a pivotal regulatory mechanism. Lysine crotonylation, first described in 2011, involves the transfer of a crotonyl group from crotonyl-coenzyme A (crotonyl-CoA) to the ε-amino group of a lysine residue.[4][5] This modification neutralizes the positive charge of lysine and introduces a unique planar, hydrophobic four-carbon moiety with a carbon-carbon double bond, distinguishing it from the more extensively studied two-carbon acetyl group.[4][6]
Initially identified on histones, lysine crotonylation is now known to occur on a wide range of non-histone proteins, implicating it in the regulation of chromatin remodeling, gene transcription, metabolism, cell cycle progression, and cellular organization.[1][2] The dynamic and reversible nature of lysine crotonylation is governed by the coordinated actions of two families of enzymes: the "writers" that catalyze the addition of the crotonyl group, and the "erasers" that mediate its removal.[1][7] Understanding the intricate regulation of these enzymes is paramount to deciphering the functional consequences of lysine crotonylation in both health and disease.
The "Writers" of Lysine Crotonylation: Lysine Crotonyltransferases (KCTs)
The enzymes responsible for depositing the crotonyl mark are known as lysine crotonyltransferases (KCTs). To date, dedicated KCTs have not been identified; instead, several known histone acetyltransferases (HATs) have been shown to possess crotonyltransferase activity.[1][8] This functional overlap suggests a complex interplay and potential competition between acetylation and crotonylation at specific lysine residues.
The major families of HATs that exhibit KCT activity include:
-
p300/CBP Family: The paralogous proteins p300 and CREB-binding protein (CBP) are prominent writers of lysine crotonylation.[1][9] They have been shown to catalyze crotonylation on various histone sites, including H3K18, and on non-histone proteins.[7][9]
-
MYST Family: Members of the MYST family of HATs, such as MOZ (monocytic leukemic zinc finger protein) and hMOF (human males absent on the first), also function as KCTs.[1][6] MOF, in particular, is an evolutionarily conserved histone crotonyltransferase.[10]
-
GNAT Family: The Gcn5-related N-acetyltransferase (GNAT) family, including PCAF (p300/CBP-associated factor), has also been demonstrated to have crotonyltransferase activity on both histone and non-histone substrates.[6][7]
The availability of the substrate, crotonyl-CoA, is a critical determinant of the extent of lysine crotonylation. Crotonyl-CoA is an intermediate in fatty acid oxidation and the metabolism of lysine and tryptophan.[7] The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) can convert crotonate to crotonyl-CoA, thereby influencing global histone crotonylation levels.[7]
Visualizing the "Writer" Machinery
Caption: Key 'Eraser' Enzymes of Lysine Crotonylation.
Methodologies for Studying Lysine Crotonylation Dynamics
The investigation of lysine crotonylation "writers" and "erasers" requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and proteomic analyses.
In Vitro Enzymatic Assays
4.1.1. In Vitro Crotonylation Assay
This assay is designed to assess the ability of a candidate "writer" enzyme to catalyze the transfer of a crotonyl group to a substrate.
Protocol:
-
Reaction Setup:
-
Combine recombinant histone or a synthetic peptide substrate, the purified candidate "writer" enzyme (e.g., recombinant p300), and crotonyl-CoA in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Include appropriate controls: a reaction without the enzyme, a reaction without crotonyl-CoA, and a reaction with acetyl-CoA to compare activities.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection:
-
Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-anti-lysine crotonylation antibody or a site-specific anti-crotonyl-lysine antibody.
-
Mass Spectrometry: For more precise identification of crotonylation sites, the reaction products can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS. [6] 4.1.2. In Vitro Decrotonylation Assay
-
This assay evaluates the capacity of a candidate "eraser" enzyme to remove crotonyl groups from a substrate. [11] Protocol:
-
Substrate Preparation: Prepare a crotonylated substrate, either by performing an in vitro crotonylation reaction as described above or by using a chemically synthesized crotonylated peptide.
-
Reaction Setup:
-
Combine the crotonylated substrate, the purified candidate "eraser" enzyme (e.g., recombinant HDAC1 or SIRT3), and the appropriate co-factor (NAD+ for sirtuins) in a reaction buffer.
-
Include controls: a reaction without the enzyme and a reaction with known inhibitors (e.g., Trichostatin A for classical HDACs, nicotinamide for sirtuins).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection:
-
Western Blotting: Analyze the reaction products by Western blotting using a crotonylation-specific antibody to monitor the decrease in the crotonylation signal. [11] * Fluorometric Assay: Utilize a fluorogenic substrate where a crotonylated lysine is linked to a fluorescent reporter. The removal of the crotonyl group allows for enzymatic cleavage of the reporter, leading to a measurable increase in fluorescence.
-
Cellular Assays for Crotonylation Analysis
4.2.1. Immunoblotting of Cellular Lysates
This method provides a global assessment of protein crotonylation levels within cells.
Protocol:
-
Cell Culture and Treatment: Culture cells under desired conditions. Treat with inhibitors of "writers" or "erasers" to observe changes in global crotonylation.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform Western blotting on the cell lysates using a pan-anti-lysine crotonylation antibody to detect the overall levels of crotonylated proteins.
4.2.2. Immunoprecipitation-Mass Spectrometry (IP-MS)
This powerful technique allows for the identification of specific crotonylated proteins and their modification sites. [6][12] Protocol:
-
Protein Extraction and Digestion: Extract proteins from cells and digest them into peptides using an appropriate protease (e.g., trypsin). [12]2. Affinity Enrichment: Incubate the peptide mixture with an anti-lysine crotonylation antibody conjugated to beads to enrich for crotonylated peptides. [6][12]3. LC-MS/MS Analysis: Elute the enriched peptides and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the crotonylated peptides and pinpoint the exact sites of modification. [6][12][13]
Visualizing the Experimental Workflow for Crotonylome Analysis
Caption: Experimental Workflow for Proteome-wide Crotonylation Analysis.
Functional Implications and Therapeutic Perspectives
The dynamic regulation of lysine crotonylation by "writers" and "erasers" has profound implications for a multitude of biological processes and is increasingly linked to various diseases.
-
Gene Transcription: Histone crotonylation is predominantly found at active gene promoters and enhancers, where it is thought to promote gene expression. [5]The interplay between KCTs and KDCTs at these regulatory elements fine-tunes the transcriptional landscape.
-
Cancer: Aberrant lysine crotonylation has been observed in several types of cancer. [1]For instance, the regulation of crotonylation on non-histone proteins involved in glycolysis can impact cancer cell metabolism. [6]Dysregulation of "writer" and "eraser" enzymes is an emerging area of investigation in oncology.
-
Metabolic Diseases: Given that the substrate for crotonylation, crotonyl-CoA, is a key metabolic intermediate, it is not surprising that this PTM is closely linked to cellular metabolism. [7]The enzymatic control of crotonylation may play a role in metabolic disorders.
-
Infectious Diseases: Histone crotonylation has been implicated in the regulation of HIV latency, suggesting that targeting the "writer" and "eraser" enzymes could be a novel therapeutic strategy. [1][10] The development of specific inhibitors or activators for KCTs and KDCTs represents a promising avenue for therapeutic intervention in a range of diseases. However, the overlapping activities of these enzymes with other acylation pathways present a significant challenge in developing highly selective drugs.
Conclusion and Future Directions
The enzymatic regulation of lysine crotonylation by "writers" and "erasers" is a rapidly evolving field that is uncovering new layers of complexity in cellular regulation. While significant progress has been made in identifying the key enzymatic players, many questions remain. Future research should focus on:
-
Identifying dedicated KCTs and KDCTs: The discovery of enzymes that specifically regulate lysine crotonylation would provide more precise tools for studying its biological functions.
-
Elucidating the substrate specificity of "writers" and "erasers": Understanding why certain lysine residues are targeted for crotonylation over others is crucial.
-
Developing selective chemical probes and inhibitors: These tools are essential for dissecting the specific roles of crotonylation in complex biological systems and for validating KCTs and KDCTs as drug targets.
A deeper understanding of the enzymatic machinery that governs lysine crotonylation will undoubtedly provide novel insights into fundamental biological processes and open up new avenues for the diagnosis and treatment of human diseases.
References
- Functions and mechanisms of lysine crotonylation.Journal of Cellular and Molecular Medicine.[Link]
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma.PubMed Central.[Link]
- The mechanisms, regulations, and functions of histone lysine crotonylation.
- Protein lysine crotonylation in cellular processions and disease associ
- Crotonylation modification and its role in diseases.Frontiers in Pharmacology.[Link]
- Large-scale identification of lysine crotonylation.Cancer Management and Research.[Link]
- Protein crotonylation: Basic research and clinical diseases.Clinica Chimica Acta.[Link]
- Functions and mechanisms of lysine crotonylation.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modific
- Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Str
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Different classes of lysine decrotonylases, their co-factors, cellular locations, and substrates.
- Protein crotonylation: Basic research and clinical diseases.
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins.Journal of Biological Chemistry.[Link]
- Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regul
- Lysine metabolism at the nexus of crotonylation and tumor immunity.Trends in Immunology.[Link]
- In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones.Bio-protocol.[Link]
- Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regul
- Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus.
- The Structures, Functions, and Roles of Class III HDACs (Sirtuins) in Neuropsychiatric Diseases.International Journal of Molecular Sciences.[Link]
- Class I Histone Deacetylases (HDAC1–3) are Histone Lysine Delactylases.bioRxiv.[Link]
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense.Frontiers in Plant Science.[Link]
- The Regulation and Function of Histone Crotonylation.Frontiers in Cell and Developmental Biology.[Link]
- SIRT1/SIRT3 are robust lysine delactylases and SIRT1-mediated delactylation regulates glycolysis.
- Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription.Molecular Cell.[Link]
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach.eLife.[Link]
- SIRT1/SIRT3 are robust lysine delactylases and SIRT1-mediated delactylation regul
- Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chrom
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
An In-depth Technical Guide to "Reader" Proteins that Recognize Crotonylated Lysine Residues
For forward-thinking researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the effector proteins—known as "readers"—that recognize and bind to crotonylated lysine residues, a critical post-translational modification (PTM) in epigenetic regulation. We will delve into the structural basis of this recognition, provide detailed methodologies for the identification and characterization of these interactions, and explore their functional implications in cellular processes and disease.
Introduction: Lysine Crotonylation, a Unique Epigenetic Mark
First identified in 2011, lysine crotonylation (Kcr) is a dynamic PTM where a crotonyl group is added to the ε-amino group of a lysine residue.[1] Structurally distinct from the well-studied lysine acetylation (Kac) due to its longer, planar, and α,β-unsaturated nature, Kcr is emerging as a pivotal mark associated with active gene transcription.[2][3] This modification neutralizes the positive charge of lysine, which can loosen the interaction between histones and DNA, and more importantly, creates docking sites for specific reader proteins that translate this epigenetic signal into downstream biological outcomes.[1] The enzymes responsible for adding and removing this mark, termed "writers" and "erasers" respectively, often overlap with those that regulate acetylation, such as the p300/CBP acetyltransferases and certain sirtuin deacetylases.[4] However, the proteins that read this mark are often distinct, providing a specific layer of regulation.
The Molecular Basis of Crotonyl-Lysine Recognition: Key Reader Domains
The specific recognition of crotonylated lysine is primarily mediated by two main families of reader domains: the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain and the double PHD finger (DPF) domain.[4][5]
The YEATS Domain: An Aromatic Cage for Crotonyl Capture
The YEATS domain has been identified as a robust and preferential reader of lysine crotonylation.[6][7] Proteins containing YEATS domains, such as AF9, Taf14, and ENL, are often components of larger chromatin-modifying or transcriptional complexes.[6]
The mechanism of recognition is a unique and elegant example of molecular architecture. The crotonyl-lysine side chain is inserted into a binding pocket where the planar crotonyl group is "sandwiched" between two aromatic residues.[6] This creates a π-π-π stacking interaction involving the aromatic rings of the protein and the double bond of the crotonyl group, which is a key determinant of the higher affinity for crotonylation over acetylation.[6][8] This "aromatic cage" provides an extended hydrophobic surface that favorably accommodates the longer acyl chain of the crotonyl group.[2][8]
The Double PHD Finger (DPF) Domain: A Hydrophobic Pocket
The DPF domain, found in proteins like MOZ (Monocytic Leukemia Zinc Finger Protein) and DPF2, represents a second class of crotonyl-lysine readers.[4][5][9] These domains are often present in histone acetyltransferase (HAT) and chromatin remodeling complexes, such as the BAF complex.[9][10]
Unlike the YEATS domain, the DPF domain utilizes a deep, hydrophobic "dead-end" pocket to recognize the crotonyl group.[4][9] The extended and hydrophobic nature of the crotonyl moiety fits snugly into this pocket, leading to a higher binding affinity compared to the smaller acetyl group.[4][9] The recognition is further stabilized by a network of hydrogen bonds with the amide backbone of the histone peptide.[4] Structural studies of the MOZ DPF domain in complex with a crotonylated H3 peptide at lysine 14 (H3K14cr) have revealed the precise molecular interactions that govern this specific recognition.[4][9]
Quantitative Analysis of Reader-Crotonyl-Lysine Interactions
The binding affinities of reader domains for crotonylated histone peptides can be quantified using various biophysical techniques, with Isothermal Titration Calorimetry (ITC) being a gold standard. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Reader Domain | Histone Peptide | Binding Affinity (Kd) in µM | Technique |
| AF9 YEATS | H3K9cr | 4.6 - 11 | ITC |
| H3K9ac | 16.6 | ITC | |
| H3K18cr | 19.4 | ITC | |
| H3K18ac | 59.5 | ITC | |
| Taf14 YEATS | H3K9cr | 9.5 | Fluorescence Spectroscopy |
| MOZ DPF | H3K14cr | ~3-fold stronger than H3K14ac | ITC |
| DPF2 DPF | H3K14cr | Higher affinity than H3K14ac | ITC |
This table is a compilation of data from multiple sources and experimental conditions may vary.[7][8][9][11]
Experimental Workflows for Studying Crotonyl-Lysine Readers
A multi-faceted experimental approach is necessary to identify, validate, and characterize crotonyl-lysine reader proteins and their function.
Identification of Novel Crotonyl-Lysine Readers
Peptide Pulldown Assays Coupled with Mass Spectrometry
This is a classic discovery method.
-
Principle: Biotinylated histone peptides, either crotonylated at a specific lysine residue or unmodified, are immobilized on streptavidin-coated beads. These beads are then incubated with nuclear extracts. Proteins that bind to the crotonylated peptide are "pulled down," eluted, and identified by mass spectrometry.
-
Protocol Outline:
-
Peptide Synthesis: Synthesize biotinylated histone H3 peptides (e.g., residues 1-21) with and without crotonylation at the desired lysine site (e.g., K9, K14, K18).[12]
-
Nuclear Extract Preparation: Prepare high-quality nuclear extracts from the cells of interest.
-
Pulldown: Incubate the biotinylated peptides with streptavidin-coated magnetic beads. Add the nuclear extract and incubate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify potential reader proteins that are enriched in the crotonylated peptide pulldown compared to the unmodified control.
-
In Vitro Validation and Quantitative Characterization
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a highly sensitive, bead-based immunoassay ideal for high-throughput screening and validation of protein-peptide interactions.[5][6]
-
Principle: The assay uses two types of beads: a Donor bead and an Acceptor bead.[5] A biotinylated crotonylated histone peptide is bound to a streptavidin-coated Donor bead, and a His-tagged reader protein is bound to a Nickel-chelate Acceptor bead.[6] When the reader protein binds to the histone peptide, the beads are brought into close proximity. Excitation of the Donor bead with a laser at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured.[5]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA). Dilute the His-tagged reader protein and biotinylated crotonylated histone peptide to the desired concentrations in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the reader protein and the histone peptide. Incubate to allow for binding.
-
Bead Addition: Add the streptavidin-coated Donor beads and Ni-chelate Acceptor beads. Incubate in the dark to allow for bead-protein/peptide binding.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.[13][14] The signal intensity is proportional to the extent of the protein-peptide interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16][17]
-
Principle: A solution of the ligand (e.g., crotonylated histone peptide) is titrated into a solution of the macromolecule (e.g., the reader protein domain) in the sample cell of a microcalorimeter.[17] The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.[18]
-
Step-by-Step Protocol:
-
Sample Preparation: Express and purify the reader protein domain. Synthesize the crotonylated histone peptide. It is crucial that both the protein and peptide are in the exact same, extensively dialyzed buffer to minimize heats of dilution.[16][17] Degas the solutions before use.
-
ITC Instrument Setup: Set the experimental parameters, including temperature, stirring speed, and injection volume.[16]
-
Loading: Load the reader protein into the sample cell and the histone peptide into the injection syringe.
-
Titration: Perform a series of small injections of the peptide into the protein solution.
-
Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Cellular and Functional Characterization
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a reader protein is associated with specific genomic regions that are enriched for histone crotonylation in vivo.[19][20][21]
-
Principle: Cells are treated with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared. An antibody specific to the reader protein of interest is used to immunoprecipitate the protein, along with the crosslinked DNA. The DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) to look at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19][21]
-
Step-by-Step Protocol:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.[20][22]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[19][20]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the reader protein overnight. Add protein A/G beads to capture the antibody-protein-DNA complexes.[19]
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by preparing a library for ChIP-seq.
-
Functional Consequences of Crotonyl-Lysine Readout
The recruitment of reader proteins to crotonylated histones has significant functional consequences, most notably the activation of gene transcription.[2][3]
For example, the AF9 protein, through its YEATS domain, recognizes crotonylated H3 and recruits the super elongation complex (SEC) and the DOT1L histone H3K79 methyltransferase to gene promoters.[23] This leads to transcriptional elongation and active gene expression.[3] This pathway is critical in both normal development and in diseases like acute leukemia, where translocations involving AF9 are common.[24][25]
Similarly, the MOZ protein, a histone acetyltransferase, contains a DPF domain that recognizes H3K14cr.[4][9] This interaction helps to localize the HAT activity of MOZ to specific genomic regions, leading to further histone acetylation and the establishment of a chromatin environment permissive for transcription.[26][27] This demonstrates a sophisticated level of epigenetic crosstalk, where one modification (crotonylation) can guide the placement of another (acetylation).
Conclusion and Future Directions
The discovery of reader proteins for lysine crotonylation has added a new layer of complexity and specificity to our understanding of epigenetic regulation. The YEATS and DPF domains provide elegant molecular solutions for the specific recognition of this unique acyl mark, linking cellular metabolism and the availability of crotonyl-CoA to the control of gene expression. The experimental workflows detailed in this guide provide a robust framework for the continued investigation of these interactions, from the discovery of new readers to the elucidation of their biological functions.
As the field moves forward, key areas of research will include the identification of readers for crotonylation on non-histone proteins, understanding how the interplay between different lysine acylations is interpreted by the cell, and the development of small molecule inhibitors that target these reader domains for therapeutic intervention in diseases such as cancer.
References
- Li, Y., Sabari, B. R., Panchenko, T., Wen, H., Zhao, D., Guan, H., ... & Li, H. (2016). Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain. Molecular Cell, 62(2), 181-193. [Link]
- Zhao, D., Guan, H., Zhao, S., Li, Y., & Li, H. (2016). Selective recognition of histone crotonylation by double PHD fingers of MOZ and DPF2. Nature Chemical Biology, 12(12), 1111-1118. [Link]
- Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., ... & Zhao, Y. (2011).
- Andrews, F. H., Shinsky, S. A., Shanle, E. K., Bridgers, J. B., Gest, A., Tsun, I. K., ... & Kutateladze, T. G. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology, 12(6), 396-398. [Link]
- Zhang, D., Tang, Z., Huang, H., Zhou, G., Cui, C., Weng, Y., ... & Zhao, Y. (2016). Structural insights into histone crotonyl-lysine recognition by the AF9 YEATS domain. Structure, 24(9), 1606-1612. [Link]
- Wan, J., Liu, H., & Zhang, J. (2020). Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine, 24(1), 6-15. [Link]
- Gelb, M. H., & Taron, C. H. (2015). High throughput strategy to identify inhibitors of histone-binding domains. Methods in Enzymology, 573, 25-45. [Link]
- PerkinElmer Inc. AlphaScreen Technology. BMG LABTECH. [Link]
- Li, Y., Wen, H., Xi, Y., Tanaka, K., Wang, H., Peng, D., ... & Li, H. (2014).
- Wan, J., Liu, H., & Zhang, J. (2020). The DPF domain as a unique structural unit participating in transcriptional activation, cell differentiation, and malignant transformation.
- Wan, J., Liu, H., & Zhang, J. (2023). The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases. Frontiers in Cell and Developmental Biology, 11, 1113821. [Link]
- Wan, J., Liu, H., & Zhang, J. (2017). Transcription control by the ENL YEATS domain in acute leukemia.
Sources
- 1. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Recognition of Histone Crotonylation by Double PHD Fingers of MOZ and DPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation - Soshnikova - Acta Naturae [actanaturae.ru]
- 10. The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom Synthesis of Histone Peptides | AltaBioscience [altabioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Identification of dual histone modification-binding protein interaction by combining mass spectrometry and isothermal titration calorimetric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 23. AF9 YEATS Domain Links Histone Acetylation to DOT1L-Mediated H3K79 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. mdpi.com [mdpi.com]
- 26. frontiersin.org [frontiersin.org]
- 27. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cellular Pathways Influenced by Lysine Crotonylation
This guide provides a comprehensive exploration of lysine crotonylation (Kcr), a pivotal post-translational modification (PTM) influencing a vast array of cellular processes. We will delve into the molecular machinery governing this modification, its profound impact on gene regulation and metabolism, and its emerging role in human disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of targeting lysine crotonylation pathways.
Introduction: Unveiling Lysine Crotonylation
Discovered in 2011, lysine crotonylation is a dynamic and evolutionarily conserved PTM where a crotonyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] Structurally distinct from the well-studied lysine acetylation due to its carbon-carbon double bond, this modification neutralizes the positive charge of lysine, thereby altering protein structure, function, and interactions.[3][4]
The landscape of crotonylation is governed by a trio of regulatory components: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize and bind to it, translating the modification into downstream biological effects.[1][5][6] This regulatory system is intrinsically linked to cellular metabolism, with the availability of the substrate, crotonyl-CoA, serving as a critical determinant of the cellular crotonylation landscape.[1][4]
The Regulatory Machinery: Writers, Erasers, and Readers
The dynamic nature of lysine crotonylation is maintained by the coordinated action of specific enzymes and binding proteins. Understanding this machinery is fundamental to deciphering its role in cellular function.
Writers (Crotonyltransferases)
While no exclusive crotonyltransferases have been identified to date, several known histone acetyltransferases (HATs) have been shown to possess crotonyltransferase activity. The most prominent among these is the p300/CBP family, which catalyzes the transfer of the crotonyl group from crotonyl-CoA to lysine residues on both histone and non-histone proteins.[7][8] Other enzyme families, such as MYST (e.g., hMOF) and GNAT (e.g., PCAF), have also been identified as non-histone crotonyltransferases.[3][9]
Erasers (Decrotonylases)
The removal of crotonyl groups is primarily carried out by a class of enzymes known as histone deacetylases (HDACs). Specifically, the sirtuin family of NAD+-dependent deacetylases, including SIRT1, SIRT2, and SIRT3, have demonstrated robust decrotonylase activity in vitro and in vivo.[10] This dual specificity of sirtuins and other HDACs highlights a competitive interplay between acetylation and crotonylation at the substrate level.
Readers (Effector Proteins)
The biological signal of a crotonylated lysine is interpreted by "reader" proteins, which contain specific domains that recognize the mark. The YEATS domain, found in proteins such as AF9, ENL, and TAF14, was the first identified reader domain that preferentially binds to crotonylated lysine over acetylated lysine.[7] This selective recognition is crucial for recruiting other effector proteins to specific chromatin regions, thereby initiating downstream signaling events like transcriptional activation.[7]
The Metabolic Connection
The level of cellular lysine crotonylation is directly influenced by the concentration of its donor substrate, crotonyl-CoA.[3][9] Crotonyl-CoA is a key intermediate in the metabolism of fatty acids and certain amino acids, such as lysine and tryptophan.[4][11] This metabolic link positions lysine crotonylation as a sensor of the cell's metabolic state, capable of translating metabolic fluctuations into changes in gene expression and protein function.
Caption: The dynamic regulation of lysine crotonylation by writers, erasers, readers, and cellular metabolism.
Core Cellular Pathways Modulated by Lysine Crotonylation
Lysine crotonylation impacts a wide spectrum of cellular functions, from the nucleus to the cytoplasm. Its roles in chromatin remodeling and metabolic regulation are particularly profound.
Gene Regulation and Chromatin Dynamics
Histone crotonylation is a powerful epigenetic mark predominantly associated with active gene transcription.[12] By neutralizing the positive charge of lysine residues, crotonylation weakens the interaction between histones and negatively charged DNA, fostering a more open and transcriptionally permissive chromatin state.[3][9]
Studies using ChIP-seq have revealed that specific histone marks, such as H3K18cr and H3K27cr, are enriched at the transcription start sites (TSSs) and enhancers of active genes.[13] This enrichment facilitates the recruitment of transcriptional machinery, leading to robust gene expression.[10] In male germ cells, for instance, histone crotonylation plays a critical role in activating sex-linked genes during spermatogenesis.[7]
Caption: Histone crotonylation promotes an open chromatin state, facilitating gene activation.
Regulation of Cellular Metabolism
Beyond the nucleus, crotonylation of non-histone proteins is emerging as a key regulatory mechanism in metabolism.[8] Proteomic studies have identified numerous crotonylated enzymes involved in central metabolic pathways, including glycolysis, the TCA cycle, and fatty acid metabolism.[8]
This modification can directly impact an enzyme's catalytic activity. For example, in colorectal cancer cells, crotonylation of α-enolase (ENO1) at lysine 420 enhances its enzymatic activity, thereby promoting glycolysis and supporting the proliferation, migration, and invasion of cancer cells.[1] This creates a feedback loop where metabolic intermediates (crotonyl-CoA) regulate the very pathways that produce them, allowing cells to adapt to changing metabolic demands.
Implication in Disease Pathogenesis
Aberrant lysine crotonylation has been linked to a variety of human diseases, making the pathway's components attractive targets for therapeutic intervention.[1][7]
-
Cancer: Many cancers exhibit reprogrammed metabolism to fuel their growth. Glioblastoma stem cells, for example, rewire lysine catabolism to increase intracellular crotonyl-CoA, leading to elevated histone crotonylation.[14] This epigenetic remodeling helps tumors evade the immune system by suppressing interferon signaling.[1][14] Similarly, crotonylation of key proteins has been shown to drive progression in oral squamous cell carcinoma, pancreatic cancer, and colorectal cancer.[1][3][8][15]
-
Autoimmune Disorders: In Systemic Lupus Erythematosus (SLE), altered crotonylation patterns on proteins in peripheral blood mononuclear cells are associated with pathways crucial to the disease's pathogenesis, including antigen processing and presentation and leukocyte migration.[16]
-
Other Conditions: Dysregulation of crotonylation is also implicated in neurodegenerative diseases, acute kidney injury, and developmental processes like spermatogenesis.[1][15][17]
Methodologies for the Investigation of Lysine Crotonylation
Studying this PTM requires specialized and robust methodologies. As a senior application scientist, I emphasize the need for self-validating workflows that combine high-specificity enrichment with sensitive detection technologies.
Global Profiling of the Crotonylome via Mass Spectrometry
A comprehensive, unbiased view of the crotonylome is achieved through a combination of affinity enrichment and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][18][19]
Experimental Protocol: LC-MS/MS-based Crotonylome Analysis
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase and deacylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve the PTM.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Affinity Enrichment of Crotonylated Peptides:
-
Incubate the digested peptide mixture with beads conjugated to a high-affinity pan-anti-crotonyl-lysine antibody. This step is critical for selectively isolating the low-abundance crotonylated peptides from the complex mixture.
-
Perform stringent washes to remove non-specifically bound peptides.
-
Elute the enriched crotonylated peptides from the antibody beads using a low-pH solution, such as 0.1% trifluoroacetic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Thermo Orbitrap series) coupled with a nano-LC system.[9][18][19]
-
Peptides are separated on a reversed-phase analytical column using a gradient of acetonitrile.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using software like MaxQuant or Proteome Discoverer.
-
Specify crotonylation of lysine as a variable modification in the search parameters.
-
Perform bioinformatics analysis (e.g., GO enrichment, KEGG pathway analysis) on the identified crotonylated proteins to determine their functional significance.[16][18]
-
Caption: Workflow for global proteomic analysis of lysine crotonylation.
Table 1: Example Quantitative Proteomics Data in Oral Squamous Cell Carcinoma (OSCC) under Hypoxia
| Protein | Gene | Kcr Site | Fold Change (Hypoxia vs. Normoxia) | Associated Pathway |
| Heat shock protein 90-beta | HSP90AB1 | K265 | ↑ 2.5 | Glycolysis |
| Alpha-enolase | ENO1 | K420 | ↑ 1.8 | Glycolysis |
| Pyruvate kinase | PKM | K305 | ↑ 1.6 | Glycolysis |
| Histone H3.1 | HIST1H3A | K18 | ↓ 3.2 | Chromatin Regulation |
| Histone H4 | HIST1H4A | K8 | ↓ 2.8 | Chromatin Regulation |
| This table is a representative summary based on findings in the field, such as those described in studies on OSCC.[3] |
Analysis of Histone Crotonylation at Specific Genomic Loci via ChIP-seq
To understand how histone crotonylation regulates specific genes, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard.[20][21]
Experimental Protocol: Histone Kcr ChIP-seq
-
Chromatin Cross-linking and Preparation:
-
Cross-link protein-DNA complexes in live cells using formaldehyde.
-
Lyse cells and isolate nuclei.
-
Shear the chromatin into fragments of 200-600 bp using enzymatic digestion or sonication.
-
-
Spike-in Control Addition (Critical for Normalization):
-
Causality Insight: Global changes in histone modifications can alter overall ChIP efficiency, making standard normalization methods unreliable. A spike-in control, consisting of chromatin from a different species (e.g., Drosophila chromatin added to human samples), is essential for accurate quantification and comparison between samples with potentially global changes in crotonylation.[22]
-
Add a fixed amount of spike-in chromatin to each experimental sample before immunoprecipitation.
-
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin with an antibody highly specific to the histone crotonylation mark of interest (e.g., anti-H3K27cr).
-
Pre-block protein A/G magnetic beads and add them to the chromatin-antibody mixture to capture the immune complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
DNA Purification and Sequencing Library Preparation:
-
Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library by ligating adapters to the DNA fragments and performing PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align reads to a reference genome (and the spike-in genome).
-
Use the spike-in alignment data to calculate a normalization factor for each sample.
-
Perform peak calling using software like MACS2 to identify genomic regions enriched for the histone mark.
-
Annotate peaks to nearby genes and perform downstream analysis, such as pathway analysis or motif discovery.[13]
-
Sources
- 1. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone probes for reader and eraser investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of cellular metabolism by protein crotonylation regulates pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone crotonylation-centric gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysine catabolism reprograms tumour immunity through histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 19. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 20. Multi-omic analysis of gametogenesis reveals a novel signature at the promoters and distal enhancers of active genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 22. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of Crotonylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein crotonylation, a recently discovered and evolutionarily conserved post-translational modification (PTM), is rapidly emerging as a critical regulator of diverse cellular functions.[1][2] This dynamic PTM, involving the addition of a crotonyl group to lysine residues, is distinct from the well-studied lysine acetylation and is intricately linked to cellular metabolism, particularly the availability of crotonyl-CoA.[3][4][5] While initial discoveries centered on histone crotonylation and its profound impact on chromatin structure and gene expression, it is now evident that a vast number of non-histone proteins are also crotonylated, influencing processes from metabolism and cell cycle to DNA damage response.[1][2][6] Understanding the precise subcellular localization of these crotonylated proteins is paramount to elucidating their specific biological roles and their implications in health and disease. This guide provides a comprehensive technical overview of the core concepts, methodologies, and data interpretation strategies essential for investigating the subcellular distribution of crotonylated proteins.
The Regulatory Machinery of Protein Crotonylation: A Tripartite System
The cellular landscape of protein crotonylation is dynamically controlled by a trio of molecular players: "writers," "erasers," and "readers."[2][7][8][9] The interplay between these components dictates the location, abundance, and functional consequences of this modification.
-
Writers (Crotonyltransferases): These enzymes catalyze the transfer of a crotonyl group from the donor molecule, crotonyl-coenzyme A (crotonyl-CoA), to the ε-amino group of lysine residues on substrate proteins.[2][7] Interestingly, no dedicated crotonyltransferases have been identified to date. Instead, several known histone acetyltransferases (HATs), such as p300/CBP, PCAF, and MOF, have been shown to possess crotonyltransferase activity for both histone and non-histone proteins.[1][7][10] The level of cellular crotonyl-CoA, an intermediate in fatty acid and amino acid metabolism, can directly influence the rate of protein crotonylation.[2][11][12]
-
Erasers (Decrotonylases): These enzymes reverse the modification by removing the crotonyl group. Certain histone deacetylases (HDACs) and sirtuins (SIRT1, SIRT2, SIRT3) have been identified as effective decrotonylases.[3][5][13] The chromodomain protein CDYL also acts as a negative regulator by converting crotonyl-CoA to β-hydroxybutyryl-CoA, thereby reducing the substrate pool for crotonylation.[5]
-
Readers (Effector Proteins): "Reader" proteins specifically recognize and bind to crotonylated lysine residues, translating the modification into downstream biological effects.[3][4] Proteins containing a YEATS domain, such as YEATS2, AF9, and DPF2, have been shown to selectively bind to crotonylated histones, often with a higher affinity than for acetylated histones.[3] This selective recognition is crucial for recruiting other proteins and initiating specific cellular responses.
The Subcellular Landscape of Protein Crotonylation
Proteomic studies, primarily utilizing high-resolution mass spectrometry, have revealed that crotonylated proteins are distributed across various subcellular compartments, highlighting the broad impact of this PTM on cellular organization and function.[1][14]
Table 1: Distribution of Crotonylated Proteins Across Major Subcellular Compartments
| Subcellular Compartment | Key Crotonylated Proteins/Processes | Functional Implications |
| Nucleus | Histones (H3, H4), RNA processing factors, Chromatin remodeling proteins (HDAC1, HP1α) | Gene transcription regulation, Chromatin organization, DNA damage response, Cell cycle control[1][15] |
| Cytoplasm | Metabolic enzymes, Cytoskeletal proteins, Signaling proteins | Regulation of metabolic pathways, Cell structure and motility, Signal transduction |
| Mitochondria | Enzymes of fatty acid metabolism, TCA cycle components | Regulation of cellular energy metabolism[12] |
Source: Synthesized from multiple proteomic studies.[1][14][15][16][17]
Bioinformatic analyses of identified crotonylated proteins consistently show an enrichment in the nucleus, where they are involved in nucleic acid metabolism, chromosome organization, and gene expression.[15][18] However, a substantial number of crotonylated proteins are also found in the cytoplasm and mitochondria, pointing to significant roles in regulating core metabolic processes.[12][14][16]
Methodological Approaches for Determining Subcellular Localization
A multi-pronged experimental approach is essential to accurately determine and validate the subcellular localization of a crotonylated protein of interest. The primary techniques employed are subcellular fractionation followed by immunoblotting, and immunofluorescence microscopy.
Subcellular Fractionation: A Biochemical Separation Strategy
This technique involves the stepwise physical separation of cellular components based on their size, density, and solubility, allowing for the enrichment of specific organelles.[19][20]
The Causality Behind the Protocol: The choice of lysis buffer is critical. A hypotonic buffer is initially used to swell the cells, causing the plasma membrane to rupture while leaving organellar membranes largely intact.[20] Subsequent centrifugation steps at increasing speeds then sequentially pellet nuclei, mitochondria, and other organelles, allowing for their biochemical analysis.[21]
Diagram 1: Workflow for Subcellular Fractionation
Caption: Workflow of differential centrifugation for subcellular fractionation.
Detailed Protocol: Subcellular Fractionation and Western Blot Analysis
Materials:
-
Cell Culture Plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scraper
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors)
-
Dounce Homogenizer
-
Microcentrifuge Tubes
-
Refrigerated Centrifuge and Ultracentrifuge
-
Fractionation Buffers (specific for each organelle, commercially available kits are recommended for consistency)[19]
-
Protein Assay Reagents (e.g., BCA)
-
SDS-PAGE Gels and Electrophoresis Apparatus
-
Western Blotting Membranes and Transfer System
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-pan-crotonyl-lysine, antibody against protein of interest, and compartmental marker antibodies (e.g., Histone H3 for nucleus, TOMM20 for mitochondria, Tubulin for cytoplasm).[20]
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
Procedure:
-
Cell Harvesting: Wash cultured cells (grown to ~80-90% confluency) twice with ice-cold PBS. Scrape cells into a pre-chilled microcentrifuge tube.
-
Lysis: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Resuspend the cell pellet in 5 volumes of hypotonic lysis buffer and incubate on ice for 15 minutes to allow cells to swell.
-
Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer (10-20 strokes). The efficiency of cell lysis should be monitored by microscopy (e.g., Trypan Blue staining).
-
Nuclear Fractionation: Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. The resulting pellet is the crude nuclear fraction. The supernatant contains the cytoplasm, mitochondria, and other organelles.[22]
-
Cytoplasmic and Mitochondrial Fractionation: Transfer the supernatant from step 4 to a new tube and centrifuge at 10,000 x g for 20 min at 4°C. The pellet contains the mitochondrial fraction. The supernatant is the cytosolic fraction.[19]
-
Protein Quantification: Lyse the nuclear and mitochondrial pellets in an appropriate lysis buffer (e.g., RIPA buffer). Determine the protein concentration of all fractions (nuclear, mitochondrial, and cytosolic) using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-crotonyl-lysine or a specific anti-crotonylated protein antibody) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Self-Validation: To ensure the purity of the fractions, probe separate blots with antibodies against known subcellular markers. The nuclear fraction should be positive for Histone H3 and negative for cytoplasmic and mitochondrial markers. Conversely, the cytoplasmic fraction should be positive for Tubulin but negative for nuclear and mitochondrial markers.
Immunofluorescence (IF) Microscopy: A Visual Approach
Immunofluorescence provides direct visual evidence of a protein's location within the cell, offering spatial context that biochemical methods lack.[23]
The Causality Behind the Protocol: Fixation is a critical step that preserves cellular structure and immobilizes antigens.[24] Formaldehyde-based fixatives create cross-links between proteins, which is suitable for many antigens. Permeabilization with detergents like Triton X-100 is necessary to allow antibodies to access intracellular targets.[25]
Diagram 2: Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for indirect immunofluorescence.
Detailed Protocol: Immunofluorescence for Crotonylated Proteins
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA and 10% normal goat serum in PBS
-
Primary Antibody: Anti-pan-crotonyl-lysine or specific antibody against the crotonylated protein of interest.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium with anti-fade reagent.
-
Fluorescence Microscope.
Procedure:
-
Sample Preparation: Grow cells on coverslips to the desired confluency (typically 60-70%).[24]
-
Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[25]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets.[26]
-
Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.[25]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[25]
-
Counterstaining and Mounting: Wash the cells three times with PBS, with the second wash containing DAPI to stain the nuclei. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. The signal from the crotonylated protein can be co-localized with the DAPI nuclear stain or with other organelle-specific markers if co-staining is performed.
Data Interpretation and Future Directions
The study of the subcellular localization of crotonylated proteins is a burgeoning field with significant implications for drug development.[27] Aberrant crotonylation has been linked to various diseases, including cancer, acute kidney injury, and depression.[7][11][27] Targeting the writers, erasers, or readers of crotonylation in a compartment-specific manner could offer novel therapeutic strategies. Future research will likely focus on developing more specific tools to modulate crotonylation at distinct subcellular locations and unraveling the complex interplay between crotonylation and other PTMs in regulating protein localization and function.
References
- Functions and mechanisms of lysine crotonylation - PMC - NIH. (n.d.).
- Emerging roles of non-histone protein crotonylation in biomedicine - PMC - PubMed Central. (n.d.).
- The Regulation and Function of Histone Crotonylation. (2021).
- Emerging roles of non-histone protein crotonylation in biomedicine. (n.d.). Oxford University Press. [Link]
- The Regulation and Function of Histone Crotonyl
- The Regulation and Function of Histone Crotonylation - PMC - NIH. (2021).
- The Regulation and Function of Histone Crotonyl
- Histone crotonylation-centric gene regul
- Emerging roles of non-histone protein crotonylation in biomedicine. (n.d.). OUP Academic. [Link]
- Protein crotonylation: Basic research and clinical diseases - PMC - PubMed Central. (n.d.).
- Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions. (2017). PubMed. [Link]
- Identification of Protein Subcellular Localization With Network and Functional Embeddings. (2021). Frontiers. [Link]
- Subcellular Localization Prediction of Human Proteins Using Multifeature Selection Methods. (2022). MDPI. [Link]
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. (2024).
- The Function and related Diseases of Protein Crotonylation - PMC - PubMed Central. (n.d.).
- Crotonylation modification and its role in diseases - PMC - PubMed Central. (2024).
- Protein crotonylation: Basic research and clinical diseases. (2022).
- Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions. (2017).
- Predicting the Subcellular Localization of Human Proteins Using Machine Learning and Exploratory Data Analysis. (n.d.). PubMed Central. [Link]
- Protein subcellular localization prediction. (n.d.). Wikipedia. [Link]
- Subcellular Localization Prediction Tools. (n.d.). University of Alberta. [Link]
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. (2022). Frontiers. [Link]
- The Regulation and Function of Histone Crotonyl
- Functions and mechanisms of lysine crotonylation. (2019).
- Global profiling of the lysine-crotonylation proteomes of... (n.d.).
- Global profiling of crotonylation on non-histone proteins - PMC - NIH. (2017).
- Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC - NIH. (2021).
- Subcellular Fractionation: Reliable Protocols Explained. (n.d.). Bitesize Bio. [Link]
- Subcellular Fractionation of Small Sample Amounts. (n.d.).
- Subcellular Fractionation of Small Sample Amounts. (n.d.).
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach - PMC - NIH. (n.d.).
- WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes. (2016). Oxford Academic. [Link]
- Functional classification of crotonylated proteins. (n.d.).
- Crotonyl-CoA is generated in the mitochondria during Lys catabolism. (n.d.).
- Writers, Erasers and Readers of crotonylation. (n.d.).
- Protein lysine crotonylation in cellular processions and disease associations. (2025).
- Writers, erasers and readers: Chromatin as the Whiteboard of Heart Disease - PMC. (n.d.).
- ICC/IF Protocol. (2025). Antibodies.com. [Link]
- Immunofluorescence Staining | A Typical Workflow. (n.d.). ibidi. [Link]
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Readers, writers and erasers: Chromatin as the Whiteboard of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Subcellular fractionation protocol [abcam.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 24. ibidi.com [ibidi.com]
- 25. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 26. ptglab.com [ptglab.com]
- 27. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lysine Crotonylation in Chromatin Remodeling: Mechanisms, Methodologies, and Therapeutic Frontiers
Abstract
This technical guide provides an in-depth exploration of lysine crotonylation (Kcr), a pivotal post-translational modification (PTM) influencing chromatin architecture and gene regulation. Since its discovery in 2011, Kcr has emerged as a distinct and highly dynamic epigenetic mark, mechanistically linking cellular metabolism to transcriptional outcomes. We will dissect the enzymatic machinery of "writers," "readers," and "erasers" that govern lysine crotonylation, detail its direct impact on chromatin structure, and present its functional roles in health and disease. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive theoretical framework but also detailed, field-proven methodologies for the effective study of this critical modification. We will explore the causality behind experimental choices, provide step-by-step protocols for key assays, and discuss the burgeoning therapeutic landscape targeting the crotonylation pathway.
Introduction: A New Player in the Epigenetic Code
For decades, histone acetylation was a central focus of epigenetic research. However, the advent of high-resolution mass spectrometry has unveiled a vast and complex landscape of other lysine acylation events. Among these, lysine crotonylation (Kcr) has garnered significant attention.[1][2] Discovered in 2011, Kcr is the covalent addition of a crotonyl group to the ε-amino group of a lysine residue, neutralizing its positive charge.[1] This modification is not merely a subtle variation of acetylation; the crotonyl group's unique planar and rigid C-C double bond structure imparts distinct biochemical properties that influence its interaction with regulatory proteins.[3]
Histone Kcr is evolutionarily conserved and has been identified on all core histones (H2A, H2B, H3, and H4).[4][5] Crucially, its presence is strongly associated with active chromatin regions, such as gene promoters and enhancers, where it has been shown to stimulate transcription more potently than acetylation in certain contexts.[1] The source of the crotonyl group is crotonyl-Coenzyme A (crotonyl-CoA), a key intermediate in fatty acid metabolism. This directly links the cell's metabolic state to the epigenetic regulation of its genome, providing a mechanism for rapid transcriptional adaptation to environmental cues.[5] This guide will navigate the core components of the Kcr signaling axis, from the enzymes that install and remove the mark to the effector proteins that interpret its meaning.
The Regulatory Triad: Writers, Erasers, and Readers
The dynamic nature of lysine crotonylation is maintained by a trio of protein families that add, remove, and recognize the mark, analogous to the well-established system for histone acetylation.[6][7][8]
Writers: Catalyzing Crotonylation
The primary "writers" of Kcr are histone acetyltransferases (HATs), demonstrating a broader substrate specificity than their name implies. No crotonyl-specific transferase has been identified to date.[9]
-
p300/CBP: The paralogous transcriptional co-activators p300 and CREB-binding protein (CBP) are major histone crotonyltransferases (HCTs).[1] Their catalytic activity is sensitive to the cellular concentration of crotonyl-CoA, allowing them to function as metabolic sensors that translate fluctuations in metabolite pools into epigenetic changes.[1]
-
MOF (Males absent on the first): A member of the MYST family of HATs, MOF has also been shown to catalyze histone crotonylation, particularly on H3 and H4 histones.[1]
Erasers: Removing the Mark
The removal of crotonyl groups is catalyzed by histone deacetylases (HDACs), which act as histone decrotonylases (HDCRs).
-
Class I HDACs: HDAC1 and HDAC3 have been identified as major histone decrotonylases.[10] Their activity ensures the reversibility of the mark, allowing for dynamic control of gene expression. Interestingly, mutants of HDAC1 and HDAC3 have been generated that possess intact decrotonylase activity but impaired deacetylase function, highlighting the potential for distinct regulatory mechanisms.[10]
-
Sirtuins (Class III HDACs): The NAD+-dependent sirtuin family of deacetylases, specifically SIRT1, SIRT2, and SIRT3, have been shown to possess robust decrotonylase activity.[6][7][11] This links the regulation of Kcr to the cellular redox state (NAD+/NADH ratio), adding another layer of metabolic control.[12]
Readers: Interpreting the Signal
For a histone mark to elicit a downstream biological effect, it must be recognized by specific "reader" proteins.
-
YEATS Domains: The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain has emerged as the primary reader of lysine crotonylation.[2][13][14] Unlike bromodomains, which preferentially bind acetyl-lysine, YEATS domains have a distinct binding pocket that accommodates the bulkier crotonyl group through a unique π-π-π stacking interaction.[2][13] Key reader proteins include AF9 and Taf14, which link Kcr recognition directly to transcriptional activation and chromatin remodeling complexes.[2][14][15]
The interplay between these three protein classes dictates the landscape of histone crotonylation across the genome.
Diagram: The Lysine Crotonylation Cycle
Caption: A streamlined workflow for ChIP-seq analysis.
Detailed Protocol: Key Steps in ChIP-seq for Histone Kcr
-
Chromatin Preparation:
-
Cross-link proteins to DNA in live cells using 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse cells and isolate nuclei.
-
Shear chromatin into fragments of 200-500 bp using sonication. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Set aside a fraction of the lysate to serve as the "Input" control. This sample is processed alongside the IP samples from the reverse cross-linking step onwards and is used for normalization. [16] * Incubate the remaining lysate overnight at 4°C with a ChIP-grade antibody specific for the crotonylation mark of interest.
-
Capture the antibody-chromatin complexes by adding Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute chromatin from the beads.
-
Reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.
-
-
Sequencing and Data Analysis:
-
Prepare sequencing libraries from the ChIP and Input DNA.
-
Perform high-throughput sequencing. For broad marks, at least 45 million usable reads per replicate are recommended. [16] * Align reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of Kcr enrichment compared to the input control.
-
Annotate peaks to nearby genes and genomic features.
-
Self-Validation: The inclusion of an input control is non-negotiable for proper normalization and accurate peak calling. [16]Additionally, performing ChIP-qPCR on known positive and negative target loci before sequencing can validate the efficiency of the immunoprecipitation.
Site Identification and Quantification by Mass Spectrometry
Mass spectrometry (MS) is the definitive tool for discovering novel Kcr sites and quantifying their abundance.
Rationale: MS-based proteomics allows for the unbiased, large-scale identification of thousands of crotonylation sites on both histone and non-histone proteins. [9]Quantitative approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, enable precise comparison of Kcr levels across different samples. [11] Workflow for Kcr Proteomics:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using trypsin. [9]2. Affinity Enrichment: Incubate the peptide mixture with a pan-specific anti-crotonyl-lysine antibody conjugated to beads. This selectively enriches crotonylated peptides from the complex mixture. [9][11]3. LC-MS/MS Analysis:
-
Separate the enriched peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS). The first MS scan measures the mass of the intact peptides, and the second (MS/MS) fragments the peptides and measures the mass of the fragments.
-
The 85.0289 Da mass shift of a crotonyl group on lysine allows for its identification.
-
-
Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.
-
Identify the specific lysine residues that are crotonylated and quantify their relative abundance between samples.
-
Functional Consequences and Disease Relevance
The deposition of Kcr on histone tails has profound effects on chromatin biology and is increasingly implicated in various diseases, particularly cancer. [2][17][18]
Impact on Chromatin Structure and Transcription
-
Charge Neutralization: Like acetylation, crotonylation neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between histones and the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure (euchromatin) that is permissive for transcription. [5]* Transcriptional Activation: Genome-wide studies consistently show that histone Kcr is enriched at the transcription start sites (TSSs) and enhancers of actively transcribed genes. [19]In some cases, p300-catalyzed crotonylation stimulates transcription to a greater degree than acetylation, suggesting a distinct and potent activating function. [1]
Role in Cancer and Therapeutic Implications
Dysregulation of the enzymes that write, erase, and read Kcr is a common feature in many cancers. [17][18]
-
Oncogenic and Tumor-Suppressive Roles: The role of Kcr is context-dependent. For example, reduced histone Kcr has been linked to impaired tumor growth in glioblastoma. [2]Conversely, crotonylation of the non-histone protein ENO1 has been shown to promote the growth and migration of colorectal cancer cells. [2][18]* Therapeutic Targeting: The enzymes controlling Kcr are attractive targets for drug development. Inhibitors of HDACs and sirtuins, which function as Kcr "erasers," are being actively investigated as anti-cancer therapeutics. [8][12]By blocking the removal of Kcr, these inhibitors can force cancer cells into a more differentiated state, induce apoptosis, or halt proliferation.
Table 1: Key Inhibitors of Kcr Writers and Erasers
| Inhibitor Class | Target Enzyme(s) | Example Compound(s) | Primary Effect on Kcr |
| HDAC Inhibitors | Class I, II, IV HDACs | Trichostatin A (TSA), MS275 | Increase Kcr levels |
| Sirtuin Inhibitors | Class III HDACs (Sirtuins) | Nicotinamide, Cambinol | Increase Kcr levels |
| HAT Inhibitors | p300/CBP | C646, A-485 | Decrease Kcr levels |
Future Directions
The field of lysine crotonylation is rapidly advancing. Key questions remain regarding the existence of crotonylation-specific writers and erasers, which would allow for more precise therapeutic targeting. Further research is needed to unravel the crosstalk between Kcr and other PTMs, such as acetylation, methylation, and ubiquitination, to understand how the "histone code" is interpreted in a combinatorial fashion. Finally, developing more specific and potent inhibitors for the enzymes involved in Kcr metabolism holds immense promise for the development of novel epigenetic drugs for cancer and other diseases.
References
- Bao, X., Wang, Y., Li, X., Li, X., Li, W., & Zhao, Y. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 3, e02999. [Link]
- Ji, D., Cao, L., Fu, S., Wang, S., et al. (2023).
- Liu, Y., Li, M., & Wang, W. (2024). Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Liu, B., Liu, Y., Zhang, Y., et al. (2023). Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. Cancer Management and Research, 15, 1083–1098. [Link]
- Plapp, B. V., Chari, S., & Cook, P. F. (2013). A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants. Journal of the American Society for Mass Spectrometry, 24(10), 1584–1595. [Link]
- Wei, W., Mao, A., Tang, B., et al. (2017). Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription. Cell Research, 27(7), 898–915. [Link]
- Wu, F., Zhang, K., Wang, X., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols, 2(3), 100665. [Link]
- Liu, S., Yu, H., Liu, Y., et al. (2022). Histone crotonylation in tumors (Review). International Journal of Oncology, 61(5), 1-1. [Link]
- Wang, R., Wang, X., & Ren, R. (2016). WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes. Nucleic Acids Research, 45(D1), D264–D270. [Link]
- Liu, B., Liu, Y., Zhang, Y., et al. (2023). Large-scale identification of lysine crotonylation and its potential regulatory role in oral squamous cell carcinoma under hypoxia. Cancer Management and Research, 15, 1083-1098. [Link]
- Simithy, J., Sidoli, S., Yuan, Z. F., & Garcia, B. A. (2017). Histone acylation at a glance. Journal of Cell Science, 130(21), 3643–3650. [Link]
- Du, J., & Zhou, Y. (2015). Functional coupling between writers, erasers and readers of histone and DNA methylation. Current Opinion in Structural Biology, 35, 85–94. [Link]
- ENCODE Project Consortium. (2017). Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE Portal. [Link]
- Liu, X., Wei, W., & Tan, M. (2023). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. International Journal of Molecular Sciences, 24(13), 10965. [Link]
- Wang, Y., Zhang, T., & Geng, J. (2020). Natural compound-derived epigenetic regulators targeting epigenetic readers, writers and erasers. Journal of Advanced Research, 26, 137–150. [Link]
- Li, Y., Sabari, B. R., Panchenko, T., et al. (2017).
- Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Rockland Immunochemicals. [Link]
- Wu, J., Meng, X., Jiang, W., et al. (2022). Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. Frontiers in Plant Science, 13, 814674. [Link]
- Fellows, R., Denizot, J., Stellato, C., et al. (2018). Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases.
- Liu, S., Yu, H., Liu, Y., et al. (2022). Histone crotonylation in tumors (Review). International Journal of Oncology, 61(5), 133. [Link]
Sources
- 1. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone modifying enzymes: writers and erasers | Abcam [abcam.co.jp]
- 9. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 12. Natural compound-derived epigenetic regulators targeting epigenetic readers, writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 17. mdpi.com [mdpi.com]
- 18. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Lysine Crotonylation: A Pivotal Epigenetic Regulator in Cancer Biology and Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Lysine crotonylation (Kcr), a recently discovered post-translational modification (PTM), is rapidly emerging from the shadows of its well-studied counterpart, lysine acetylation, to reveal itself as a critical regulator in a multitude of cellular processes.[1][2] Structurally distinct due to its unsaturated crotonyl group, this modification is dynamically installed, removed, and interpreted by a dedicated enzymatic machinery, intricately linking cellular metabolism to epigenetic control and protein function.[3] Mounting evidence implicates the dysregulation of lysine crotonylation in the initiation, progression, and therapeutic resistance of various cancers.[2][4] This guide provides a comprehensive technical overview of the core principles of lysine crotonylation, its multifaceted roles in cancer biology, and detailed experimental methodologies for its investigation, empowering researchers to explore this exciting frontier in cancer research and drug development.
The Core Machinery of Lysine Crotonylation
The cellular landscape of lysine crotonylation is dynamically sculpted by the interplay of three key classes of proteins: "writers," which catalyze the addition of the crotonyl group; "erasers," which remove it; and "readers," which recognize and bind to crotonylated lysine residues to elicit downstream effects.[1][3]
Writers: Lysine Crotonyltransferases (KCTs)
The transfer of a crotonyl group from the donor molecule, crotonyl-coenzyme A (crotonyl-CoA), to the ε-amino group of a lysine residue is catalyzed by enzymes with lysine crotonyltransferase activity.[5][6] Notably, several enzymes previously characterized as histone acetyltransferases (HATs) have been shown to possess robust KCT activity.[1]
-
p300/CBP: The paralogous transcriptional coactivators p300 and CREB-binding protein (CBP) are major writers of lysine crotonylation on both histone and non-histone proteins.[5][7][8] Their activity is crucial for transcription, and their dysregulation is a common feature in cancer.[9]
-
PCAF (KAT2B): p300/CBP-associated factor (PCAF) has also been identified as a lysine crotonyltransferase.[3]
-
MOF (KAT8): Males absent on the first (MOF) is another member of the MYST family of HATs that exhibits KCT activity, contributing to histone crotonylation.[3][5]
The shared nature of these writers with lysine acetylation suggests a competitive interplay between these two PTMs, dictated by the intracellular concentrations of their respective acyl-CoA donors.
Erasers: Lysine Decrotonylases (KDCRs)
The removal of lysine crotonylation is mediated by lysine decrotonylases, a function predominantly carried out by certain members of the histone deacetylase (HDAC) family.[10]
-
Class I HDACs: HDAC1, HDAC2, and HDAC3 have been demonstrated to be effective decrotonylases in vitro and in vivo.[10] Their activity is zinc-dependent.
-
Sirtuins (Class III HDACs): Several members of the NAD+-dependent sirtuin family, including SIRT1, SIRT2, and SIRT3, also exhibit lysine decrotonylase activity.[11][12] This links the regulation of crotonylation to the metabolic state of the cell, particularly the levels of NAD+.
The activity of these erasers provides a mechanism for the dynamic turnover of lysine crotonylation, allowing for rapid cellular responses to various stimuli.
Readers: Effectors of Crotonylation Signaling
"Reader" proteins specifically recognize and bind to crotonylated lysine residues through specialized domains, thereby translating this PTM into downstream biological outcomes.
-
YEATS Domain Proteins: The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain has been identified as a primary reader of lysine crotonylation.[11] Notably, the YEATS domain of AF9 exhibits a higher binding affinity for crotonylated lysine compared to acetylated lysine.[13] Proteins containing YEATS domains, such as AF9 and YEATS2, are often involved in chromatin remodeling and transcription regulation, and their aberrant function is linked to leukemia and other cancers.[11]
The specific recognition of crotonylated lysine by these reader domains underscores the functional distinction of this PTM from other lysine acylations.
Diagram: The Lysine Crotonylation Machinery
Caption: A typical workflow for the identification and quantification of lysine crotonylation sites.
Experimental Protocol: Immunoaffinity Enrichment of Crotonylated Peptides for LC-MS/MS
This protocol is a synthesized guideline and may require optimization for specific experimental conditions.
-
Protein Extraction and Digestion: a. Lyse cancer cells or tissues in a buffer containing protease and deacetylase/decrotonylase inhibitors (e.g., 8 M urea, 1% protease inhibitor cocktail). [14] b. Quantify protein concentration using a BCA assay. c. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide. d. Dilute the urea concentration to <2 M and digest proteins with sequencing-grade trypsin overnight at 37°C. [15]
-
Peptide Desalting: a. Acidify the peptide solution with trifluoroacetic acid (TFA). b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. c. Dry the eluted peptides in a vacuum centrifuge.
-
Immunoaffinity Enrichment: a. Resuspend the dried peptides in an immunoprecipitation (IP) buffer. b. Incubate the peptides with pre-washed anti-crotonyl-lysine antibody-conjugated agarose beads overnight at 4°C with gentle rotation. [16][15] c. Wash the beads extensively with IP buffer and then with water to remove non-specifically bound peptides. d. Elute the enriched crotonylated peptides with an acidic solution (e.g., 0.1% TFA).
-
LC-MS/MS Analysis: a. Desalt the eluted peptides using a C18 StageTip. b. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series). [7][8][16] c. Use a data-dependent acquisition (DDA) method, alternating between one full MS scan and several MS/MS scans of the most intense precursor ions. [7][8]
-
Data Analysis: a. Search the raw MS/MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. [7][17] b. Specify crotonylation of lysine as a variable modification in the search parameters. c. Perform bioinformatic analysis on the identified crotonylated proteins and sites to determine their subcellular localization, pathway enrichment (GO, KEGG), and protein-protein interaction networks. [15][17] For quantitative analysis, stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) can be integrated into the workflow before the enrichment step. [17][18][19][20][21]
Chromatin Immunoprecipitation (ChIP) for Histone Crotonylation
ChIP followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of specific histone crotonylation marks. [8] Experimental Protocol: ChIP-seq for Histone Crotonylation
This protocol is a generalized guideline and should be optimized based on the specific antibody and cell type.
-
Chromatin Cross-linking and Preparation: a. Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, then quench with glycine. [22] b. Lyse the cells and isolate the nuclei. c. Resuspend the nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the chromatin overnight at 4°C with a site-specific anti-histone crotonylation antibody (e.g., anti-H3K18cr) or a pan-crotonyl-lysine antibody. [9] c. Add Protein A/G beads to capture the antibody-chromatin complexes. d. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. [23]
-
Elution and DNA Purification: a. Elute the chromatin from the beads. b. Reverse the cross-links by incubating at 65°C overnight with NaCl. c. Treat with RNase A and Proteinase K to remove RNA and protein. [24] d. Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: a. Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. b. Perform high-throughput sequencing.
-
Data Analysis: a. Align the sequencing reads to a reference genome. b. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment for the histone crotonylation mark. c. Annotate the peaks to genomic features (promoters, enhancers, etc.) and perform downstream analysis such as motif discovery and pathway analysis.
Functional Assays
-
In Vitro (De)crotonylation Assays: These assays are crucial for confirming the enzymatic activity of putative writers and erasers and for screening potential inhibitors. They typically involve incubating a recombinant histone or non-histone protein substrate with the enzyme of interest and crotonyl-CoA (for writers) or a crotonylated substrate (for erasers). [25][26][27]The reaction products can be analyzed by western blotting or mass spectrometry.
-
Cell-Based Assays: To probe the functional consequences of crotonylation in a cellular context, techniques such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of writers, erasers, or readers can be employed. The effects on cancer-related phenotypes, such as proliferation, migration, and drug sensitivity, can then be assessed. Site-directed mutagenesis to replace a crotonylated lysine with an arginine (to mimic the un-modified state) or a glutamine (to partially mimic the charge neutralization of acylation) can also provide insights into the function of specific crotonylation events.
Therapeutic Targeting of Lysine Crotonylation in Cancer
The enzymes that regulate lysine crotonylation represent promising targets for cancer therapy.
-
HDAC Inhibitors (HDACi): Several HDAC inhibitors are already FDA-approved for the treatment of certain cancers. [28]Given that Class I HDACs are major lysine decrotonylases, these drugs can increase global crotonylation levels, which may contribute to their anti-tumor effects.
-
p300/CBP Inhibitors: Small molecule inhibitors targeting the HAT/KCT activity of p300/CBP are in preclinical and clinical development. [8][9]These inhibitors have the potential to modulate the expression of key oncogenes driven by aberrant crotonylation.
-
YEATS Domain Inhibitors: Targeting the reader domains that recognize crotonylated lysine is another emerging therapeutic strategy. Inhibitors of the YEATS domain are being developed to disrupt the downstream signaling of crotonylation in cancers like leukemia. [11]
Future Perspectives
The field of lysine crotonylation in cancer is still in its early stages, with many exciting avenues for future research. Key areas of investigation include:
-
Specificity of Writers and Erasers: Elucidating whether there are specific KCTs and KDCRs for distinct substrates and cellular contexts.
-
Crosstalk with Other PTMs: Understanding the interplay between lysine crotonylation and other PTMs, such as acetylation, methylation, and ubiquitination, in regulating protein function and cell signaling. [29]* Development of Specific Inhibitors: Designing and developing highly specific inhibitors for the enzymes and readers of lysine crotonylation to improve therapeutic efficacy and reduce off-target effects.
-
Biomarker Discovery: Exploring the potential of specific histone or non-histone crotonylation marks as diagnostic or prognostic biomarkers in cancer.
References
- Crotonylation modification and its role in diseases - Frontiers. (URL: [Link])
- Histone crotonylation in tumors (Review) - PMC - NIH. (URL: [Link])
- Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - NIH. (URL: [Link])
- Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - MDPI. (URL: [Link])
- Functions and mechanisms of lysine crotonyl
- Lysine catabolism reprograms tumour immunity through histone crotonyl
- Histone crotonylation in tumors (Review)
- In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. (URL: [Link])
- Lysine catabolism reprograms tumour immunity through histone crotonyl
- Protein lysine crotonylation in cellular processions and disease associ
- In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PubMed. (URL: [Link])
- Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonyl
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PubMed Central. (URL: [Link])
- p300-Catalyzed Lysine Crotonylation Promotes the Proliferation, Invasion, and Migration of HeLa Cells via Heterogeneous Nuclear Ribonucleoprotein A1 - NIH. (URL: [Link])
- Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythem
- Comprehensive analysis of lysine crotonylation in proteome of maintenance hemodialysis patients - PMC - PubMed Central. (URL: [Link])
- The Regulation and Function of Histone Crotonyl
- Protein lysine acetyltransferase CBP/p300: A promising target for small molecules in cancer tre
- Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonyl
- Emerging roles of non-histone protein crotonyl
- Site-specific Incorporation of ε-N-crotonyllysine into Histones - PMC. (URL: [Link])
- Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regul
- Protein crotonylation: Basic research and clinical diseases - PMC - PubMed Central. (URL: [Link])
- (PDF)
- www.bio-protocol.org/e4211 Histone Modification ChIP-seq on Arabidopsis thaliana Plantlets Juan S. Ramirez-Prado1, $, #, David - Chromosome Dynamics. (URL: [Link])
- Cytosolic acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - bioRxiv. (URL: [Link])
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC - PubMed Central. (URL: [Link])
- Protein crotonylation in cancer: mechanisms, functions, and therapeutic potential. (URL: [Link])
- Genome-wide Analysis of Histone Modifications using ChIP-seq | Protocol Preview. (URL: [Link])
- Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - MDPI. (URL: [Link])
- Protein crotonylation: Basic research and clinical diseases - PMC - PubMed Central. (URL: [Link])
- Site-Specific Incorporation of ??
- Crotonyl-CoA - Wikipedia. (URL: [Link])
- Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central. (URL: [Link])
- Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC - NIH. (URL: [Link])
- Crotonyl‐CoA is generated in the mitochondria during Lys catabolism....
- Protein crotonylation in cancer: mechanisms, functions, and therapeutic potential. - PlumX. (URL: [Link])
- Chromatin Immunoprecipitation (ChIP)
- Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Scilit. (URL: [Link])
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC - NIH. (URL: [Link])
- Protocol to apply spike-in ChIP-seq to capture massive histone acetyl
- Quantitative Comparison of Proteomes Using SILAC - PMC - NIH. (URL: [Link])
- In vivo quantitative proteomics: the SILAC mouse - PubMed. (URL: [Link])
- Comparing iTRAQ, TMT and SILAC - Silantes. (URL: [Link])
Sources
- 1. bio.tools [bio.tools]
- 2. researchgate.net [researchgate.net]
- 3. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTM BIO [ptmbio.com]
- 7. Comprehensive analysis of lysine crotonylation in proteome of maintenance hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. academic.oup.com [academic.oup.com]
- 11. nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 14. Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 19. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 21. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chromosomedynamics.com [chromosomedynamics.com]
- 24. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
The Crossroads of Acylation and Neurodegeneration: A Technical Guide to Lysine Crotonylation
For Distribution To: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis with limited therapeutic options. Emerging evidence points to the dysregulation of epigenetic mechanisms as a key contributor to the pathogenesis of these devastating disorders. Among the burgeoning landscape of post-translational modifications (PTMs), lysine crotonylation (Kcr) has surfaced as a critical regulator of gene expression and cellular metabolism with profound implications for neuronal function and survival. This in-depth technical guide provides a comprehensive overview of the intricate link between lysine crotonylation and neurodegenerative diseases. We delve into the core molecular machinery governing this PTM, its emerging roles in neuronal signaling and pathophysiology, and detailed methodologies for its investigation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to explore lysine crotonylation as a novel diagnostic and therapeutic target in neurodegeneration.
Introduction to Lysine Crotonylation: A Novel Epigenetic Regulator
First identified in 2011, lysine crotonylation is a dynamic and evolutionarily conserved PTM where a crotonyl group is transferred from crotonyl-coenzyme A (crotonyl-CoA) to the ε-amino group of a lysine residue on both histone and non-histone proteins.[1][2] This modification neutralizes the positive charge of lysine, akin to the well-studied lysine acetylation (Kac), but the unique planar, unsaturated nature of the crotonyl group imparts distinct structural and functional properties.[1][3] Histone Kcr is predominantly associated with active gene transcription, often marking promoter and enhancer regions to a greater extent than acetylation, suggesting a potent role in regulating gene expression.[4][5]
The cellular levels of lysine crotonylation are intricately linked to the metabolic state, with crotonyl-CoA being a key intermediate in fatty acid oxidation and the metabolism of certain amino acids like lysine and tryptophan.[1] This direct connection between cellular metabolism and epigenetic regulation positions lysine crotonylation as a crucial sensor of the cell's energetic status, a factor of immense importance in the highly energy-demanding environment of the brain.
The Enzymatic Machinery of Lysine Crotonylation: Writers, Erasers, and Readers
The dynamic addition and removal of crotonyl groups are governed by a dedicated set of enzymes, often shared with other acylation marks, creating a complex regulatory network.
-
Writers (Crotonyltransferases): The primary enzymes responsible for catalyzing the transfer of the crotonyl group to lysine residues are histone acetyltransferases (HATs) with broad substrate specificity. The most prominent writers include p300/CBP, PCAF, and MOF.[6][7] These enzymes utilize crotonyl-CoA as a cofactor, directly linking cellular metabolic flux to the crotonylation of target proteins.
-
Erasers (Decrotonylases): The removal of crotonyl groups is mediated by a class of enzymes known as histone deacetylases (HDACs). Class I HDACs (HDAC1, 2, and 3) and the sirtuin family of NAD+-dependent deacetylases (SIRT1, SIRT2, and SIRT3) have been identified as efficient decrotonylases.[6][8] The activity of these erasers is critical for maintaining the dynamic nature of lysine crotonylation and ensuring appropriate transcriptional responses.
-
Readers (Effector Proteins): The biological consequences of lysine crotonylation are enacted by "reader" proteins that specifically recognize and bind to crotonylated lysine residues. The YEATS domain-containing proteins, such as AF9 and ENL, have been identified as specific readers of Kcr, recruiting other effector proteins to modulate chromatin structure and gene expression.[6] The DPF domain is another reader module that shows a preference for crotonylated lysine.[7]
Lysine Crotonylation in Neuronal Function and Neurodegenerative Disease
The brain's high metabolic rate and intricate gene expression programs make it particularly susceptible to alterations in epigenetic modifications like lysine crotonylation. Emerging research has begun to uncover the critical roles of Kcr in neuronal function and its dysregulation in the context of neurodegenerative diseases.
Alzheimer's Disease (AD)
AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. While direct crotonylation of Aβ or tau has yet to be extensively documented, the influence of Kcr on the transcriptional regulation of genes involved in AD pathology is an active area of investigation. Histone crotonylation is enriched at transcriptional start sites, and its levels are regulated by enzymes that are also implicated in AD.[8] For instance, the writer p300/CBP is known to be involved in memory formation, and its dysregulation has been linked to AD. Conversely, HDACs, the erasers of crotonylation, are considered therapeutic targets for AD.[8] The potential for crosstalk between tau phosphorylation and lysine crotonylation is also an intriguing possibility, as both PTMs can compete for or influence each other on the same lysine residues.[9][10]
Parkinson's Disease (PD)
The pathological hallmark of PD is the aggregation of α-synuclein into Lewy bodies and the progressive loss of dopaminergic neurons. Lysine residues in α-synuclein are known to be targets for various PTMs that can influence its aggregation propensity and toxicity.[11][12] While direct evidence for α-synuclein crotonylation is still emerging, the enzymes that regulate Kcr are implicated in PD. For example, SIRT2, a known decrotonylase, has been shown to deacetylate α-synuclein, and its inhibition is neuroprotective in PD models.[13] Furthermore, selective inhibitors of the writers CBP/p300 have been shown to attenuate the aggregation of α-synuclein in primary dopaminergic neurons, suggesting that modulating the acylation state of α-synuclein or related proteins could be a viable therapeutic strategy.[14][15]
Huntington's Disease (HD)
HD is an autosomal dominant neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein.[16] The mutant HTT (mHTT) protein is prone to aggregation and disrupts numerous cellular processes, including transcriptional regulation.[16] Dysregulation of histone acylation is a well-established feature of HD, with evidence of CBP sequestration by mHTT aggregates.[17] Given that CBP is a major writer of lysine crotonylation, it is plausible that mHTT-induced CBP dysfunction leads to altered Kcr levels and subsequent transcriptional dysregulation, contributing to HD pathology.
| Disease | Hallmark Protein(s) | Potential Link to Lysine Crotonylation | Key Regulatory Enzymes Implicated |
| Alzheimer's Disease | Amyloid-beta, Tau | Transcriptional regulation of AD-related genes; potential crosstalk with tau phosphorylation. | p300/CBP, HDACs, SIRTs |
| Parkinson's Disease | α-Synuclein | Modulation of α-synuclein aggregation and toxicity. | p300/CBP, SIRT2 |
| Huntington's Disease | Mutant Huntingtin (mHTT) | Transcriptional dysregulation due to sequestration of CBP by mHTT aggregates. | p300/CBP |
Methodologies for Studying Lysine Crotonylation in Neurodegenerative Disease Research
Investigating the role of lysine crotonylation in neurodegeneration requires robust and sensitive methodologies. This section provides an overview of key experimental approaches and detailed protocols.
Antibody-Based Detection: Western Blotting
Western blotting using a pan-crotonyllysine antibody is a fundamental technique to assess global changes in protein crotonylation in brain lysates or cell cultures.
Protocol: Western Blotting for Global Lysine Crotonylation in Brain Tissue Lysates
-
Protein Extraction:
-
Homogenize frozen brain tissue in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a pan-crotonyllysine primary antibody (e.g., PTM-501) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mass Spectrometry-Based Proteomics for Site-Specific Identification and Quantification
Mass spectrometry (MS) is the gold standard for identifying and quantifying specific crotonylation sites on a proteome-wide scale.
Protocol: Immunoaffinity Enrichment and LC-MS/MS for Crotonylated Peptides from Brain Tissue
-
Protein Extraction and Digestion:
-
Extract proteins from brain tissue as described for Western blotting.
-
Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
-
Immunoaffinity Enrichment:
-
Incubate the resulting peptide mixture with anti-crotonyllysine antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.[19]
-
Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound peptides.
-
Elute the enriched crotonylated peptides using a low pH solution (e.g., 0.1% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.[20]
-
Set the mass spectrometer to operate in a data-dependent acquisition mode, acquiring MS/MS spectra of the most abundant precursor ions. The mass shift for crotonylation is +70.0419 Da.[2]
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using software such as MaxQuant or Proteome Discoverer.
-
Specify crotonylation of lysine as a variable modification.
-
Perform downstream bioinformatics analysis to identify differentially crotonylated proteins and pathways.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide distribution of specific histone crotonylation marks, providing insights into the genes and regulatory elements they control.
Protocol: ChIP-seq for Histone Crotonylation in Primary Neurons
-
Chromatin Preparation:
-
Crosslink primary neurons with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a crotonylated histone mark (e.g., anti-H3K9cr) or a pan-crotonyllysine antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to nearby genes and perform functional enrichment analysis.
-
Therapeutic Targeting of Lysine Crotonylation in Neurodegenerative Diseases
The enzymes that regulate lysine crotonylation present attractive targets for therapeutic intervention in neurodegenerative diseases.
-
HDAC Inhibitors: Several HDAC inhibitors, which would be expected to increase global crotonylation levels, are in various stages of preclinical and clinical development for neurodegenerative diseases. While their primary mechanism of action has been attributed to increasing histone acetylation, their impact on crotonylation may also contribute to their therapeutic efficacy.
-
Sirtuin Modulators: Activators of SIRT1 and SIRT3, and inhibitors of SIRT2 are being actively investigated for their neuroprotective effects.[7][21] For example, resveratrol, a SIRT1 activator, has shown promise in models of AD and HD.[22]
-
HAT Inhibitors: Inhibitors of p300/CBP are also being explored. While this may seem counterintuitive given the association of Kcr with active gene expression, in some pathological contexts, reducing the activity of these writers may be beneficial, for instance, by preventing the acylation and subsequent aggregation of proteins like α-synuclein.[14][15]
Future Perspectives and Conclusion
The field of lysine crotonylation in neurodegeneration is still in its infancy, but the initial findings are incredibly promising. Future research should focus on several key areas:
-
Mapping the Neuronal Crotonylome: Comprehensive, cell-type-specific mapping of histone and non-histone crotonylation in different neurodegenerative disease models is crucial to identify key players and pathways.
-
Unraveling Crosstalk: Investigating the interplay between lysine crotonylation and other PTMs, such as phosphorylation, acetylation, and ubiquitination, on key neurodegenerative disease-associated proteins will provide a more holistic understanding of their regulation.
-
Developing Specific Modulators: The development of more specific inhibitors and activators for the writers and erasers of lysine crotonylation will be instrumental in dissecting their precise roles and for therapeutic development.
References
- Helda, University of Helsinki. Domain-Independent Inhibition of CBP/p300 Attenuates alpha-Synuclein Aggregation.
- ACS Chemical Neuroscience. (2021). Domain-Independent Inhibition of CBP/p300 Attenuates α-Synuclein Aggregation.
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. (2021). PubMed Central.
- Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters. (2021). PubMed Central.
- Lysine Acetyltransferases CBP and p300 as Therapeutic Targets in Cognitive and Neurodegenerative Disorders. (2018). PubMed Central.
- Histone Lysine Crotonylation Regulates Long-Term Memory Storage. (2023). bioRxiv.
- Histone crotonylation in neurobiology: to be or not to be?. (2022). PubMed Central.
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. (2024). PubMed Central.
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. (2024). Journal of Translational Medicine.
- Crotonylation Analysis Services | LC-MS/MS Proteomics Experts. PTM BIO.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. (2011). PubMed Central.
- PTM-501 - Anti-Crotonyllysine Rabbit pAb. PTM BIO.
- Anti-Crotonyllysine Mouse mAb. PTM BIO.
- Lysines, Achilles' heel in alpha-synuclein conversion to a deadly neuronal endotoxin. (2018). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
- An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells. (2021). STAR Protocols.
- Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies. (2017). Frontiers in Molecular Biosciences.
- The crosstalk between pathological tau phosphorylation and mitochondrial dysfunction as a key to understanding and treating Alzheimer's disease. (2020). PubMed Central.
- Dual modification of Alzheimer's disease PHF-tau protein by lysine methylation and ubiquitylation: a mass spectrometry approach. (2012). Acta Neuropathologica.
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway. (2019). Proteomics.
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway. (2019). PubMed Central.
- Quantitative chemoproteomics unveils crotonylation sites regulated by HDACs using Cr-alkyne. ResearchGate.
- Protein lysine crotonylation in cellular processions and disease associations. (2024). ResearchGate.
- Novel histone post-translational modifications in Alzheimer's disease: current advances and implications. (2024). PubMed Central.
- Protein lysine crotonylation: past, present, perspective. (2021). PubMed Central.
- Protein lysine crotonylation in cellular processions and disease associations. (2023). Genes & Diseases.
- The Crosstalk Between Pathological Tau Phosphorylation and Mitochondrial Dysfunction as a Key to Understanding and Treating Alzheimer's Disease. (2020). Molecular Neurobiology.
- Protein lysine crotonylation in cellular processions and disease associations. (2024). PubMed Central.
- A high-yield method to extract peptides from rat brain tissue. (2003). Analytical Biochemistry.
- Functions and mechanisms of lysine crotonylation. (2019). PubMed Central.
- SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. (2018). Frontiers in Pharmacology.
- Quantitative Interaction Proteomics of Neurodegenerative Disease Proteins. (2015). Cell Reports.
- Huntingtin. Wikipedia.
- Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis. (2023). bioRxiv.
- Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. (2021). STAR Protocols.
- The Function and related Diseases of Protein Crotonylation. (2019). PubMed Central.
- Lysine acetylation within the brain. Western blot of brain lysate.... ResearchGate.
- Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis. (2024). bioRxiv.
- Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. (2013). JOVE.
- SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan. (2021). PubMed Central.
- Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. (2012). PubMed Central.
- Western Blot in Mouse Brain Tissue for detecting pRab proteins. (2021). protocols.io.
- A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue. (2017). PubMed Central.
Sources
- 1. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone crotonylation in neurobiology: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein lysine crotonylation: past, present, perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel histone post-translational modifications in Alzheimer’s disease: current advances and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]
- 10. The crosstalk between pathological tau phosphorylation and mitochondrial dysfunction as a key to understanding and treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysines, Achilles' heel in alpha-synuclein conversion to a deadly neuronal endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Lysine Crotonylation Regulates Long-Term Memory Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Huntingtin - Wikipedia [en.wikipedia.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. PTM BIO [ptmbio.com]
- 19. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 20. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
The Emerging Role of Lysine Crotonylation in Metabolic Disorders: From Mechanism to Therapeutic Opportunity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) that is increasingly recognized as a critical regulator of cellular metabolism and a key player in the pathophysiology of metabolic disorders.[1][2] Distinct from the well-studied lysine acetylation, Kcr involves the transfer of a crotonyl group from the metabolite crotonyl-CoA to lysine residues on both histone and non-histone proteins.[3][4] This modification directly links cellular metabolic states, particularly fatty acid and amino acid metabolism, to the regulation of protein function and gene expression.[1][3] Dysregulation of Kcr has been implicated in the progression of obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making its regulatory machinery a promising area for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the enzymatic regulation of Kcr, its functional impact on metabolic pathways, detailed methodologies for its detection and analysis, and a forward-looking perspective on its potential as a drug target.
The Core Machinery of Lysine Crotonylation
The cellular landscape of lysine crotonylation is dynamically controlled by a trio of components: "writers" that install the mark, "erasers" that remove it, and "readers" that interpret its functional consequences. The availability of the donor molecule, crotonyl-CoA, serves as a foundational metabolic input to this entire system.
The Metabolic Origin of Crotonyl-CoA
Crotonyl-CoA is a key intermediate in several metabolic pathways, primarily the β-oxidation of fatty acids and the catabolism of amino acids like lysine and tryptophan.[1] Its cellular concentration fluctuates with the metabolic state, providing a direct mechanism for nutrient status to influence epigenetic and proteomic regulation. Key enzymes involved in its production include:
-
Acyl-CoA Dehydrogenase Short-Chain (ACADS): Catalyzes a key step in fatty acid oxidation, converting butyryl-CoA to crotonyl-CoA.[1]
-
Glutaryl-CoA Dehydrogenase (GCDH): Produces crotonyl-CoA during the breakdown of lysine and tryptophan.[1]
-
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): Can generate crotonyl-CoA from crotonate, linking this pathway to gut microbiota-derived short-chain fatty acids.[5][6]
Writers, Erasers, and Readers
The enzymatic regulation of Kcr shares some players with lysine acetylation, yet possesses unique features that confer distinct biological outcomes.[7]
-
Writers (Crotonyltransferases): These enzymes catalyze the transfer of the crotonyl group to lysine residues. The primary writers identified are histone acetyltransferases (HATs) with promiscuous activity, including the p300/CBP, GNAT, and MYST families.[5][7] Notably, p300-catalyzed crotonylation has been shown to stimulate transcription to a greater degree than acetylation, suggesting a powerful role in gene activation.[1][2]
-
Erasers (Decrotonylases): These enzymes remove the crotonyl mark. This function is primarily carried out by zinc-dependent histone deacetylases (HDACs) of Class I (HDAC1, 2, 3) and NAD+-dependent sirtuins (SIRT1, 2, 3).[5][8] SIRT3, a mitochondrial sirtuin, is particularly relevant for metabolic regulation.
-
Readers: These are proteins containing specialized domains that recognize and bind to crotonylated lysine, translating the modification into a functional cellular outcome. The primary readers of Kcr are proteins with a YEATS domain (YAF9, ENL, AF9, TAF14, and SAS5).[2] The unique planar structure of the crotonyl group allows for specific recognition by these domains, distinguishing it from acetyl-lysine.[3]
Lysine Crotonylation in Metabolic Disease Pathogenesis
The direct link between Kcr and intermediate metabolism positions it as a key sensor and effector in metabolic homeostasis. Its dysregulation is a contributing factor to several prevalent metabolic disorders.
Obesity and Adipose Tissue Function
Obesity is characterized by excessive adipose tissue accumulation and chronic low-grade inflammation.[2] Kcr has emerged as a regulator of adipogenesis and fat browning.
-
White Fat Browning: Studies have shown that protein crotonylation is involved in regulating the browning of white adipose tissue (WAT), a process that increases energy expenditure.[9][10][11] Proteomic analysis of browning WAT identified dynamic changes in the crotonylation of key metabolic enzymes.[10][11] For instance, crotonylation can upregulate proteins like adenylate kinase 2 (AK2) and downregulate glycerol-3-phosphate dehydrogenase 1 (GPD1), collectively promoting the browning process and offering a potential strategy to combat obesity.[9][10]
Type 2 Diabetes and Insulin Resistance
Insulin resistance is a hallmark of type 2 diabetes. Kcr can modulate insulin signaling and glucose metabolism pathways.
-
Inflammatory Signaling: Chronic inflammation driven by pathways like NF-κB is a major contributor to insulin resistance. Inhibiting the crotonylation of key transcription factors in these inflammatory pathways could potentially reduce this chronic inflammation and improve insulin sensitivity.[1]
-
Diabetic Kidney Disease (DKD): Recent evidence suggests that sodium crotonate can alleviate DKD, partly by modulating histone crotonylation pathways.[2] This involves the upregulation of the metabolic regulator PGC-1α and the decrotonylase SIRT3, which in turn protects kidney function.[6][7]
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by fat accumulation in the liver. The metabolic flux of fatty acids, a primary source for crotonyl-CoA, is central to NAFLD pathogenesis. Although direct research is emerging, the established role of sirtuins (erasers) and p300/CBP (writers) in liver metabolism strongly implicates Kcr in the control of hepatic lipid metabolism and inflammation.
| Regulatory Component | Key Proteins | Role in Metabolism | Therapeutic Implication |
| Writers | p300/CBP | Catalyze Kcr on histones and metabolic enzymes. | Inhibition may reduce expression of pro-lipogenic genes. |
| Erasers | SIRT1, SIRT3, HDAC1, HDAC3 | Remove Kcr marks, often restoring enzyme activity or repressing gene expression.[5] | Activation of SIRTs could improve mitochondrial function and reduce metabolic stress. |
| Readers | YEATS domain proteins (e.g., AF9) | Recognize Kcr to recruit transcriptional machinery to metabolic genes. | Targeting the reader-Kcr interaction could offer a specific way to modulate gene expression. |
| Metabolite Donor | Crotonyl-CoA | Levels reflect the state of fatty acid and amino acid metabolism.[1] | Modulating enzymes that produce crotonyl-CoA could globally alter Kcr levels. |
Methodologies for Studying Lysine Crotonylation
Investigating Kcr requires a multi-faceted approach, combining high-sensitivity proteomics for discovery with biochemical and molecular biology techniques for functional validation. As a senior application scientist, the emphasis is on a robust, self-validating workflow.
Global Crotonylome Analysis via Mass Spectrometry
The cornerstone of Kcr research is the identification of crotonylated proteins and their specific modification sites. This is achieved through a bottom-up proteomics workflow.
Protocol: Immunoaffinity Enrichment and LC-MS/MS Analysis of Crotonylated Peptides
-
Causality: The low stoichiometry of PTMs like Kcr makes them difficult to detect in a complex protein digest. Immunoaffinity enrichment using a high-quality pan-Kcr antibody is essential to selectively concentrate crotonylated peptides, thereby increasing the likelihood of their identification by mass spectrometry.[7][12]
-
Step-by-Step Methodology:
-
Protein Extraction and Digestion: Extract total protein from cells or tissues using a lysis buffer containing broad-spectrum deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve the modification. Quantify protein concentration (e.g., BCA assay). Reduce and alkylate cysteine residues, followed by digestion with trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that interfere with mass spectrometry.
-
Immunoaffinity Enrichment: Incubate the peptide mixture with pan-Kcr antibody-conjugated beads overnight at 4°C. The antibody will specifically bind to peptides containing a crotonylated lysine.
-
Washing: Perform a series of stringent washes to remove non-specifically bound peptides. This step is critical for a clean final sample.
-
Elution: Elute the bound Kcr-peptides from the beads, typically using a low-pH solution like 0.1% trifluoroacetic acid.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will fragment the peptides and the resulting spectra are used to determine the amino acid sequence and pinpoint the exact site of crotonylation based on the characteristic mass shift.[13][14][15]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the raw MS data against a protein database. Specify lysine crotonylation as a variable modification.
-
-
Self-Validation/Quality Control:
-
Antibody Specificity: Validate the specificity of the pan-Kcr antibody by dot blot against a library of different acylated peptides.
-
Enrichment Efficiency: Spike a known amount of a synthetic crotonylated peptide into the sample before enrichment and monitor its recovery.
-
Reproducibility: Analyze technical and biological replicates to ensure the identified changes in crotonylation are consistent and statistically significant.[16]
-
Functional Validation of Crotonylation Sites
Identifying a crotonylation site is the first step; understanding its functional consequence is paramount.
-
Site-Directed Mutagenesis: To probe the function of a specific Kcr site, mutate the target lysine (K) to an arginine (R) or a glutamine (Q). Arginine preserves the positive charge but cannot be acylated, mimicking a constitutively unmodified state. Glutamine is neutral and can sometimes mimic the charge-neutralized state of acylation.
-
Biochemical Assays: Express and purify both the wild-type and mutant proteins. Perform functional assays (e.g., enzyme kinetics, protein-protein interaction assays) to determine if the loss of crotonylation at that site alters the protein's activity or binding properties. This directly links the modification to a molecular function.
Therapeutic Targeting of the Crotonylation Machinery
The involvement of Kcr in metabolic diseases makes its regulatory enzymes attractive targets for drug development.[1][17]
-
Targeting Writers (p300/CBP): Small molecule inhibitors of p300/CBP are already in development, primarily for oncology. Repurposing or redesigning these inhibitors for metabolic diseases could be a viable strategy to dampen pro-inflammatory and lipogenic gene programs regulated by Kcr.
-
Targeting Erasers (Sirtuins/HDACs):
-
Sirtuin Activators: Compounds that activate SIRT1 or SIRT3 could enhance decrotonylation of mitochondrial proteins, potentially improving mitochondrial function, reducing oxidative stress, and ameliorating conditions like NAFLD and insulin resistance.
-
HDAC Inhibitors: Isoform-selective HDAC inhibitors could be used to increase Kcr levels on specific targets. For example, inhibiting HDAC3 could enhance crotonylation on proteins that promote favorable metabolic phenotypes.
-
The challenge lies in achieving target specificity. Since writers and erasers act on multiple types of acylations (e.g., acetylation, crotonylation), developing drugs that specifically modulate Kcr without broadly affecting other PTMs is a significant but important goal for the future.[8]
Conclusion and Future Directions
Lysine crotonylation represents a paradigm-shifting discovery in the field of metabolic regulation, acting as a direct conduit between cellular nutrient status and the proteome. Its role in obesity, diabetes, and NAFLD is just beginning to be uncovered, offering a landscape rich with opportunities for new biological insights and therapeutic innovation. Future research should focus on developing more specific tools to study and modulate Kcr, such as site-specific antibodies and Kcr-specific enzyme inhibitors. Elucidating the crosstalk between crotonylation and other PTMs will be crucial for understanding the complex regulatory networks that govern metabolic health and disease. For drug development professionals, the Kcr machinery presents a novel set of targets that could lead to the next generation of therapies for metabolic disorders.
References
- The metabolic pathways and enzymes and modulators for lysine... - ResearchGate.
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. (2025).
- Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies - MDPI. (2024).
- Functions and mechanisms of lysine crotonylation - PMC - NIH. (n.d.).
- (PDF) Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - ResearchGate. (n.d.).
- The mechanisms, regulations, and functions of histone lysine crotonylation - ResearchGate. (2024).
- The Regulation and Function of Histone Crotonylation - Frontiers. (2021).
- Crotonylation modification and its role in diseases - PMC - PubMed Central. (2023).
- The Function and related Diseases of Protein Crotonylation - PMC - PubMed Central. (n.d.).
- Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC - NIH. (2023).
- (PDF) Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - ResearchGate. (n.d.).
- (PDF) Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning. (2022).
- Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC - NIH. (2022).
- Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning. (n.d.).
- Lysine crotonylation: A challenging new player in the epigenetic regulation of plants. (2022).
- Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning. (2022).
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PubMed Central. (n.d.).
- Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 | Journal of Medicinal Chemistry - ACS Publications. (2022).
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - RSC Publishing. (n.d.).
- Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC - PubMed Central - NIH. (n.d.).
- accurate detection of lysine crotonylation sites using deep learning method - Oxford Academic. (2020).
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense - Frontiers. (2022).
- Qualitative Proteome-wide Lysine Crotonylation Profiling Reveals Protein Modification Alteration in the Leukocyte Extravasation Pathway in Systemic Lupus Erythematosus | ACS Omega. (n.d.).
- Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. (n.d.).
Sources
- 1. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 4. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Identification of Lysine Crotonylation Sites by Mass Spectrometry
Introduction: Unveiling the Role of Lysine Crotonylation
Lysine crotonylation (Kcr) is a recently discovered, dynamic post-translational modification (PTM) where a crotonyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] First identified in histones in 2011, this modification is structurally distinct from the well-studied lysine acetylation, featuring a four-carbon chain with a carbon-carbon double bond.[3][4] This unique structure suggests distinct regulatory mechanisms and biological functions.[2][5] Emerging evidence indicates that lysine crotonylation is not limited to histones but is also prevalent in non-histone proteins, playing crucial roles in a multitude of cellular processes including gene transcription, metabolism, cell cycle regulation, and DNA repair.[2][6] Dysregulation of lysine crotonylation has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive area for therapeutic investigation.[1][6][7]
Mass spectrometry-based proteomics has become the cornerstone for the global and site-specific identification of lysine crotonylation.[6][8][9] The low stoichiometry of this modification, however, necessitates robust enrichment strategies to selectively isolate crotonylated peptides from complex biological samples prior to their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
This comprehensive guide provides detailed protocols and expert insights for the identification of lysine crotonylation sites, from initial sample preparation to data analysis and validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to explore the crotonylome.
Principle of the Method
The identification of lysine crotonylation sites by mass spectrometry follows a multi-step workflow. The core principle involves the enzymatic digestion of a complex protein mixture into peptides. Due to their low abundance, peptides containing crotonylated lysine residues are then selectively enriched. The enriched peptide fraction is subsequently separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio (m/z) is measured (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured (MS2 scan). The fragmentation pattern in the MS2 spectrum provides sequence information that, when searched against a protein database, allows for the identification of the peptide sequence and the precise location of the crotonylation modification.
Experimental Workflow Overview
The overall experimental workflow for the identification of lysine crotonylation sites is depicted below. This process begins with protein extraction from cells or tissues and culminates in the bioinformatic analysis of identified crotonylated proteins and their modification sites.
Figure 1: General workflow for proteomic analysis of lysine crotonylation.
Detailed Protocols and Methodologies
PART 1: Sample Preparation
1.1. Protein Extraction
The goal of this step is to efficiently lyse cells or tissues and solubilize proteins while preserving the integrity of post-translational modifications.
-
Lysis Buffer: A common choice is RIPA buffer, but for PTM analysis, it's often supplemented with inhibitors of proteases and deacetylases (which can also exhibit decrotonylase activity).
-
Expert Insight: The inclusion of sodium crotonate in the lysis buffer can help to inhibit endogenous decrotonylase activity, thereby preserving the modification during sample handling.
-
Protocol 1: Protein Extraction
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.0, supplemented with protease and deacetylase inhibitors) on ice for 30 minutes, with vortexing every 10 minutes.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
1.2. Protein Digestion
This step involves the enzymatic cleavage of proteins into smaller peptides suitable for mass spectrometry analysis. Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides of an ideal size range for LC-MS/MS.
Protocol 2: In-Solution Protein Digestion
-
Reduction: To the protein extract, add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes. This reduces disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 11 mM. Incubate in the dark at room temperature for 15 minutes. This step alkylates cysteine residues, preventing the reformation of disulfide bonds.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%, which brings the pH to ~2-3.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or ZipTips to remove salts and detergents that can interfere with mass spectrometry analysis.[3]
PART 2: Enrichment of Crotonylated Peptides
Due to the low abundance of crotonylated peptides in a total cell digest, an enrichment step is critical for their detection.[10] The most widely used method is immunoprecipitation using a pan-specific anti-crotonyl-lysine antibody.[3][8]
2.1. Immunoaffinity Enrichment
This technique utilizes antibodies that specifically recognize the crotonyl-lysine modification, regardless of the surrounding peptide sequence. These antibodies are typically conjugated to agarose or magnetic beads for easy separation.
Table 1: Key Reagents for Immunoaffinity Enrichment
| Reagent | Purpose | Typical Concentration/Amount |
| Pan Anti-Crotonyl-Lysine Antibody Beads | To specifically capture crotonylated peptides. | 10-20 µL of bead slurry per mg of peptide |
| NETN Buffer | Incubation and wash buffer to facilitate antibody-peptide binding. | See Protocol 3 |
| 0.1% Trifluoroacetic Acid (TFA) | Elution buffer to release bound peptides from the antibody. | 50-100 µL per elution |
Protocol 3: Immunoaffinity Enrichment of Crotonylated Peptides [3][8]
-
Bead Preparation: Wash the anti-crotonyl-lysine antibody-conjugated beads (e.g., PTM Biolabs, Cat. No. PTM-503) three times with NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[8]
-
Incubation: Resuspend the desalted peptides in NETN buffer and add them to the pre-washed beads. Incubate overnight at 4°C with gentle rotation.
-
Washing: After incubation, centrifuge the beads and discard the supernatant. Wash the beads four times with NETN buffer and twice with deionized water to remove non-specifically bound peptides.[3][8]
-
Elution: Elute the enriched crotonylated peptides from the beads by incubating with 0.1% trifluoroacetic acid (TFA) for 5-10 minutes at room temperature.[3] Repeat the elution step once and combine the eluates.
-
Final Desalting: Desalt the eluted peptides using C18 ZipTips or StageTips before LC-MS/MS analysis.[3]
2.2. Alternative Enrichment Strategies
While immunoaffinity enrichment is the most common approach, other methods exist:
-
Bioorthogonal Chemical Probes: This involves metabolically incorporating an alkyne-functionalized crotonate analog into proteins.[1] The tagged proteins or peptides can then be enriched using click chemistry. This method allows for the profiling of newly synthesized crotonylated proteins.[1]
-
Titanium Dioxide (TiO2) Chromatography: Although primarily used for phosphopeptide enrichment, under specific acidic conditions, TiO2 can also enrich for other acidic modifications.[11][12][13][14][15] Its utility for crotonylation is less established but may offer a complementary approach.
PART 3: LC-MS/MS Analysis
The enriched peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
3.1. Liquid Chromatography
A nano-flow HPLC system is typically coupled directly to the mass spectrometer. Peptides are separated based on their hydrophobicity using a gradient of increasing organic solvent (usually acetonitrile).
Table 2: Example LC Gradient for Crotonylated Peptide Analysis [3][8]
| Time (min) | % Solvent B (0.1% formic acid in 98% acetonitrile) |
| 0-5 | 6% |
| 5-31 | 6% - 23% |
| 31-43 | 23% - 35% |
| 43-46 | 35% - 80% |
| 46-50 | 80% |
| 50-60 | 80% - 6% |
3.2. Mass Spectrometry
High-resolution mass spectrometers, such as the Q Exactive or Orbitrap series (Thermo Fisher Scientific), are ideal for PTM analysis due to their high mass accuracy and sensitivity.[3][8]
Table 3: Typical Mass Spectrometry Parameters [3]
| Parameter | Setting | Rationale |
| MS1 Resolution | 70,000 | High resolution for accurate precursor ion mass measurement. |
| MS1 m/z Range | 350-1800 | Covers the typical mass range of tryptic peptides. |
| MS2 Resolution | 17,500 | Sufficient resolution for fragment ion identification. |
| Fragmentation Method | Higher-energy C-trap Dissociation (HCD) | Provides robust fragmentation for peptide sequencing. |
| Data-Dependent Acquisition | Top 20 most intense ions selected for MS2 | Maximizes the number of identified peptides in a single run. |
| Dynamic Exclusion | 15.0 s | Prevents repeated fragmentation of the same abundant peptides. |
PART 4: Data Analysis and Validation
4.1. Database Searching
The raw MS/MS data is processed, and the spectra are searched against a protein sequence database (e.g., UniProt) using software such as MaxQuant, Proteome Discoverer, or Mascot.[6]
-
Key Search Parameters:
-
Enzyme: Trypsin/P
-
Variable Modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
Crotonyl (K) - with a mass shift of +68.0262 Da.
-
-
Fixed Modifications: Carbamidomethyl (C)
-
Precursor Mass Tolerance: e.g., 20 ppm
-
Fragment Mass Tolerance: e.g., 0.02 Da
-
4.2. Bioinformatics Analysis
Once a list of crotonylated sites and proteins is generated, bioinformatics tools are used to understand their biological significance.[6][8]
-
Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes, molecular functions, and cellular components associated with the crotonylated proteins.[1][6]
-
KEGG Pathway Analysis: To map the identified proteins to known signaling and metabolic pathways.[6]
-
Motif Analysis: To identify conserved amino acid sequences surrounding the crotonylation sites, which may suggest recognition motifs for crotonyltransferases or decrotonylases.
Figure 2: Logic diagram for sequence motif analysis of crotonylation sites.
4.3. Validation of Novel Sites
Newly identified crotonylation sites, particularly those with significant biological interest, should be validated.
-
Co-elution with Synthetic Peptides: A heavy isotope-labeled synthetic peptide corresponding to the identified crotonylated peptide is synthesized.[1] This synthetic peptide is then mixed with the original sample and analyzed by LC-MS/MS. Co-elution (identical retention time) and co-fragmentation (identical MS/MS spectrum) of the endogenous and synthetic peptides provide strong evidence for the modification site.[1]
Conclusion
The methodologies outlined in this guide provide a robust framework for the large-scale identification and analysis of lysine crotonylation sites. The combination of high-specificity antibody enrichment, advanced high-resolution mass spectrometry, and comprehensive bioinformatics analysis is essential for uncovering the roles of this important PTM in health and disease. As our understanding of the "crotonylome" expands, these techniques will be invaluable for researchers in basic science and for professionals in drug development seeking to modulate the enzymes that write, read, and erase this modification.
References
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC - NIH. (2025).
- Large-scale identification of lysine crotonylation | CMAR - Dove Medical Press. (2023). Dove Medical Press.
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense - Frontiers. (2022). Frontiers.
- Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC - NIH. (2022).
- (PDF) Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - ResearchGate. (2022).
- accurate detection of lysine crotonylation sites using deep learning method - Oxford Academic. (2020). Oxford Academic.
- Crotonylation Analysis Services | LC-MS/MS Proteomics Experts.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC - PubMed Central.
- Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian - PMC - NIH. (2020).
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PubMed Central.
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach - PMC - NIH.
- Pierce TiO2 Phosphopeptide Enrichment and Clean-up Kit - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Functions and mechanisms of lysine crotonylation - PMC - NIH.
- anti-Eukaryotes Pan Crotonyl Lysine rabbit pAb Polyclonal Antibody - MyBioSource. MyBioSource.
- Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics. Springer.
- Pan-Crotonyl-K Rabbit Polyclonal Antibody (CAB20502) - Assay Genie. Assay Genie.
- Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method | Briefings in Bioinformatics | Oxford Academic. (2020). Oxford Academic.
- The lysine crotonylation-modified profile. (a) Flowchart depicting the... - ResearchGate.
- Phosphopeptide Purifying & Enrichment Products - GL Sciences. GL Sciences.
- Anti-Crotonylated Lysine Antibodies | Invitrogen - Thermo Fisher Scientific. Thermo Fisher Scientific.
- ptm bio llc pan anti-crotonyllysine antbdy - Fisher Scientific. Fisher Scientific.
- BERT-Kcr: prediction of lysine crotonylation sites by a transfer learning method with pre-trained BERT models - Oxford Academic. Oxford Academic.
- Optimizing TiO2-Based Phosphopeptide Enrichment for Automated Multidimensional Liquid Chromatography Coupled to Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Anti-Crotonyllysine Mouse mAb - PTM BIO. PTM BIO.
- Comprehensive Evaluation of Different TiO 2 -Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - MDPI. MDPI.
Sources
- 1. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTM BIO [ptmbio.com]
- 6. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glsciences.eu [glsciences.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics [mdpi.com]
Application Notes and Protocols for the Enrichment of Crotonylated Peptides in Proteomics
Introduction: Unveiling the Crotonylome
Lysine crotonylation (Kcr) is a recently discovered, dynamic, and evolutionarily conserved post-translational modification (PTM) where a crotonyl group is added to the ε-amino group of a lysine residue.[1][2] This modification neutralizes the positive charge of lysine and introduces a unique planar, four-carbon moiety, distinguishing it from the well-studied lysine acetylation.[1] Emerging evidence suggests that lysine crotonylation plays a crucial role in a variety of cellular processes, including the regulation of gene expression, chromatin remodeling, and metabolic pathways.[1][3] Dysregulation of protein crotonylation has been implicated in various diseases, including cancer and acute kidney injury, making the study of the "crotonylome" a promising area for biomarker discovery and therapeutic development.[1][4]
The low abundance of crotonylated proteins necessitates highly specific and efficient enrichment strategies to enable their identification and quantification by mass spectrometry (MS). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocols for the enrichment of crotonylated peptides for proteomic analysis. We will delve into the principles behind the most common enrichment techniques, offer step-by-step protocols, and discuss critical parameters for successful crotonylome analysis.
Principles of Crotonylated Peptide Enrichment
Two primary strategies have emerged for the enrichment of crotonylated peptides: immunoaffinity-based enrichment and chemical probe-based methods.
Immunoaffinity Enrichment: The Gold Standard
Immunoaffinity enrichment is the most widely used method for isolating crotonylated peptides.[2] This technique relies on highly specific pan anti-crotonyl-lysine (anti-Kcr) antibodies that recognize the crotonylated lysine residue, irrespective of the surrounding peptide sequence.[5][6][7] These antibodies are typically immobilized on a solid support, such as agarose or magnetic beads, allowing for the efficient capture of crotonylated peptides from a complex mixture of digested proteins.[8]
Causality behind the choice: The high specificity and affinity of the antibody-antigen interaction provide excellent enrichment efficiency, enabling the identification of a large number of crotonylation sites.[8][9]
Chemical Probe-Based Enrichment: An Emerging Alternative
Chemical probe-based methods offer a complementary approach to antibody-based enrichment. These techniques utilize bioorthogonal chemical reporters, which are chemical handles that are not naturally found in biological systems and react selectively with a specific functional group.[8][10][11]
One such approach involves the use of an alkynyl-functionalized bioorthogonal chemical probe, such as "Cr-alkyne," which can be metabolically incorporated into proteins in living cells.[10][12] The alkyne handle can then be selectively reacted with an azide-containing reporter molecule (e.g., biotin-azide) via a "click chemistry" reaction. The biotinylated peptides can then be enriched using streptavidin-coated beads.[10][12]
Another chemical probe strategy employs a water-soluble phosphine-based reagent that specifically reacts with the crotonyl group.[13][14][15] This reaction can be used to introduce a tag, such as biotin, for subsequent affinity purification.
Causality behind the choice: Chemical probes can be used to label and enrich newly synthesized crotonylated proteins, providing a temporal dimension to the analysis. They also offer an alternative for applications where antibody accessibility may be limited.[10][12]
Experimental Workflow for Crotonylome Analysis
A typical workflow for the proteomic analysis of crotonylated peptides involves several key steps, from sample preparation to data analysis.
Caption: General workflow for crotonylome analysis.
Detailed Protocols
PART 1: Sample Preparation
1.1. Protein Extraction
The choice of lysis buffer is critical to ensure efficient protein extraction while preserving the integrity of the post-translational modifications. A milder lysis buffer, such as NETN buffer, is often preferred over harsher buffers like RIPA for immunoprecipitation applications as it is less likely to denature proteins and disrupt protein-protein interactions.[16][17]
NETN Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
100-150 mM NaCl
-
1 mM EDTA
-
0.5% Nonidet P-40 (NP-40) or Triton X-100
-
Protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide) should be added fresh.
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold NETN buffer supplemented with protease and deacetylase inhibitors.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
1.2. Protein Digestion
Trypsin is the most commonly used protease for bottom-up proteomics as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable length for MS analysis.
Protocol:
-
Take a desired amount of protein lysate (typically 1-5 mg).
-
Reduce the disulfide bonds by incubating with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues by incubating with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the sample with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add sequencing-grade modified trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
PART 2: Enrichment of Crotonylated Peptides
2.1. Immunoaffinity Enrichment Protocol
Caption: Immunoaffinity enrichment workflow.
Materials:
-
Anti-crotonyl-lysine antibody conjugated to agarose or magnetic beads.
-
NETN buffer
-
Wash Buffer (e.g., NETN buffer)
-
Elution Buffer (e.g., 0.1% TFA or 0.1 M glycine-HCl, pH 2.0-3.0)
Protocol:
-
Resuspend the dried tryptic peptides in NETN buffer.
-
Pre-wash the anti-Kcr antibody-conjugated beads with NETN buffer.
-
Add the peptide solution to the pre-washed beads and incubate overnight at 4°C with gentle rotation.[18]
-
Centrifuge the beads and collect the supernatant (this contains the unbound peptides).
-
Wash the beads extensively with NETN buffer (at least 3-4 times) to remove non-specifically bound peptides.[18]
-
Perform a final wash with water to remove any remaining buffer salts.[18]
-
Elute the enriched crotonylated peptides from the beads using the elution buffer.[18][19] For acidic elution, incubate the beads with 0.1% TFA for 5-10 minutes.
-
Collect the eluate and repeat the elution step to maximize recovery.
-
Desalt the enriched peptides using a C18 StageTip or SPE cartridge and dry under vacuum.
Expertise & Experience Insights: The choice of elution buffer is a critical step. While low pH buffers like TFA or glycine-HCl are effective, they can be harsh on some peptides. If peptide integrity is a concern, consider using a milder elution buffer or a competitive elution strategy.[19]
2.2. Chemical Probe-Based Enrichment (Cr-alkyne example)
Caption: Chemical probe-based enrichment workflow.
Protocol (Conceptual Overview):
-
Culture cells in the presence of the Cr-alkyne probe to allow for metabolic incorporation.[10][12]
-
Harvest the cells and perform protein extraction and tryptic digestion as described in Section 1.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter to the alkyne-labeled peptides.
-
Enrich the biotinylated peptides using streptavidin-coated beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides from the beads.
-
Desalt and dry the peptides for LC-MS/MS analysis.
Trustworthiness: It is crucial to include control experiments, such as labeling with a mock probe or competing with an excess of natural crotonate, to validate the specificity of the chemical probe.[10]
PART 3: LC-MS/MS Analysis and Data Interpretation
3.1. LC-MS/MS Parameters
The enriched crotonylated peptides are typically analyzed by high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).
Table 1: Typical LC-MS/MS Parameters for Crotonylome Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 column (e.g., 75 µm ID x 15-25 cm) | Provides good separation of peptides based on hydrophobicity. |
| LC Gradient | 60-120 minute gradient of increasing acetonitrile concentration | Allows for the elution and separation of a wide range of peptides. |
| Mass Spectrometer | High-resolution Orbitrap or TOF instrument | Enables accurate mass measurements for confident peptide and modification identification. |
| MS1 Scan Range | 350-1500 m/z | Covers the typical mass range of tryptic peptides. |
| MS2 Fragmentation | Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID) | Generates fragment ions for peptide sequencing. |
| Data-Dependent Acquisition (DDA) | Top 10-20 most intense ions selected for MS2 | Allows for the identification of the most abundant peptides in the sample. |
3.2. Data Analysis
The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and localize the crotonylation sites.
Key Data Analysis Steps:
-
Database Search: The MS/MS spectra are searched against a protein sequence database.
-
Modification Specification: Crotonylation on lysine (+86.0367 Da) is specified as a variable modification.
-
False Discovery Rate (FDR) Control: The FDR for peptide and protein identification is typically set to <1%.
-
Site Localization: The software calculates a probability score for the localization of the crotonylation site on the peptide sequence.
-
Quantification: For quantitative proteomics experiments (e.g., SILAC, TMT, or label-free), the relative abundance of crotonylated peptides between different conditions is determined.
Quantitative Comparison of Enrichment Methods
| Feature | Immunoaffinity Enrichment | Chemical Probe-Based Enrichment |
| Specificity | High, dependent on antibody quality | High, based on specific chemical reactivity |
| Enrichment Efficiency | Generally very high, can identify thousands of sites[4] | Can be high, dependent on labeling efficiency and probe concentration[10] |
| Temporal Resolution | Captures the steady-state crotonylome | Can be used to study the dynamics of crotonylation (pulse-chase experiments) |
| In Vivo/In Vitro | Primarily for in vitro enrichment of peptides | Can be used for in vivo labeling of proteins in cells |
| Reagent Cost & Availability | Antibodies can be expensive and show batch-to-batch variability | Chemical probes can be more cost-effective and have higher batch-to-batch consistency |
| Potential Issues | Antibody cross-reactivity, non-specific binding | Incomplete metabolic labeling, probe toxicity, steric hindrance |
Conclusion
The enrichment of crotonylated peptides is a critical step for their comprehensive analysis by mass spectrometry. Both immunoaffinity-based and chemical probe-based methods provide powerful tools for enriching these low-abundance modifications. The choice of method will depend on the specific research question, available resources, and the desired level of temporal resolution. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can successfully enrich crotonylated peptides and gain valuable insights into the role of this important post-translational modification in health and disease.
References
- Wang, Y., et al. (2021). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 12(1), 183-190. [Link]
- Bos, J., & Muir, T. W. (2018). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society, 140(14), 4757–4760. [Link]
- Zhang, Y., et al. (2022). Histone crotonylation in tumors (Review). International Journal of Oncology, 60(3), 1. [Link]
- Bos, J., & Muir, T. W. (2018).
- ResearchGate.
- Whiteaker, J. R., et al. (2011). Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. Analytical biochemistry, 410(2), 241–251. [Link]
- Liu, S., et al. (2020). Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy. Experimental and Therapeutic Medicine, 20(4), 3357–3368. [Link]
- Cheng, Z., & Liang, J. (2020). Kcr peptide enrichment. Bio-protocol Preprint. [Link]
- Wang, Y., et al. (2021). Protocol for tandem enrichment of ubiquitinated, phosphorylated, and glycosylated peptides with SCASP-PTM. STAR Protocols, 2(3), 100676. [Link]
- ResearchGate. What is the difference between RIPA buffer and NETN buffer for cell lysis?. [Link]
- Liu, K., et al. (2023). Large-scale identification of lysine crotonylation reveals its role in the regulation of glycolysis in oral squamous cell carcinoma under hypoxia. Cancer Management and Research, 15, 2397–2412. [Link]
- Assay Genie. Pan-Crotonyl-K Rabbit Polyclonal Antibody (CAB20502). [Link]
- Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
- Wang, Y., et al. (2021). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science. [Link]
- Bos, J., & Muir, T. W. (2018). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society. [Link]
- Gao, Y., et al. (2020). Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. Analytical Chemistry, 92(10), 6917–6925. [Link]
- Whiteaker, J. R., et al. (2014). Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling. Methods in molecular biology (Clifton, N.J.), 1170, 233–248. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Chemical reporters for biological discovery. Nature chemical biology, 7(10), 671–679. [Link]
- Xu, W., et al. (2017). Global profiling of crotonylation on non-histone proteins. Cell research, 27(7), 946–949. [Link]
- Wan, J., et al. (2019). Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway. Journal of proteome research, 18(5), 2039–2049. [Link]
- ResearchGate.
- Paulovich Lab.
- ResearchGate.
- Zhu, Q., et al. (2018). Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. Molecules (Basel, Switzerland), 23(9), 2349. [Link]
- Peptide Fraction
- EuroMAbNet.
- ResearchGate.
- Wikipedia. Bioorthogonal chemical reporter. [Link]
- YouTube. Chemical Probes as Essential Tools for Biological Discovery. [Link]
Sources
- 1. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. assaygenie.com [assaygenie.com]
- 7. PTM BIO LLC PAN ANTI-CROTONYLLYSINE ANTBDY, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]
- 12. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Chemical Probe for Protein Crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fortislife.com [fortislife.com]
- 17. researchgate.net [researchgate.net]
- 18. Kcr peptide enrichment [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Detection of Protein Crotonylation Using Pan-Anti-Crotonyllysine Antibodies in Western Blotting
Introduction: The Significance of Lysine Crotonylation
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome.[1] Among the more recently discovered PTMs is lysine crotonylation (Kcr), a dynamic and evolutionarily conserved modification first reported in 2011.[2][3] In this modification, a crotonyl group is covalently attached to the ε-amino group of a lysine residue, neutralizing its positive charge.[4] This change is structurally and functionally distinct from the well-studied lysine acetylation.[5][6]
Lysine crotonylation is implicated in a wide array of cellular processes, including chromatin remodeling, metabolism, and cell cycle regulation.[5][6] Initially identified on histones, where it is enriched at active gene promoters and enhancers, Kcr is now known to occur on a multitude of non-histone proteins.[3][5][7] The unique structure and genomic localization of Kcr suggest it plays a distinct mechanistic role in gene transcription and other cellular pathways.[2][4] Given its emerging roles in spermatogenesis, tissue injury, and various disease states, the ability to robustly detect and quantify protein crotonylation is paramount for advancing research in these fields.[5][7]
Pan-anti-crotonyllysine antibodies are indispensable tools for this purpose.[8] These antibodies are designed to recognize the crotonyl-lysine moiety irrespective of the surrounding amino acid sequence, making them suitable for detecting a wide range of crotonylated proteins.[9] This application note provides a comprehensive guide to the principles and protocols for utilizing pan-anti-crotonyllysine antibodies in Western blotting, from sample preparation to data interpretation.
Principle of Detection
The Western blot, or immunoblot, is a cornerstone technique for identifying specific proteins in a complex mixture.[10] The workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using antibodies to detect the protein of interest. For detecting crotonylated proteins, a pan-specific primary antibody binds to all proteins bearing the Kcr modification. This is followed by a secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), which recognizes the primary antibody.[11][12][13] The addition of a chemiluminescent substrate results in light emission at the location of the target protein, which is then captured by a digital imager or film.[12]
Caption: Immuno-detection principle.
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for performing a Western blot to detect crotonylated proteins.
Protocol 2.1: Sample Preparation & Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail, 5 mM Sodium Butyrate, and 1 µM Trichostatin A (TSA).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Protocol 2.2: SDS-PAGE and Membrane Transfer
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of your proteins of interest).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended over nitrocellulose for its higher binding capacity and durability, which is advantageous if stripping and reprobing is required. [14][15] * Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Protocol 2.3: Immunodetection
-
Blocking:
-
Incubate the membrane in Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. [16]2. Primary Antibody Incubation:
-
Dilute the pan-anti-crotonyllysine antibody in Blocking Buffer to the optimized concentration (e.g., 1:1000). [2] * Incubate the membrane in the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) in Blocking Buffer to its optimal concentration (e.g., 1:10,000).
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Protocol 2.4: Signal Detection and Analysis
-
Substrate Incubation:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Multiple exposure times may be necessary to achieve an optimal signal without saturation.
-
-
Analysis:
-
The resulting image will show bands corresponding to all proteins that are crotonylated. The intensity of the bands provides a semi-quantitative measure of the level of crotonylation.
-
Part 3: Validation, Controls, and Troubleshooting
A scientifically sound Western blot requires proper controls to validate the results.
-
Specificity Control: To confirm the antibody is specific for crotonylated lysine, perform a peptide competition assay. Pre-incubate the primary antibody with a crotonylated peptide; this should block the signal on the membrane. A non-crotonylated version of the peptide should have no effect.
-
Loading Control: To ensure equal protein loading between lanes, it is essential to probe the membrane for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin). This is typically done after initial detection of the PTM.
Stripping and Reprobing for a Loading Control
Since some protein can be lost during stripping, it is not advisable to make quantitative comparisons between a target probed before and after stripping. [14][15]However, it is a common and acceptable practice for confirming equal loading.
Mild Stripping Protocol (Recommended):
-
After imaging, wash the membrane in TBST.
-
Prepare a mild stripping buffer (e.g., 15g glycine, 1g SDS, 10ml Tween 20, adjust pH to 2.2, and bring volume to 1L with water). [14]3. Incubate the membrane in the stripping buffer for 10-20 minutes at room temperature with agitation. [17]4. Wash the membrane extensively in TBST (3 x 10 minutes).
-
Block the membrane again for 1 hour and then proceed with the immunodetection protocol for the loading control protein.
Harsh Stripping Protocol (If Mild Fails): For strongly bound antibodies, a harsher buffer containing SDS and β-mercaptoethanol, incubated at 50°C, may be necessary. [14]This should be performed in a fume hood. [15]
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| High Background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time to 2 hours or switch from milk to BSA.- Titrate primary and secondary antibodies to lower concentrations.- Increase the number and duration of TBST washes. |
| No Signal or Weak Signal | - Inactive antibody- Low abundance of crotonylated protein- Inefficient transfer- Inactive HRP/substrate | - Use a new aliquot of antibody.- Increase the amount of protein loaded per lane.- Verify transfer efficiency with Ponceau S staining.- Use fresh ECL substrate. |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Perform a peptide competition assay to confirm specificity.- Ensure fresh protease inhibitors are used during sample preparation. |
Conclusion
The use of pan-anti-crotonyllysine antibodies in Western blotting is a powerful method for the global detection of this important PTM. Success relies on a holistic approach that emphasizes the preservation of the modification during sample preparation, optimization of antibody and blocking conditions, and the use of appropriate controls. By following the detailed protocols and guidelines presented in this application note, researchers can generate reliable and reproducible data, paving the way for new discoveries into the biological roles of lysine crotonylation.
References
- PTM Biolabs. (n.d.). Anti-crotonyllysine rabbit pAb. PTM BIO, lnc.
- Wei, W., et al. (2017). Functions and mechanisms of lysine crotonylation. Signal Transduction and Targeted Therapy, 2, e17022.
- Azure Biosystems. (2021). Post-Translational Modifications.
- Biocompare. (n.d.). Western Blot Blocking Buffers.
- LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots.
- CiteAb. (n.d.). (PTM-501) Anti-crotonyllysine antibody.
- Dove Medical Press. (2023). Large-scale identification of lysine crotonylation. Cancer Management and Research.
- National Center for Biotechnology Information. (n.d.). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers.
- Boster Biological Technology. (n.d.). Western Blot Blocking Buffer Optimization.
- Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions.
- ResearchGate. (n.d.). (PDF) Functions and mechanisms of lysine crotonylation.
- MedNexus. (2020). Pan-Specific Antibodies as Novel Tools to Detect Valyllysine.
- National Center for Biotechnology Information. (2024). Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post-Translational Modification.
- YouTube. (2024). Selecting the Right Secondary Antibody | Chemiluminescence. LI-COR Biosciences.
- Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide.
- Addgene. (2024). Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog.
- Assay Genie. (n.d.). Pan-Crotonyl-K Rabbit Polyclonal Antibody (CAB20502).
- Frontiers. (2021). The Regulation and Function of Histone Crotonylation.
- Bitesize Bio. (2025). Detecting Post-translational Modifications: 5 Easy Methods.
- National Center for Biotechnology Information. (2019). Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications.
Sources
- 1. Overview of Post-Translational Modification | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. PTM BIO [ptmbio.com]
- 10. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Select a Secondary Antibody | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.com [abcam.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western blot blocking: Best practices | Abcam [abcam.com]
- 17. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
Mapping the Landscape of Gene Regulation: A Guide to Histone Crotonylation ChIP-seq
Introduction: Beyond Acetylation - The Rise of Histone Crotonylation
For decades, histone acetylation has been a central focus of epigenetic research, recognized as a key mark of active chromatin. However, the discovery of a wider array of short-chain lysine acylations has unveiled new layers of regulatory complexity.[1][2] Among these, histone lysine crotonylation (Kcr) has emerged as a distinct and powerful epigenetic modification.[1][3] First identified in 2011, Kcr is an evolutionarily conserved post-translational modification (PTM) that plays a significant, and often unique, role in gene regulation.[4]
Unlike the two-carbon acetyl group, the four-carbon crotonyl group introduces a planar α-β unsaturated bond, suggesting a different structural impact on chromatin and unique interactions with regulatory proteins.[5][6] Indeed, while there is some overlap with acetylation in terms of the enzymes that add ("writers" like p300/CBP) and remove ("erasers" like Class I HDACs and Sirtuins) the mark, crotonylation has its own specific "reader" proteins.[4][5][7] Notably, the YEATS domain family of proteins (including AF9, YEATS2, and GAS41) has been identified as selective readers of Kcr, directly linking this modification to transcriptional machinery and chromatin remodeling complexes.[5][7][8]
Functionally, histone crotonylation is strongly associated with active gene transcription, often marking enhancer regions and transcription start sites.[6][9] Its influence is widespread, implicated in critical biological processes such as spermatogenesis, DNA damage response, stem cell renewal, and even the progression of diseases like acute kidney injury and cancer.[1][2][7] The level of histone crotonylation is also intimately tied to the metabolic state of the cell, with the availability of the substrate crotonyl-CoA influencing its competition with acetyl-CoA for histone modification sites.[1][7][10]
To truly understand the role of Kcr in health and disease, it is essential to map its precise location across the genome. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the gold-standard technique for this purpose, providing a high-resolution, genome-wide profile of histone modifications.[11][12] This guide provides a comprehensive framework and detailed protocol for performing histone crotonylation ChIP-seq, designed for researchers aiming to explore this exciting frontier of epigenetics.
Principle of Kcr ChIP-seq: Capturing a Genomic Snapshot
ChIP-seq for histone crotonylation follows the same core principles as for other histone modifications. The goal is to isolate and identify the specific DNA sequences that are physically associated with crotonylated histones within the cell. The process involves cross-linking protein-DNA complexes, shearing the chromatin, selectively enriching for the target (crotonylated nucleosomes) using a specific antibody, and finally, sequencing the associated DNA to map its genomic location.
Caption: High-level workflow for histone crotonylation ChIP-seq.
Critical Experimental Considerations: The Keys to Success
Before embarking on the full protocol, several factors must be carefully considered and optimized to ensure a successful Kcr ChIP-seq experiment.
1. Antibody Selection and Validation: This is arguably the most critical step.
-
Specificity is Paramount: Use a ChIP-grade, pan-specific anti-crotonyl-lysine (anti-Kcr) antibody. This antibody must recognize the crotonyl-lysine modification itself, independent of the surrounding amino acid sequence.[13][14]
-
Rigorous Validation: The antibody's specificity should be thoroughly validated. A dot blot analysis against a library of different acylated peptides (acetyl, butyryl, propionyl, etc.) is essential to confirm its preference for crotonyl-lysine. Western blots on histone extracts from cells treated with HDAC inhibitors (which can increase crotonylation) can also confirm the antibody detects the target modification in a biological context.[15] Some commercial antibodies also show cross-reactivity with other modifications like butyrylation, which must be noted.[16]
2. Cross-linking Optimization:
-
The Fixation Window: Formaldehyde cross-linking "freezes" the protein-DNA interactions in place. However, this step is a delicate balance. Under-cross-linking leads to the loss of interactions and low ChIP yield, while over-cross-linking can mask the epitope recognized by the antibody, reduce chromatin solubility, and impede efficient shearing.
-
Empirical Testing: The optimal fixation time (typically 5-15 minutes at room temperature with 1% formaldehyde) varies between cell types.[15] It is highly recommended to perform a time-course experiment (e.g., 5, 10, 15 minutes) and assess the results by checking chromatin shearing efficiency and ChIP yield for a known target locus via qPCR.[15] Always quench the reaction with glycine to stop fixation.[15]
3. Chromatin Shearing:
-
Fragment Size Matters: The goal is to shear the chromatin into fragments of a consistent size, typically between 200 and 1000 base pairs.[17] This size range provides the best resolution for mapping histone marks.
-
Sonication vs. Enzymatic Digestion: Sonication is the most common method, but requires careful optimization of power and time to avoid overheating and ensure consistent fragmentation. Enzymatic digestion (e.g., with MNase) can be gentler but may introduce sequence bias. For histone modifications, which cover broader domains, sonication is often preferred.[18] Shearing efficiency must be checked for every batch of chromatin by running an aliquot on an agarose gel.
4. Controls are Non-Negotiable:
-
Input DNA: A crucial control is the "input" sample. This is an aliquot of the sheared chromatin that does not undergo immunoprecipitation. It represents the baseline distribution of genomic DNA and is essential for distinguishing true enrichment from background noise and correcting for shearing or sequencing biases during peak calling.[11]
-
Negative Control (IgG): An immunoprecipitation with a non-specific IgG antibody from the same species as the primary antibody should be performed in parallel. This control accounts for non-specific binding of chromatin to the antibody or beads and is critical for assessing the signal-to-noise ratio of the experiment.
Detailed Protocol: Histone Crotonylation ChIP-seq
This protocol is optimized for cultured mammalian cells (approx. 1-2 x 10⁷ cells per IP). Adjustments may be necessary for different cell types or tissues.
Phase 1: Cell Fixation and Chromatin Preparation
Scientist's Note: The initial steps are critical for preserving the in-vivo state of chromatin. Work quickly and keep samples on ice whenever possible to minimize enzymatic activity.[15]
-
Cell Harvest: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C between washes.
-
Cross-linking: Resuspend the cell pellet in 10 mL of fresh 1% formaldehyde in PBS (made from a 16% stock). Incubate for 10 minutes at room temperature with gentle rotation.
-
Rationale: This step covalently links proteins to DNA and other nearby proteins, capturing the native chromatin structure.
-
-
Quenching: Add 1.25 M Glycine to a final concentration of 125 mM (e.g., add 1 mL of 1.25 M Glycine). Incubate for 5 minutes at room temperature with gentle rotation.[15]
-
Rationale: Glycine quenches the excess formaldehyde, stopping the cross-linking reaction.
-
-
Cell Lysis: Pellet cells, discard supernatant, and wash twice with ice-cold PBS. Resuspend the pellet in a cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.
-
Rationale: This buffer lyses the cell membrane while keeping the nuclear membrane intact. Protease inhibitors are essential to prevent protein degradation.[15]
-
-
Nuclear Lysis: Pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., RIPA-150 or a specific sonication buffer).[19] Incubate on ice for 10 minutes. The sample is now referred to as chromatin.
Phase 2: Chromatin Shearing and Quality Control
-
Sonication: Shear the chromatin using an optimized sonication protocol to achieve fragments predominantly in the 200-1000 bp range.[17] Keep samples ice-cold during sonication to prevent denaturation.
-
Clear Lysate: Centrifuge the sonicated chromatin at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
Quantification & QC:
-
Quantify the chromatin concentration (DNA) using a spectrophotometer (e.g., NanoDrop).
-
Take a 50 µL aliquot, reverse the cross-links (see Phase 4), and purify the DNA. Run on a 1.5% agarose gel alongside a DNA ladder to confirm fragment size.
-
Store the remaining chromatin at -80°C.
-
Phase 3: Immunoprecipitation (IP)
Caption: The core immunoprecipitation step for enriching target chromatin.
-
Pre-clearing (Optional but Recommended): To reduce background, incubate the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.[17][20] Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Input Sample: Save an aliquot (typically 1-2%, e.g., 20-50 µL) of the pre-cleared chromatin to serve as the Input control. Store at -20°C.
-
Antibody Incubation: Dilute the remaining chromatin to a standard concentration in ChIP dilution buffer. Add the anti-Kcr antibody (typically 2-10 µg, requires optimization) and incubate overnight at 4°C with rotation.[17] Set up a parallel tube with a non-specific IgG control antibody.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to each IP reaction. Incubate for 2-4 hours at 4°C with rotation.
-
Rationale: The Protein A/G beads have a high affinity for the Fc region of the antibody, capturing the entire antibody-chromatin complex.
-
Phase 4: Washing, Elution, and Reverse Cross-linking
Scientist's Note: The washing steps are crucial for removing non-specifically bound chromatin and reducing background noise. The stringency of the washes can be adjusted by altering the salt concentration in the wash buffers.
-
Washing Series: Pellet the beads on a magnetic stand and discard the supernatant. Perform a series of washes with buffers of increasing stringency (e.g., Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer).
-
Elution: Resuspend the washed beads in a fresh Elution Buffer (e.g., containing 1% SDS and sodium bicarbonate). Incubate at 65°C for 15-30 minutes with vortexing to release the immune complexes from the beads.
-
Reverse Cross-linking: Add NaCl to the eluates (and to the Input sample) to a final concentration of 200 mM. Add RNase A. Incubate at 65°C for at least 6 hours (or overnight).
-
Rationale: The high temperature and salt concentration reverse the formaldehyde cross-links, separating the DNA from the proteins.
-
-
Protein Digestion: Add Proteinase K to each sample and incubate for 2 hours at 45°C to degrade the proteins.
Phase 5 & 6: DNA Purification and Library Preparation
-
DNA Purification: Purify the DNA from all samples (IP, IgG, and Input) using either phenol:chloroform extraction or a column-based purification kit. Elute in a small volume of low-salt buffer or nuclease-free water.
-
Quantification and Library Prep: Quantify the purified DNA using a high-sensitivity method (e.g., Qubit). The yield from the IP sample will be in the nanogram range. Proceed with a standard ChIP-seq library preparation protocol (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform. For histone modifications, which can be broad, a sequencing depth of at least 20-30 million reads per sample is recommended.[11]
Data Analysis Workflow
Analyzing ChIP-seq data for a histone mark like Kcr involves several key bioinformatic steps.
| Step | Description | Common Tools | Key Consideration |
| 1. Quality Control | Assess the quality of raw sequencing reads. | FastQC | Check for base quality, adapter content, and duplication rates. |
| 2. Alignment | Map the sequencing reads to a reference genome. | Bowtie2, BWA | Use parameters that allow for unique mapping to avoid ambiguity. |
| 3. Peak Calling | Identify regions of the genome with significant enrichment of Kcr signal over the Input control. | MACS2, SICER | For broad marks like many histone modifications, use the --broad flag in MACS2. |
| 4. Normalization | Adjust for differences in sequencing depth between samples. | deepTools | Spike-in controls can be used for more accurate normalization, especially when global changes in Kcr are expected.[21] |
| 5. Visualization | Generate signal tracks for viewing in a genome browser. | deepTools, IGV | Allows for visual inspection of enrichment at specific gene loci. |
| 6. Downstream Analysis | Annotate peaks to genomic features (promoters, enhancers), perform motif analysis, and integrate with gene expression data (RNA-seq) to infer functional consequences. | HOMER, GREAT, Bedtools | Correlating Kcr peaks with differentially expressed genes can reveal regulatory networks. |
Troubleshooting Common ChIP-seq Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low ChIP DNA Yield | - Inefficient cross-linking or cell lysis.- Antibody not effective for IP.- Over-sonication destroying epitopes.- Insufficient starting material. | - Optimize fixation time and lysis buffers.[20]- Ensure antibody is ChIP-validated; increase antibody amount.[22]- Perform a sonication time course.- Increase cell number (recommend >1x10⁷ cells).[17] |
| High Background Signal | - Insufficient washing stringency.- Too much antibody causing non-specific binding.- Contaminated buffers or reagents.- Incomplete chromatin shearing (large sticky fragments). | - Increase number of washes or salt concentration in wash buffers.- Titrate antibody concentration.[20]- Prepare all buffers fresh.[17]- Confirm shearing is within the 200-1000 bp range. |
| No Enrichment at Positive Control Loci (qPCR) | - Antibody failed to pull down the target.- Over-cross-linking masked the epitope.- Incorrect primer design for qPCR. | - Test a different, validated antibody.- Reduce formaldehyde fixation time.[17]- Validate qPCR primers on input DNA. |
Conclusion
ChIP-seq for histone crotonylation is a powerful technique for deciphering the epigenetic landscape that governs gene expression. While it demands careful optimization and rigorous controls, the potential insights into the interplay between cellular metabolism, chromatin structure, and transcriptional regulation are immense. By understanding the causality behind each step—from antibody validation to bioinformatics—researchers can confidently generate high-quality, reproducible data, paving the way for new discoveries in both fundamental biology and therapeutic development.
References
- Gowans, G. J., Bridgers, J. B., & Zhang, J. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. [Link]
- Abou-El-Ardat, K., et al. (2020).
- Boster Biological Technology. (n.d.). ChIP-Seq Kit Troubleshooting Guide. Boster Bio. [Link]
- Liu, S., et al. (2021). Histone crotonylation-centric gene regulation.
- Computational Cancer Genomics. (n.d.). ChIP-Seq Analysis Tutorial. University of Oslo. [Link]
- Li, Y., et al. (2016).
- Gowans, G. J., et al. (2019). Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression. Molecular Cell. [Link]
- Boster Biological Technology. (n.d.). ChIP Troubleshooting Guide. Boster Bio. [Link]
- Gowans, G. J., Bridgers, J. B., & Zhang, J. (2021). Figure 1: Regulation and functions of histone crotonylation in mammalian cells.
- Wei, W., et al. (2022). Crotonylation modification and its role in diseases. Frontiers in Cell and Developmental Biology. [Link]
- Gowans, G. J., Bridgers, J. B., & Zhang, J. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. [Link]
- Gowans, G. J., Bridgers, J. B., & Zhang, J. (2021).
- ENCODE Project Consortium. (n.d.). Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE Portal. [Link]
- Karlić, R., et al. (2010). Signal analysis for genome-wide maps of histone modifications measured by ChIP-seq.
- RayBiotech. (n.d.). Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips. RayBiotech. [Link]
- Robertson, S. (2018).
- Adli, M. (2012). Using ChIP-seq technology to generate high-resolution profiles of histone modifications. Methods in Molecular Biology. [Link]
- PTM BIO. (n.d.). Anti-Crotonyllysine Rabbit pAb. PTM BIO. [Link]
- PTM BIO. (n.d.). Anti-Crotonyllysine Mouse mAb. PTM BIO. [Link]
- Dai, S., & Liu, C. (2021). ChIP-seq and RNA-seq analysis of histone Kcr in the embryonic forebrain and neural stem/progenitor cells. GEO Accession viewer - NIH. [Link]
- Wu, Z., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols. [Link]
- Wei, W., et al. (2017). Global profiling of crotonylation on non-histone proteins. Cell Research. [Link]
- Wu, Z., et al. (2021). Genome-wide Analysis of Histone Modifications Distribution using the Chromatin Immunoprecipitation Sequencing Method in Magnaporthe oryzae. JoVE. [Link]
- Jezek, M., et al. (2018). Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae. JoVE. [Link]
- Adli, M., & Bernstein, B. E. (2011). Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications. Methods in Molecular Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone crotonylation-centric gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 12. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTM BIO [ptmbio.com]
- 14. PTM BIO [ptmbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. ChIP-Seq [epd.expasy.org]
- 19. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: A Researcher's Guide to SILAC-Based Quantitative Proteomics of Lysine Crotonylation
Introduction: Unveiling the Dynamics of Lysine Crotonylation
In the intricate landscape of post-translational modifications (PTMs), which govern the vast majority of cellular processes, lysine acylation is a key regulatory mechanism. Among the growing family of lysine acylations, lysine crotonylation (Kcr) has emerged as a distinct and functionally significant modification.[1][2][3] First identified in 2011, this novel PTM is structurally different from the well-studied lysine acetylation, featuring a shorter carbon chain with a double bond that imparts unique chemical properties.[1] Lysine crotonylation is dynamically regulated by "writer" enzymes (crotonyltransferases), such as p300/CBP, and "eraser" enzymes (decrotonylases), and is recognized by specific "reader" proteins containing domains like the YEATS domain.[1][4] This modification is not just a passive cellular mark; it plays a crucial role in a multitude of biological processes, including gene transcription, chromatin remodeling, metabolism, and has been implicated in various diseases such as cancer and acute kidney injury.[1][2][4][5]
To truly understand the functional significance of lysine crotonylation, it is imperative to move beyond mere identification and delve into its quantitative dynamics in response to cellular stimuli, disease states, or therapeutic interventions. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has proven to be a powerful and accurate mass spectrometry-based technique for quantitative proteomics.[6][7][8] SILAC allows for the precise relative quantification of protein abundance and their PTMs between different cell populations by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which then serves as an internal standard for the "light" amino acid-containing control population.[6][9][10] The key advantage of SILAC lies in its ability to combine cell populations at the very beginning of the experimental workflow, significantly minimizing sample handling variability and enhancing quantitative accuracy.[6][7][11]
This comprehensive guide provides a detailed protocol for employing SILAC-based quantitative proteomics to investigate the dynamic landscape of lysine crotonylation. We will walk through the entire workflow, from initial cell culture and SILAC labeling to the critical steps of protein extraction, digestion, enrichment of crotonylated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, we will touch upon the essential aspects of data analysis and interpretation, empowering researchers to confidently explore the intricate world of lysine crotonylation dynamics.
The Principle of SILAC for Quantitative PTM Analysis
The core principle of SILAC is the metabolic incorporation of amino acids with stable isotopes into proteins.[6][10] In a typical experiment designed to study lysine crotonylation, two populations of cells are cultured in media that are identical except for specific essential amino acids. One population is grown in "light" medium containing the natural isotopes of lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine).[12] After several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population.[13][14]
The two cell populations can then be subjected to different treatments (e.g., one treated with a drug and the other as a vehicle control). Subsequently, the "light" and "heavy" cell populations are combined in a 1:1 ratio.[6][9] From this point forward, all subsequent steps, including cell lysis, protein digestion, and peptide enrichment, are performed on the mixed sample. This early-stage mixing is a cornerstone of the SILAC methodology, as it ensures that any experimental variations will affect both the "light" and "heavy" peptides equally, leading to highly accurate and reproducible quantification.[7][8]
During LC-MS/MS analysis, a peptide from the "light" sample and its "heavy" counterpart will have identical chemical properties and will co-elute from the liquid chromatography column. However, they will be distinguishable in the mass spectrometer by a specific mass shift corresponding to the incorporated stable isotopes. The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of that peptide, and by extension, the level of its crotonylation, between the two experimental conditions.[6][13]
Experimental Workflow for SILAC-Based Lysine Crotonylation Analysis
The following diagram illustrates the comprehensive workflow for a SILAC-based quantitative proteomics study of lysine crotonylation.
Caption: Overall workflow for SILAC-based quantitative analysis of lysine crotonylation.
Detailed Protocols
Protocol 1: Cell Culture and SILAC Labeling
This protocol outlines the steps for labeling two cell populations with "light" and "heavy" amino acids.
Materials:
-
Cell line of interest (must be auxotrophic for lysine and arginine)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Lysine and L-Arginine
-
"Heavy" ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine
-
Standard cell culture reagents and equipment
Procedure:
-
Adaptation Phase:
-
Culture the cells for at least five passages in the "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[13][14] The "light" medium is supplemented with natural L-lysine and L-arginine, while the "heavy" medium is supplemented with their stable isotope-labeled counterparts.[12]
-
Crucial Insight: The number of passages required for full incorporation can vary between cell lines. It is highly recommended to perform a preliminary experiment to confirm >95% incorporation by analyzing a small aliquot of protein extract from the "heavy" labeled cells by mass spectrometry.[13]
-
-
Experimental Phase:
-
Once full incorporation is confirmed, seed the "light" and "heavy" labeled cells for your experiment.
-
Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) and the control treatment to the other (the "light" labeled cells).
-
Harvest the cells from both populations by trypsinization or cell scraping.
-
Count the cells accurately from both populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio. This mixed cell pellet is the starting material for the subsequent steps.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
This protocol describes the preparation of peptides from the combined cell pellet.
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Standard laboratory equipment for protein extraction and digestion
Procedure:
-
Cell Lysis and Protein Extraction:
-
Resuspend the mixed cell pellet in lysis buffer and sonicate on ice to ensure complete cell disruption and DNA shearing.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce the disulfide bonds in the protein extract by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the protein extract with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Protocol 3: Affinity Enrichment of Crotonylated Peptides
This is a critical step to enrich the low-abundance crotonylated peptides from the complex peptide mixture.
Materials:
-
Anti-pan-lysine crotonylation (anti-Kcr) antibody conjugated to beads (e.g., agarose or magnetic beads)
-
Enrichment buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[15]
-
Wash buffer (e.g., NETN buffer and water)
-
Elution buffer (e.g., 0.1% TFA)
Procedure:
-
Antibody-Bead Incubation:
-
Washing:
-
Gently pellet the beads by centrifugation.
-
Wash the beads multiple times with enrichment buffer to remove non-specifically bound peptides.
-
Perform final washes with water to remove any remaining salts.
-
-
Elution:
-
Elute the bound crotonylated peptides from the beads using the elution buffer.[15]
-
Collect the eluate and dry it using a vacuum centrifuge. The enriched peptides are now ready for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Instrumentation and Data Acquisition:
-
The enriched peptides should be analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-flow liquid chromatography system.[13]
-
A typical data acquisition strategy involves a data-dependent acquisition (DDA) method, where the most intense precursor ions are selected for fragmentation.
Data Analysis:
-
The raw mass spectrometry data should be processed using software capable of handling SILAC data, such as MaxQuant.[13][15][17]
-
The software will perform peptide identification by searching the fragmentation spectra against a protein database.
-
Crucially, the software will also quantify the "heavy" to "light" (H/L) ratios for each identified peptide pair.
Data Interpretation:
-
The H/L ratio for a crotonylated peptide represents the fold change in its abundance between the experimental and control conditions.
-
An H/L ratio greater than 1 indicates an increase in crotonylation, while a ratio less than 1 indicates a decrease.
-
It is important to perform statistical analysis on the quantified data to identify significantly regulated crotonylation sites.
Data Presentation: A Hypothetical Example
The following table illustrates how quantitative data from a SILAC experiment on lysine crotonylation might be presented. In this hypothetical example, cells were treated with a histone deacetylase inhibitor (HDACi), which is known to affect acylation levels.
| Protein | UniProt ID | Crotonylation Site | H/L Ratio (HDACi/Control) | p-value | Regulation |
| Histone H3.1 | P68431 | K18cr | 3.25 | 0.001 | Upregulated |
| Histone H4 | P62805 | K8cr | 2.89 | 0.003 | Upregulated |
| GAPDH | P04406 | K115cr | 1.12 | 0.350 | Not Significant |
| Tubulin alpha-1A | Q71U36 | K40cr | 0.45 | 0.012 | Downregulated |
Causality and Self-Validation in the Protocol
The strength of the SILAC methodology lies in its inherent self-validating nature. By mixing the "light" and "heavy" samples at the beginning, any systematic errors introduced during sample processing will affect both samples equally, thus canceling each other out in the final ratio calculation. For instance, if there is incomplete protein digestion, it will impact both the "light" and "heavy" peptides to the same extent, preserving the accuracy of the H/L ratio.
Furthermore, the use of an internal standard for every peptide allows for a high degree of confidence in the quantitative results. The consistent mass difference between the "light" and "heavy" peptide pairs serves as a constant validation of the labeling and quantification process throughout the entire experiment.
Visualizing the Regulatory Landscape
The following diagram illustrates the dynamic regulation of lysine crotonylation by "writer" and "eraser" enzymes, a process that can be quantitatively monitored using SILAC.
Caption: Dynamic regulation of lysine crotonylation by writers, erasers, and readers.
Conclusion and Future Perspectives
The application of SILAC-based quantitative proteomics to the study of lysine crotonylation provides a robust and accurate framework for dissecting the dynamic regulation of this important PTM. The detailed protocols and conceptual explanations provided in this guide are intended to equip researchers with the necessary tools to explore how lysine crotonylation is modulated in various biological contexts. As our understanding of the enzymes that write, read, and erase this mark continues to grow, quantitative proteomics approaches like SILAC will be instrumental in elucidating the functional consequences of these dynamic changes and their implications in health and disease. The continued development of enrichment strategies and mass spectrometry instrumentation will undoubtedly further enhance our ability to explore the crotonylome with greater depth and precision.
References
- Wei, W., et al. (2019). Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine, 23(11), 7231-7239. [Link]
- Xie, J., et al. (2024). The mechanisms, regulations, and functions of histone lysine crotonylation.
- Stewart, G., et al. (2023).
- Wei, W., et al. (2019).
- Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192. [Link]
- G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. [Link]
- Sidoli, S., & Garcia, B. A. (2017). SILAC-Based Quantitative Strategies for Accurate Histone Posttranslational Modification Profiling Across Multiple Biological Samples. Methods in molecular biology (Clifton, N.J.), 1527, 339–355. [Link]
- Wei, W., et al. (2019). Functions and mechanisms of lysine crotonylation.
- Chen, X., et al. (2015).
- Xie, J., et al. (2024).
- Stewart, G., et al. (2023).
- Springer Nature Experiments. (n.d.). Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods. [Link]
- Yin, X., et al. (2023). Large-scale identification of lysine crotonylation. Cancer Management and Research, 15, 1037-1051. [Link]
- Ong, S. E., & Mann, M. (2005). Functional and quantitative proteomics using SILAC.
- ResearchGate. (n.d.). Workflow for quantitative proteomic experiments using SILAC. [Link]
- Hessling, B., et al. (2009). Quantitative analysis of SILAC data sets using spectral counting. Journal of proteomics, 73(1), 102-111. [Link]
- Chen, X., et al. (2015).
- Wu, J., et al. (2022). Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. Frontiers in Plant Science, 13, 831206. [Link]
- Li, Y., et al. (2022). Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus.
- Ju, Z., et al. (2018). Comprehensive analysis of lysine crotonylation in proteome of maintenance hemodialysis patients. Medicine, 97(37), e12368. [Link]
- Zhou, Y. F., et al. (2023). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 14(3), 674-681. [Link]
- Hoedt, E., et al. (2014). Quantitative Comparison of Proteomes Using SILAC. Current protocols in molecular biology, 108, 22.3.1-22.3.20. [Link]
- G-Biosciences. (2018).
- UT Southwestern Proteomics Core. (n.d.).
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of lysine crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms, regulations, and functions of histone lysine crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 17. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding a Novel Histone Mark: A Guide to Developing Cell-Based Assays for Lysine Crotonylation
Introduction: Unveiling the Significance of Lysine Crotonylation
In the intricate landscape of post-translational modifications (PTMs), the discovery of lysine crotonylation (Kcr) in 2011 marked a significant expansion of the epigenetic code.[1][2][3] This novel acylation, structurally distinct from the well-studied lysine acetylation, involves the transfer of a crotonyl group from crotonyl-CoA to the ε-amino group of a lysine residue.[1][4] This modification neutralizes the positive charge of lysine, thereby influencing protein structure and function.[4] Emerging evidence has implicated lysine crotonylation in a multitude of cellular processes, including gene transcription, DNA damage response, and cell metabolism, and its dysregulation has been linked to various diseases, including cancer and acute kidney injury.[1][5][6][7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for establishing robust cell-based assays to investigate lysine crotonylation. We will delve into the underlying principles, provide field-proven protocols, and explain the critical considerations for generating reliable and reproducible data.
The Dynamic Regulation of Lysine Crotonylation: Writers, Erasers, and Readers
Like other PTMs, lysine crotonylation is a dynamic and reversible process governed by the interplay of three key protein families: "writers," "erasers," and "readers".[1][9][10] Understanding these players is fundamental to designing experiments that can effectively probe the function of crotonylation.
-
Writers (Lysine Crotonyltransferases): These enzymes catalyze the addition of the crotonyl group to lysine residues. Notably, several histone acetyltransferases (HATs), including p300/CBP and PCAF, have been shown to possess lysine crotonyltransferase (KCT) activity.[6][9][11]
-
Erasers (Lysine Decrotonylases): These enzymes remove the crotonyl group. Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, as well as the sirtuins SIRT1, SIRT2, and SIRT3, have been identified as effective lysine decrotonylases (KDCRs).[6][9][12]
-
Readers: These proteins specifically recognize and bind to crotonylated lysine residues, translating the modification into downstream biological outcomes. The YEATS domain-containing proteins, such as AF9 and YEATS2, have been identified as prominent readers of lysine crotonylation, exhibiting a higher binding affinity for crotonylated lysine compared to acetylated lysine.
Visualizing the Lysine Crotonylation Pathway
Caption: The dynamic regulation of lysine crotonylation.
Core Methodologies for Studying Lysine Crotonylation in Cell-Based Assays
A multi-pronged approach employing a suite of well-established molecular biology techniques is essential for a comprehensive investigation of lysine crotonylation. The cornerstone of these assays is the availability of high-quality antibodies that can specifically recognize the crotonyl-lysine modification.
Antibody-Based Detection: The Key to Specificity
The development of pan-specific anti-crotonyl-lysine (pan-Kcr) antibodies has been instrumental in advancing the field.[3] These antibodies recognize the crotonylated lysine residue irrespective of the surrounding amino acid sequence, making them invaluable tools for global analysis of protein crotonylation. Several commercial vendors now offer validated pan-Kcr antibodies for various applications.[1][5][13][14][15][16] Additionally, site-specific antibodies targeting crotonylation at a particular lysine residue on a protein of interest, such as histone H3 at lysine 18 (H3K18cr), are also becoming available.[2]
Table 1: Commercially Available Pan-Crotonyl-Lysine Antibodies
| Vendor | Product Name | Host | Applications Validated |
| Assay Genie | Pan-Crotonyl-K Rabbit Polyclonal Antibody | Rabbit | WB, IP, IF |
| MyBioSource | anti-Eukaryotes Pan Crotonyl Lysine rabbit pAb | Rabbit | WB, IHC, IF, IP, ChIP |
| PTM BIO | Pan anti-crotonyllysine antibody | Rabbit | WB |
| Bioworld Technology | Pan-Crotonyl-K polyclonal antibody | Rabbit | WB |
| Thermo Fisher | Crotonylated Lysine Polyclonal Antibody | Rabbit | WB |
| PTM BIO | Anti-Crotonyllysine Mouse mAb | Mouse | WB |
Note: This table is not exhaustive and researchers should always validate antibody performance in their specific experimental context.
Modulating Lysine Crotonylation Levels in Cultured Cells
To study the functional consequences of altered lysine crotonylation, it is crucial to have methods to manipulate its levels in a controlled manner.
-
Increasing Global Crotonylation:
-
Sodium Crotonate Treatment: Supplementing cell culture media with sodium crotonate can increase the intracellular pool of crotonyl-CoA, the substrate for crotonyltransferases, thereby leading to a global increase in protein crotonylation.[3] A typical starting concentration is 50-100 mM for 24 hours.[3]
-
HDAC Inhibitor Treatment: Since Class I HDACs and SIRTs function as decrotonylases, treating cells with broad-spectrum HDAC inhibitors such as Trichostatin A (TSA) and nicotinamide (NAM) can effectively increase global crotonylation levels.[9][17]
-
-
Decreasing Global Crotonylation:
-
Genetic Knockdown/Knockout: Utilizing siRNA or CRISPR/Cas9 to deplete the expression of "writer" enzymes like p300/CBP can lead to a reduction in overall crotonylation.
-
Experimental Workflow for Cell-Based Analysis
Caption: A generalized workflow for the cell-based analysis of lysine crotonylation.
Detailed Protocols
Protocol 1: Western Blotting for Detection of Global Protein Crotonylation
This protocol allows for the assessment of overall changes in protein crotonylation levels in response to various treatments.
Materials:
-
Cultured cells of interest
-
Sodium crotonate, TSA, NAM (optional, for treatment)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and 10 mM sodium butyrate (HDAC inhibitor).
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Pan-crotonyl-lysine antibody (e.g., 1:1000 dilution)[1][6]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:10000 dilution)[1][6]
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat cells with compounds of interest (e.g., sodium crotonate) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary pan-crotonyl-lysine antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: Immunoprecipitation (IP) of Crotonylated Proteins
This protocol enables the enrichment of crotonylated proteins from a complex cell lysate for subsequent identification by mass spectrometry or for the analysis of specific protein-protein interactions.
Materials:
-
Cell lysate (prepared as in Protocol 1, but with a non-denaturing lysis buffer like NP-40 buffer)
-
Pan-crotonyl-lysine antibody or a specific antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[18][19]
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or Laemmli sample buffer)
Procedure:
-
Pre-clearing the Lysate: Add Protein A/G beads to 1-2 mg of cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Antibody Incubation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-5 µg of the immunoprecipitating antibody and incubate overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elute directly in Laemmli sample buffer and boil. For mass spectrometry, use a compatible elution buffer and proceed with sample preparation.
Protocol 3: Immunofluorescence (IF) for Subcellular Localization
This protocol allows for the visualization of the subcellular distribution of crotonylated proteins.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: Pan-crotonyl-lysine antibody (e.g., 1:500 dilution)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS. Block with blocking buffer for 30 minutes.
-
Antibody Incubations: Incubate with the primary antibody in blocking buffer for 1-2 hours at room temperature. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mass Spectrometry-Based Proteomics for Global Crotonylome Analysis
For an unbiased and comprehensive identification of crotonylated proteins and their modification sites, a mass spectrometry-based proteomics approach is the gold standard.
General Workflow:
-
Protein Extraction and Digestion: Extract proteins from cells and digest them into peptides using trypsin.[4][20]
-
Enrichment of Crotonylated Peptides: Due to the low stoichiometry of PTMs, an enrichment step is crucial. This is typically achieved through immunoaffinity purification using a pan-crotonyl-lysine antibody conjugated to beads.[18][19][21]
-
LC-MS/MS Analysis: The enriched peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4][18][19]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the crotonylated peptides and pinpoint the exact sites of modification.[18]
Table 2: Key Considerations for Mass Spectrometry Analysis
| Step | Key Considerations |
| Sample Preparation | Use of HDAC inhibitors during lysis is critical to preserve the modification. Efficient protein digestion with trypsin is essential for generating peptides of suitable length for MS analysis. |
| Enrichment | The specificity and efficiency of the anti-crotonyl-lysine antibody are paramount. The choice of wash buffers is important to minimize non-specific binding while retaining true crotonylated peptides.[18][19] |
| LC-MS/MS | High-resolution and high-accuracy mass spectrometers are required for unambiguous identification of the crotonyl modification (mass shift of +68.026 Da). Appropriate fragmentation methods (e.g., HCD) should be used to generate informative MS/MS spectra. |
| Data Analysis | Database search algorithms must be configured to include lysine crotonylation as a variable modification. Stringent false discovery rate (FDR) filtering is necessary to ensure high-confidence identifications. |
Conclusion and Future Perspectives
The study of lysine crotonylation is a rapidly evolving field with the potential to uncover novel regulatory mechanisms in health and disease. The cell-based assays and protocols outlined in this guide provide a robust starting point for researchers to explore the functional significance of this exciting post-translational modification. As new tools and technologies emerge, such as improved site-specific antibodies and novel chemical probes,[22][23][24] our ability to dissect the intricate roles of lysine crotonylation in cellular signaling and pathophysiology will undoubtedly continue to expand.
References
- Assay Genie. Pan-Crotonyl-K Rabbit Polyclonal Antibody (CAB20502).
- Bioworld Technology. Pan-Crotonyl-K polyclonal antibody.
- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 3, e02999.
- Liu, K., et al. (2022).
- Yang, Y., et al. (2022). Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. Frontiers in Plant Science, 13, 829569.
- PTM BIO. PTM-501 - Anti-Crotonyllysine Rabbit pAb.
- Ruiz-Andres, O., et al. (2016). Histone lysine crotonylation during acute kidney injury in mice. Disease Models & Mechanisms, 9(6), 633-645.
- PTM BIO. Anti-Crotonyllysine Mouse mAb.
- Liu, S., et al. (2022). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 13(4), 1036-1045.
- Muir, T. W., et al. (2016). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society, 138(35), 11132-11135.
- Yin, X., et al. (2023). Large-scale identification of lysine crotonylation reveals its potential role in oral squamous cell carcinoma. Cancer Management and Research, 15, 1047-1061.
- ResearchGate. The lysine crotonylation-modified profile. (a) Flowchart depicting the...
- Liu, S., et al. (2018). Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice. Molecular & Cellular Proteomics, 17(10), 1922-1936.
- Wan, J., et al. (2019). Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine, 23(11), 7163-7171.
- Tan, M., et al. (2011).
- Jiang, G., et al. (2021). Crotonylation modification and its role in diseases. Frontiers in Pharmacology, 12, 791811.
- ResearchGate. Enrichment analysis of crotonylated proteins. (a) GO enrichment...
- ResearchGate. Different classes of lysine decrotonylases, their co-factors, cellular locations, and substrates.
- Zhao, H., et al. (2022). Protein lysine crotonylation in cellular processions and disease associations. Signal Transduction and Targeted Therapy, 7(1), 1-13.
- ResearchGate. The mechanisms, regulations, and functions of histone lysine crotonylation.
- Pan, Y., et al. (2023). Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation.
- Cell Biolabs, Inc. Lysine Assay Kit (Colorimetric).
- Wei, W., et al. (2017). Global profiling of crotonylation on non-histone proteins. Cell Research, 27(7), 946-949.
- Liu, S., et al. (2022). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. RSC Chemical Biology, 3(1), 103-112.
- Liu, S., et al. (2022). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 13(4), 1036-1045.
- ResearchGate. (PDF) Global Lysine Crotonylation Profiling of Mouse Liver.
- ResearchGate. Global profiling of the lysine-crotonylation proteomes of... | Download Scientific Diagram.
- Kim, C. H., et al. (2012). Site-specific Incorporation of ε-N-crotonyllysine into Histones.
- Pan, Y., et al. (2023). Lysine catabolism reprograms tumour immunity through histone crotonylation.
- Kooistra, S. M., & Helin, K. (2012). Mechanisms involved in the regulation of histone lysine demethylases. Nature Reviews Molecular Cell Biology, 13(7), 423-435.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. bioworlde.com [bioworlde.com]
- 7. Histone lysine crotonylation during acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTM BIO LLC PAN ANTI-CROTONYLLYSINE ANTBDY, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 14. PTM BIO [ptmbio.com]
- 15. Anti-Crotonylated Lysine Antibodies | Invitrogen [thermofisher.com]
- 16. Crotonylated Lysine Monoclonal Antibody (K16287_3A9) (MA5-55992) [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 19. dovepress.com [dovepress.com]
- 20. Global Involvement of Lysine Crotonylation in Protein Modification and Transcription Regulation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Crotonylome Analysis
Introduction: Unveiling the Crotonylome, a Key Regulator of Cellular Function
Protein crotonylation, a recently discovered post-translational modification (PTM), involves the addition of a crotonyl group to lysine residues.[1][2][3] This modification is mechanistically and functionally distinct from the well-studied lysine acetylation, introducing a unique structural moiety that can influence protein function, chromatin structure, and gene expression.[2] Emerging evidence has implicated protein crotonylation in a multitude of cellular processes, including transcription regulation, cell signaling, and metabolism.[1][4] Furthermore, dysregulation of crotonylation has been linked to various diseases, including cancer and metabolic disorders, making it a promising area for therapeutic intervention and biomarker discovery.[1][3][5]
The comprehensive, proteome-wide analysis of lysine crotonylation, termed crotonylome analysis, presents a significant analytical challenge due to the low stoichiometry and dynamic nature of this modification. High-resolution mass spectrometry (MS) coupled with nano-liquid chromatography (nano-LC) has emerged as the cornerstone technology for the sensitive and accurate identification and quantification of crotonylation sites.[1][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of high-resolution MS for in-depth crotonylome analysis. We will delve into field-proven protocols, explain the rationale behind key experimental steps, and provide insights into data analysis and interpretation.
The Strategic Importance of High-Resolution Mass Spectrometry
The analysis of crotonylated peptides demands the utmost analytical sensitivity and specificity. High-resolution mass spectrometers, such as Orbitrap-based instruments, are indispensable for this purpose.[8] Their ability to provide high mass accuracy and resolution allows for the confident discrimination of crotonylated peptides from other isobaric modifications and background ions, which is critical for minimizing false-positive identifications.[9][10] Furthermore, the high sensitivity of modern high-resolution MS instruments is essential for detecting the low-abundance crotonylated peptides often present in complex biological samples.[11][12]
Experimental Workflow for Crotonylome Analysis
A typical crotonylome analysis workflow is a multi-step process that requires careful optimization at each stage to ensure high-quality, reproducible data. The overall process can be broken down into sample preparation, enrichment of crotonylated peptides, nano-LC-MS/MS analysis, and data analysis.
Part 1: Detailed Protocols
Protocol 1: Sample Preparation from Cultured Cells or Tissues
Rationale: This initial phase is critical for efficiently extracting proteins while preserving the integrity of post-translational modifications. The use of a lysis buffer containing inhibitors of proteases and deacetylases (which can also exhibit decrotonylase activity) is paramount.[13][14]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 8 M urea, 100 mM Tris-HCl pH 8.0, with 1% protease inhibitor cocktail and 1% phosphatase inhibitor cocktail. For crotonylome analysis, it is also recommended to include deacetylase inhibitors such as 3 µM Trichostatin A (TSA) and 50 mM Nicotinamide (NAM).[14]
-
Sonicator
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Harvesting: Harvest cells (e.g., 2 x 107 cells) by centrifugation, wash twice with ice-cold PBS, and collect the cell pellet. For tissues, grind the frozen tissue into a fine powder in liquid nitrogen.[13][14]
-
Lysis: Resuspend the cell pellet or tissue powder in lysis buffer. Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.[13]
-
Protein Quantification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce the protein disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes.[14] Alkylate the resulting free thiols by adding IAA to a final concentration of 11-20 mM and incubating in the dark at room temperature for 15-45 minutes.[13]
-
Tryptic Digestion: Dilute the sample with 100 mM TEAB or ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[13]
-
Peptide Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 SPE cartridge. Elute the peptides and dry them under vacuum.
Protocol 2: Immunoaffinity Enrichment of Crotonylated Peptides
Rationale: Due to the low abundance of crotonylated peptides, enrichment is a crucial step for successful identification.[15] High-quality, specific anti-crotonyl-lysine (anti-Kcr) antibodies are used to selectively capture crotonylated peptides from the complex mixture of total peptides.[1][16]
Materials:
-
Anti-crotonyl-lysine (anti-Kcr) antibody-conjugated beads
-
NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0[14][17]
-
Washing buffer: Same as NETN buffer
-
Elution buffer: 0.1% Trifluoroacetic acid (TFA)
-
C18 ZipTips
Procedure:
-
Antibody Bead Preparation: Pre-wash the anti-Kcr antibody-conjugated beads with NETN buffer.
-
Peptide Incubation: Resuspend the dried peptide sample in NETN buffer and incubate with the prepared antibody beads overnight at 4°C with gentle rotation.[14][17]
-
Washing: After incubation, gently centrifuge the beads and discard the supernatant. Wash the beads extensively with NETN buffer (at least four times) and then twice with water to remove non-specifically bound peptides.[14][17]
-
Elution: Elute the enriched crotonylated peptides from the beads by incubating with 0.1% TFA.[14][17]
-
Final Desalting: Desalt the eluted peptides using C18 ZipTips according to the manufacturer's protocol. The peptides are now ready for nano-LC-MS/MS analysis.
Part 2: High-Resolution Mass Spectrometry and Data Analysis
Nano-LC-MS/MS Analysis
Rationale: The enriched peptides are separated by nano-LC based on their hydrophobicity before being introduced into the mass spectrometer.[11] The use of nano-flow rates (typically 200-300 nL/min) enhances ionization efficiency and sensitivity.[12][18] A data-dependent acquisition (DDA) strategy is commonly employed, where the mass spectrometer automatically selects the most intense precursor ions for fragmentation.[13]
Instrumentation and Parameters: A typical setup would involve a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion Lumos). The following table provides a representative set of parameters.
| Parameter | Setting | Rationale |
| Nano-LC | ||
| Column | C18 reversed-phase, 75 µm ID x 15-25 cm | Provides excellent separation of complex peptide mixtures. |
| Flow Rate | 200-300 nL/min | Maximizes sensitivity by increasing ionization efficiency.[12][18] |
| Gradient | 60-120 min, 5-40% Acetonitrile with 0.1% Formic Acid | A long gradient is necessary for resolving the complex peptide mixture. |
| Mass Spectrometer | ||
| MS1 Resolution | 60,000 - 120,000 | High resolution is crucial for accurate precursor mass determination and distinguishing between isobaric species.[9][10] |
| MS1 AGC Target | 3e6 | Prevents space-charge effects in the ion trap. |
| MS1 Max IT | 50 ms | Balances sensitivity with scan speed. |
| MS/MS Resolution | 15,000 - 30,000 | Sufficient for accurate fragment ion detection.[13] |
| MS/MS AGC Target | 1e5 | Optimizes the number of ions for fragmentation. |
| MS/MS Max IT | 100 ms | Allows for sufficient accumulation of fragment ions for confident identification. |
| NCE | 27-30 | Normalized collision energy for optimal peptide fragmentation. |
| Dynamic Exclusion | 30 s | Prevents repeated fragmentation of the same abundant peptides.[13] |
Data Analysis Workflow
Rationale: The raw MS data is processed using specialized software to identify and quantify crotonylated peptides. This involves matching the experimental MS/MS spectra to theoretical spectra from a protein sequence database.[19][20]
Key Steps in Data Analysis:
-
Database Searching: Raw data files are processed using software such as MaxQuant, Proteome Discoverer, or similar platforms.[13][21] The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) with specified parameters, including trypsin as the enzyme, a precursor mass tolerance of ~10 ppm, and a fragment mass tolerance of ~0.02 Da.
-
Modification Specification: Crotonylation of lysine (+68.026 Da) should be set as a variable modification. Carbamidomethylation of cysteine (+57.021 Da) is typically set as a fixed modification.
-
False Discovery Rate (FDR) Control: To ensure high confidence in the identifications, a target-decoy database search strategy is employed, and the results are filtered to a 1% FDR at the peptide and protein levels.[13]
-
Bioinformatic Analysis: The identified and quantified crotonylation sites and proteins are then subjected to bioinformatic analysis to understand their biological context. This can include Gene Ontology (GO) enrichment analysis, pathway analysis (e.g., KEGG), and protein-protein interaction network analysis.[6][21]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of high-resolution mass spectrometry provides a built-in quality control; the high mass accuracy of both precursor and fragment ions significantly increases the confidence of peptide identification. Furthermore, the application of a stringent FDR of 1% ensures that the rate of false-positive identifications is minimized. For quantitative studies, the inclusion of biological and technical replicates is essential to assess the reproducibility of the workflow and to perform robust statistical analysis.
Conclusion
High-resolution mass spectrometry is a powerful and indispensable tool for the comprehensive analysis of the crotonylome. The detailed protocols and workflows presented in this application note provide a robust framework for researchers to explore the roles of protein crotonylation in their biological systems of interest. By carefully following these guidelines and understanding the rationale behind each step, scientists can generate high-quality, reliable data that will contribute to unraveling the complexities of this important post-translational modification.
References
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway. (n.d.). National Institutes of Health.
- Protein Crotonylation: Biochemical Mechanisms, Significance, and Research Applications. (n.d.). PubChem.
- Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. (n.d.). National Institutes of Health.
- Protein crotonylation: Basic research and clinical diseases. (2022). National Institutes of Health.
- Enrichment analysis of crotonylated proteins. (a) GO enrichment... (n.d.). ResearchGate.
- Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. (2009). PNAS.
- A High-Sensitivity Low-Nanoflow LC-MS Configuration for High-Throughput Sample-Limited Proteomics. (n.d.). National Institutes of Health.
- bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.). bio.tools.
- MS Proteomics Data Preprocessing: Overview & Tools. (2025). BigOmics Analytics.
- Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. (2020). National Institutes of Health.
- An insight into high-resolution mass-spectrometry data. (n.d.). National Institutes of Health.
- Global Profiling of the Lysine Crotonylome in Different Pluripotent States. (n.d.). Oxford Academic.
- Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus. (2022). National Institutes of Health.
- Nano-LC in proteomics: recent advances and approaches. (n.d.). ResearchGate.
- Methods for Proteogenomics Data Analysis, Challenges, and Scalability Bottlenecks: A Survey. (n.d.). National Institutes of Health.
- Global profiling of the crotonylome in Small Cell Lung Cancer. (2020). bioRxiv.
- Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy. (n.d.). National Institutes of Health.
- The Function and related Diseases of Protein Crotonylation. (2021). International Journal of Biological Sciences.
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. (2022). Frontiers.
- Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (n.d.). ResearchGate.
- The mystery of crotonyl-CoA. (n.d.). ResearchGate.
- Proteomics Workflow: Sample Prep to LC-MS Data Analysis. (2025). Technology Networks.
- MS Software. (n.d.). Bruker.
- Proteome analysis workflows. (2020). YouTube.
- Synthesis of Crotonyl-OxyCoA: A Mechanistic Probe of the Reaction Catalyzed by Enoyl-CoA Hydratase. (n.d.). Journal of the American Chemical Society.
- An Introduction to High Resolution Mass Spectrometry versus Tandem Quad Mass Spectrometry for Large. (2018). YouTube.
- Plant histone sample preparation workflow for LC-MS/MS. (A) An... (n.d.). ResearchGate.
- Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. (n.d.). MDPI.
- Systematic Analysis of the Lysine Crotonylome and Multiple Posttranslational Modification Analysis (Acetylation, Succinylation, and Crotonylation) in Candida albicans. (2021). PubMed.
- Refining nanoflow LC and Orbitrap MS data acquisition parameters for pico- and nanogram scale proteomics. (n.d.). Analytical Methods (RSC Publishing).
- Crotonyl-CoA. (n.d.). Wikipedia.
- Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions. (n.d.). MDPI.
- Current Challenges in Mass Spectrometry Instruments. (2022). AZoLifeSciences.
- Nano LC-MS/MS: a robust setup for proteomic analysis. (n.d.). PubMed.
- Maximize your Research Gains with Proteomics Analysis. (2022). KNIME.
- Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. (n.d.). National Institutes of Health.
- What type of high resolution mass spectrometry is optimal for proteomic studies? (2016). ResearchGate.
- Using High-Resolution LC–MS to Analyze Complex Sample. (n.d.). Spectroscopy Online.
- List of mass spectrometry software. (n.d.). Wikipedia.
Sources
- 1. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 2. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Protein Crotonylation - Creative Proteomics [creative-proteomics.com]
- 4. ijbs.com [ijbs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio.tools [bio.tools]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Sensitivity Low-Nanoflow LC-MS Configuration for High-Throughput Sample-Limited Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bigomics.ch [bigomics.ch]
- 20. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 21. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Crotonylome with Crotonyl-CoA Analogues
Introduction: The Emerging Significance of Protein Crotonylation
Protein lysine crotonylation is a dynamic post-translational modification (PTM) where a crotonyl group is attached to the ε-amino group of a lysine residue.[1][2] First identified in histones, this modification is now known to occur on a wide range of non-histone proteins, implicating it in diverse cellular processes including gene regulation, chromatin dynamics, and metabolism.[3][4][5] The addition of the negatively charged crotonyl group can neutralize the positive charge of lysine, potentially altering protein structure, function, and interactions.[3] The study of the "crotonylome" is a rapidly expanding field, offering new avenues for understanding cellular regulation and identifying potential therapeutic targets in various diseases such as cancer and inflammatory conditions.[2][5]
Metabolic labeling with crotonyl-CoA analogues has emerged as a powerful technique to investigate protein crotonylation.[6] This approach utilizes synthetic versions of crotonyl-CoA that contain a bioorthogonal handle, such as an alkyne or azide group. These analogues are fed to cells and are metabolically incorporated into proteins by the cell's own enzymatic machinery.[6] The bioorthogonal handle then allows for the selective detection and enrichment of crotonylated proteins using "click chemistry," a highly efficient and specific set of reactions.[6][7] This application note provides a detailed guide for researchers on the use of crotonyl-CoA analogues in metabolic labeling studies, from the underlying principles to step-by-step protocols for labeling, detection, and analysis.
Principle of the Method: Bioorthogonal Metabolic Labeling
The core of this technique lies in the concept of bioorthogonal chemistry, where chemical reactions can occur within a living system without interfering with native biochemical processes.[7] In this context, a crotonic acid analogue containing a terminal alkyne or azide is introduced to the cells. This analogue is converted into its corresponding crotonyl-CoA thioester by endogenous cellular enzymes. The cell's "writer" enzymes, such as the histone acetyltransferase p300 which also exhibits crotonyltransferase activity, then utilize this modified crotonyl-CoA to crotonylate proteins on lysine residues.[1][8]
The incorporated bioorthogonal handle serves as a chemical reporter that can be specifically reacted with a complementary probe via click chemistry.[7][9] The most common click reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[10][11] This allows for the attachment of various tags, such as fluorophores for visualization or biotin for enrichment and subsequent proteomic analysis.[6][7]
Metabolic Incorporation and Labeling Workflow
Caption: Workflow for metabolic labeling of proteins with crotonyl-CoA analogues.
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of mammalian cells with an alkyne-containing crotonyl-CoA analogue (e.g., Cr-alkyne), followed by fluorescent detection and enrichment for proteomic analysis.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| Crotonic acid, alkyne | Commercially available | Varies |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Mammalian Cell Line (e.g., HEK293T, HeLa) | ATCC | Varies |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Azide-Fluorophore (e.g., Azide-TAMRA) | Click Chemistry Tools | 1275 |
| Biotin-Azide | Click Chemistry Tools | 1260 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich | 762342 |
| Streptavidin Agarose Resin | Thermo Fisher Scientific | 20347 |
| SDS-PAGE Gels and Buffers | Bio-Rad | Varies |
| Western Blotting Supplies | Bio-Rad | Varies |
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of the crotonyl-CoA analogue (e.g., 5 mM Cr-alkyne).[6] The optimal concentration may need to be determined empirically for different cell lines and experimental conditions.
-
Cell Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO₂.[6] Time-course experiments can be performed to determine the optimal labeling time.[6]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of crotonylated proteins directly in an SDS-PAGE gel.
-
Click Chemistry Reaction: In a microcentrifuge tube, combine the following:
-
50 µg of protein lysate
-
10 µM Azide-Fluorophore (e.g., Azide-TAMRA)
-
1 mM CuSO₄
-
1 mM TCEP (freshly prepared)
-
100 µM TBTA
-
Adjust the final volume to 50 µL with PBS.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Protein Precipitation: Precipitate the protein by adding 200 µL of ice-cold acetone and incubate at -20°C for 30 minutes.
-
Pelleting and Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with 200 µL of ice-cold methanol.
-
Resuspension: Resuspend the protein pellet in 2X SDS-PAGE loading buffer.
-
SDS-PAGE and Imaging: Run the samples on an SDS-PAGE gel. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protein Crotonylation and Detection Pathway
Caption: Key steps in metabolic labeling and detection of protein crotonylation.
Protocol 3: Enrichment of Crotonylated Peptides for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged crotonylated proteins for identification by mass spectrometry.
-
Click Chemistry with Biotin-Azide: Perform the click chemistry reaction as described in Protocol 2, but replace the Azide-Fluorophore with Biotin-Azide.
-
Protein Precipitation and Resuspension: Precipitate the proteins with acetone, wash with methanol, and resuspend the pellet in a buffer compatible with trypsin digestion (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate the free cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Enrichment with Streptavidin Resin:
-
Equilibrate the streptavidin agarose resin by washing three times with the digestion buffer.
-
Add the digested peptide solution to the equilibrated resin and incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing: Wash the resin extensively to remove non-specifically bound peptides. Perform sequential washes with:
-
2 M Urea in 100 mM Tris-HCl, pH 8.5
-
1 M NaCl
-
PBS
-
Water
-
-
Elution: Elute the enriched crotonylated peptides from the resin. A common method is on-bead digestion with a second protease or elution with a buffer containing free biotin. For mass spectrometry, elution with a formic acid solution is often used.
-
Sample Preparation for LC-MS/MS: Desalt the eluted peptides using a C18 StageTip and resuspend in a solvent compatible with the mass spectrometer's liquid chromatography system (e.g., 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][12] The mass shift corresponding to the crotonyl-alkyne-biotin tag on lysine residues should be included in the database search parameters.[6]
Data Analysis and Interpretation
Downstream analysis of the mass spectrometry data will provide a list of identified crotonylated proteins and the specific sites of modification.[4][6] Bioinformatics tools can then be used for functional enrichment analysis (e.g., Gene Ontology) to identify cellular components, molecular functions, and biological processes that are enriched with crotonylated proteins.[6][13][14] This can provide valuable insights into the biological roles of protein crotonylation.
Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), can be combined with this metabolic labeling strategy to compare the levels of crotonylation between different experimental conditions.[15]
Troubleshooting and Considerations
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Insufficient concentration of the analogue. | Optimize the concentration and incubation time of the crotonyl-CoA analogue. |
| Cell line has low uptake or metabolism of the analogue. | Try a different cell line or a different analogue. | |
| High background in fluorescence imaging | Incomplete removal of unreacted azide-fluorophore. | Ensure thorough protein precipitation and washing steps. |
| Non-specific binding of the fluorophore. | Include appropriate negative controls (e.g., cells not treated with the analogue). | |
| Low yield of enriched peptides | Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh and used at the correct concentrations. |
| Inefficient binding to streptavidin resin. | Optimize the binding conditions (e.g., incubation time, temperature). | |
| Inefficient elution. | Try different elution methods. |
The Role of "Erasers": De-crotonylating Enzymes
It is important to consider the dynamic nature of protein crotonylation, which is regulated by both "writer" (crotonyltransferases) and "eraser" (de-crotonylases) enzymes.[1] Class I histone deacetylases (HDACs), such as HDAC1 and HDAC3, as well as some sirtuins (e.g., SIRT1, SIRT3), have been identified as major histone de-crotonylases.[8][16][17][18][19] The activity of these enzymes will influence the steady-state levels of protein crotonylation. Therefore, the use of HDAC inhibitors (HDACi) can be a valuable tool in these studies to increase the overall levels of crotonylation and facilitate their detection.[8][20][21][22][23][24]
Conclusion
The use of crotonyl-CoA analogues in metabolic labeling studies provides a powerful and versatile platform for the investigation of protein crotonylation. This approach, coupled with click chemistry and modern proteomic techniques, enables the identification and quantification of crotonylated proteins on a global scale.[2][6] These methods are instrumental in unraveling the complex roles of this emerging post-translational modification in health and disease, opening up new avenues for drug discovery and development.[3][5]
References
- Zhou, Y.-F., Yuan, S., et al. (2025). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. PMC - NIH.
- Creative Proteomics. (n.d.). Crotonylation Analysis Services | LC-MS/MS Proteomics Experts.
- Wang, Y., et al. (2020).
- Creative Proteomics. (n.d.).
- Creative Proteomics. (n.d.).
- MtoZ Biolabs. (n.d.).
- Li, G., & Tian, Y. (2020). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. PMC.
- Marks, P. A. (2007). Histone deacetylase inhibitors: anticancer compounds. PubMed - NIH.
- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Histone deacetylase inhibitors: biology and mechanism of action. PubMed.
- Creative Proteomics. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wei, W., et al. (2017).
- Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube.
- Kim, M. S., et al. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
- Pratt, M. R., & Parker, R. B. (2020).
- Aass, L., et al. (2019).
- Wang, Y., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
- G-Biosciences. (2019).
- Liu, K., et al. (2020). Emerging roles of non-histone protein crotonylation in biomedicine. PMC - PubMed Central.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Gao, M., et al. (2024).
- Gaffney, D. O., et al. (2021). Class I Histone Deacetylases (HDAC1–3) are Histone Lysine Delactylases. bioRxiv.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
Sources
- 1. What Is Protein Crotonylation - Creative Proteomics [creative-proteomics.com]
- 2. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]
- 3. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinase-insight.com [kinase-insight.com]
- 6. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC-dependent decrease in histone crotonylation during DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone deacetylase inhibitors: anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Validation of Specific Lysine Crotonylation Sites
Abstract: Lysine crotonylation (Kcr) is a dynamic and crucial post-translational modification (PTM) implicated in a wide array of cellular processes, from gene regulation to metabolism.[1][2] Its structural uniqueness suggests functional distinctions from the well-studied lysine acetylation.[2][3] As researchers increasingly uncover the roles of Kcr in health and disease, the need for rigorous and reliable methods to validate specific crotonylation sites on proteins of interest has become paramount. This guide provides a comprehensive overview of the current state-of-the-art techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We emphasize a multi-pronged approach, integrating mass spectrometry, antibody-based methods, biochemical assays, and site-directed mutagenesis to build a robust and self-validating case for any identified Kcr site.
The Imperative for Multi-Modal Validation
The identification of a potential PTM site through high-throughput proteomics is merely the first step.[4] Due to the complexities of cellular biology and the potential for experimental artifacts, relying on a single methodology is insufficient for definitive validation. A consensus is forming in the field that a combination of orthogonal techniques is required to confidently assign a crotonylation mark to a specific lysine residue and to begin to understand its functional significance. This integrated strategy ensures scientific rigor by cross-validating findings at different experimental levels: peptide, protein, and cellular function.
Below is a conceptual workflow illustrating this integrated approach. The process begins with discovery-based mass spectrometry and funnels down through increasingly specific and functionally oriented validation techniques.
Caption: Integrated workflow for lysine crotonylation site validation.
Mass Spectrometry: The Gold Standard for Site Identification
Mass spectrometry (MS) is the cornerstone of PTM analysis, providing direct, unambiguous evidence for the presence of a modification at a specific amino acid residue.[5] The initial discovery of lysine crotonylation was achieved using high-resolution MS, which detected a characteristic mass shift of +68.026 Da on lysine residues.[3]
The Discovery Phase: Global Profiling
The initial identification of Kcr sites is typically performed using a "bottom-up" proteomics approach.[6][7]
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested, most commonly with trypsin, into smaller peptides.
-
Enrichment: Crotonylated peptides are usually present at low stoichiometry. Therefore, an enrichment step is critical. This is achieved by using a high-affinity pan-anti-crotonyl-lysine antibody to immunoprecipitate the Kcr-containing peptides.[3][6][7]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5][6][8] In the first stage (MS), the mass-to-charge ratio of the intact peptides is measured. In the second stage (MS/MS), selected peptides are fragmented, and the masses of the fragments are measured.[5]
-
Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using specialized software. The software identifies peptides by matching the experimental fragmentation pattern to theoretical patterns and looks for the +68.026 Da mass shift on lysine residues.[3][5]
The Validation Phase: Co-elution with Synthetic Peptides
While discovery proteomics is powerful, it can be prone to false positives. The definitive "gold standard" for validating a specific Kcr site via MS involves co-elution with a synthetic, heavy-isotope-labeled peptide.[9]
-
Causality: This method is considered the gold standard because it validates three key properties simultaneously: the peptide sequence, the modification site, and the retention time in liquid chromatography. A synthetic peptide standard containing the crotonylated lysine, but with one or more heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated, is synthesized. This "heavy" peptide is chemically identical to the endogenous "light" peptide but has a distinct, predictable mass difference.
-
Protocol: The heavy synthetic peptide is spiked into the biological sample digest. The mixture is then analyzed by LC-MS/MS.
-
Self-Validation: True validation is achieved when the endogenous (light) and synthetic (heavy) peptides are observed to:
This perfect alignment of retention time and fragmentation pattern provides unequivocal evidence that the identified endogenous peptide has the same sequence and modification site as the synthetic standard.
Antibody-Based Validation Methods
Antibodies are indispensable tools for validating crotonylation on the full-length protein and for studying its regulation. Two types of antibodies are primarily used: pan-specific and site-specific.
Pan-Crotonyl-Lysine (Pan-Kcr) Antibodies
These antibodies recognize the crotonyl-lysine moiety irrespective of the surrounding amino acid sequence.[2][10] They are crucial for general detection and enrichment.
-
Applications:
-
Western Blotting: To detect overall changes in protein crotonylation levels upon treatment with stimuli or inhibitors (e.g., HDAC inhibitors).[1][3]
-
Immunoprecipitation (IP): To enrich crotonylated proteins from a complex lysate for subsequent identification by MS or for downstream enzymatic assays.
-
Immunofluorescence (IF): To visualize the subcellular localization of crotonylated proteins.[11]
-
-
Trustworthiness: The specificity of a pan-Kcr antibody is critical. It must be validated by the manufacturer and the end-user. A common validation method is a dot blot assay, where the antibody is tested against peptides with different acyl modifications (acetylation, butyrylation, etc.) to ensure it specifically recognizes crotonylation.[2]
Site-Specific Crotonyl-Lysine Antibodies
These antibodies are raised against a specific peptide sequence containing a crotonylated lysine (e.g., anti-H3K18cr).[12] They are the most powerful antibody-based tool for validating and studying a single, specific modification event.
-
Applications:
-
Western Blotting: To confirm the presence of crotonylation at a specific site on a target protein and to analyze how the modification at this particular site changes under different conditions.
-
Chromatin Immunoprecipitation (ChIP): For histone modifications, site-specific antibodies are essential for mapping the genomic location of the crotonylation mark.[12]
-
-
Trustworthiness: Validating a site-specific antibody is even more critical. The ideal validation involves performing a Western blot on cell lysates where the target protein is either knocked out or mutated at the specific lysine site. The antibody should show a strong signal in the wild-type control and no signal in the knockout or mutant sample.
| Method | Purpose | Key Insight Provided | Validation Consideration |
| Western Blot (Pan-Kcr) | Detect global changes | Overall Kcr levels are dynamic | Antibody specificity against other acyl groups |
| Western Blot (Site-Specific) | Validate site & study regulation | Kcr at a specific residue is dynamic | Signal loss in site-specific mutant/knockout |
| Immunoprecipitation (IP) | Enrich Kcr proteins/peptides | Identifies Kcr-modified proteins | Antibody efficiency and specificity |
| ChIP (Site-Specific) | Map genomic location (histones) | Links Kcr site to specific genes | Antibody specificity in IP application |
Biochemical and Enzymatic Validation
Lysine crotonylation is a dynamic mark, regulated by "writer" enzymes that add the modification and "eraser" enzymes that remove it.[13][14] Validating that a specific lysine residue is a substrate for these enzymes provides strong biochemical evidence for its physiological relevance.
Writers: Crotonyltransferases
The histone acetyltransferases (HATs) p300/CBP are the primary known "writers" of lysine crotonylation.[14]
Erasers: Decrotonylases
Class I Histone Deacetylases (HDAC1, 2, 3) and certain sirtuins (SIRT1, 2, 3) have been identified as the major "erasers" of lysine crotonylation.[13][15][16][17] The use of specific inhibitors or genetic knockdown of these enzymes can be a powerful validation tool.
-
Causality: If a specific lysine site is truly crotonylated in vivo, then inhibiting its "eraser" should lead to an increase in the crotonylation signal at that site. For example, treating cells with a Class I HDAC inhibitor like Trichostatin A (TSA) or Romidepsin should increase the signal detected by a site-specific Kcr antibody on a Western blot.[1][18]
Caption: Enzymatic regulation of lysine crotonylation.
In Vitro Decrotonylation Assay
An in vitro assay provides direct evidence that an eraser can act on a specific site.[19]
-
Principle: A substrate containing the specific crotonylated lysine (either a synthetic peptide or a full-length recombinant protein) is incubated with a purified, recombinant decrotonylase (e.g., HDAC1). The reaction is then analyzed to see if the crotonyl group was removed.
-
Self-Validation: The experiment must include a negative control where the enzyme is omitted or inactivated. The loss of the crotonyl mark should only occur in the presence of the active enzyme. This can be monitored by Western blot using a site-specific antibody or by MS.[19]
Site-Directed Mutagenesis: The Ultimate Functional Validation
The final and most crucial step in validation is to demonstrate the functional importance of crotonylation at the specific site. This is achieved through site-directed mutagenesis.
-
Principle: The lysine (K) codon in the gene of interest is mutated to a codon for an amino acid that cannot be acylated.
-
Lysine to Arginine (K-to-R): This is the most common mutation. Arginine (R) is structurally similar to lysine and preserves the positive charge, minimizing structural disruption. However, it cannot be crotonylated.
-
Lysine to Glutamine (K-to-Q): Glutamine (Q) is neutral and is sometimes used to mimic the charge-neutralized state of an acylated lysine.
-
-
Causality and Validation: Cells are engineered to express the K-to-R mutant protein instead of the wild-type (WT) protein.
-
Validate Loss of Modification: Using a site-specific antibody, a Western blot should confirm that the crotonylation signal is present in WT cells but absent in cells expressing the K-to-R mutant. This validates both the modification site and the antibody's specificity.
-
Assess Functional Phenotype: The functional consequences of this specific mutation are then assessed. For example, if crotonylation at site K123 is hypothesized to increase a kinase's activity, the K123R mutant should exhibit lower kinase activity compared to the WT protein. Any observed phenotypic change can be directly attributed to the loss of modification at that specific site.
-
Detailed Protocols
Protocol 1: Western Blotting for Site-Specific Kcr
Objective: To determine the relative change in crotonylation at a specific lysine site on a target protein following treatment with an HDAC inhibitor.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) to achieve 70-80% confluency.
-
Treat one set of cells with a vehicle control (e.g., DMSO) and another set with an HDAC inhibitor (e.g., 1 µM Trichostatin A [TSA]) for 4-6 hours.[18]
-
-
Protein Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and 5 mM Sodium Crotonate, 10 mM Nicotinamide (NAM), and 1 µM TSA to preserve PTMs during extraction.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary site-specific Kcr antibody (e.g., anti-HSP90AB1-K265cr) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Analysis:
-
Re-probe the blot with an antibody against the total target protein (e.g., total HSP90AB1) and a loading control (e.g., β-actin) to normalize the site-specific Kcr signal. An increase in the normalized signal in the TSA-treated sample compared to the control validates that the site is regulated by a Class I/II HDAC.
-
Protocol 2: In Vitro Decrotonylation Assay
Objective: To confirm that a specific Kcr site is a direct substrate for a recombinant sirtuin or HDAC.
-
Substrate Preparation:
-
Use a synthetic peptide (20-30 amino acids) containing the crotonylated lysine of interest, or a full-length recombinant protein that has been crotonylated in vitro using p300 and Crotonyl-CoA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, set up the following reactions on ice:
-
Reaction: 5 µg substrate, 1 µg active recombinant enzyme (e.g., HDAC1 or SIRT3), 1X Deacylase Buffer. For sirtuins, add 500 µM NAD+.
-
Control: 5 µg substrate, 1X Deacylase Buffer (no enzyme).
-
-
Adjust the final volume to 50 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the entire reaction by Western blot using the site-specific Kcr antibody.
-
A significant decrease or complete loss of the antibody signal in the "+ Enzyme" lane compared to the "No Enzyme" control indicates that the enzyme directly decrotonylates the specified site.
-
References
- Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins. (n.d.). National Institutes of Health.
- Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo. (2018, October 2). National Institutes of Health.
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. (2025, January 3). National Institutes of Health.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. (n.d.). National Institutes of Health.
- SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion. (n.d.). National Institutes of Health.
- HDAC inhibition increases both H3K18ac and H3K18cr in a dose-dependent... (n.d.). ResearchGate.
- Insider secrets to PTM analysis using proteomics mass spectrometry. (n.d.). Sage-N Research.
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. (2022, February 15). Frontiers.
- The Regulation and Function of Histone Crotonylation. (2021, April 5). Frontiers.
- Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. (n.d.). National Institutes of Health.
- Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. (n.d.). National Institutes of Health.
- HDAC-dependent decrease in histone crotonylation during DNA damage. (2019, March 13). Journal of Molecular Cell Biology | Oxford Academic.
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. (n.d.). PubMed Central.
- Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian. (2020, November 24). National Institutes of Health.
- Anti-Crotonyllysine Mouse mAb. (n.d.). PTM BIO.
- In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. (2018, July 20). National Institutes of Health.
- Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). National Institutes of Health.
- A Chemical Probe for Protein Crotonylation. (n.d.). National Institutes of Health.
- Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method. (2021, July 20). PubMed.
- Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis. (2024, September 10). PubMed Central.
- Protein deacetylation by Sirtuins. Sirtuins deacetylate lysine (K)... (n.d.). ResearchGate.
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). ACS Publications.
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). National Institutes of Health.
- PTM-501 - Anti-Crotonyllysine Rabbit pAb. (n.d.). PTM BIO.
- Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method. (2020, October 24). Briefings in Bioinformatics | Oxford Academic.
- Functions and mechanisms of lysine crotonylation. (n.d.). National Institutes of Health.
- Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method. (n.d.). Briefings in Bioinformatics | Oxford Academic.
- Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification. (2024, October 27). National Institutes of Health.
- (PDF) Functions and mechanisms of lysine crotonylation. (n.d.). ResearchGate.
- Large-scale identification of lysine crotonylation. (2023, October 17). Dove Medical Press.
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. (n.d.). National Institutes of Health.
- Development and Validation of a Prognostic Signature Based on the Lysine Crotonylation Regulators in Head and Neck Squamous Cell Carcinoma. (n.d.). PubMed Central.
- Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin. (n.d.). National Institutes of Health.
- Site-specific Incorporation of ε-N-crotonyllysine into Histones. (n.d.). National Institutes of Health.
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. (2014, November 4). eLife.
- accurate detection of lysine crotonylation sites using deep learning method. (2020, August 13). Oxford Academic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PTM BIO [ptmbio.com]
- 3. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 6. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 9. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTM BIO [ptmbio.com]
- 11. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 14. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach | eLife [elifesciences.org]
- 18. academic.oup.com [academic.oup.com]
- 19. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 for the Functional Study of Lysine Crotonylation Enzymes
Introduction
Lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) that plays a crucial role in a multitude of cellular processes, including gene transcription and metabolism.[1][2][3] This modification, structurally distinct from the well-studied lysine acetylation, involves the addition of a crotonyl group to lysine residues on histone and non-histone proteins.[1][3] The levels of lysine crotonylation are meticulously regulated by two classes of enzymes: "writers," which catalyze the addition of the crotonyl group, and "erasers," which remove it.[1][4]
Emerging evidence has identified histone acetyltransferases (HATs), such as p300/CBP, as the primary writers of lysine crotonylation, possessing histone crotonyltransferase (HCT) activity.[1][2][4][5][6] Conversely, certain histone deacetylases (HDACs), particularly members of the sirtuin family (SIRT1, SIRT2, and SIRT3), have been identified as erasers, capable of removing crotonyl groups.[7][8] Given the significant overlap in the enzymatic machinery governing acetylation and crotonylation, dissecting the specific biological functions of lysine crotonylation has been challenging.
The advent of CRISPR-Cas9 genome editing technology has provided an unprecedented opportunity to precisely investigate the roles of these enzymes.[9][10] By enabling targeted gene knockout, the introduction of specific mutations, and the modulation of gene expression, CRISPR-Cas9 allows researchers to systematically dissect the function of individual "writer" and "eraser" enzymes in the context of lysine crotonylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging CRISPR-Cas9 to elucidate the complex biology of lysine crotonylation enzymes.
Section 1: Designing CRISPR-Cas9 Strategies for Studying Lysine Crotonylation Enzymes
The first critical step in utilizing CRISPR-Cas9 is to design a strategy that aligns with the specific research question. This involves selecting the appropriate CRISPR-Cas9 system and designing highly specific single guide RNAs (sgRNAs).
Target Gene Identification and sgRNA Design
The genes encoding the putative "writer" and "eraser" enzymes are the primary targets. For lysine crotonylation, these include genes for HATs like EP300 (p300) and CREBBP (CBP), and HDACs such as SIRT1, SIRT2, and SIRT3. Once the target gene is identified, sgRNAs must be designed to guide the Cas9 nuclease to the desired genomic locus.
Key Considerations for sgRNA Design:
-
Specificity: To minimize off-target effects, sgRNAs should be designed to have minimal homology to other regions of the genome. Several online tools, such as Benchling and CHOPCHOP, can predict off-target sites.
-
Efficiency: The efficiency of Cas9-mediated cleavage can vary between different sgRNAs. Design tools often provide an efficiency score to aid in selection. It is advisable to design and test multiple sgRNAs for each target gene.
-
Targeting Exons: For knockout experiments, sgRNAs should target early exons to increase the likelihood of generating a frameshift mutation and a premature stop codon, leading to a non-functional protein.
Choosing the Right CRISPR-Cas9 System
The choice of the CRISPR-Cas9 system depends on the desired genetic modification. Each system offers unique capabilities for studying enzyme function.
| CRISPR-Cas9 System | Application in Studying Lysine Crotonylation Enzymes | Mechanism of Action |
| Standard Cas9 | Gene knockout to study the loss-of-function phenotype of "writer" or "eraser" enzymes. | Induces double-strand breaks (DSBs) that are repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to insertions or deletions (indels) and gene disruption.[9] |
| Cas9 Nickase (e.g., D10A) | Introduction of specific point mutations to study enzyme catalytic activity or protein-protein interactions. | Creates a single-strand break (nick) instead of a DSB. Used with a homology-directed repair (HDR) template to introduce precise edits. |
| CRISPR activation (CRISPRa) | Upregulation of endogenous enzyme expression to study gain-of-function effects. | A catalytically dead Cas9 (dCas9) is fused to a transcriptional activator (e.g., VP64), which is recruited to the gene promoter by the sgRNA to enhance transcription.[11][12][13][14] |
| CRISPR interference (CRISPRi) | Downregulation of endogenous enzyme expression to mimic partial loss-of-function or to study the effects of reduced enzyme levels. | dCas9 is fused to a transcriptional repressor (e.g., KRAB), which is guided to the promoter to block transcription.[11][13][14] |
Section 2: Protocol for Generating Enzyme Knockout Cell Lines
This protocol outlines the steps to create a stable cell line lacking a specific lysine crotonylation "writer" or "eraser" enzyme using the standard CRISPR-Cas9 system.
Workflow for Generating a Knockout Cell Line
Caption: Workflow for generating a knockout cell line.
Step-by-Step Protocol
-
sgRNA and Cas9 Delivery:
-
Co-transfect a plasmid expressing Cas9 and the designed sgRNA into the target cell line using a suitable transfection reagent. Alternatively, deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex for transient expression and reduced off-target effects.
-
-
Selection of Edited Cells:
-
If the plasmid contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for transfected cells.
-
Alternatively, use a plasmid that also expresses a fluorescent marker (e.g., GFP) and enrich for edited cells using fluorescence-activated cell sorting (FACS).
-
-
Clonal Isolation:
-
After selection, dilute the cell population to a single cell per well in a 96-well plate to isolate and expand individual clones.
-
-
Expansion of Clones:
-
Culture the single-cell clones until they reach a sufficient number for downstream validation.
-
Validation of Knockout
It is crucial to validate the gene knockout at the genomic, protein, and functional levels.[15][16][17]
-
Genomic DNA Analysis:
-
Mismatch Cleavage Assay (T7E1): A rapid method to detect the presence of indels in a mixed population of cells.[18][19]
-
Sanger Sequencing: Sequence the PCR-amplified target region from individual clones to confirm the specific indel mutations.[16]
-
Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on-target and potential off-target mutations.[15][18]
-
-
Western Blotting:
-
Use a specific antibody to confirm the absence of the target enzyme protein in the knockout clones.
-
-
Phenotypic Analysis:
-
Assess the global levels of lysine crotonylation using a pan-crotonyl-lysine antibody to determine the functional consequence of the enzyme knockout.
-
Section 3: Protocol for Introducing Point Mutations to Study Enzyme Activity
This protocol describes the use of a Cas9 nickase and an HDR template to introduce precise point mutations into a target enzyme.[20][21]
Workflow for Generating a Point Mutation Knock-in Cell Line
Caption: Workflow for generating a point mutation knock-in.
Step-by-Step Protocol
-
Design of the HDR Template:
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair template.
-
The template should contain the desired point mutation flanked by homology arms of at least 40-80 base pairs that are identical to the sequences upstream and downstream of the target site.
-
-
Co-transfection:
-
Co-transfect the Cas9 nickase, sgRNA, and the HDR template into the target cells.
-
-
Screening for Edited Clones:
-
Isolate single-cell clones as described for the knockout protocol.
-
Screen for the desired mutation by PCR amplifying the target region and using restriction fragment length polymorphism (RFLP) analysis (if the mutation creates or destroys a restriction site) or by Sanger sequencing.
-
Validation of Point Mutation
-
Sanger Sequencing: Confirm the presence of the precise point mutation and the absence of unintended indels in the target allele.
-
Functional Assays: Perform in vitro or in-cell assays to assess how the point mutation affects the enzyme's catalytic activity, substrate specificity, or interaction with other proteins.
Section 4: Protocol for Modulating Enzyme Expression using CRISPRa/CRISPRi
CRISPRa and CRISPRi are powerful tools for studying the effects of varying enzyme levels without permanently altering the genome.[11][13]
Mechanism of CRISPRa and CRISPRi
Caption: Mechanism of CRISPRa and CRISPRi.
Step-by-Step Protocol
-
sgRNA Design for CRISPRa/CRISPRi:
-
Design sgRNAs that target the promoter region of the enzyme of interest, typically within a window of -400 to +50 bp relative to the transcription start site (TSS).
-
-
Delivery of CRISPRa/CRISPRi Components:
-
For stable expression, use lentiviral vectors to deliver the dCas9-activator/repressor and the sgRNA.
-
Transduce the target cells and select for stable integrants using an appropriate antibiotic.
-
-
Inducible Systems:
-
For temporal control over enzyme expression, use a doxycycline-inducible system to regulate the expression of the dCas9 fusion protein or the sgRNA.
-
Validation of Modulation
-
RT-qPCR: Quantify the mRNA levels of the target enzyme to confirm transcriptional activation or repression.
-
Western Blotting: Measure the protein levels of the target enzyme to verify the change in expression.
Section 5: Downstream Analysis of Lysine Crotonylation
After successfully generating the desired cell lines, the next step is to investigate the impact on lysine crotonylation and cellular phenotypes.
-
Global Crotonylation Analysis: Use Western blotting with a pan-crotonyl-lysine antibody to assess changes in the overall levels of protein crotonylation.
-
Site-Specific Crotonylation Analysis: Employ mass spectrometry-based proteomics to identify and quantify changes in crotonylation at specific lysine residues on a proteome-wide scale.[22][23][24]
-
Chromatin Immunoprecipitation (ChIP): Use ChIP followed by qPCR or sequencing (ChIP-seq) to examine changes in histone crotonylation at specific gene loci.
-
Phenotypic Assays: Conduct relevant functional assays to link the changes in enzyme activity and lysine crotonylation to specific cellular processes, such as cell proliferation, differentiation, or response to stimuli.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low editing efficiency | - Poor sgRNA design- Inefficient delivery of CRISPR components- Cell line is difficult to transfect | - Test multiple sgRNAs for the same target- Optimize transfection or transduction protocol- Use a different delivery method (e.g., RNP) |
| High off-target effects | - sgRNA has significant homology to other genomic sites | - Use a high-fidelity Cas9 variant- Perform off-target analysis and select a more specific sgRNA- Use the RNP delivery method for transient expression |
| No protein knockout despite indel formation | - Indel is in-frame, resulting in a partially functional protein | - Screen more clones for out-of-frame indels- Target a different exon |
| Low HDR efficiency for point mutations | - HDR is generally less efficient than NHEJ- Cell cycle state is not optimal for HDR | - Synchronize cells in the S/G2 phase- Use small molecule inhibitors of NHEJ |
| Variability in CRISPRa/CRISPRi effects | - sgRNA is not targeting the optimal window in the promoter- Chromatin accessibility at the target site is low | - Test multiple sgRNAs targeting different positions in the promoter- Use a combination of sgRNAs |
References
- Bao, X., Wang, Y., Li, X., Li, X. M., Liu, Z., Yang, T., ... & Zhao, Y. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 3, e02999. [Link]
- Carrizzo, A., & Puca, A. A. (2024). Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post-Translational Modification. Chemistry & Biodiversity, e202400639. [Link]
- CD Genomics. (n.d.).
- Lanza, B., et al. (2018). A Survey of Validation Strategies for CRISPR-Cas9 Editing. Scientific Reports, 8(1), 1-10. [Link]
- Stroik, S. (2022, November 3). CRISPR 101: Validating Your Genome Edit. Addgene Blog. [Link]
- ResearchGate. (n.d.).
- Horizon Discovery. (n.d.).
- Wei, W., et al. (2017). Functions and mechanisms of lysine crotonylation. Signal Transduction and Targeted Therapy, 2, e17024. [Link]
- Liu, S., et al. (2022). Lysine Crotonylation: An Emerging Player in DNA Damage Response. International Journal of Molecular Sciences, 23(19), 11840. [Link]
- Lin, H., et al. (2021). Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method.
- Synthego. (n.d.). CRISPRa and CRISPRi. [Link]
- OriGene Technologies Inc. (n.d.).
- Bitesize Bio. (2023, April 28). CRISPRa and CRISPRi: Why You Need These Powerful Tools. [Link]
- HKU Scholars Hub. (2014, December 2). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. [Link]
- ResearchGate. (n.d.).
- Synbio Technologies. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. [Link]
- NIH. (n.d.).
- NIH. (n.d.). CRISPR-Cas-mediated transcriptional modulation: The therapeutic promises of CRISPRa and CRISPRi. [Link]
- Oxford Academic. (2020, October 24). Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method. [Link]
- NIH. (2025, January 3). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. [Link]
- Oxford Academic. (2020, August 13). accurate detection of lysine crotonylation sites using deep learning method. [Link]
- ResearchGate. (n.d.). Overview of known writers, readers, and erasers for Kcr. [Link]
- ResearchGate. (n.d.).
- Addgene. (n.d.). CRISPR Guide. [Link]
- NIH. (n.d.).
- NIH. (2018, January 20). Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli. [Link]
- NIH. (n.d.). SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion. [Link]
- NIH. (n.d.). Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. [Link]
- NIH. (n.d.).
- ResearchGate. (2016, June 18).
- ResearchGate. (2015, January 8).
- abm Inc. (n.d.). CRISPR Cas9 - Guide for CRISPR Gene Knockout. [Link]
- Diagenode. (n.d.).
- PubMed Central. (2024, September 10).
- ACS Publications. (n.d.). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. [Link]
- ResearchGate. (n.d.). p300 and CBP are major histone crotonyltransferase (HCT) activities in... [Link]
- NIH. (n.d.).
- NIH. (n.d.).
- Frontiers. (2020, May 19).
- NIH. (n.d.). CRISPR/Cas9-mediated point mutations improve α-amylase secretion in Saccharomyces cerevisiae. [Link]
- NIH. (2017, January 4). Insertional Mutagenesis by CRISPR/Cas9 Ribonucleoprotein Gene Editing in Cells Targeted for Point Mutation Repair Directed by Short Single-Stranded DNA Oligonucleotides. [Link]
- ScienceDirect. (2022, March 20).
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine crotonylation: A challenging new player in the epigenetic regulation of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HKU Scholars Hub: Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach [hub.hku.hk]
- 9. addgene.org [addgene.org]
- 10. Frontiers | A CRISPR/Cas9-Based Mutagenesis Protocol for Brachypodium distachyon and Its Allopolyploid Relative, Brachypodium hybridum [frontiersin.org]
- 11. synthego.com [synthego.com]
- 12. origene.com [origene.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 18. scispace.com [scispace.com]
- 19. diagenode.com [diagenode.com]
- 20. researchgate.net [researchgate.net]
- 21. CRISPR/Cas9-mediated point mutations improve α-amylase secretion in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
Visualizing Protein Crotonylation: An Application Guide to Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Role of a Novel Post-Translational Modification
Protein lysine crotonylation (Kcr) is a recently discovered, dynamic, and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its significant role in regulating a wide array of cellular processes.[1][2] Structurally distinct from the well-studied lysine acetylation (Kac), the addition of a crotonyl group to lysine residues introduces a unique planar, unsaturated moiety that can influence protein function, localization, and interactions.[3] Crotonylation has been identified on both histone and non-histone proteins, implicating it in the regulation of gene expression, DNA repair, cell cycle progression, and spermatogenesis.[1][2][4] Dysregulation of protein crotonylation has been linked to various diseases, including cancer, making it an attractive area of investigation for therapeutic development.[2][5]
Immunofluorescence (IF) microscopy is a powerful technique for visualizing the subcellular localization and relative abundance of specific proteins and their PTMs within intact cells. This application note provides a comprehensive, field-proven guide to the successful application of immunofluorescence for the detection of protein crotonylation, with a focus on experimental design, protocol optimization, and data validation to ensure scientific rigor.
The Principle of Crotonylation Detection by Immunofluorescence
The immunofluorescence detection of protein crotonylation relies on the high specificity of antibodies that recognize the crotonyl-lysine modification. The workflow involves a series of sequential steps, each critical for the preservation of the crotonylation mark and the successful binding of the antibodies.
dot graph a { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Immunofluorescence Workflow for Protein Crotonylation Detection", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} }
Figure 1: A generalized workflow for the immunofluorescence detection of protein crotonylation.
Self-Validating Experimental Design: The Key to Trustworthy Data
A robust experimental design with integrated controls is paramount for generating reliable and interpretable immunofluorescence data for protein crotonylation.
Essential Controls for Crotonylation Immunofluorescence
| Control Type | Purpose | Expected Outcome |
| Positive Control Cells | To confirm that the staining protocol and antibodies are working correctly. | Strong, specific staining in the expected subcellular compartment (e.g., nucleus for histone crotonylation). |
| Negative Control Cells | To ensure the specificity of the primary antibody for the crotonyl-lysine modification. | Minimal to no staining. |
| Secondary Antibody Only Control | To check for non-specific binding of the secondary antibody. | No detectable fluorescence. |
| Isotype Control | To ensure that the observed staining is not due to non-specific binding of the primary antibody's isotype. | No or minimal background staining. |
Inducing and Inhibiting Crotonylation for Robust Controls
To generate reliable positive and negative controls, the cellular levels of protein crotonylation can be pharmacologically modulated:
-
Sodium Crotonate (NaCr) Treatment: Exogenous sodium crotonate can be converted to crotonyl-CoA, the donor for crotonylation, thereby increasing the overall levels of protein crotonylation.[1][6][7] This serves as an excellent positive control.
-
Histone Deacetylase (HDAC) Inhibitor Treatment: Class I HDACs (HDAC1, 2, 3) and some sirtuins (SIRT1, 2, 3) have been shown to possess de-crotonylase activity.[8] Treatment with broad-spectrum HDAC inhibitors like Trichostatin A (TSA) or Vorinostat (SAHA) can lead to an accumulation of crotonylated proteins, providing another method for generating positive controls.[1][8]
dot graph a { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 2: Logic of Experimental Validation for Crotonylation IF", labelloc=b, labeljust=c]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} }
Figure 2: A diagram illustrating the logic of a self-validating experimental design for immunofluorescence detection of protein crotonylation.
Detailed Protocol: Immunofluorescence Staining of Protein Crotonylation in Adherent Cells
This protocol is a starting point and may require optimization for specific cell types and antibodies.
Reagents and Materials
-
Cell Culture: Adherent cells grown on sterile glass coverslips in a multi-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton™ X-100 (PBST).[9]
-
Primary Antibody: Pan-crotonyl-lysine (anti-Kcr) antibody (e.g., from rabbit or mouse). Follow the manufacturer's recommended dilution.[10][11]
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG, highly cross-adsorbed.
-
Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBSTw).
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
For positive controls, treat cells with an appropriate concentration and duration of sodium crotonate (e.g., 2-10 mM for 12-24 hours) or an HDAC inhibitor (e.g., 1 µM TSA for 6-12 hours).[1][6][8] Include an untreated control.
-
-
Fixation:
-
Rationale: Fixation cross-links proteins, preserving cellular morphology and the in-situ localization of PTMs. PFA is a good choice for preserving PTMs as it is less harsh than methanol, which can denature proteins and potentially mask epitopes.[12]
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Rationale: Permeabilization with a mild detergent like Triton™ X-100 creates pores in the cellular and nuclear membranes, allowing the antibodies to access intracellular, and particularly nuclear, antigens like crotonylated histones.[13]
-
Add 0.25% Triton™ X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Rationale: Blocking with a solution containing serum and a protein like BSA minimizes non-specific binding of the primary and secondary antibodies to the cells, thereby reducing background signal.[14] The serum should be from the same species as the secondary antibody host to prevent cross-reactivity.[14]
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Rationale: The pan-anti-Kcr antibody will specifically bind to crotonylated lysine residues on proteins within the cell.
-
Dilute the pan-anti-Kcr primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBSTw for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Rationale: The fluorophore-conjugated secondary antibody binds to the primary antibody, providing a fluorescent signal for detection. Using a secondary antibody also amplifies the signal.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Crucial: From this point on, all steps should be performed in the dark to prevent photobleaching of the fluorophore.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBSTw for 5-10 minutes each, protected from light.
-
-
Counterstaining:
-
Rationale: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to visualize the nucleus, providing a reference for the subcellular localization of the crotonylation signal.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Data Interpretation and Troubleshooting
-
Expected Localization: For histone crotonylation, a strong nuclear signal is expected.[15] Non-histone protein crotonylation may result in both nuclear and cytoplasmic staining.[15]
-
Weak or No Signal: This could be due to low levels of endogenous crotonylation, insufficient antibody concentration, or over-fixation.[5] Consider using positive controls (NaCr or HDACi treated cells) and optimizing the primary antibody concentration.
-
High Background: This may result from insufficient blocking, too high an antibody concentration, or non-specific binding of the secondary antibody.[2][3] Ensure thorough washing and consider titrating the antibody concentrations.
Conclusion
Immunofluorescence microscopy is an invaluable tool for elucidating the subcellular landscape of protein crotonylation. By employing a well-structured protocol with integrated validation controls, researchers can generate high-quality, reliable data that will contribute to a deeper understanding of the biological roles of this important post-translational modification. The methodologies outlined in this application note provide a robust framework for investigating protein crotonylation in various biological contexts, from basic research to drug discovery.
References
- Wei, W., et al. (2017). Global profiling of crotonylation on non-histone proteins. Cell Research, 27(7), 946–949.
- Liu, S., et al. (2017). Histone crotonylation is a key epigenetic mark in spermatogenesis. Cell, 170(4), 748-761.e12.
- Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016–1028.
- Sabari, B. R., et al. (2015). Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation. Genes & Development, 29(16), 1729–1734.
- Fellows, R., et al. (2018). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society, 140(14), 4757–4760.
- Ruiz-Andres, O., et al. (2016). Histone lysine crotonylation during acute kidney injury in mice. Disease Models & Mechanisms, 9(6), 633–645.
- Addgene. (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog.
- The Function and related Diseases of Protein Crotonylation. (2020). Frontiers in Pharmacology, 11, 589.
- An optimized permeabilization step for flow cytometry analysis of nuclear proteins in myeloid differentiation of blood cells into neutrophils. (2019). MethodsX, 6, 423-429.
- Addgene. (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog.
- ibidi GmbH. (n.d.). Troubleshooting - Immunofluorescence Assays.
- Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. (2022). International Journal of Molecular Sciences, 23(3), 1333.
- The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health. (2020). Frontiers in Physiology, 11, 292.
- Protein Crotonylation Promotes Osteogenic Differentiation of Periodontal Ligament Stem Cells via the PI3K-AKT Pathway. (2023). International Journal of Molecular Sciences, 24(15), 12158.
- gentler permeabilization for immunofluorescence. (2022). Reddit.
- Understanding Blocking Buffers in Immunofluorescence Workflows. (2022). Visikol.
- Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence.
- Global profiling of crotonylation on non-histone proteins. (2017). Cell Research, 27(7), 946-949.
- HDAC-dependent decrease in histone crotonylation during DNA damage. (2019). Nucleic Acids Research, 47(5), 2281–2294.
- HDAC inhibition increases both H3K18ac and H3K18cr in a dose-dependent... (n.d.). ResearchGate.
- How to optimize fixation protocol for immunofluorescence staining of cells without knowing the optimal staining procedures? (2021). ResearchGate.
- Nebraska Center for Biotechnology. (n.d.). Immunofluorescence - Protocols.
- The Human Protein Atlas. (n.d.). Immunofluorescent protocol.
- Quantitative analysis of the crotonylation profiles of undifferentiated... (n.d.). ResearchGate.
- Strickfaden, H., & Hendzel, M. J. (2017). Immunofluorescence of Histone Proteins. Methods in molecular biology (Clifton, N.J.), 1528, 165–171.
- Robust methods for purification of histones from cultured mammalian cells with the preservation of their native modifications. (2006). Journal of cellular biochemistry, 98(5), 1039–1050.
- Using Histone Deacetylase Inhibitors to Analyze the Relevance of HDACs for Translation. (2016). Methods in molecular biology (Clifton, N.J.), 1436, 67–80.
- A novel mechanism by which histone deacetylase inhibitors facilitate topoisomerase IIα degradation in hepatocellular carcinoma cells. (2013). Nucleic acids research, 41(19), 8961–8974.
- Immunofluorescence of Histone Proteins. (2017). Springer Nature Experiments.
- Posttranslational Modifications and the Immunogenicity of Biotherapeutics. (2018). Journal of immunology research, 2018, 8354081.
- Immunofluorescence of Histone Proteins. (2017). ResearchGate.
- The effects of histone crotonylation and bromodomain protein 4 on prostate cancer cell lines. (2021). Translational andrology and urology, 10(2), 706–717.
- Antibodies.com. (2025). ICC/IF Protocol.
- Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells).
Sources
- 1. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC-dependent decrease in histone crotonylation during DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 10. PTM BIO [ptmbio.com]
- 11. PTM BIO [ptmbio.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 15. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Global Lysine Crotonylation Levels by Flow Cytometry
Authored by: A Senior Application Scientist
Introduction: The Expanding Role of Lysine Crotonylation in Cellular Regulation and Disease
Since its discovery in 2011, lysine crotonylation (Kcr) has emerged as a critical and evolutionarily conserved post-translational modification (PTM)[1][2]. Structurally distinct from the well-studied lysine acetylation due to its four-carbon, planar crotonyl group, Kcr is implicated in a wide array of biological processes[2]. This modification is dynamically installed and removed by enzymes, some of which overlap with those regulating acetylation, such as the "writer" p300/CBP and "eraser" sirtuins and HDACs, linking cellular metabolism directly to epigenetic regulation[1][3][4].
Lysine crotonylation is not confined to histones; it is also prevalent on non-histone proteins, influencing nearly all major biological processes, including chromatin remodeling, gene transcription, metabolism, and the cell cycle[1][5][6]. On histones, Kcr is particularly enriched at active gene promoters and enhancers, where it is thought to facilitate a more open chromatin state and promote gene expression, in some cases more potently than acetylation[7]. The dysregulation of lysine crotonylation has been associated with a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making it a compelling target for therapeutic development[8].
The ability to quantitatively assess global changes in lysine crotonylation is crucial for understanding its role in cellular physiology and pathology. While mass spectrometry provides detailed site-specific information, flow cytometry offers a powerful high-throughput method to measure shifts in global Kcr levels on a single-cell basis. This application note provides a detailed protocol for the immunofluorescent staining and flow cytometric analysis of total lysine crotonylation, enabling researchers to investigate this important PTM in various experimental models.
Principle of the Assay
This protocol employs intracellular flow cytometry to quantify global lysine crotonylation levels. Cells are first fixed to preserve their cellular structure and PTMs. Subsequently, they are permeabilized to allow a pan-specific anti-crotonyl-lysine antibody to access intracellular targets. This primary antibody recognizes the crotonyl-lysine moiety irrespective of the surrounding protein sequence. A fluorescently labeled secondary antibody is then used to detect the primary antibody, generating a signal that is proportional to the total amount of crotonylated lysine within the cell. This fluorescence intensity is then measured on a flow cytometer, allowing for the quantification and comparison of global Kcr levels between different cell populations or treatment conditions.
Visualizing the Regulatory Landscape of Lysine Crotonylation
The dynamic regulation of lysine crotonylation is central to its function. The following diagram illustrates the key enzymatic players that control the addition ("writers"), removal ("erasers"), and recognition ("readers") of this modification, which collectively influence downstream cellular processes like gene transcription.
Caption: Dynamic regulation of lysine crotonylation by "writers," "erasers," and "readers."
Detailed Protocol for Flow Cytometry Analysis
This protocol is optimized for suspension cells. For adherent cells, detach cells using a gentle, non-enzymatic method or trypsin, ensuring complete inactivation of the enzyme before proceeding.[9]
I. Required Materials & Reagents
| Reagent/Material | Recommended Specifications | Purpose |
| Primary Antibody | Pan-Anti-Crotonyl-Lysine (pan-Kcr) | Detects crotonylated lysine residues. |
| Secondary Antibody | Fluorochrome-conjugated, species-specific | Detects the primary antibody. |
| Isotype Control | Matches primary antibody host and isotype | Negative control for non-specific binding. |
| Fixation Buffer | 1-4% Paraformaldehyde (PFA) in PBS | Cross-links proteins, preserving cell structure. |
| Permeabilization Buffer | 0.1-0.5% Triton™ X-100 or Saponin in PBS | Permeabilizes membranes for antibody entry. |
| Staining/Wash Buffer | PBS with 1-2% BSA and 0.05% Sodium Azide | Reduces non-specific antibody binding. |
| Viability Dye | e.g., Propidium Iodide, 7-AAD, or fixable dye | Excludes dead cells from analysis. |
| FACS Tubes | 5 mL polystyrene round-bottom tubes | For cell staining and acquisition. |
II. Experimental Workflow Overview
The following diagram outlines the sequential steps of the protocol, from initial sample preparation to final data analysis.
Caption: Step-by-step workflow for global crotonylation analysis by flow cytometry.
III. Step-by-Step Staining Procedure
A. Cell Preparation
-
Harvest cells and prepare a single-cell suspension. A cell density of 0.5–1 x 10^6 cells per sample is recommended.
-
Wash cells by centrifuging at ~200-300 x g for 5 minutes at 4°C and resuspending the pellet in 1-2 mL of cold PBS[10].
-
(Optional but Recommended) Stain with a viability dye according to the manufacturer's protocol to exclude dead cells, which can bind antibodies non-specifically[9]. If using a dye like PI or 7-AAD, it must be added just before acquisition. Fixable viability dyes are stained prior to fixation.
B. Fixation Causality: Fixation is critical for stabilizing proteins and their PTMs. Paraformaldehyde (PFA) is a cross-linking agent that effectively preserves cellular morphology and antigenicity for most intracellular targets.
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 100 µL of 4% PFA (for a final concentration of 2%) and vortex gently.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with 2 mL of Staining/Wash Buffer to remove residual fixative.
C. Permeabilization Causality: Permeabilization creates pores in the cellular and nuclear membranes, which is essential for the antibodies to reach their intracellular targets. For nuclear proteins, a stronger detergent like Triton™ X-100 is often more effective than Saponin[9][11].
-
Resuspend the fixed cell pellet in 1 mL of Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with 2 mL of Staining/Wash Buffer.
D. Antibody Staining Causality: Titration of the primary antibody is crucial to achieve an optimal signal-to-noise ratio. The isotype control is a self-validating step to ensure that the observed signal is due to specific antibody binding and not from non-specific interactions or Fc receptor binding.
-
(Optional) If working with cells known to express high levels of Fc receptors (e.g., macrophages), perform an Fc block according to the manufacturer's instructions.
-
Resuspend the cell pellet in the appropriate volume of Staining/Wash Buffer containing the pre-titrated optimal concentration of the pan-Anti-Crotonyl-Lysine primary antibody. For the negative control, resuspend cells in buffer with the equivalent concentration of the corresponding isotype control antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining/Wash Buffer.
-
Resuspend the cell pellet in the appropriate volume of Staining/Wash Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining/Wash Buffer for flow cytometric analysis.
IV. Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochrome.
-
Gating Strategy:
-
First, gate on single cells using a forward scatter-area (FSC-A) versus forward scatter-height (FSC-H) plot to exclude doublets.
-
Next, create a gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.
-
If a viability dye was used, gate on the live cell population.
-
-
Data Interpretation:
-
Compare the histogram of fluorescence intensity for the cells stained with the anti-Kcr antibody to the isotype control. A clear shift in fluorescence indicates specific detection of crotonylated lysine.
-
The median fluorescence intensity (MFI) of the positive population can be used as a quantitative measure of the global crotonylation level.
-
Compare the MFI between different experimental groups (e.g., treated vs. untreated) to determine relative changes in global Kcr levels.
-
Trustworthiness and Self-Validation
The integrity of this protocol relies on a set of self-validating controls:
-
Isotype Control: This is the most critical control. It must match the host species, isotype, and concentration of the primary antibody. A minimal signal from the isotype control confirms the specificity of the primary antibody.
-
Unstained Control: Cells that have undergone the full fixation and permeabilization process but without antibody staining are used to set the baseline fluorescence (autofluorescence) of the cells.
-
Biological Controls: Whenever possible, include positive and negative biological controls. For example, cells treated with an HDAC inhibitor known to affect decrotonylation may serve as a positive control for increased signal.
Conclusion and Future Applications
This application note provides a robust and validated protocol for the quantitative analysis of global lysine crotonylation by flow cytometry. This high-throughput technique allows researchers in academia and the pharmaceutical industry to efficiently screen for changes in this critical PTM in response to genetic manipulation, drug treatment, or disease progression. By enabling the rapid assessment of global Kcr dynamics, this method will facilitate a deeper understanding of its regulatory functions and aid in the identification of novel therapeutic strategies targeting the epigenetic landscape.
References
- Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. (Source: PubMed Central) [Link]
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. (Source: Signal Transduction and Targeted Therapy) [Link]
- Functions and mechanisms of lysine crotonylation. (Source: Journal of Cellular and Molecular Medicine) [Link]
- (PDF) Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Anti-Crotonyllysine Mouse mAb. (Source: PTM BIO) [Link]
- Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Str
- Flow Cytometry Sample Preparation Protocols. (Source: Bio-Rad Antibodies) [Link]
- Identification and validation of crotonylation-related diagnostic markers for lung adenocarcinoma via weighted correlation network analysis and machine learning. (Source: PMC - NIH) [Link]
- Protein lysine crotonylation in cellular processions and disease associ
- Anti-Crotonyl-Histone H3 (Lys4) Mouse mAb. (Source: PTM BIO) [Link]
- Qualitative Proteome-wide Lysine Crotonylation Profiling Reveals Protein Modification Alteration in the Leukocyte Extravasation Pathway in Systemic Lupus Erythem
- Crotonylation modification and its role in diseases. (Source: Frontiers) [Link]
- Pan-Crotonyl-K Rabbit Polyclonal Antibody (CAB20502). (Source: Assay Genie) [Link]
- The Function and related Diseases of Protein Crotonyl
- Sample Preparation Guide for Flow Cytometry Experiment. (Source: Elabscience) [Link]
- Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. (Source: Frontiers) [Link]
- Anti-Crotonyl-Histone H4 (Lys5) Rabbit mAb. (Source: PTM BIO) [Link]
- Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure. (Source: PMC - PubMed Central) [Link]
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Function and related Diseases of Protein Crotonylation [ijbs.com]
- 7. Identification and validation of crotonylation-related diagnostic markers for lung adenocarcinoma via weighted correlation network analysis and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 9. Flow Cytometry Sample Preparation | Proteintech Group [ptglab.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Troubleshooting low signal in anti-crotonyllysine Western blots
As a Senior Application Scientist, I understand that detecting low-abundance post-translational modifications (PTMs) like lysine crotonylation (Kcr) can be challenging. A weak or absent signal on your Western blot is a common frustration, but it's one that can be systematically resolved. This guide is structured to walk you through the troubleshooting process, from the most common issues to more advanced solutions, explaining the scientific reasoning behind each step to empower your experimental choices.
Technical Support Center: Anti-Crotonyllysine Western Blots
Here we address the most frequent issues encountered when probing for crotonylated proteins.
FAQ 1: My anti-crotonyllysine blot is completely blank or extremely faint. Where should I begin?
When facing a near-total loss of signal, it's crucial to first validate your core Western blot workflow and the presence of the modification itself. This situation often points to a systemic failure rather than a subtle optimization issue.
Initial Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing a weak or absent signal.
Caption: Initial troubleshooting flowchart for a weak Western blot signal.
Step-by-Step Checks:
-
Verify Protein Transfer: Before blocking, stain your membrane (nitrocellulose or PVDF) with a reversible stain like Ponceau S.[1][2] This immediately confirms whether proteins have successfully transferred from the gel to the membrane. If you see no protein bands, the issue lies in your transfer setup (e.g., air bubbles, incorrect sandwich assembly, depleted buffer).[3]
-
Confirm Antibody Function: Ensure both your primary and secondary antibodies are active.[3] A quick dot blot can validate this: spot a positive control lysate directly onto a small strip of membrane, let it dry, and run the standard blocking, antibody incubation, and detection steps.[4][5] If you get a signal here but not on the full blot, the antibodies are likely functional. Also, confirm your secondary antibody is compatible with the primary (e.g., use an anti-rabbit secondary for a rabbit primary antibody).[6]
-
Use a Positive Control: The most critical step is to run a positive control lysate in a separate lane.[7][8] This is a sample known to contain high levels of crotonylated proteins. Without this, you cannot distinguish between a failed protocol and a true negative result in your experimental samples. A good positive control can be generated by treating a cell line (e.g., HeLa, HCT116) with an HDAC inhibitor (see FAQ 4).[9][10] If the positive control lane shows a signal but your sample lanes do not, your protocol is working, and the issue lies with your sample's protein concentration or low modification abundance.[8][11]
FAQ 2: I see faint bands, but the signal is too weak for analysis. How can I improve the signal intensity?
A faint signal indicates that the assay is fundamentally working but requires optimization. The most common culprits are suboptimal antibody concentrations and blocking procedures.
Antibody Optimization:
-
Primary Antibody Concentration: Pan-PTM antibodies often require higher concentrations than antibodies for specific proteins. If the manufacturer suggests a starting dilution (e.g., 1:1000), perform a titration to find the optimal concentration for your system (e.g., test 1:500, 1:1000, and 1:2000).[1][5][12]
-
Incubation Time: For low-abundance modifications, extending the primary antibody incubation time can significantly boost the signal.[6][12] An overnight incubation at 4°C is highly recommended.[12][13]
Choosing the Right Blocking Buffer:
The blocking step is critical for achieving a high signal-to-noise ratio.[14] The choice of blocking agent can dramatically affect the outcome, especially for PTMs.
| Blocking Agent | Concentration | Pros | Cons & Considerations for Kcr Detection |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Good all-purpose blocker.[15] Generally preferred for PTM antibodies as it is a single protein and lacks the phosphoproteins found in milk that can cause background with phospho-antibodies.[4] | Can be more expensive. Some BSA preparations may contain endogenous immunoglobulins that cross-react with antibodies. |
| Non-Fat Dry Milk | 3-5% in TBST | Inexpensive and effective at reducing background for many targets.[14] Some datasheets, like for PTM Biolabs' anti-crotonyllysine pAb (PTM-501), specifically recommend 5% nonfat milk.[16] | Contains phosphoproteins (casein) and endogenous biotin, which can interfere with phospho-specific or biotin-based detection systems.[14][17] May mask certain epitopes. |
| Commercial/Synthetic Buffers | Varies | Often protein-free, reducing the chance of cross-reactivity.[15] Can provide a better signal-to-noise ratio for challenging targets. | Generally the most expensive option. |
Recommendation: While some anti-Kcr antibody datasheets suggest milk, starting with 5% BSA in TBST is the standard recommendation for PTM antibodies to minimize potential cross-reactivity . If the signal remains weak and the background is low, you can test non-fat milk as an alternative, as it may work well for your specific antibody clone.[16]
FAQ 3: My target protein is of low abundance. How can I be sure I'm loading enough to detect its crotonylation?
Lysine crotonylation is a low-stoichiometry modification, meaning only a small fraction of a given protein may be crotonylated at any time. Standard Western blotting may not be sensitive enough to detect this.[18]
Solution: Enrichment with Immunoprecipitation (IP)
To overcome low abundance, you must first enrich your sample for crotonylated proteins using immunoprecipitation.[2][3][12][18] This technique uses an anti-crotonyllysine antibody coupled to beads to pull down all crotonylated proteins from your lysate. You then elute these proteins and run them on your Western blot.
Workflow for Kcr Protein Enrichment
Caption: Immunoprecipitation workflow for enriching crotonylated proteins.
This enrichment step dramatically increases the concentration of your target, making a faint or invisible signal readily detectable.[18] Specific antibody-conjugated beads for Kcr peptide enrichment are commercially available.[19][20]
FAQ 4: How can I increase the amount of crotonylation in my cell or tissue samples to generate a stronger signal?
Protein crotonylation is a dynamic process balanced by "writers" (transferases) and "erasers" (decrotonylases). You can shift this balance to increase the overall Kcr signal by inhibiting the erasers.
Using HDAC Inhibitors:
Class I and some Class II Histone Deacetylases (HDACs) have been identified as the primary lysine decrotonylases.[10][21][22] Treating your cells with broad-spectrum or class-I-specific HDAC inhibitors will block the removal of crotonyl groups, leading to their accumulation and a much stronger signal on your Western blot.[9][10]
Commonly Used HDAC Inhibitors to Enhance Crotonylation:
| Inhibitor | Class Specificity | Typical Working Concentration | Notes |
| Trichostatin A (TSA) | Broad Spectrum (Class I/II) | 0.5 - 2 µM | A potent inhibitor that causes a significant increase in global crotonylation.[10][21][22] |
| Sodium Butyrate (NaB) | Broad Spectrum (Class I/II) | 5 - 20 mM | A short-chain fatty acid that also effectively increases crotonylation levels.[21][23] |
| MS-275 (Entinostat) | Class I selective | 1 - 5 µM | Useful for specifically implicating Class I HDACs in the decrotonylation of your target.[9] |
Treating cells with one of these inhibitors for 6-24 hours before harvesting is an excellent strategy for generating a robust positive control and for studying the dynamics of crotonylation.[21][24]
Protocol: Immunoprecipitation of Crotonylated Proteins
This protocol provides a detailed methodology for enriching crotonylated proteins from cell lysates prior to Western blot analysis.
A. Solutions and Reagents
-
Cell Lysis Buffer: 1X RIPA buffer supplemented with protease inhibitors and HDAC inhibitors (e.g., 10 mM Sodium Butyrate, 1 µM TSA).
-
Antibody Beads: Anti-crotonyllysine antibody-conjugated agarose or magnetic beads (e.g., PTM Biolabs, PTM-503).[20]
-
Wash Buffer: NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0) or other suitable IP wash buffer.[20]
-
Elution Buffer: 2X SDS-PAGE Sample Buffer.
B. Procedure
-
Lysate Preparation: Harvest cells and lyse them in ice-cold Lysis Buffer.[25] Ensure complete lysis by sonication or mechanical disruption.[25]
-
Quantification: Determine the protein concentration of your lysate using a BCA or Bradford assay.[26][27]
-
Pre-Clearing (Optional but Recommended): To reduce non-specific binding, add unconjugated Protein A/G beads to your lysate (1-3 mg of total protein) and incubate with rotation for 30-60 minutes at 4°C.[25][27][28] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
Resuspend the washed beads in 40-50 µL of 2X SDS-PAGE Sample Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein-antibody-bead complexes.[26]
-
Pellet the beads and load the supernatant onto your gel for Western blot analysis.
-
By following this guide, you can systematically diagnose and solve the causes of low signal in your anti-crotonyllysine Western blots, leading to clear, reliable, and publishable data.
References
- How to select the correct blocking buffer for Western Blotting. (2023, July 6). Precision Biosystems.
- HDAC inhibition increases both H3K18ac and H3K18cr in a dose-dependent... (n.d.). ResearchGate.
- What's the best blocking buffer for acetylation or phosphorylation protein detection ? BSA, milk or gelatin ? (2015, November 25). ResearchGate.
- Fellows, R., et al. (2018). Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases. Nature Communications.
- Western Blot Troubleshoot: Faint Bands or Weak Signal. (n.d.). Bio-Rad Antibodies.
- Blocking in Western Blot: Best Practices & Optimization Tips. (n.d.). Boster Bio.
- Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. (2025, June 8). Bitesize Bio.
- The Function and related Diseases of Protein Crotonylation. (n.d.). PMC - PubMed Central.
- Liu, Y., et al. (n.d.). Qualitative Proteome-wide Lysine Crotonylation Profiling Reveals Protein Modification Alteration in the Leukocyte Extravasation Pathway in Systemic Lupus Erythematosus. ACS Omega.
- HDACs and Their Inhibitors on Post-Translational Modifications: The Regulation of Cardiovascular Disease. (2025, July 20). PMC - NIH.
- Western Blot Troubleshooting Guide. (n.d.). Bio-Techne.
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. (2025, January 3). PMC - NIH.
- Enrichment analysis of crotonylated proteins. (a) GO-based enrichment... (n.d.). ResearchGate.
- Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell.
- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.
- Abu-Zhayia, R., et al. (2019). HDAC-dependent decrease in histone crotonylation during DNA damage. Journal of Molecular Cell Biology.
- Western Blot Troubleshooting Low Signal or No Signal. (n.d.). Sino Biological.
- Anti-crotonyllysine rabbit pAb. (n.d.). PTM Biolabs.
- Anti-crotonyllysine antibody conjugated agarose beads. (n.d.). PTM Biolabs.
- Immunoprecipitation Protocol: A Visual Guide. (2024, September 26). Cell Signaling Technology - YouTube.
- Optimize Your Western Blot. (2014, June 27). Promega Connections.
- Western Blot (WB) Experimental Design: Choosing Positive Controls. (2018, October 29). CST Tech Tips.
- Immunoprecipitation Protocol | IP Procedure Troubleshooting. (n.d.). Bio-Techne.
- Western Blotting Antibody Concentration Optimization. (n.d.). Boster Bio.
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bosterbio.com [bosterbio.com]
- 6. You are being redirected... [prosci-inc.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Recommended controls for western blot | Abcam [abcam.com]
- 9. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 21. researchgate.net [researchgate.net]
- 22. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HDACs and Their Inhibitors on Post-Translational Modifications: The Regulation of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 26. ptglab.com [ptglab.com]
- 27. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Lysine Crotonylation (Kcr) ChIP-seq
A Guide for Senior Application Scientists
Welcome to the technical support center for lysine crotonylation (Kcr) Chromatin Immunoprecipitation sequencing (ChIP-seq). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high background noise in their Kcr ChIP-seq experiments. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary sources of background noise in Kcr ChIP-seq, and why do they occur?
High background noise in a ChIP-seq experiment can obscure true biological signals, leading to a low signal-to-noise ratio and difficulty in identifying genuine enrichment peaks.[1] The sources of this noise are multifaceted and can be introduced at nearly every stage of the workflow. Understanding these sources is the first critical step in troubleshooting.
The main culprits include:
-
Non-specific Antibody Binding: The antibody may bind to proteins other than your target (off-target binding) or to the beads and tubes used in the assay. Pan-acyl-lysine antibodies, including anti-Kcr, are notoriously challenging due to potential cross-reactivity with other structurally similar acyl modifications (e.g., acetylation, butyrylation).[2][3]
-
Suboptimal Chromatin Shearing: Incomplete or excessive shearing of chromatin can significantly increase background. Over-sonication can destroy epitopes, while under-sonication results in large DNA fragments that are more prone to non-specific pulldown.[4][5] Open chromatin regions are also inherently easier to shear, which can introduce a background bias.[6]
-
Inefficient Washing: The washing steps are designed to remove non-specifically bound chromatin fragments. If washes are not stringent enough or are too short, these unwanted fragments will be carried through to library preparation.[7]
-
Library Preparation Artifacts: Steps like PCR amplification can introduce significant bias. Over-amplification of low-input DNA can disproportionately amplify background sequences, masking the true signal.[8][9]
Caption: Key stages contributing to background in Kcr ChIP-seq.
Question 2: My anti-Kcr antibody shows high background. How can I validate its specificity and optimize its concentration?
The quality and specificity of your primary antibody are paramount for a successful ChIP-seq experiment.[6] For a pan-specific antibody like anti-Kcr, validation is not just recommended; it is essential.
A. Validating Antibody Specificity:
Before using an antibody for ChIP-seq, its specificity must be rigorously tested. Pan-acyl antibodies can sometimes cross-react with other modifications.[2]
-
Why it's necessary: An antibody that cross-reacts with a more abundant modification, like acetylation, will primarily enrich for acetylated regions, not crotonylated ones, rendering the data meaningless for your biological question.
-
Recommended Method: Dot Blot Assay: This is a straightforward method to screen for specificity against various lysine modifications.
-
Spot peptides with different modifications (crotonylation, acetylation, butyrylation, unmodified lysine) onto a nitrocellulose membrane.
-
Probe the membrane with your anti-Kcr antibody.
-
A highly specific antibody will only generate a strong signal for the crotonylated lysine peptide. Some cross-reactivity may be observed, but it should be significantly lower than the signal for the target modification.[2]
-
B. Optimizing Antibody Concentration (Titration):
Using too much antibody increases the likelihood of non-specific binding and raises background levels. Too little antibody will result in a weak signal. Therefore, you must determine the optimal antibody concentration empirically.
-
Why it's necessary: The ideal concentration maximizes the specific signal (pulldown of known target loci) while minimizing background (pulldown of known negative loci).
-
Recommended Method: ChIP-qPCR Titration Experiment:
-
Set up several parallel ChIP reactions using a fixed amount of chromatin but varying amounts of the anti-Kcr antibody.
-
After immunoprecipitation, perform qPCR on the purified DNA using primers for a known Kcr-enriched positive control region and a negative control region (a gene desert or a gene known to lack the mark).
-
The optimal antibody concentration is the one that gives the highest signal-to-noise ratio (fold enrichment at the positive locus over the negative locus).
-
Protocol: Step-by-Step Antibody Titration via ChIP-qPCR
-
Prepare Chromatin: Prepare a single large batch of cross-linked and sheared chromatin from your cells of interest as you would for a full ChIP-seq experiment.
-
Set up IPs: Aliquot the same amount of chromatin (e.g., 10-25 µg) into 4-5 separate tubes.[5]
-
Add Antibody: Add a range of antibody concentrations to the tubes. For example: 0.5 µg, 1 µg, 2 µg, 5 µg, and 10 µg. Include a no-antibody or IgG control.
-
Immunoprecipitate: Perform the immunoprecipitation, washing, and DNA purification steps consistently across all samples.
-
qPCR Analysis: Quantify the enrichment at a known positive control locus and a negative control locus using qPCR.
-
Calculate Fold Enrichment: For each antibody concentration, calculate the fold enrichment over the IgG control. The concentration that yields the maximal enrichment at the positive locus without significantly increasing enrichment at the negative locus is optimal.[10]
| Antibody Amount | % Input (Positive Locus) | % Input (Negative Locus) | Signal-to-Noise Ratio |
| 1 µg | 0.5% | 0.02% | 25 |
| 2 µg | 1.2% | 0.03% | 40 |
| 5 µg | 1.5% | 0.10% | 15 |
| 10 µg | 1.6% | 0.25% | 6.4 |
| Table 1: Example data from a ChIP-qPCR antibody titration. The 2 µg concentration provides the best balance of high signal and low background. |
Question 3: How can I optimize my chromatin shearing to reduce non-specific background?
The goal of shearing is to fragment the chromatin into a size range that is optimal for both immunoprecipitation and sequencing. For most sequencing platforms, a fragment size of 200-500 bp is ideal.[6][11]
-
Why it's critical: Fragments that are too large (>700 bp) are associated with higher background.[4] Fragments that are too small (<150 bp) can be lost during library preparation and may indicate epitope damage from over-sonication.[5]
-
Method of Choice - Sonication: Sonication is generally preferred over enzymatic digestion (e.g., MNase) for transcription factors and non-histone marks because it is less prone to sequence bias.[11][12] However, it requires careful optimization.
Protocol: Optimizing Sonication Conditions
The key to reproducible sonication is to keep all parameters except one constant during optimization. The most common variable to test is the sonication time (number of cycles).
-
Prepare Identical Samples: Start with identical aliquots of cross-linked cells in sonication buffer. The cell density is a critical parameter; aim for a consistent density for all experiments.[13]
-
Perform a Time Course: Subject the samples to an increasing number of sonication cycles (e.g., 5, 10, 15, 20, 25 cycles of 30s ON/30s OFF). Crucially, keep samples cold throughout the process to prevent denaturation and preserve protein-DNA interactions.[11]
-
Reverse Cross-links: Take a small aliquot (e.g., 50 µL) from each time point. Add Proteinase K and incubate at 65°C overnight to reverse cross-links and degrade proteins.[14]
-
Purify DNA: Purify the DNA from the reversed aliquots.
-
Analyze Fragment Size: Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder. You can also use a more precise method like an Agilent Bioanalyzer.
-
Select Optimal Condition: Choose the sonication time that yields a smear with the highest intensity between 200 and 500 bp.
Question 4: What are the best practices for washing steps to minimize background in Kcr ChIP-seq?
Washing removes proteins and DNA that are non-specifically bound to the antibody-bead complex. A series of washes with increasing stringency is used to sequentially remove contaminants.[7]
-
Why it's necessary: Each wash buffer has a specific function. Skipping or improperly performing these washes will leave contaminants that become sequenced as background.
-
The Logic of Sequential Washes:
-
Low Salt Wash: Removes easily dissociated, non-specific proteins.
-
High Salt Wash: Disrupts stronger ionic interactions, removing more stubbornly bound non-specific proteins.
-
Lithium Chloride (LiCl) Wash: LiCl is a chaotropic salt that is very effective at disrupting protein-DNA and protein-protein interactions. This is often the most critical wash for reducing background from sticky proteins.[15][16]
-
TE Buffer Wash: Removes residual detergents and salts that could inhibit downstream enzymatic reactions like PCR.
-
| Wash Step | Buffer Composition | Purpose |
| 1. Low Salt Wash (2x) | 150 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1 | Removes low-affinity, non-specific binding. |
| 2. High Salt Wash (2x) | 500 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1 | Removes higher-affinity, non-specific binding via ionic strength. |
| 3. LiCl Wash (2x) | 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1 | Disrupts stubborn protein-protein and protein-DNA interactions.[17] |
| 4. TE Buffer Wash (2x) | 10 mM Tris-HCl pH 8.0, 1 mM EDTA | Removes detergents and salts before elution. |
| Table 2: A standard, stringent washing sequence for ChIP-seq. Always use cold buffers and perform washes at 4°C with rotation. |
Question 5: I'm seeing a low signal-to-noise ratio in my final sequencing data. What steps in the library preparation could be the cause?
Even a perfect immunoprecipitation can be ruined by a suboptimal library preparation. The small amount of DNA obtained from a ChIP experiment (typically <10 ng) makes this stage particularly sensitive to bias and artifacts.[18]
-
Why it's critical: Library preparation involves enzymatic reactions and PCR amplification, both of which can introduce noise and bias if not carefully controlled. A common issue is that background DNA gets amplified more efficiently than the target DNA, squashing the signal-to-noise ratio.[19]
Key Optimization Points:
-
Input Amount: Starting with a sufficient amount of ChIP DNA is crucial. While low-input kits exist, starting with at least 5-10 ng of DNA generally yields more reliable results and reduces the number of PCR cycles needed.[18]
-
Adapter Ligation: Inefficient ligation of sequencing adapters to your ChIP DNA fragments means less of your specific signal will be sequenceable. Ensure you are using high-quality reagents and low-retention tubes to maximize recovery.[18]
-
PCR Amplification: This is the most common source of bias.
-
Minimize Cycles: Use the minimum number of PCR cycles required to generate enough material for sequencing. Over-amplification leads to the formation of PCR duplicates and the preferential amplification of certain (often GC-rich or background) sequences.
-
Perform a Test Amplification: Use a small portion of your adapter-ligated DNA to perform a qPCR and determine the optimal number of cycles before amplifying the full library.
-
-
Size Selection: After PCR, it is crucial to perform a tight size selection (e.g., using AMPure beads or gel extraction) to remove adapter-dimers and excessively large fragments. This ensures that the fragments sequenced are within the desired 200-500 bp range.[20]
Caption: Optimized Kcr ChIP-seq workflow with critical quality control checkpoints.
References
- Park, P. J. (2009). ChIP-seq: advantages and challenges of a maturing technology. Nature Reviews Genetics, 10(10), 669-680.
- seqanswers.com. (2011). Reduce background signal in ChIPseq. ChIP and Next Generation Sequencing.
- Teytelman, L., Thurtle, D. M., Rine, J., & van Oudenaarden, A. (2013). Effects of sheared chromatin length on ChIP-seq quality and sensitivity. G3: Genes, Genomes, Genetics, 3(4), 685-689.
- Diagenode. (n.d.). Chromatin Shearing Optimization Kits. Biosense.
- Cross, J. (2009). CHIP-Seq protocol. The Rockefeller University.
- Taslim, C., Huang, Z., & Lin, S. (2012). Normalization, bias correction, and peak calling for ChIP-seq. Statistical applications in genetics and molecular biology, 11(3), 1-30.
- Diagenode. (n.d.). The Ultimate Guide for Chromatin Shearing Optimization with Bioruptor®. LSU Genomics Core Facility.
- Lee, B., & Iyer, V. R. (2012). CloudControl: Leveraging many public ChIP-seq control experiments to better remove background noise. Bioinformatics, 28(18), 2303-2310.
- EpiGenie. (2020). Chromatin Shearing Technical Tips and Optimization.
- Thermo Fisher Scientific. (2011). ChIP Optimization: Chromatin Shearing in ChIP. YouTube.
- Wagner, D., Klasfeld, S., & Roulé, T. (2023). Getting rid of noise in sequencing data. Plantae.
- ActinoBase. (2020). ChIP Sequencing.
- Nature Research. (2019). Troubleshooting immunoprecipitation. Springer Nature.
- Boster Biological Technology. (n.d.). ChIP Troubleshooting Guide.
- NIH Common Fund. (2009). ChIP Protocol Lab.
- Active Motif. (n.d.). LiCl ChIP Wash Buffer. Buffers and Reagents.
- NIH. (n.d.). Micro-chromatin Immunoprecipation (μChIP) Protocol for Real-time PCR Analysis of a Limited Amount of Cells.
- PTM BIO. (n.d.). Anti-Crotonyl-Histone H3 (Lys27) Rabbit mAb.
- Gaspar, J. M. (2016). A comparative study of ChIP-seq sequencing library preparation methods. BMC Genomics, 17, 839.
- PTM BIO. (n.d.). Anti-Crotonyl-Histone H3 (Lys4) Mouse mAb.
- Bailey, T., et al. (2013). Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data. PLoS Computational Biology, 9(11), e1003326.
- ResearchGate. (2014). Can someone explain what actually happens when washing beads in ChIP?.
- Biostars. (2022). Normalize ChIP-seq samples with different signal-to-noise ratio.
- Svinkina, T., et al. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PLoS ONE, 11(9), e0162528.
- Chromatrap. (n.d.). Top 10 Tips for ChIP-Seq Library Preparation. Sopachem.
- EpiCypher. (n.d.). Methodology - Chromatin Antibodies.
- Ju, Z., & He, J. J. (2020). Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian. Scientific Reports, 10(1), 20509.
- Wei, W., et al. (2018). Properties of the lysine crotonylation sites. ResearchGate.
- Ross-Innes, C. S., et al. (2018). Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. EMBO Molecular Medicine, 11(2), e9343.
- Gunne-Braden, A., et al. (2020). An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures. STAR Protocols, 1(2), 100060.
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sheared chromatin length on ChIP-seq quality and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can someone explain what actually happens when washing beads in ChIP? Should I b - ChIP and Next Generation Sequencing [protocol-online.org]
- 8. plantae.org [plantae.org]
- 9. A comparative study of ChIP-seq sequencing library preparation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. epigenie.com [epigenie.com]
- 13. genomics.lsu.edu [genomics.lsu.edu]
- 14. ChIP Sequencing - ActinoBase [actinobase.org]
- 15. LiCl免疫复合体洗涤缓冲液 For use in Chromatin Immunoprecipitation assays. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Micro-chromatin Immunoprecipation (μChIP) Protocol for Real-time PCR Analysis of a Limited Amount of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. buffersandreagents.com [buffersandreagents.com]
- 18. sopachem.com [sopachem.com]
- 19. Normalization, bias correction, and peak calling for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduce background signal in ChIPseq - ChIP and Next Generation Sequencing [protocol-online.org]
Dealing with pan-crotonyllysine antibody cross-reactivity
A Senior Application Scientist's Guide to Ensuring Specificity and Overcoming Cross-Reactivity
Welcome to the technical support center for pan-crotonyllysine (pan-Kcr) antibodies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying this critical post-translational modification (PTM). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you generate reliable, publication-quality data.
Lysine crotonylation is a dynamic and evolutionarily conserved PTM that is structurally and functionally distinct from the well-studied lysine acetylation.[1][2][3] It is deposited by "writer" enzymes like p300/CBP and removed by "eraser" histone deacetylases (HDACs), directly linking cellular metabolism (via the substrate crotonyl-CoA) to transcriptional regulation.[3][4][5] A pan-Kcr antibody is an invaluable tool, designed to detect the crotonyllysine mark irrespective of the surrounding protein sequence.[1][2] However, like all pan-PTM antibodies, achieving absolute specificity is the primary experimental challenge. This guide will equip you to tackle this challenge head-on.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when starting to work with pan-Kcr antibodies.
Q1: Why am I seeing a signal in my negative control or untreated samples?
This is a common observation and can stem from two main sources:
-
Basal Levels of Crotonylation: Lysine crotonylation is a naturally occurring modification.[2] Most cell lines and tissues will have a basal level of protein crotonylation. Your "untreated" sample is not a true negative for the modification, but rather a baseline control.
-
Antibody Cross-Reactivity: The antibody may be binding to other structurally similar lysine acylations. Due to the small size of the crotonyl group, some antibodies may show off-target binding to modifications like acetylation, butyrylation, or propionylation.[6] Rigorous validation is essential to rule this out (see Gold-Standard Validation Protocols below).
Q2: How can I increase the signal for crotonylated proteins in my experiment?
To enhance the signal, you can manipulate the cellular machinery that controls crotonylation levels:
-
Increase Substrate Availability: Supplementing your cell culture media with sodium crotonate can boost the intracellular pool of crotonyl-CoA, the substrate for crotonyltransferase enzymes.[4][6]
-
Inhibit Eraser Enzymes: Treat cells with broad-spectrum HDAC inhibitors (HDACi), such as Trichostatin A (TSA) and Sodium Butyrate (NaBu), or more specific inhibitors. Since Class I HDACs and Sirtuins are known to remove crotonylation, inhibiting them will lead to an accumulation of the mark.[5][7]
Q3: What is the key difference between lysine crotonylation and acetylation?
While both are short-chain lysine acylations, the crotonyl group contains a unique α,β-unsaturated double bond.[6][8] This feature imparts a more planar and rigid structure compared to the acetyl group. This structural difference means that crotonylation can have distinct downstream effects, including being recognized by different "reader" proteins and having a more potent effect on stimulating gene transcription.[3][4][8]
Q4: My pan-Kcr antibody works in Western Blot but fails in Immunoprecipitation (IP). Why?
This is often an issue of epitope accessibility. In a Western Blot, proteins are denatured, exposing the crotonyllysine modification. In IP, the antibody must recognize the modification on a folded, native protein. The Kcr mark might be buried within the protein's structure, making it inaccessible to the antibody. Additionally, the buffer conditions required for IP may not be optimal for the antibody-antigen interaction.[9][10]
Troubleshooting Guide: From Blotchy Blots to Clean Pulldowns
This section provides a problem-oriented approach to resolving common experimental issues.
Western Blotting (WB) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Antibody concentration too high: Excess primary or secondary antibody binds non-specifically.[11][12] 2. Inadequate blocking: The blocking agent is not effectively preventing non-specific antibody binding.[11][13] 3. Insufficient washing: Unbound antibodies are not adequately removed.[12] | 1. Titrate your antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise. 2. Optimize blocking: Increase blocking time (e.g., 1-2 hours at RT). Test different blocking agents; 5% non-fat dry milk is common, but 3-5% Bovine Serum Albumin (BSA) may be better for some PTM antibodies.[12] 3. Increase wash stringency: Increase the number of washes (e.g., 3x to 5x) and duration (5-15 min each). Add a mild detergent like Tween-20 (0.1%) to your wash buffer.[11] |
| Weak or No Signal | 1. Low abundance of crotonylation: The target modification is present at very low levels in your sample.[12] 2. Inefficient protein transfer: Proteins, especially high MW ones, did not transfer effectively from the gel to the membrane.[11][13] 3. Inactive antibody or substrate: The primary antibody, secondary antibody, or ECL substrate has lost activity.[13][14] | 1. Enrich your sample: Treat cells with an HDAC inhibitor (e.g., TSA/NaBu) and/or sodium crotonate to increase global crotonylation levels.[4][7] Load more protein per lane (30-50 µg). 2. Verify transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands. For high MW proteins, consider a wet transfer overnight at 4°C. 3. Check reagents: Test the antibody on a positive control (e.g., crotonylated BSA, see Dot Blot protocol). Ensure your ECL substrate is not expired and prepare it fresh. |
| Multiple Non-Specific Bands | 1. Antibody cross-reactivity: The antibody is recognizing other lysine acylations or unrelated proteins.[15] 2. Protein degradation: Proteases in your sample have degraded proteins, creating smaller fragments that are detected by the antibody.[16] 3. Splice variants or other PTMs: The bands may represent legitimate isoforms or the same protein with other modifications affecting its migration. | 1. Perform a Peptide Competition Assay: This is the gold-standard test to confirm band specificity. A specific band should disappear when the antibody is pre-incubated with a crotonyl-lysine peptide.[17][18][19] 2. Use fresh protease inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice. 3. Consult databases: Check protein databases like UniProt to see if your protein of interest has known splice variants or other PTMs that could explain the observed molecular weight shifts. |
Immunoprecipitation (IP) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Target Pulldown | 1. Harsh lysis buffer: Strong detergents (e.g., SDS in RIPA buffer) can denature the antibody or the target protein, preventing interaction.[9] 2. Low target abundance: The amount of crotonylated protein is below the detection limit for the IP. 3. Antibody not suitable for IP: The antibody's epitope is not accessible in the protein's native conformation.[10] | 1. Use a milder lysis buffer: Start with a non-denaturing buffer containing milder detergents like NP-40 or Triton X-100.[20] Sonication can help lyse the nucleus without harsh detergents.[9] 2. Increase input: Use more starting material and/or enrich for crotonylation by treating cells with HDACi/crotonate. Always check your input lane on a WB to confirm the protein is present.[9] 3. Check the datasheet: Ensure the manufacturer has validated the antibody for IP. If not, you may need to screen other clones. Polyclonal antibodies often perform better in IP than monoclonals as they recognize multiple epitopes.[10][21] |
| High Background (Non-specific binding) | 1. Binding to beads: Proteins are non-specifically binding to the Protein A/G agarose or magnetic beads.[20] 2. Excess antibody: Too much antibody is used, leading to non-specific interactions with the lysate or beads.[20] 3. Insufficient washing: Washing steps are not stringent enough to remove non-specifically bound proteins.[10] | 1. Pre-clear your lysate: Before adding the specific antibody, incubate your lysate with beads alone for 30-60 minutes to remove proteins that stick non-specifically.[20] 2. Titrate your antibody: Determine the minimal amount of antibody needed for a successful pulldown to reduce non-specific binding. 3. Optimize wash buffer: Gradually increase the salt (e.g., 150 mM to 300 mM NaCl) or detergent concentration in your wash buffer to disrupt weak, non-specific interactions. |
Gold-Standard Validation Protocols
Trustworthy data begins with a rigorously validated antibody. These protocols provide a self-validating framework to ensure your pan-Kcr antibody is specific for its intended target.
Diagram: Antibody Specificity Validation Workflow
Caption: A tiered workflow for validating pan-crotonyllysine antibody specificity.
Protocol 1: Dot Blot Assay for Acyl-Lysine Specificity
This simple method provides a rapid assessment of an antibody's specificity against a panel of modified and unmodified peptides.[17][22][23]
Materials:
-
Nitrocellulose or PVDF membrane
-
Peptides: Crotonyl-lysine (Kcr), Acetyl-lysine (Kac), Butyryl-lysine (Kbu), Unmodified lysine (K) peptides. Ideally, use peptide libraries or crotonylated/acetylated BSA.[1][2]
-
Your pan-Kcr primary antibody and appropriate HRP-conjugated secondary antibody.
-
Blocking buffer (5% BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL substrate
Procedure:
-
Prepare serial dilutions of each peptide (e.g., 100 ng, 20 ng, 5 ng, 1 ng) in PBS.
-
Carefully spot 1-2 µL of each peptide dilution onto a dry nitrocellulose membrane. Mark the positions lightly with a pencil.
-
Allow the spots to dry completely (15-20 minutes at room temperature).
-
Activate the membrane (if PVDF) in methanol for 15 seconds, then rinse with water.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with your pan-Kcr primary antibody (at the recommended WB dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and image the blot.
Expected Outcome: A strong signal should only be observed for the crotonyl-lysine peptide spots. Faint or no signal should be seen for other acylations or the unmodified peptide, confirming specificity.
Protocol 2: Peptide Competition Assay for Western Blotting
This assay confirms that the band you see on a Western Blot is the result of the antibody binding specifically to the crotonyl-lysine modification.[18][19][24]
Procedure:
-
Prepare three identical protein lysate samples for your Western Blot. Run them on an SDS-PAGE gel and transfer to a membrane.
-
After transfer, cut the membrane into three strips (each containing one lane of your sample).
-
Prepare three separate primary antibody incubation solutions in your standard antibody dilution buffer.
-
Strip A (No Peptide Control): Add only the pan-Kcr antibody at its normal concentration.
-
Strip B (Specific Competition): Add the pan-Kcr antibody PLUS a 200-500 fold molar excess of the crotonyl-lysine blocking peptide. Pre-incubate this mixture for 1-2 hours at room temperature with gentle rotation before adding it to the membrane strip.[18][19]
-
Strip C (Non-specific Control): Add the pan-Kcr antibody PLUS the same molar excess of an irrelevant peptide (e.g., an unmodified version of the same peptide or a different acylated peptide like Kac). Pre-incubate as in Strip B.
-
-
Incubate each membrane strip in its respective antibody solution overnight at 4°C.
-
Wash all strips and proceed with secondary antibody incubation and detection as you normally would.
Expected Outcome:
-
Strip A: Your band(s) of interest should be clearly visible.
-
Strip B: The specific band(s) should disappear or be significantly reduced, as the antibody's binding sites were blocked by the free Kcr peptide.
-
Strip C: The specific band(s) should still be present, demonstrating that the blocking effect is specific to the crotonyl modification.
Diagram: Logic for Interpreting Peptide Competition Assay
Caption: Decision tree for validating Western Blot bands using a peptide competition assay.
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) Validation
IP-MS is the ultimate validation method. It provides an unbiased, global profile of the proteins that your antibody pulls down from a complex cell lysate, definitively identifying on-target and potential off-target binders.[25][26][27]
Workflow Overview:
-
Cell Lysis & Lysate Prep: Lyse cells treated with HDACi/crotonate under native conditions (e.g., NP-40 based buffer) containing protease and phosphatase inhibitors. Pre-clear the lysate with beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the pan-Kcr antibody overnight. Capture the antibody-antigen complexes using Protein A/G beads.
-
Washing: Wash the beads extensively with increasingly stringent buffers to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. A successful IP will show a high enrichment of known crotonylated proteins (e.g., histones) and other potential novel substrates. The presence of peptides containing the Kcr modification can be confirmed by looking for the characteristic mass shift.
Expected Outcome: The list of identified proteins should be highly enriched for known crotonylated proteins. This provides the highest level of confidence that your antibody is performing specifically in an IP application.
References
- MedNexus. (2020). Pan-Specific Antibodies as Novel Tools to Detect Valyllysine.
- PTM BIO. (n.d.). Anti-Crotonyllysine Mouse mAb.
- Assay Genie. (n.d.). Pan-Crotonyl-K Rabbit Polyclonal Antibody (CAB20502).
- Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell.
- PTM BIO. (n.d.). Anti-Crotonyllysine Rabbit pAb.
- Gowranson, Z., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology.
- Liu, L., et al. (2015). Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4. mAbs.
- ResearchGate. (n.d.). Validation of pan-acK antibodies by dot blot immunoassay.
- Fornelli, L., et al. (2017). Full validation of therapeutic antibody sequences by middle-up mass measurements and middle-down protein sequencing. mAbs.
- Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol.
- MDPI. (2024). Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies.
- Kim, S. Y., et al. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PLoS ONE.
- Patsnap. (2024). Troubleshooting Western Blot: Common Problems and Fixes.
- Liu, S., et al. (2021). Protein lysine crotonylation: past, present, perspective. Cellular and Molecular Life Sciences.
- ResearchGate. (n.d.). Distribution of lys crotonylation and acetylation on the five human....
- Fabgennix. (n.d.). Competition Assay Protocol.
- MDPI. (2023). Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YEATS Domain.
- Boster Bio. (2023). Common Troubleshooting Tips for Western Blot Results.
- Sino Biological. (n.d.). Immunoprecipitation (IP) Troubleshooting Guide.
- Figshare. (2016). Validation of pan-acK antibodies by dot blot immunoassay.
- Crown Bioscience. (2024). Off-target toxicity in antibody-drug conjugates.
- Rapid Novor. (n.d.). PTM Analysis LC-MS Service.
- Sharma, G., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Current Protocols in Protein Science.
- Wildtype One. (2024). The 8 Western Blot Failures and How to Prevent Them.
- ResearchGate. (2016). Can anyone help me with a peptide competitive assay protocol?.
- Creative Biolabs. (n.d.). Troubleshooting of Immunoprecipitation (IP).
- Liu, G., et al. (2022). Histone crotonylation in neurobiology: to be or not to be?. Cellular and Molecular Life Sciences.
- Agrisera. (n.d.). Immunoprecipitation troubleshooting.
- LabRoots. (2016). New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry. YouTube.
Sources
- 1. PTM BIO [ptmbio.com]
- 2. PTM BIO [ptmbio.com]
- 3. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone crotonylation in neurobiology: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein lysine crotonylation: past, present, perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. agrisera.com [agrisera.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. wildtypeone.substack.com [wildtypeone.substack.com]
- 15. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 18. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. sinobiological.com [sinobiological.com]
- 22. researchgate.net [researchgate.net]
- 23. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 25. Full validation of therapeutic antibody sequences by middle-up mass measurements and middle-down protein sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. rapidnovor.com [rapidnovor.com]
Improving the efficiency of crotonylated peptide enrichment
Technical Support Center: Crotonylated Peptide Enrichment
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for crotonylated peptide enrichment. This guide is designed to provide you, a fellow scientist, with in-depth, field-proven insights to enhance the efficiency and reproducibility of your experiments. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the critical reasoning behind each step, empowering you to troubleshoot effectively and achieve high-quality, publishable results.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to address common queries and a Troubleshooting Guide to tackle specific experimental challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning and executing a successful crotonylated peptide enrichment experiment.
Q1: What is the fundamental principle behind immunoaffinity enrichment for crotonylated peptides?
A1: The core principle is the highly specific recognition between an antibody and its target epitope—in this case, a crotonylated lysine (Kcr) residue on a peptide. The workflow involves immobilizing a pan-specific anti-crotonyl-lysine antibody onto a solid support, typically agarose or magnetic beads. When a complex mixture of peptides (e.g., a tryptic digest of a cell lysate) is incubated with these antibody-conjugated beads, the crotonylated peptides are selectively captured. After a series of stringent washes to remove non-specifically bound peptides, the enriched Kcr peptides are eluted, ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: What are the most critical factors influencing the efficiency of enrichment?
A2: The success of your enrichment hinges on three primary factors:
-
Antibody Specificity and Affinity: The quality of the anti-Kcr antibody is paramount. A high-quality antibody will exhibit strong binding to the crotonyl-lysine mark with minimal cross-reactivity to other acyl modifications (like acetylation or succinylation) or the unmodified lysine backbone.
-
Sample Preparation: Proper protein extraction, digestion, and peptide desalting are crucial. Incomplete digestion or sample contamination can significantly impair the ability of the antibody to recognize the Kcr epitope and increase background noise.
-
Washing and Elution Conditions: A delicate balance must be struck. Wash steps need to be stringent enough to remove non-specific binders without prematurely dislodging specifically bound Kcr peptides. Conversely, the elution buffer must be strong enough to efficiently release the captured peptides without causing their degradation.
Q3: Should I perform enrichment at the protein or peptide level?
A3: Enrichment is almost universally performed at the peptide level after proteolytic digestion (e.g., with trypsin). There are several reasons for this. Firstly, antibodies often have better access to the PTM epitope on a smaller peptide than on a folded protein. Secondly, tryptic digestion creates peptides of an ideal size for mass spectrometry analysis. Enriching at the protein level is generally less efficient and can create challenges for subsequent digestion and analysis.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your workflow. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low Yield of Identified Crotonylated Peptides
You've completed the enrichment and LC-MS/MS analysis, but the number of identified Kcr peptides is disappointingly low.
| Potential Cause | Explanation & Solution |
| Inefficient Proteolytic Digestion | If proteins are not fully digested, the Kcr sites may remain inaccessible within large protein fragments that are not amenable to LC-MS/MS analysis or antibody binding. Solution: Optimize your digestion protocol. Ensure your denaturing and reducing/alkylating steps are complete. Consider performing a small-scale digestion test and verifying the results by SDS-PAGE. Ensure the trypsin-to-protein ratio is optimal (typically 1:20 to 1:50 w/w) and the digestion is carried out for a sufficient duration (12-16 hours). |
| Insufficient Starting Material | Crotonylation is a low-abundance PTM. If the total amount of starting peptide is too low, the absolute quantity of Kcr peptides may be below the limit of detection for both the antibody and the mass spectrometer. Solution: Increase the amount of starting protein. Most successful global crotonylation studies start with several milligrams (mg) of total protein lysate. |
| Suboptimal Antibody-Bead Conjugation | If the anti-Kcr antibody is not efficiently coupled to the beads, the capacity of your enrichment system will be severely limited. Solution: If you are conjugating the antibody yourself, ensure you are using a validated crosslinking chemistry (e.g., NHS-ester chemistry for coupling to amine-reactive beads). Alternatively, use a high-quality, commercially available pre-conjugated anti-Kcr antibody bead slurry, which offers better lot-to-lot consistency. |
| Inefficient Elution | The captured Kcr peptides may be binding too strongly to the antibody, or the elution buffer may be too weak to effectively disrupt the interaction. Solution: Most protocols use an acidic elution buffer, such as 0.1% or 0.2% Trifluoroacetic Acid (TFA). Ensure the pH is sufficiently low (~2.0). Try increasing the incubation time with the elution buffer (e.g., 2 x 15 minutes) or gently agitating during elution to maximize recovery. |
Problem 2: High Background & Non-Specific Binding
Your mass spectrometry results show a high number of unmodified peptides, indicating that your enrichment is not clean.
| Potential Cause | Explanation & Solution |
| Inadequate Bead Blocking | The bead surface itself can have sites that non-specifically adsorb peptides, particularly those that are hydrophobic or highly charged. Solution: Before adding your peptide sample, pre-incubate the antibody-bead slurry in a blocking buffer. A common and effective blocking agent is a solution of bovine serum albumin (BSA) in your binding buffer (e.g., 1-3% BSA in NETN buffer). |
| Insufficiently Stringent Washes | Weak or insufficient washing will fail to remove peptides that are loosely and non-specifically associated with the beads or antibody. Solution: Increase the number and stringency of your wash steps. A typical workflow involves a series of washes with buffers of decreasing salt concentration, followed by a final wash with pure water. For example, you could use: 2x washes with NETN buffer, 2x washes with a high-salt wash buffer (e.g., containing 500 mM NaCl), and 2x washes with pure water. This helps remove electrostatic and hydrophobic non-specific interactions. |
| Antibody Cross-Reactivity | While good antibodies are highly specific, some anti-Kcr antibodies may exhibit minor cross-reactivity with other structurally similar acylations, such as acetylation (Kac). Solution: This is an inherent property of the antibody. If you suspect cross-reactivity, perform a dot blot analysis to screen your antibody against various acylated peptides. When analyzing your MS data, be sure to include other potential acylations as variable modifications to accurately assess the degree of cross-reactivity. |
Part 3: Visual Workflows & Protocols
Immunoaffinity Enrichment Workflow Diagram
The following diagram outlines the key stages of a typical immunoaffinity enrichment workflow for crotonylated peptides.
Caption: A standard workflow for the enrichment and analysis of crotonylated peptides.
Step-by-Step Protocol: Immunoaffinity Enrichment
This protocol assumes you are starting with a lyophilized tryptic digest of your protein sample.
-
Bead Preparation:
-
Resuspend your anti-crotonyl-lysine antibody-conjugated beads in wash buffer.
-
Wash the beads three times with ice-cold PBS to remove any storage buffers.
-
Centrifuge at a low speed (e.g., 1000 x g for 2 min) between washes.
-
-
Peptide Incubation:
-
Reconstitute your lyophilized peptide digest in NETN buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).
-
Add the peptide solution to the washed beads.
-
Incubate for 4-6 hours (or overnight) at 4°C with gentle end-over-end rotation. This prolonged, cold incubation maximizes specific binding while minimizing protein degradation.
-
-
Washing Series:
-
After incubation, centrifuge the beads and discard the supernatant (which contains the unbound peptides).
-
Wash the beads twice with NETN buffer.
-
Wash the beads twice with a high-salt wash buffer (e.g., NETN with 500 mM NaCl).
-
Wash the beads twice with pure, MS-grade water to remove any remaining salts.
-
Perform all washes in the cold (4°C).
-
-
Elution:
-
To elute the bound peptides, add 50-100 µL of 0.1% TFA in water to the beads.
-
Vortex briefly and incubate at room temperature for 10 minutes.
-
Centrifuge and carefully collect the supernatant containing your enriched peptides.
-
Repeat the elution step once more and pool the supernatants.
-
-
Post-Elution Cleanup:
-
Desalt the eluted peptides using a C18 StageTip or ZipTip to remove any residual buffer components that could interfere with LC-MS/MS.
-
Lyophilize the cleaned peptides and store them at -80°C until ready for MS analysis.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with your enrichment experiment.
Caption: A decision tree for troubleshooting common crotonylated peptide enrichment issues.
References
- Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., Buchou, T., Cheng, Z., Rousseaux, S., Rajagopal, N., Lu, Z., Ye, Z., Zhu, Q., Wysocka, J., Ye, Y., Khochbin, S., Zhao, Y., & Gao, W. (2011). Identification of 67 histone marks and characterization of their distribution and inheritance. Cell, 146(6), 1016–1028. [Link]
- Wei, W., Liu, X., Chen, J., Gao, S., Lu, T., & Wang, G. (2017). Class I Histone Deacetylases Are Major Lysine Decrotonylases: A Mass Spectrometry-Based Study. Journal of Proteome Research, 16(11), 4141–4149. [Link]
- Lin, H., & Garcia, B. A. (2013). Tackling the challenges of PTM-specific antibody production. Science Signaling, 6(299), pe37. [Link]
- Weinert, B. T., Iesmantavicius, V., Moustafa, T., Scholz, C., Wagner, S. A., Magnes, C., Zechner, R., & Choudhary, C. (2011). Acetylation dynamics and stoichiometry in Saccharomyces cerevisiae. Molecular Systems Biology, 7, 551. [Link]
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis.
Strategies to increase the abundance of lysine crotonylation in cells
Welcome to the technical support center for lysine crotonylation (Kcr) research. This guide is designed for researchers, scientists, and drug development professionals who are looking to modulate this critical post-translational modification (PTM). Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you successfully increase the abundance of lysine crotonylation in your cellular models.
Introduction: Why Increase Lysine Crotonylation?
Lysine crotonylation is a dynamic and evolutionarily conserved post-translational modification first identified in 2011.[1][2] It involves the addition of a crotonyl group to the ε-amino group of a lysine residue, neutralizing its positive charge. This modification is structurally and functionally distinct from the more studied lysine acetylation.[1][3] Kcr is predominantly found on histones at active gene promoters and enhancers, where it plays a significant role in transcriptional activation—even more potent than acetylation in some contexts.[2][4] Its abundance is intrinsically linked to cellular metabolism, specifically the availability of its donor molecule, crotonyl-CoA.[4][5]
Abnormal crotonylation has been implicated in a range of diseases, from cancer to cardiovascular conditions, making the ability to manipulate its levels a critical experimental tool for understanding disease mechanisms and developing novel therapeutics.[5][6] This guide focuses on robust strategies to achieve a primary experimental goal: increasing the abundance of lysine crotonylation.
The Regulatory Machinery of Lysine Crotonylation
The level of protein crotonylation is dynamically balanced by the activity of three key protein families: "writers," "erasers," and "readers."[1][5]
-
Writers (Crotonyltransferases): These enzymes, primarily histone acetyltransferases (HATs) like p300/CBP and MOF, catalyze the transfer of a crotonyl group from crotonyl-CoA to lysine residues.[1]
-
Erasers (Decrotonylases): These enzymes remove the crotonyl group. Class I histone deacetylases (HDACs 1, 2, 3) and some sirtuins (SIRT1, 2, 3) have been identified as major decrotonylases.[3][7]
-
Readers: These proteins, such as those containing YEATS domains (e.g., AF9), specifically recognize and bind to crotonylated lysines, translating the modification into downstream biological effects.[1][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered when trying to increase cellular lysine crotonylation levels.
Q1: I've treated my cells with an HDAC inhibitor, but I'm not seeing an increase in lysine crotonylation on my Western blot. What could be wrong?
This is a frequent issue that can stem from multiple factors, from the specific inhibitor used to the fundamental biology of your system. Let's break down the potential causes.
A1: Root Cause Analysis & Solutions
-
Incorrect HDAC Inhibitor Choice: Not all HDAC inhibitors are effective decrotonylase inhibitors. The primary "erasers" of Kcr are Class I HDACs (HDAC1, 2, 3).[7]
-
Insufficient Substrate (Crotonyl-CoA): The activity of "writer" enzymes is highly dependent on the intracellular concentration of crotonyl-CoA.[1][9] If the endogenous pool of this substrate is low in your cell type or culture conditions, inhibiting the "erasers" will have a minimal effect, as there is little crotonylation to preserve. Crotonyl-CoA levels can be 1000-fold less abundant than acetyl-CoA.[9]
-
Solution: Co-treat your cells with the HDAC inhibitor and an exogenous source of crotonate, such as sodium crotonate. Crotonate is converted in the cell to crotonyl-CoA, boosting the substrate pool for writer enzymes.[2][10] This dual approach of inhibiting erasers while providing substrate is often synergistic.
-
-
Antibody & Western Blotting Technique: The issue may lie with the detection method itself.
-
Low-Quality Antibody: The pan-anti-Kcr antibody may have low affinity or specificity.
-
Insufficient Protein Load: The overall abundance of Kcr might be low, requiring more protein to be loaded on the gel.[11][12]
-
Improper Transfer: Small histone proteins, which are heavily crotonylated, can be difficult to transfer efficiently to the membrane.[13]
-
Solution:
-
Validate your antibody using a positive control (e.g., lysate from cells treated with both sodium crotonate and TSA).
-
Increase the amount of protein loaded per lane to 30-50 µg of total lysate.[11]
-
Optimize your transfer conditions. For smaller proteins (<30 kDa), consider using a 0.2 µm pore size PVDF membrane and a wet transfer system.[12]
-
Always include protease and phosphatase inhibitors in your lysis buffer to ensure sample integrity.[11][13]
-
-
Q2: I'm observing significant cytotoxicity after treating my cells with sodium crotonate. How can I mitigate this while still increasing crotonylation?
A2: Sodium crotonate, while effective, can induce cellular stress and toxicity at high concentrations or with prolonged exposure. The goal is to find a therapeutic window that maximizes Kcr induction while minimizing cell death.
-
Optimize Dose and Duration: Cytotoxicity is highly dependent on concentration and time.
-
Solution: Perform a dose-response curve starting from a low concentration (e.g., 0.5 mM) up to ~5 mM.[10] Concurrently, perform a time-course experiment (e.g., 6, 12, 24 hours). Assess both Kcr levels (by Western blot) and cell viability (e.g., using a Trypan Blue or MTT assay) at each point. This will allow you to identify an optimal concentration and duration that yields a robust signal without excessive toxicity.
-
-
Consider Metabolic Engineering: A more elegant and potentially less toxic approach is to manipulate the cell's own metabolic pathways to increase the endogenous production of crotonyl-CoA.
-
Mechanism: Crotonyl-CoA is an intermediate in fatty acid β-oxidation and the metabolism of amino acids like lysine.[4] Genetically engineering cells to overexpress key enzymes in these pathways or to knock down competing pathways can elevate the crotonyl-CoA pool.[14][15][16] For example, knocking down CDYL, a crotonyl-CoA hydratase that depletes the substrate pool, has been shown to increase global Kcr levels.[9]
-
Solution: While more complex, developing a stable cell line that overexpresses an enzyme like acyl-CoA synthetase short-chain family member 2 (ACSS2), which can produce crotonyl-CoA, could provide a more stable and less toxic system for long-term studies.[1]
-
FAQs: Fundamentals of Increasing Kcr
Q: Which strategy is better to start with: HDAC inhibition or crotonate supplementation? A: For most initial experiments, using an HDAC inhibitor like TSA or NaB is a straightforward starting point. These reagents are widely available and their effects are well-documented.[7][17] If the effect is modest, co-treatment with sodium crotonate is the logical next step to boost the substrate for the "writer" enzymes.
Q: What are typical working concentrations for common inhibitors and supplements? A: These should always be optimized for your specific cell line, but common starting points are provided in the table below.
| Compound | Mechanism of Action | Typical Starting Concentration | Treatment Time | Reference |
| Sodium Crotonate | Increases crotonyl-CoA substrate pool | 1-5 mM | 6-24 hours | [2][10] |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | 0.5-1 µM | 6-12 hours | [7][8] |
| Sodium Butyrate (NaB) | Pan-HDAC inhibitor | 2-5 mM | 12-24 hours | [8][17] |
| Entinostat (MS-275) | Class I HDAC inhibitor | 1-5 µM | 12-24 hours | [7] |
Q: How can I quantitatively confirm an increase in crotonylation beyond Western blotting? A: Western blotting provides a global, semi-quantitative view. For site-specific and quantitative data, mass spectrometry (MS)-based proteomics is the gold standard.[1][18] This involves immunoaffinity enrichment of crotonylated peptides from digested cell lysates using the pan-anti-Kcr antibody, followed by LC-MS/MS analysis to identify and quantify thousands of specific crotonylation sites.[18][19]
Key Experimental Protocols
Protocol 1: Increasing Global Kcr via HDAC Inhibition & Crotonate Supplementation
This protocol describes a robust method for maximizing the Kcr signal in cultured mammalian cells.
-
Cell Culture: Plate your cells to achieve 70-80% confluency on the day of treatment.
-
Reagent Preparation:
-
Prepare a 500 mM stock solution of Sodium Crotonate in sterile water.
-
Prepare a 1 mM stock solution of Trichostatin A (TSA) in DMSO.
-
-
Cell Treatment:
-
For each condition, remove the old media.
-
Add fresh, pre-warmed culture media containing the desired final concentration of the inhibitor and/or supplement.
-
Control: Vehicle only (e.g., DMSO and/or water).
-
HDACi only: TSA to a final concentration of 1 µM.
-
Substrate only: Sodium Crotonate to a final concentration of 2 mM.
-
Combination: TSA (1 µM) and Sodium Crotonate (2 mM).
-
-
-
Incubation: Incubate the cells for an appropriate time (e.g., 8 hours). This should be optimized for your cell line.
-
Cell Harvest:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an HDAC inhibitor (like 10 mM Sodium Butyrate and 1 µM TSA) to preserve the PTMs during extraction.[19]
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Analysis: Proceed with Western blot analysis (see Protocol 2) or store lysates at -80°C.
Protocol 2: Western Blot Analysis for Detecting Lysine Crotonylation
-
Sample Preparation: Mix 30 µg of protein lysate with Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% or 4-20% gradient SDS-PAGE gel to ensure good resolution of histone proteins. Run the gel according to the manufacturer's instructions.
-
Protein Transfer:
-
Equilibrate the gel and a 0.2 µm PVDF membrane in transfer buffer.
-
Perform a wet transfer at 100V for 60-90 minutes at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.[12]
-
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a pan-anti-crotonyllysine (anti-Kcr) antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control, such as Histone H3 or β-actin, to ensure equal protein loading.
References
- Wan, J., Liu, H., & Wan, L. (2020). Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine. [Link]
- Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2020).
- Zhou, Y., Yuan, S., Ma, B., Gao, J., & Wang, C. (2024). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science. [Link]
- Zhang, Y., Zhang, M., & Li, C. (2023). Crotonylation modification and its role in diseases. Frontiers in Bioscience-Landmark. [Link]
- Wan, J., Liu, H., & Wan, L. (2020). Functions and mechanisms of lysine crotonylation.
- Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., ... & Zhao, Y. (2011).
- Christopher, M. A., My-Anh, D., & Verdin, E. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. [Link]
- ResearchGate. (n.d.). The regulatory factors involved in the crotonylation modification.
- Xing, S., & Li, F. (2022). Lysine Crotonylation: An Emerging Player in DNA Damage Response. International Journal of Molecular Sciences. [Link]
- Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Sino Biological. [Link]
- Wei, W., Mao, A., & Tang, B. (2022). Protein lysine crotonylation in cellular processions and disease associations. Signal Transduction and Targeted Therapy. [Link]
- de Jong, B. W., & Lee, S. Y. (2018). Advancement of Metabolic Engineering Assisted by Synthetic Biology. MDPI. [Link]
- ResearchGate. (n.d.). HDAC inhibition increases both H3K18ac and H3K18cr in a dose-dependent manner.
- Liu, K., Li, D., & Chen, C. (2022). Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. Frontiers in Plant Science. [Link]
- Zha, W., Liang, Q., & Ye, T. (2009). Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering.
- Liu, S., Xue, C., & Fang, Y. (2018).
- Moreno-Yruela, C., Brouwers, N., & Voigt, P. (2021). Class I Histone Deacetylases (HDAC1–3) are Histone Lysine Delactylases. bioRxiv. [Link]
- Claren, J., & Eng, C. H. (2025). Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production.
- Bio-Rad. (n.d.). Western Blot Doctor™ — Signal Strength Problems. Bio-Rad. [Link]
- Ghaffari, F., Nasiri, I., & Akbari, N. (2023). Engineering a Novel Metabolic Pathway for Improving Cellular Malonyl-CoA Levels in Escherichia coli. PubMed. [Link]
- Li, M., & Diao, H. (2023). HDACs and Their Inhibitors on Post-Translational Modifications: The Regulation of Cardiovascular Disease. International Journal of Molecular Sciences. [Link]
- Saini, M., & Kumar, A. (2023). Advancements in Metabolic Engineering: Enhancing Biofuel Production Through Escherichia coli and Saccharomyces cerevisiae Models. MDPI. [Link]
- Fellows, R., Denizot, J., & Stellato, C. (2018). Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases.
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Advancement of Metabolic Engineering Assisted by Synthetic Biology [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Common pitfalls in the identification of crotonylation sites
Welcome to the technical support center for protein crotonylation analysis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of identifying lysine crotonylation (Kcr), a crucial post-translational modification (PTM) involved in gene regulation, metabolism, and disease.[1][2][3] Identifying Kcr sites with high confidence is challenging due to its low stoichiometry, structural similarity to other acyl modifications, and potential for experimental artifacts.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the experimental workflow. Our goal is to equip you with the expertise and field-proven insights necessary to generate accurate and reliable data.
Section 1: Pitfalls in Sample Preparation
Q1: I'm concerned about introducing artificial modifications during sample preparation. What are the common sources of artifacts, and how can I avoid them?
A1: This is a critical concern, as chemical artifacts can easily be mistaken for genuine PTMs. A major confounding factor in MS-based PTM analysis is the introduction of artifacts during sample preparation, which requires numerous processing steps.[4][5]
-
Causality of Artifacts:
-
Reagent Contamination: Reagents like urea can lead to carbamylation, while unpolymerized acrylamide from gels can cause alkylation on cysteine residues, complicating spectral interpretation.[4] Some detergents and surfactants, used to improve protein solubilization, can also lead to in vitro modifications on cysteine residues that may be mistaken for other PTMs.[4][5][6]
-
Chemical Reactions: Prolonged incubation times or harsh pH conditions can induce non-enzymatic modifications. For instance, deamidation of asparagine and glutamine residues is a common artifact that results in a mass increase of ~1 Da.[7]
-
-
Troubleshooting & Prevention:
-
Use High-Purity Reagents: Always use fresh, high-purity reagents (e.g., proteomics-grade urea, trypsin).
-
Minimize Gel-Based Separation: If possible, opt for in-solution digestion to avoid artifacts from polyacrylamide gels.
-
Control Incubation Conditions: Adhere strictly to recommended incubation times and temperatures for enzymatic digestion to minimize side reactions like transpeptidation or non-specific cleavage.[7]
-
Implement Control Samples: Process a "mock" sample (without protein) in parallel to identify background contaminants and reagent-derived artifacts.
-
Section 2: Pitfalls in Enrichment of Crotonylated Peptides
Due to the low abundance of crotonylation, enrichment is a mandatory step. However, this step is a frequent source of bias and low recovery.
Q2: My enrichment for crotonylated peptides using a pan-Kcr antibody shows low yield and significant background. What's going wrong?
A2: Low yield and poor specificity are common challenges in immunoaffinity enrichment. The issue often lies with antibody quality and the experimental protocol.
-
Causality of Poor Enrichment:
-
Antibody Cross-Reactivity: Pan-Kcr antibodies can exhibit cross-reactivity with other structurally similar short-chain acyl modifications, such as acetylation (Kac) or butyrylation (Kbu).[8] This is because the core structure recognized by the antibody might be shared among these modifications.
-
Insufficient Antibody-to-Peptide Ratio: Using too little antibody for the amount of peptide input will result in incomplete capture of crotonylated peptides. Conversely, too much antibody can increase non-specific binding.
-
Inefficient Washing: Inadequate washing of the antibody beads after incubation will fail to remove non-specifically bound peptides, leading to high background in the final MS analysis.
-
-
Troubleshooting & Protocol Optimization:
-
Validate Antibody Specificity: Before use, validate the specificity of your pan-Kcr antibody. A dot blot or Western blot using a library of peptides with different acyl modifications is an effective method.[8]
-
Optimize Binding & Washing Conditions: Empirically determine the optimal antibody-to-peptide ratio. Increase the stringency of your wash buffers (e.g., by slightly increasing salt or detergent concentration) to reduce non-specific binding.
-
Consider Alternative Enrichment Methods: If antibody issues persist, explore chemical proteomics approaches. Bioorthogonal probes, such as alkyne-tagged crotonate analogs, can be metabolically incorporated into proteins and subsequently enriched with high specificity.[9]
-
Workflow: Decision-Making for Enrichment Strategy
The following diagram illustrates a logical path for selecting and troubleshooting your enrichment strategy.
Section 3: Pitfalls in Mass Spectrometry Analysis
High-resolution mass spectrometry is the primary tool for identifying Kcr sites.[10][11] However, instrumental parameters and the inherent chemistry of PTMs can create significant analytical hurdles.
Q3: I'm struggling to differentiate crotonylation from other acylations in my high-resolution MS data. How can I be sure I'm identifying the correct modification?
A3: This is a classic challenge in PTM proteomics stemming from near-isobaric masses of different acyl groups. Distinguishing them requires both high mass accuracy and careful data analysis.
-
Causality of Ambiguity:
-
Near-Isobaric Mass Shifts: Crotonylation (C4H4O) adds a mass of +68.0262 Da. Other modifications, like butyrylation (C4H6O, +70.0419 Da), are very close in mass. More problematically, combinations of other modifications can mimic this mass. For example, the mass difference between trimethylation (+42.0470 Da) and acetylation (+42.0106 Da) is only 0.0364 Da.[12] While not directly isobaric with crotonylation, it illustrates how high resolution is needed to distinguish similar PTMs. A low-resolution instrument would be unable to resolve these differences, leading to misidentification.
-
-
Troubleshooting & Best Practices:
-
Utilize High-Resolution MS: An Orbitrap or TOF mass spectrometer with a mass accuracy of <5 ppm is essential. This level of precision allows the instrument to distinguish between the subtle mass differences of various acyl groups.[12]
-
Calibrate Your Instrument: Ensure your mass spectrometer is calibrated frequently according to the manufacturer's recommendations to maintain high mass accuracy.
-
Employ Retention Time Data: Use chromatographic separation to your advantage. Chemically distinct, modified peptides will often have slightly different retention times on a reverse-phase column. Consistent retention time shifts can aid in confident identification.
-
Use Synthetic Peptide Standards: Synthesize peptides with known crotonylation and other potential acylations. Analyze these standards to confirm their fragmentation patterns and retention times on your LC-MS system.[8]
-
Data Summary: Common Lysine Acylations
| Modification | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference from Acetylation (Da) |
| Acetylation | C2H2O | 42.0106 | 0.0000 |
| Crotonylation | C4H4O | 68.0262 | +26.0156 |
| Propionylation | C3H4O | 56.0262 | +14.0156 |
| Butyrylation | C4H6O | 70.0419 | +28.0313 |
| Succinylation | C4H4O3 | 100.0160 | +58.0054 |
Section 4: Pitfalls in Data Interpretation & Bioinformatics
The raw data from the mass spectrometer must be processed correctly to yield meaningful biological insights. Errors in database searching and reliance on predictive tools without validation are common pitfalls.
Q4: My database search algorithm is not identifying crotonylated peptides that I expect to be present. What are the most common search parameter errors?
A4: The settings used in your database search are just as important as the quality of the MS data itself. Incorrect parameters will cause the search engine to miss true positives or, worse, generate false positives.
-
Causality of Failed Identification:
-
Incorrect Variable Modification: Forgetting to add crotonylation (+68.0262 Da on Lysine) as a potential variable modification is the most common error. The software will not search for something it hasn't been told to look for.
-
Mass Tolerances Too Strict/Loose: Setting the precursor and fragment ion mass tolerances too tightly can exclude slightly off-mass but correct peptide-spectrum matches (PSMs). Setting them too loosely increases the chance of random, incorrect matches.
-
High False Discovery Rate (FDR): An improperly controlled FDR can lead to a high number of false-positive identifications. An FDR of <1% is standard for PTM studies.[13]
-
-
Troubleshooting & Best Practices:
-
Check Search Parameters: Double-check that crotonylation on lysine (K) is set as a variable modification with the correct monoisotopic mass.
-
Set Appropriate Mass Tolerances: For high-resolution data (Orbitrap/TOF), typical precursor mass tolerances are 5-10 ppm, and fragment ion tolerances are 0.02 Da.[13]
-
Use a Target-Decoy Strategy: Always use a decoy database search to empirically calculate and control the FDR to a stringent level (e.g., 1%).
-
Manual Spectra Validation: Manually inspect the MS/MS spectra of high-interest or novel crotonylation sites. A good quality spectrum should have a continuous series of b- and y-ions that confidently localizes the modification.
-
Q5: I used an online tool to predict crotonylation sites. Can I trust these results?
A5: Computational prediction tools can be valuable for generating hypotheses, but they are not a substitute for experimental validation.[11][14]
-
Limitations of Prediction Tools:
-
Algorithm-Dependent: These tools are built on machine learning algorithms trained on existing, known crotonylation sites.[14][15] Their performance depends heavily on the size and quality of the training dataset and may not generalize well to all protein families.
-
Lack of Cellular Context: Prediction tools analyze primary sequence motifs but cannot account for protein folding, subcellular localization, or the local availability of crotonyl-CoA, all of which influence whether a site is modified in vivo.
-
-
Best Practices:
Section 5: Pitfalls in Experimental Validation
Mass spectrometry provides strong evidence for PTMs, but orthogonal validation is the gold standard for confirming novel or functionally important modification sites.
Q6: How can I independently validate a novel crotonylation site identified by MS?
A6: Validation requires using a different experimental technique to confirm the presence of the modification. The combination of immunoprecipitation and Western blotting is a robust method.[16][17]
Experimental Protocol: Validation by Immunoprecipitation-Western Blot
This protocol describes how to validate the crotonylation of a specific protein, for example, Protein X.
-
Cell Lysis & Protein Quantification:
-
Lyse cells under conditions that preserve PTMs (i.e., include deacetylase and deacylase inhibitors like Trichostatin A and Nicotinamide).
-
Quantify total protein concentration using a BCA assay.
-
-
Immunoprecipitation (IP):
-
Incubate 1-2 mg of total protein lysate with an antibody specific to your protein of interest (anti-Protein X).
-
Capture the antibody-protein complex using Protein A/G magnetic beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE:
-
Elute the captured Protein X from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a pan-Kcr antibody .
-
A band corresponding to the molecular weight of Protein X confirms that it is crotonylated.
-
-
Controls (Critical for Trustworthiness):
-
Positive Control: A known crotonylated protein.
-
Negative Control: Perform an IP with a non-specific IgG antibody to ensure the signal is not due to non-specific binding to the beads or antibody.
-
Input Control: Run a small fraction of the initial cell lysate on the gel and probe with the anti-Protein X antibody to confirm the protein is expressed.
-
Workflow: Overall Crotonylation Site Identification and Validation
References
- Chen, Y., Colantonio, D., & Costello, C. E. (2015). Surfactant-Induced Artifacts during Proteomic Sample Preparation. Journal of the American Society for Mass Spectrometry, 26(9), 1624–1627. [Link]
- National Center for Biotechnology Information. (2015).
- ResearchGate. (2015).
- An, Z., & Akhand, A. A. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteome Science, 10(1), 67. [Link]
- Wan, J., Liu, H., & Ming, L. (2021). The Function and related Diseases of Protein Crotonylation. Journal of Cancer, 12(15), 4447–4454. [Link]
- He, Y., et al. (2023). Qualitative lysine crotonylation and 2-hydroxyisobutyrylation analysis in the ovarian tissue proteome of piglets. Frontiers in Veterinary Science, 10, 1166885. [Link]
- Ju, Z., et al. (2020). Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian. Scientific Reports, 10(1), 20521. [Link]
- Chen, Y., et al. (2021). nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning.
- bio.tools. (n.d.). nhKcr. [Link]
- Lv, H., et al. (2021). Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method.
- Tan, M., et al. (2011).
- Zhang, K., et al. (2022). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 13(3), 753–760. [Link]
- Liu, S., et al. (2023). Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. International Journal of Molecular Sciences, 24(13), 10925. [Link]
- Wei, W., & Liu, X. (2019). Functions and mechanisms of lysine crotonylation. The FEBS Journal, 286(18), 3509–3519. [Link]
- Cao, J. M., et al. (2021). Emerging roles of non-histone protein crotonylation in biomedicine. Journal of Cellular and Molecular Medicine, 25(23), 10795–10802. [Link]
- ResearchGate. (2011).
- Karty, J. A., et al. (2006). Artifacts and unassigned masses encountered in peptide mass mapping. Journal of Proteome Research, 5(6), 1324-1335. [Link]
- Frontiers. (2022).
- ResearchGate. (2021). nhKcr: A new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning. [Link]
- Qiao, Y., et al. (2022). BERT-Kcr: prediction of lysine crotonylation sites by a transfer learning method with pre-trained BERT models.
- PTM BIO. (n.d.).
- ResearchGate. (2023).
- National Center for Biotechnology Information. (2023). Development of Lysine Crotonyl-Mimic Probe to Covalently Identify H3K27Cr Interacting Proteins. PubMed. [Link]
- Li, Y., et al. (2021). Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure. BMC Nephrology, 22(1), 316. [Link]
- Liu, S., et al. (2022). Crotonylation modification and its role in diseases. Frontiers in Pharmacology, 13, 975292. [Link]
- Xu, X., et al. (2020). Proteome-Wide Identification and Functional Analysis of Lysine Crotonylation in Trichophyton rubrum Conidial and Mycelial Stages. Frontiers in Microbiology, 11, 1599. [Link]
- National Center for Biotechnology Information. (2021).
- Zhang, Y., et al. (2022). Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus. Clinical Proteomics, 19(1), 28. [Link]
- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 3, e02999. [Link]
- Meston, D., & Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 522-526. [Link]
- Sidoli, S., & Garcia, B. A. (2015). Pitfalls in histone propionylation during bottom-up mass spectrometry analysis. Proteomics, 15(13), 2217–2221. [Link]
- Thüring, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3329–3340. [Link]
- MtoZ Biolabs. (n.d.).
- Riley, N. M., & Coon, J. J. (2018). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 17(10), 1844–1859. [Link]
- LabRulez LCMS. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. [Link]
Sources
- 1. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Protein Crotonylation - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 4. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.tools [bio.tools]
- 11. researchgate.net [researchgate.net]
- 12. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Proteome-Wide Identification and Functional Analysis of Lysine Crotonylation in Trichophyton rubrum Conidial and Mycelial Stages [frontiersin.org]
- 14. nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Qualitative lysine crotonylation and 2-hydroxyisobutyrylation analysis in the ovarian tissue proteome of piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Protein Crotonylation During Cell Lysis
Welcome to the technical support center for the optimization of lysis buffers to preserve protein crotonylation. This guide is designed for researchers, scientists, and drug development professionals who are investigating this critical post-translational modification (PTM). Here, we move beyond generic protocols to provide in-depth, evidence-based guidance in a direct question-and-answer format, addressing the specific challenges you may encounter in your experiments. Our goal is to empower you with the rationale behind each step, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is protein crotonylation and why is its preservation during cell lysis so critical?
A: Protein crotonylation is a dynamic post-translational modification where a crotonyl group is added to the ε-amino group of a lysine residue.[1] This modification is involved in a wide range of cellular processes, including gene transcription, DNA repair, and metabolism. The levels of protein crotonylation are tightly regulated by the interplay of "writer" enzymes (crotonyltransferases, e.g., p300/CBP) and "eraser" enzymes (decrotonylases). The primary erasers are Class I histone deacetylases (HDACs 1, 2, and 3) and NAD+-dependent sirtuins (SIRT1, 2, and 3).[2]
Upon cell lysis, the compartmentalization of these enzymes and their substrates is lost. This leads to rampant, uncontrolled enzymatic activity that can rapidly strip crotonyl groups from your proteins of interest, resulting in a significant underestimation or complete loss of the signal in downstream applications like Western blotting or mass spectrometry. Therefore, an optimized lysis buffer is not just a reagent, but a preservation system designed to immediately halt these enzymatic activities and protect the native state of protein crotonylation.
Q2: What are the absolute essential components of a lysis buffer optimized for preserving protein crotonylation?
A: An effective lysis buffer for crotonylation studies must contain four key classes of components:
-
A pH Buffering Agent: To maintain a stable pH, typically within the physiological range of 7.4-8.0. Tris-HCl or HEPES are common choices that help maintain protein stability.[3][4][5]
-
Detergents: To solubilize cellular membranes and release proteins. The choice of detergent is critical; mild, non-ionic detergents like NP-40 or Triton X-100 are generally preferred to preserve protein complexes and enzymatic activity, should that be a goal.[6] For more difficult-to-solubilize proteins, a stronger buffer like RIPA, which contains ionic detergents, may be necessary.[7]
-
Protease and Phosphatase Inhibitors: A standard cocktail is essential to prevent general protein degradation and dephosphorylation, which can indirectly affect the stability of your protein of interest.[1][3][8][9][10]
-
Specific Decrotonylase Inhibitors: This is the most critical component for preserving crotonylation. You must inhibit both major classes of "erasers."
-
HDAC Inhibitors: A combination of Trichostatin A (TSA) and Sodium Butyrate provides broad-spectrum inhibition of Class I HDACs.
-
Sirtuin Inhibitor: Nicotinamide is a widely used pan-sirtuin inhibitor.
-
Q3: What is the optimal pH for a lysis buffer to preserve the crotonyl-lysine bond?
A: The primary concern regarding pH is maintaining the overall stability and solubility of the proteins in your lysate, rather than the specific chemical stability of the crotonyl-lysine bond itself, which is relatively stable under typical biochemical conditions. Most proteins are stable at a physiological pH, and therefore, a pH range of 7.4 to 8.0 is recommended for your lysis buffer.[5][11] Buffering agents like Tris-HCl and HEPES are effective in this range.[4] It is important to note that the pH of Tris buffers is temperature-dependent, so it's best to pH your buffer at the temperature you will be performing the lysis (typically 4°C).[4]
Recommended Lysis Buffer Formulations
The following tables provide starting-point formulations for lysis buffers suitable for Western blotting and mass spectrometry. Optimization may be required depending on the specific cell type and protein of interest.
Table 1: Crotonylation-Preserving RIPA Buffer (for Western Blotting)
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Provides physiological ionic strength |
| EDTA, pH 8.0 | 0.5 M | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| NP-40 (Igepal CA-630) | 10% | 1% | Non-ionic detergent for membrane solubilization |
| Sodium Deoxycholate | 10% | 0.5% | Ionic detergent to disrupt membranes and protein interactions |
| SDS | 10% | 0.1% | Strong ionic detergent for denaturation |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Prevents dephosphorylation |
| Trichostatin A (TSA) | 1 mM (in DMSO) | 1 µM | HDAC inhibitor |
| Sodium Butyrate | 1 M | 10 mM | HDAC inhibitor |
| Nicotinamide | 1 M | 10 mM | Sirtuin inhibitor |
Always add inhibitors fresh to the buffer immediately before use.
Table 2: Crotonylation-Preserving Urea Buffer (for Mass Spectrometry)
| Component | Stock Concentration | Final Concentration | Purpose |
| Urea | --- | 8 M | Strong denaturant for complete protein solubilization |
| Tris-HCl, pH 8.0 | 1 M | 100 mM | Buffering agent |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Prevents dephosphorylation |
| Trichostatin A (TSA) | 1 mM (in DMSO) | 1 µM | HDAC inhibitor |
| Sodium Butyrate | 1 M | 10 mM | HDAC inhibitor |
| Nicotinamide | 1 M | 10 mM | Sirtuin inhibitor |
Note: Detergents like SDS are generally avoided in standard bottom-up proteomics workflows as they can interfere with mass spectrometry analysis.[12]
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation for Western Blotting
-
Preparation: Pre-chill a centrifuge to 4°C. Prepare the Crotonylation-Preserving RIPA Buffer and add the inhibitors immediately before use.
-
Cell Harvest: Aspirate the culture medium from adherent cells and wash the cells once with ice-cold PBS. For suspension cells, pellet them by centrifugation at 500 x g for 5 minutes.
-
Lysis: Add the complete, ice-cold lysis buffer to the cell plate or pellet (e.g., 500 µL for a 10 cm dish). For adherent cells, use a cell scraper to collect the lysate.
-
Incubation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Storage: Store the lysate in aliquots at -80°C.
Protocol 2: Histone Extraction for Crotonylation Analysis
Histones are highly basic proteins and can be extracted using an acid extraction method. It is crucial to work quickly and keep samples cold to minimize enzymatic activity before the acid denaturation step.
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2 with inhibitors) and incubate on ice for 30 minutes.[13]
-
Lyse the cells using a Dounce homogenizer with a loose pestle.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.[13]
-
-
Acid Extraction:
-
Protein Precipitation:
-
Transfer the supernatant containing the histones to a new tube.
-
Add trichloroacetic acid (TCA) to a final concentration of 20-25% to precipitate the histones. Incubate on ice for at least 1 hour.
-
Alternatively, precipitate with 8 volumes of ice-cold acetone overnight at -20°C.[10]
-
-
Washing and Solubilization:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the pellet twice with ice-cold acetone to remove residual acid.
-
Air-dry the pellet and resuspend in ultrapure water or a suitable buffer for downstream analysis.
-
Visualizing the Workflow
Caption: Enzymatic regulation of protein crotonylation and points of inhibition.
References
- Mtoz Biolabs.
- Millipore Sigma. A Rapid and Efficient Method for the Extraction of Histone Proteins. ACS Omega, 2022. [Link]
- protocols.io. Histone extraction HLB protocol. 2024. [Link]
- Bio-Rad. Western Blot Troubleshoot: Faint Bands or Weak Signal. [Link]
- PTM BIO.
- Protein Expression and Purification Core Facility. Choice of lysis buffer. [Link]
- Heltweg, B. et al. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 2017. [Link]
- Zhang, Q. et al.
- ResearchGate. Why use pH of 7-8 for the cell lysis buffer for protein extraction?. 2018. [Link]
- Johnson, L. et al. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana. Journal of Visualized Experiments, 2018. [Link]
- Hjelmeland, L. M. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. Methods in Enzymology, 1986. [Link]
- Vanni, P. et al. Detergents as selective inhibitors and inactivators of enzymes. Experientia, 1979. [Link]
- Liu, S. et al.
- ResearchGate. What is the lowest pH for cell lysis?. 2017. [Link]
- protocols.io. Protein preparation for LC-MS/MS analysis. 2019. [Link]
- Liu, B. et al. The mechanisms, regulations, and functions of histone lysine crotonylation. Molecular Therapy - Nucleic Acids, 2024. [Link]
- St John's Laboratory. Western Blot Troubleshooting. [Link]
- ResearchGate.
- Lu, L. et al. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules, 2019. [Link]
- Herman, D. et al. Evaluation of Histone Deacetylase Inhibitors as Therapeutics for Neurodegenerative Diseases. Methods in Molecular Biology, 2011. [Link]
- ResearchGate.
- Colantonio, D. et al. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 2017. [Link]
- Hu, Y. et al. Nicotinamide Riboside Activates SIRT5 Deacetylation. Journal of the American Chemical Society, 2017. [Link]
- Jackson, M. D. et al. Mechanism of Sirtuin Inhibition by Nicotinamide: Altering the NAD+ Cosubstrate Specificity of a Sir2 Enzyme. Journal of Biological Chemistry, 2003. [Link]
- Sino Biological. Western Blot Troubleshooting Low Signal or No Signal. [Link]
- Shechter, D. et al. Robust methods for purification of histones from cultured mammalian cells with the preservation of their native modifications.
- Wikipedia. Lysis buffer. [Link]
- Liu, S. et al. Development of Lysine Crotonyl-Mimic Probe to Covalently Identify H3K27Cr Interacting Proteins. Journal of the American Chemical Society, 2023. [Link]
- ResearchGate. Inhibition of SIRT3/SIRT1 against NAD+ by Nicotinamide. 2017. [Link]
- Wang, Y. et al. Sodium butyrate improves porcine host defense peptide expression and relieves the inflammatory response upon toll-like receptor 2 activation and histone deacetylase inhibition in porcine kidney cells. Frontiers in Immunology, 2022. [Link]
- Abu-Zhayia, R. et al. HDAC-dependent decrease in histone crotonylation during DNA damage. EMBO Reports, 2019. [Link]
- Gowans, G. J. et al. The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology, 2021. [Link]
- Elleuche, S. et al. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. International Journal of Molecular Sciences, 2010. [Link]
- Bao, X. et al. Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife, 2014. [Link]
- Pesavento, J. J. et al. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state. Journal of the American Society for Mass Spectrometry, 2016. [Link]
- ResearchGate. Is it a good idea to use RIPA buffer to extract histones for acetylation analysis. If not, what could be a robust protocol?. 2014. [Link]
- Park, J. et al. Effect of detergent type on the performance of liver decellularized extracellular matrix-based bio-inks. Journal of Industrial and Engineering Chemistry, 2021. [Link]
Sources
- 1. epigentek.com [epigentek.com]
- 2. The mechanisms, regulations, and functions of histone lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Evaluation of Histone Deacetylase Inhibitors as Therapeutics for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Histone extraction HLB protocol [protocols.io]
- 14. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Validation of Site-Specific Crotonylated Lysine Antibodies
Welcome to the technical support guide for the validation of antibodies targeting specific crotonylated lysine (Kcr) sites. Lysine crotonylation is a recently discovered, evolutionarily conserved post-translational modification (PTM) implicated in a wide range of cellular processes, from chromatin remodeling to metabolism.[1][2][3][4] The structural uniqueness of the crotonyl group presents distinct challenges for antibody development and validation.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to ensure the specificity and reliability of your experimental results.
The Challenge of Validating Site-Specific Kcr Antibodies
Generating a highly specific antibody to a PTM requires that the antibody recognize not only the modified amino acid but also the surrounding amino acid sequence context. However, the crotonyl modification is small and structurally similar to other acylations like acetylation and butyrylation, creating a high potential for cross-reactivity.[5][6] Therefore, rigorous validation is not just recommended; it is essential for data integrity. An antibody must be validated for each specific application.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the validation and use of site-specific crotonylation antibodies.
Q1: My Western blot shows no signal or a very weak signal. What should I do?
A weak or absent signal is a common frustration. The issue can stem from multiple factors, ranging from sample preparation to antibody incubation.
Possible Causes & Solutions:
-
Low Abundance of the Target Modification: Basal levels of specific crotonylation events can be very low.[8]
-
Solution: Treat your cells with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A, TSA) or a sirtuin inhibitor (e.g., Nicotinamide, NAM), as some HDACs can remove crotonyl groups.[6] Additionally, supplementing cell culture media with crotonate can increase the intracellular pool of crotonyl-CoA, the donor for crotonylation, thereby boosting overall Kcr levels.[5][9]
-
-
Poor Antibody-Antigen Binding: The antibody concentration or incubation conditions may be suboptimal.
-
Solution: Optimize the primary antibody concentration by performing a titration. While datasheets provide a starting point, the ideal concentration can vary.[8][10] Also, consider extending the primary antibody incubation time, for instance, by incubating overnight at 4°C, which can enhance the signal for low-abundance targets.[11][12]
-
-
Issues with Protein Transfer: Inefficient transfer of your protein of interest to the membrane will naturally lead to a weak signal.
-
Incompatible Blocking Buffer: Some blocking agents can mask the epitope.
-
Solution: While 5% non-fat dry milk is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA) or specialized commercial blocking buffers. Check the antibody's datasheet for recommendations.[8]
-
Q2: I'm seeing multiple bands or high background on my Western blot. How can I resolve this?
Non-specific bands and high background can obscure your results and lead to incorrect interpretations.
Possible Causes & Solutions:
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to non-specific binding.[10]
-
Solution: Reduce the concentration of your primary antibody. This is a critical first step in reducing background.[11]
-
-
Secondary Antibody Cross-Reactivity or Non-Specific Binding: The secondary antibody may be binding to proteins other than your primary antibody.
-
Solution: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[11] Running a control lane with only the secondary antibody can help identify if it's the source of non-specific bands.
-
-
Insufficient Blocking or Washing: Inadequate blocking or washing can leave sites on the membrane open for non-specific antibody binding.
-
Protein Degradation: Degraded protein samples can result in multiple lower molecular weight bands.
Q3: How can I be certain that my antibody is specific to the crotonylated lysine and not the unmodified form or other acylations?
This is the most critical question in PTM antibody validation. The answer lies in a series of well-designed control experiments.
The Gold Standard: Peptide Competition
A peptide competition assay is the most direct way to confirm the specificity of your antibody.[13][14][15] The principle is to pre-incubate the antibody with a peptide that corresponds to the immunogen. If the antibody is specific, this will block its ability to bind to the target protein on the membrane.
Workflow Diagram: Peptide Competition Assay
Caption: Workflow for a peptide competition assay to validate antibody specificity.
Interpreting the Results:
-
A successful validation will show a strong band in the "no peptide" and "unmodified peptide" lanes, but a significantly diminished or absent band in the "crotonylated peptide" lane.[13][14]
-
If the unmodified peptide also reduces the signal , your antibody may be cross-reacting with the unmodified protein backbone.
-
It is crucial to also test against peptides with other similar acylations (e.g., acetylation, butyrylation) at the same lysine site to ensure modification-specific recognition.[6]
Essential Validation Protocols
Here are step-by-step protocols for key validation experiments.
Protocol 1: Peptide Dot Blot for Specificity Screening
A dot blot is a rapid and cost-effective method to quickly assess an antibody's specificity against various peptide modifications without the need for electrophoresis.[16][17]
Workflow Diagram: Dot Blot
Caption: Step-by-step workflow for performing a dot blot assay.
Step-by-Step Method:
-
Peptide Preparation: Prepare serial dilutions of your synthetic peptides (e.g., crotonylated, unmodified, acetylated, butyrylated) in PBS. A starting concentration of 1 mg/mL is common, with dilutions down to the nanogram range.[1][18]
-
Membrane Spotting: Carefully spot 1-2 µL of each peptide dilution onto a dry nitrocellulose or PVDF membrane.[16] Be sure to label the spots' locations lightly with a pencil. Let the membrane air dry completely.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with your primary anti-Kcr antibody at its optimized dilution in blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal.
Expected Results: A truly specific antibody will only generate a signal from the spots corresponding to the correctly crotonylated peptide. No signal should be detected from the unmodified or other acylated peptide spots.[19]
| Peptide Spotted on Membrane | Expected Signal with Specific Anti-Kcr Antibody |
| Site-Specific Crotonylated Peptide | Strong Positive Signal |
| Unmodified Peptide (Same Sequence) | No Signal |
| Acetylated Peptide (Same Lysine) | No Signal |
| Butyrylated Peptide (Same Lysine) | No Signal |
Protocol 2: Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS)
For the highest level of confidence, IP-MS is the definitive method to confirm what protein your antibody is binding to in a complex cellular lysate.[20]
Step-by-Step Method:
-
Cell Lysis: Lyse cells in a gentle IP lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Pre-clearing Lysate: (Optional but recommended) Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with your site-specific Kcr antibody overnight at 4°C with gentle rotation. The amount of antibody will need to be optimized but typically ranges from 1-10 µg.
-
Capture Immune Complex: Add protein A/G magnetic or agarose beads and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.[21][22]
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analysis: The eluted proteins can be run on an SDS-PAGE gel for Western blot analysis or, for definitive identification, subjected to in-gel trypsin digestion and subsequent analysis by mass spectrometry.[20]
Expected Results: Mass spectrometry analysis should identify your target protein with high confidence and confirm the presence of the crotonyl modification at the specific lysine residue. This method provides unambiguous evidence of your antibody's target in a biological context.[20]
Final Recommendations
-
Always include controls: Every experiment should include positive and negative controls. For Western blotting, this includes a lysate from cells known to express the target protein and a lysate from knockout/knockdown cells if available.[11]
-
Validate in multiple applications: An antibody that works for Western blotting may not work for immunoprecipitation or immunofluorescence. Each application must be validated independently.[7]
-
Consult the literature: Check for published studies that have used the same antibody or are studying the same crotonylation site. This can provide valuable insights into expected results and potential challenges.
By employing these rigorous, multi-faceted validation strategies, researchers can confidently use site-specific crotonylation antibodies to accurately probe the function of this important post-translational modification.
References
- Peptide Competition Assay (PCA). Abcam.
- Peptide Competition Assay (PCA) Protocol. Rockland Immunochemicals.
- Hallmarks of Antibody Validation: Complementary Str
- Anti-Crotonyl-Histone H3 (Lys27) Rabbit mAb. PTM BIO.
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells.
- DOT Blot Protocol.
- Dot blot protocol. Abcam.
- Western Blotting Troubleshooting Guide. Cell Signaling Technology.
- Lysine Crotonylation: An Emerging Player in DNA Damage Response.
- LifeTein Dot Blot protocol. LifeTein.
- Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody #69465. Cell Signaling Technology.
- Dot Blot Protocol & Troubleshooting Guide.
- Common Troubleshooting Tips for Western Blot Results. Boster Biological Technology.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification.
- Troubleshooting and Optimizing a Western Blot. Addgene Blog.
- How to Troubleshoot Western Blot Monoclonal Antibodies in 5 Easy Steps. NeoBiotechnologies.
- Overview of the Immunoprecipitation (IP) Technique. Thermo Fisher Scientific.
- Anti-Crotonyllysine Mouse mAb. PTM BIO.
- Functions and mechanisms of lysine crotonylation.
- Characterization of antibody specificity using immunoprecipitation and mass spectrometry. Thermo Fisher Scientific.
- Protocol for Immunoprecipitation.
- Enhanced validation of antibodies for research applications.
- Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Lysine crotonylation: A challenging new player in the epigenetic regul
Sources
- 1. PTM BIO [ptmbio.com]
- 2. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine crotonylation: A challenging new player in the epigenetic regulation of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 15. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 16. lifetein.com [lifetein.com]
- 17. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 18. usbio.net [usbio.net]
- 19. PTM BIO [ptmbio.com]
- 20. analysis.rs [analysis.rs]
- 21. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Crotonylated Protein Immunofluorescence
Welcome to the technical support resource for the immunofluorescent detection of protein crotonylation. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind critical experimental choices. Protein crotonylation is a relatively low-abundance post-translational modification (PTM), making its detection by immunofluorescence (IF) a nuanced process prone to challenges with signal intensity and specificity.[1][2]
This center is structured to help you diagnose and resolve common issues, transforming faint, ambiguous signals into crisp, publication-quality images. We will cover everything from initial sample preparation to advanced signal amplification, ensuring each step is a self-validating component of a robust workflow.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered during crotonylated protein immunofluorescence.
Q1: Why is my fluorescent signal for the crotonylated protein extremely weak or completely absent?
A: This is the most frequent challenge. The primary causes are:
-
Low Target Abundance: Crotonylation is often a less common PTM compared to acetylation, meaning your target protein may be present at levels below the standard detection threshold.[3]
-
Poor Antibody Performance: The primary antibody may have low affinity, be used at a suboptimal dilution, or may not be validated for IF applications.[4]
-
Epitope Masking: The fixation process, particularly with cross-linkers like paraformaldehyde (PFA), can chemically alter the crotonyl-lysine epitope, preventing antibody binding.[5][6]
-
Inadequate Permeabilization: If your target is intracellular, the antibody cannot reach it without proper permeabilization of cellular membranes.[6][7]
Q2: My images have high background fluorescence, making it difficult to see the specific signal. What's wrong?
A: High background can obscure even a strong signal. Key culprits include:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to off-target sites. This is often due to using too high an antibody concentration or insufficient blocking.[8][9][10]
-
Insufficient Washing: Failure to thoroughly wash away unbound antibodies between steps is a common source of background.[11][12]
-
Autofluorescence: Some cells and tissues naturally fluoresce, especially after aldehyde fixation.[13][14] Tissues rich in collagen, elastin, or red blood cells are particularly prone to this.[13]
-
Blocking Solution Issues: The blocking protein (e.g., Bovine Serum Albumin - BSA) might be cross-reacting with one of your antibodies, or the blocking step may be too short.[15]
Q3: The localization of my crotonylated protein doesn't match published data. Why?
A: Artifactual localization can arise from improper sample preparation. Over-fixation or the use of harsh organic solvents can disrupt cellular structures, causing proteins to relocate.[16][17][18] For example, a protein normally found in delicate vesicles might artifactually appear in the Golgi if the fixation/permeabilization method is too aggressive.[16] Always start with the mildest fixation conditions possible and compare them to literature that uses validated methods for your protein of interest.
Q4: Can I use any anti-crotonyl-lysine antibody for my experiment?
A: No. Antibody selection is critical. You must use an antibody that has been rigorously validated for immunofluorescence. Furthermore, ensure its specificity has been confirmed, often through peptide competition assays where the antibody is pre-incubated with the crotonylated peptide it was raised against, which should abolish the signal.[19] Check the manufacturer's data sheet for validation images and recommended applications.[20][21] Some antibodies are specific to crotonylation at a particular lysine residue on a specific protein (e.g., Histone H3K27cr), while others are "pan-crotonyl-lysine" antibodies that detect the modification on many different proteins.[1][19]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Fixation and Permeabilization
The goal of fixation is to lock cellular components in place, preserving their structure and antigenicity.[17] However, this step is a major source of artifacts for PTM detection.
The Causality Behind Fixative Choice
-
Cross-linking Fixatives (e.g., Paraformaldehyde - PFA): PFA creates covalent bonds between proteins, forming a stable matrix.[6] This provides excellent preservation of cellular morphology. However, this cross-linking can physically obscure the small crotonyl group on a lysine residue, a phenomenon known as epitope masking.
-
Organic Solvents (e.g., Ice-Cold Methanol/Acetone): These agents work by dehydrating the cell and precipitating proteins.[5][17] This process does not create chemical cross-links and can sometimes better expose epitopes. The trade-off is often poorer preservation of cellular architecture and the potential loss of soluble proteins.[7]
Troubleshooting Fixation Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Weak/No Signal | Epitope masking by PFA. | 1. Reduce Fixation Time: Try fixing with 4% PFA for only 10 minutes at room temperature.[5][11] 2. Switch to Methanol: Fix with ice-cold 100% methanol for 10 minutes at -20°C. This may expose the epitope but can alter morphology. 3. Perform Antigen Retrieval: After PFA fixation, use a heat-induced epitope retrieval (HIER) method with a citrate buffer (pH 6.0). The heat helps to break the PFA-induced cross-links. |
| Poor Morphology | Harshness of methanol fixation. | 1. Use PFA: If methanol disrupts your structure, revert to 4% PFA fixation.[6] 2. PFA then Methanol: A combination protocol can sometimes offer the best of both worlds. Fix with 2-4% PFA, then permeabilize/post-fix with cold methanol.[17] |
Permeabilization: Gaining Access
For intracellular targets, you must create pores in the cell membranes. The choice of detergent depends on the target's location.
-
Triton X-100 (0.1-0.5%): A harsh, non-ionic detergent that permeabilizes all membranes, including the nuclear membrane.[6] Use this for nuclear or cytoplasmic targets.
-
Saponin/Digitonin: Milder detergents that selectively permeabilize the cholesterol-rich plasma membrane, leaving the nuclear membrane largely intact. Use these if you want to avoid staining nuclear proteins.
Senior Scientist Insight: Always perform a side-by-side comparison of PFA and methanol fixation when first establishing a protocol for a new crotonylated target. The difference in signal can be dramatic and is the most critical optimization step.
Guide 2: Antibody Validation and Use
An antibody is the heart of an IF experiment; without a specific and high-affinity antibody, no amount of optimization will succeed.
Workflow for Validating a Crotonylation-Specific Antibody
Caption: Workflow for robust validation of a crotonylation-specific antibody.
Detailed Protocol: Peptide Competition Assay
This is the gold standard for confirming the specificity of any PTM antibody.
-
Prepare two tubes of your primary antibody dilution buffer.
-
In Tube 1 (Control): Add the primary antibody at its optimized working concentration.
-
In Tube 2 (Blocked): Add the same amount of primary antibody, plus a 10-100 fold molar excess of the immunizing crotonylated peptide.
-
Incubate both tubes for 1 hour at room temperature with gentle agitation.
-
Apply the solutions from each tube to separate, identically prepared cell samples.
-
Proceed with the rest of your standard IF protocol.
Expected Result: The signal should be present in the control sample but completely absent or dramatically reduced in the blocked sample. This proves the antibody specifically recognizes the crotonyl-lysine epitope.
Guide 3: Signal Amplification for Low-Abundance Targets
If your validated antibody still produces a weak signal after optimizing fixation, you likely need to amplify it.[4] Low-abundance proteins are a common challenge in IF.[3]
Troubleshooting Signal Intensity
Caption: Troubleshooting flowchart for resolving weak immunofluorescence signals.
Signal Amplification Techniques
-
Use Brighter Secondary Antibodies: Switch from standard fluorophores (like FITC) to brighter, more photostable dyes (like Alexa Fluor Plus or DyLight series). Choose a fluorophore in a longer wavelength channel (e.g., red or far-red) if autofluorescence in the green spectrum is an issue.[22]
-
Biotin-Streptavidin System: This is a classic three-step amplification method.[23][24]
-
Step 1: Use an unconjugated primary antibody.
-
Step 2: Use a biotinylated secondary antibody. Multiple biotin molecules can attach to each secondary antibody.
-
Step 3: Add streptavidin conjugated to a fluorophore. Streptavidin has an extremely high affinity for biotin and can bind up to four biotin molecules, creating a large complex of fluorophores at the target site and amplifying the signal significantly.[23]
-
-
Tyramide Signal Amplification (TSA): This is an even more powerful enzymatic amplification method.[3][25]
-
The secondary antibody is conjugated to an enzyme (usually Horseradish Peroxidase - HRP).
-
In the presence of hydrogen peroxide, the HRP activates multiple tyramide-fluorophore molecules.
-
These activated tyramide molecules then covalently bind to tyrosine residues on proteins in the immediate vicinity of the antibody, resulting in a massive deposition of fluorophores and a dramatic increase in signal intensity. This method is exceptionally effective for detecting very low-abundance targets.[25]
-
Reference Protocol: Standard Indirect Immunofluorescence
This protocol provides a robust starting point. Remember to optimize steps based on your specific antibody and cell type.
-
Cell Preparation:
-
Fixation:
-
Aspirate culture media and wash once with 1X PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.[26]
-
Wash 3 times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash 3 times with PBST for 5 minutes each. This step is critical for reducing background.[10]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[11]
-
-
Final Washes & Counterstaining:
-
Wash 3 times with PBST for 5 minutes each in the dark.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
-
Mounting:
References
- Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody #69465. Cell Signaling Technology. [Link]
- 9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]
- Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. PubMed Central. [Link]
- 7 Tips for Optimising Immunofluorescence Staining.
- Detect Low-abundance Proteins with Biotinylated Antibodies. News-Medical.Net. [Link]
- How to reduce the background noise in the IF (immunofluorescence) experiments?.
- Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modific
- Anti-Crotonyl-Histone H3 (Lys27) Rabbit mAb. PTM BIO. [Link]
- Protein lysine crotonylation in cellular processions and disease associations.
- Simple Approach for Fluorescence Signal Amplification Utilizing a Poly(vinyl alcohol)-Based Polymer Structure in a Microchannel. National Institutes of Health (NIH). [Link]
- SIGNAL AMPLIFICATION STRATEGIES FOR IN SITU DETECTION OF LOW-EXPRESSED MARKERS IN MULTIPLEX IMMUNOFLUORESCENCE. SciSpace. [Link]
- Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence.
- Global profiling of crotonylation on non-histone proteins. PubMed Central. [Link]
- Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein. PubMed. [Link]
- Immunofluorescence Troubleshooting Tips. Elabscience. [Link]
- Troubleshooting Immunofluorescence. Hycult Biotech. [Link]
- Enhancing immunofluorescence biomarker detection sensitivity through HDR imaging and Optimized Background Removal (OBR).
- How to amplify intensity in immunostaining for low-expressing proteins?.
- Troubleshooting - Immunofluorescence Assays. ibidi. [Link]
- Fixation artifacts and how to minimize them. FocalPlane. [Link]
- Immunofluorescence Troubleshooting.
- Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog. [Link]
- Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein.
- Immunofluorescence Protocol (for adherent cells).
Sources
- 1. PTM BIO [ptmbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 6. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. oni.bio [oni.bio]
- 9. researchgate.net [researchgate.net]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. atlantisbioscience.com [atlantisbioscience.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. biotium.com [biotium.com]
- 16. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 22. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. arigobio.com [arigobio.com]
Technical Support Center: Troubleshooting Variability in SILAC Quantification of Crotonylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for variability encountered during the SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) quantification of protein crotonylation. As a recently discovered and dynamic post-translational modification (PTM), lysine crotonylation (Kcr) presents unique challenges in quantitative proteomics.[1][2] This guide offers field-proven insights and detailed protocols to help you navigate these complexities and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise at various stages of your SILAC-Kcr workflow, from initial cell labeling to final data analysis.
SILAC Labeling & Cell Culture
Q1: My SILAC labeling efficiency is low or inconsistent. What could be the cause?
A1: Incomplete labeling is a primary source of quantification error in SILAC experiments.[3] To ensure accurate results, aim for >97% incorporation of heavy amino acids.[4]
-
Causality: Insufficient cell doublings in the SILAC medium is the most common reason for poor labeling. Cells need to undergo at least five to six divisions to dilute out the pre-existing "light" proteins and fully incorporate the "heavy" amino acids.[4][5] Additionally, some cell lines have specific amino acid requirements or metabolic pathways that can affect labeling.
-
Troubleshooting Steps:
-
Verify Cell Doublings: Track the number of cell divisions after introducing the SILAC medium. Ensure at least five doublings have occurred before starting your experiment.[5]
-
Check for Arginine-to-Proline Conversion: Some cell lines can metabolically convert heavy arginine to heavy proline, which can complicate data analysis.[3][5][6] This can be checked by analyzing a small sample of protein lysate by mass spectrometry and looking for the characteristic mass shift in proline-containing peptides. If conversion is detected, consider using a lower concentration of arginine in your medium or using a cell line known to have low arginase activity.[3][5]
-
Optimize Media Formulation: Ensure your SILAC medium is properly supplemented with all necessary nutrients, including dialyzed fetal bovine serum, to support healthy cell growth.[7][8]
-
Perform a Labeling Efficiency Test: Before initiating a large-scale experiment, it is crucial to perform a quality control check to confirm labeling incorporation. A small aliquot of cells grown in heavy medium can be lysed, digested, and analyzed by mass spectrometry to determine the percentage of heavy isotope incorporation.[9][10]
-
Q2: I'm observing significant changes in global protein expression between my "light" and "heavy" cell populations, even in my control samples. Why is this happening?
A2: This suggests a biological divergence between the two cell populations, which can skew your quantification of crotonylation.
-
Causality: Extended culture periods required for SILAC labeling can sometimes lead to subtle differences in cell physiology or metabolic state between the two populations. This can be exacerbated by minor inconsistencies in cell culture conditions.
-
Troubleshooting Steps:
-
Strictly Control Culture Conditions: Maintain identical culture conditions (e.g., incubator temperature, CO2 levels, media changes) for both light and heavy cell populations.
-
Minimize Passage Number Variation: Use cells with similar passage numbers for both labeling conditions to avoid introducing variability due to cellular aging.
-
Implement a "Label-Swap" Replicate: This is a powerful technique to control for biological variability.[3] In one replicate, the control is "light" and the treatment is "heavy," while in the second replicate, the control is "heavy" and the treatment is "light." Averaging the results from these two experiments can help to cancel out systematic errors.[3]
-
Protein Extraction & Digestion
Q3: My protein yield is low after cell lysis. How can I improve it?
A3: Inefficient protein extraction will lead to a loss of material and can introduce bias, particularly for less abundant proteins.
-
Causality: The choice of lysis buffer and the method of cell disruption are critical for efficient protein extraction. Incomplete cell lysis will result in a lower protein yield.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a robust lysis buffer containing strong detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure complete cell disruption and prevent protein degradation. A common formulation includes 8 M urea, which effectively denatures proteins.[3]
-
Enhance Mechanical Disruption: Supplement chemical lysis with mechanical disruption methods like sonication or bead beating to ensure complete breakdown of cellular structures.
-
Quantify Protein Concentration Accurately: Use a reliable protein quantification assay, such as the BCA assay, to accurately determine the protein concentration in your lysates. This is essential for ensuring equal mixing of "light" and "heavy" samples.[11]
-
Q4: I'm seeing a high number of missed cleavages after trypsin digestion. What's going wrong?
A4: Missed cleavages can complicate peptide identification and quantification.
-
Causality: Lysine crotonylation, like acetylation, neutralizes the positive charge on the lysine residue, which can hinder trypsin's ability to cleave at that site.[12] Suboptimal digestion conditions can also contribute to this issue.
-
Troubleshooting Steps:
-
Optimize Digestion Conditions: Ensure the pH of your digestion buffer is optimal for trypsin activity (around 8.0). Also, use a sufficient amount of high-quality trypsin and allow for an adequate digestion time (typically overnight at 37°C).
-
Consider Alternative Proteases: In cases of severe missed cleavages around crotonylated sites, consider using a different protease, such as pepsin, in combination with or as an alternative to trypsin.[13]
-
Adjust Data Search Parameters: When analyzing your mass spectrometry data, make sure to allow for at least one or two missed cleavages in your search parameters to account for this possibility.[14]
-
Crotonylated Peptide Enrichment
Q5: The enrichment of crotonylated peptides is inefficient, leading to low identification numbers.
A5: Effective enrichment is crucial for detecting low-abundance crotonylated peptides.[15] The quality of the anti-crotonyl-lysine antibody is a key factor.[2][16]
-
Causality: The specificity and affinity of the antibody used for immunoprecipitation (IP) are paramount.[12] Non-specific binding can lead to a high background of unmodified peptides, while a low-affinity antibody will result in poor recovery of target peptides.
-
Troubleshooting Steps:
-
Validate Your Antibody: Before use, validate the specificity of your anti-crotonyl-lysine antibody by Western blot or dot blot using known crotonylated and non-crotonylated peptides or proteins.
-
Optimize Binding and Washing Conditions: Carefully optimize the binding and wash buffers to maximize the binding of crotonylated peptides while minimizing non-specific interactions.[17] This may involve adjusting salt concentrations and detergent types.
-
Use High-Quality Beads: Employ high-quality magnetic or agarose beads for antibody immobilization to ensure efficient capture and minimal sample loss.
-
Consider Alternative Enrichment Strategies: While antibody-based enrichment is common, chemical probe-based methods are emerging as a promising alternative that may offer different selectivity.[2][16][18]
-
Q6: I'm observing a high degree of variability in enrichment efficiency between replicates.
A6: Inconsistent enrichment introduces significant quantitative error.
-
Causality: This variability often stems from inconsistencies in the amount of antibody or beads used, incubation times, or washing procedures.
-
Troubleshooting Steps:
-
Standardize the Protocol: Adhere to a strictly standardized IP protocol for all samples and replicates. This includes using the same amount of antibody, beads, and peptide input.
-
Ensure Thorough Mixing: During incubation steps, ensure gentle but thorough mixing to allow for optimal antibody-peptide binding.
-
Perform a Pre-clearing Step: Before adding the specific antibody, consider a pre-clearing step with beads alone to reduce non-specific binding of peptides to the beads.
-
Mass Spectrometry & Data Analysis
Q7: The mass spectrometer is detecting co-eluting isobaric ions, which is interfering with quantification.
A7: Co-eluting species with similar mass-to-charge ratios can lead to inaccurate quantification of your SILAC pairs.
-
Causality: Complex peptide mixtures can result in multiple peptides eluting from the liquid chromatography (LC) column at the same time. If these peptides have similar masses, they can be difficult for the mass spectrometer to distinguish.
-
Troubleshooting Steps:
-
Use a High-Resolution Mass Spectrometer: Employing a mass spectrometer with high resolving power, such as an Orbitrap, is crucial for separating closely spaced isotopic peaks.[19]
-
Optimize LC Gradient: Lengthening the LC gradient can improve the separation of co-eluting peptides, reducing the chances of isobaric interference.
-
Utilize Appropriate Data Analysis Software: Use software specifically designed for SILAC data analysis, such as MaxQuant, which has algorithms to de-isotope and accurately quantify SILAC pairs.[11][20]
-
Q8: My data shows a systematic bias in the light-to-heavy ratios across the entire dataset.
A8: This indicates a systematic error in sample mixing or data normalization.
-
Causality: Inaccurate protein quantification before mixing the "light" and "heavy" samples is a common cause.[21] Additionally, inherent biases in the mass spectrometry analysis can contribute to this issue.
-
Troubleshooting Steps:
-
Verify 1:1 Mixing: Before your main experiment, perform a QC experiment where you mix equal amounts of "light" and "heavy" lysates from untreated cells to verify that your protein quantification and mixing procedures result in a median log2 ratio close to zero.
-
Apply Data Normalization: It is essential to normalize your data to correct for any systematic biases.[22] A common and effective method is to normalize the distribution of log2-transformed SILAC ratios so that the median is centered at zero.[22] This assumes that the majority of proteins do not change in abundance between the two conditions.
-
Consider a Post-Digestion Peptide Assay: As an additional quality control step, a peptide assay can be performed after digestion to ensure equal peptide loading onto the mass spectrometer.[21]
-
Section 2: Detailed Protocols & Workflows
SILAC-Kcr Experimental Workflow
The following diagram outlines the key steps in a typical SILAC experiment for quantifying protein crotonylation.
Caption: Workflow for SILAC-based quantification of protein crotonylation.
Protocol: Immunoaffinity Enrichment of Crotonylated Peptides
This protocol provides a step-by-step guide for the enrichment of crotonylated peptides using an anti-crotonyl-lysine antibody.
Materials:
-
Anti-crotonyl-lysine (pan-Kcr) antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
-
Wash buffer (e.g., IP buffer with increased salt concentration)
-
Elution buffer (e.g., 0.15% trifluoroacetic acid)
-
Digested peptide mixture (from 1:1 mixed SILAC samples)
Procedure:
-
Antibody-Bead Conjugation:
-
Resuspend the magnetic beads in IP buffer.
-
Add the anti-Kcr antibody and incubate with gentle rotation for 1-2 hours at 4°C to allow for antibody binding to the beads.
-
Wash the antibody-conjugated beads three times with IP buffer to remove any unbound antibody.
-
-
Peptide Enrichment:
-
Resuspend the digested peptide mixture in IP buffer.
-
Add the antibody-conjugated beads to the peptide solution.
-
Incubate overnight at 4°C with gentle rotation to allow for the capture of crotonylated peptides.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with IP buffer and then with wash buffer to remove non-specifically bound peptides. Perform at least three washes with each buffer.
-
-
Elution:
-
Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound peptides.
-
Pellet the beads and carefully transfer the supernatant containing the enriched crotonylated peptides to a new tube.
-
-
Sample Cleanup:
-
Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Section 3: Data Interpretation & Validation
Understanding SILAC Ratios for PTMs
A key consideration in SILAC for PTMs is that the measured ratio reflects the change in the abundance of the modified peptide, not necessarily the change in the overall protein level.
| Scenario | Protein Level (H/L) | Kcr Peptide (H/L) | Interpretation |
| Increased Crotonylation | ~1 | >1.5 | The level of crotonylation at this site increases with treatment, while the total protein level remains unchanged. |
| Decreased Crotonylation | ~1 | <0.67 | The level of crotonylation at this site decreases with treatment, while the total protein level remains unchanged. |
| Protein Upregulation | >1.5 | >1.5 | Both the total protein and the crotonylated form are upregulated. The stoichiometry of crotonylation may or may not be changing. |
| Protein Downregulation | <0.67 | <0.67 | Both the total protein and the crotonylated form are downregulated. The stoichiometry of crotonylation may or may not be changing. |
Table 1: Interpreting SILAC Ratios for Crotonylation.
Importance of Normalization
As highlighted in the FAQs, normalization is a critical step to correct for systematic errors. The following diagram illustrates the effect of normalization on a typical SILAC dataset.
Caption: Effect of normalization on SILAC ratio distribution.
By ensuring your experimental design and data analysis are robust, you can confidently identify and quantify changes in protein crotonylation, paving the way for new discoveries in cellular regulation and disease.
References
- Yuan, T., et al. (2021). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science.
- Xie, T., et al. (2022). Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus. Arthritis Research & Therapy, 24(1), 183.
- Yuan, T., et al. (2021). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 12(4), 1437-1445.
- G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry.
- UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation.
- Zhang, Y., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 527, 223-238.
- O'Connell, D. J., et al. (2018). What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. Proteomes, 6(4), 36.
- Zecha, J., et al. (2018). Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics. Molecular & Cellular Proteomics, 17(8), 1622-1635.
- Krijgsveld, J., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(8), 3923-3933.
- Yoon, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics, 75(10), 2958-2968.
- Sanchez-Tena, S., et al. (2019). Normalization of proteomics datasets and quantification of proteins in SILAC and TMT proteomic experiments. Data in Brief, 27, 104643.
- Thompson, J. W., et al. (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics, 16(11-12), 927-937.
- LI-COR Biotechnology. (2024, September 23). Normalization Using the Signal Protein Strategy (Post-Translational Modification). YouTube.
- Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture.
- Inder, K. L., et al. (2012). Normalization of protein at different stages in SILAC subcellular proteomics affects functional analysis. Journal of Integrated OMICS, 2(2), 114-122.
- ResearchGate. (n.d.). Troubleshooting for Possible Issues.
- Smith, A. J., et al. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 1-17.
- Kumar, Y., et al. (2013). Absolute quantitation of post-translational modifications. Frontiers in Biology, 8(1), 72-85.
- Noberini, R., et al. (2023). A Super-SILAC Approach for Profiling Histone Posttranslational Modifications. Methods in Molecular Biology, 2603, 87-102.
- Cell Signaling Technology. (2016, February 23). Post-Translational Modification: Antibody Enrichment for Mass Spectrometry-Based Proteomics. YouTube.
- Hessling, B., et al. (2009). Quantitative analysis of SILAC data sets using spectral counting. Journal of Proteome Research, 8(4), 2001-2009.
- Cell Signaling Technology, Inc. (2021, September 30). Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. YouTube.
- Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 88, 22.5.1-22.5.14.
- Alvarez, M., et al. (2022, November 1). Overcoming Incomplete Peptide Mapping of Antibody Complementarity-Determining Regions with Alternate Digestion Workflows. LCGC International.
- Bond, M. J., et al. (2016). A Chemical Probe for Protein Crotonylation. ACS Chemical Biology, 11(12), 3350-3356.
- Searle, B. C., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv.
- Scorrano, L., et al. (2019). SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells. Data in Brief, 25, 104037.
- Li, Y., et al. (2022). Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. Frontiers in Plant Science, 13, 829929.
Sources
- 1. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]
- 2. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SILAC Quantifizierung | Thermo Fisher Scientific - DE [thermofisher.com]
- 20. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Computational Crotonylation Site Prediction
Welcome to the Technical Support Center for Computational Crotonylation Site Prediction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to identify lysine crotonylation (Kcr), a critical post-translational modification (PTM) involved in gene regulation and various disease pathways.[1] As experimental identification of Kcr sites can be time-consuming and costly, computational predictors serve as invaluable tools for generating hypotheses and guiding research.[2][3][4]
However, navigating the landscape of prediction tools and interpreting their output comes with a unique set of challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help you achieve more accurate and reliable predictions in your work.
Part 1: Troubleshooting Common Prediction Pitfalls
This section addresses the most common issues users encounter when predicting crotonylation sites. Each problem is presented in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: Why is my prediction tool generating a high number of false positives?
Answer: A high false-positive rate is one of the most significant challenges in PTM prediction and often stems from a phenomenon known as class imbalance . In any given proteome, the number of non-crotonylated lysine residues (negative sites) vastly outnumbers the experimentally verified crotonylated lysines (positive sites).[5][6] This imbalance can bias machine learning models, causing them to have high specificity but poor sensitivity and precision.[6]
Causality & Solutions:
-
Biased Model Training: Many models are trained on artificially balanced datasets where negative sites are randomly undersampled to match the number of positive sites.[7] While this helps the model learn the features of positive sites, it may not adequately represent the diversity of negative sites, leading it to misclassify them.
-
Overly Simplistic Features: Models relying solely on local sequence information (e.g., the amino acids immediately flanking the lysine) may fail to capture the complex structural and physicochemical context required for crotonylation.[8]
-
Low Prediction Threshold: Using the default or a low-confidence threshold for prediction will naturally increase the number of predicted sites, but many of these will be false positives.
Troubleshooting Steps:
-
Adjust the Prediction Threshold: Most web servers provide a confidence score. Increase the threshold (e.g., from "low" to "medium" or "high") to filter out less confident predictions. This is the simplest way to reduce false positives.
-
Employ a Consensus Approach: Do not rely on a single prediction tool. Use two or three different predictors that employ distinct algorithms (e.g., one based on Support Vector Machines (SVM) and another on Deep Learning).[2][9] A site predicted by multiple tools is more likely to be a true positive. This consensus method has been shown to be more accurate than any individual predictor.[10][11][12]
-
Incorporate Structural Information: If you have structural data (or a high-quality predicted structure), check the solvent accessibility of the predicted lysine residue. Lysine residues buried deep within a protein's core are less likely to be modified. Features like secondary structure and solvent accessibility can improve prediction accuracy.
Question 2: My predictor performs poorly on my protein of interest, especially if it's a non-histone protein. Why?
Answer: This is a common and critical issue. The performance of a Kcr predictor is highly dependent on the dataset it was trained on.[13] Many early predictors were developed using datasets composed exclusively or primarily of histone proteins.[3][14][15]
Causality & Solutions:
-
Histone vs. Non-Histone Bias: Histone and non-histone proteins can have different sequence characteristics and structural contexts surrounding crotonylation sites.[13] A model trained on histones may fail to recognize the patterns of Kcr in non-histone proteins.[3][14]
-
Species Specificity: A model trained on human proteins may not perform optimally for plant or fungal proteins, and vice-versa.[9][13] Cross-species prediction performance is often lower than within-species performance.[13]
-
Overfitting: The model may have "memorized" the features of its training data rather than learning the general biological principles of crotonylation. This is particularly a risk with smaller, less diverse training datasets.[9]
Troubleshooting Steps:
-
Select an Appropriate Predictor: Choose a tool specifically designed or benchmarked for the type of protein you are studying (e.g., non-histone) and, if possible, the correct species.[2][13] Tools like nhKcr were developed specifically for non-histone proteins.[2][3][15]
-
Verify the Training Data: Before using a tool, consult its documentation or associated publication to understand the composition of its training dataset. If the dataset is small or lacks diversity, be more critical of the results.
-
Use General Predictors with Caution: If a specialized tool is unavailable, use a "general" predictor trained on mixed histone and non-histone data, but treat the results as preliminary. The DeepKcrot tool, for example, offers both general and species-specific classifiers.[13]
Question 3: Different prediction tools give me conflicting results for the same protein. Which one should I trust?
Answer: It is expected that different tools will produce different results. This is because they use a wide variety of algorithms, features, and training datasets.[2][3][15]
Causality & Solutions:
-
Algorithmic Differences: Predictors use various machine learning algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and deep learning models like Convolutional Neural Networks (CNNs).[2][9][16][17] Each algorithm has its own strengths and weaknesses in pattern recognition.
-
Divergent Feature Engineering: Tools encode the protein sequence in different ways. Some use simple amino acid composition, while others use more complex features like physicochemical properties, position-specific scoring matrices (PSSM), or structural information.[18][19]
-
Training Set Variation: As mentioned, the data used to train the models can differ significantly in size and composition (histone vs. non-histone, species, etc.).[2][9]
Troubleshooting Strategy: The Consensus Workflow
The most robust method to resolve conflicting results is to adopt a consensus approach, which significantly improves prediction reliability.[10]
-
Select 2-3 Diverse Tools: Choose predictors based on different algorithms (e.g., Deep-Kcr (CNN), iKcr-PseEns (Random Forest)).[16]
-
Run Predictions Independently: Submit your protein sequence to each selected tool using the same input parameters.
-
Aggregate and Filter: Only consider the lysine sites that are predicted as positive by at least two of the tools. For the highest confidence, look for sites predicted by all three.
-
Prioritize Functionally: Examine the high-confidence consensus sites. Are they located in known functional domains of the protein? Are they conserved across orthologs? This biological context adds another layer of validation.
Part 2: FAQs - Model Selection & Data Input
Q1: What features are most important for an accurate Kcr prediction? A1: Modern predictors go beyond simple sequence motifs. The most effective tools incorporate a combination of features, including:
-
Sequence-based features: Such as amino acid composition and the position of specific amino acids relative to the lysine site.[18]
-
Physicochemical properties: Information about the properties of surrounding amino acids (e.g., hydrophobicity, charge).[16]
-
Evolutionary conservation: Using information from Position-Specific Scoring Matrices (PSSM) to see if a site is conserved across related proteins.[18]
-
Structural features: Predicted secondary structure, solvent accessibility, and local structural conformations.[20] Deep learning models, like CNNs, are powerful because they can automatically learn complex and abstract features from the raw sequence data without manual feature engineering.[14][19]
Q2: How should I format my input protein sequence? A2: The universal standard is the FASTA format . A FASTA-formatted sequence consists of a single-line header starting with a ">" symbol, followed by lines of sequence data.
Example: >sp|P02533|H4_HUMAN Histone H4 MSGRGKGGKGLGKGGAKRHRKVLRDNIQGITKPAIRRLARRGGVKRISGLIYEETRGVLKVFLENVIRDAVTYTEHAKRKTVTAMDVVYALKRQGRTLYGFGG
Always ensure your sequence contains only standard amino acid single-letter codes and no special characters or numbers.
Q3: Does the performance of different machine learning models vary significantly? A3: Yes. While there is no single "best" model for all scenarios, deep learning approaches, particularly those using Convolutional Neural Networks (CNNs), have often demonstrated superior performance on large datasets compared to traditional machine learning classifiers like SVM or Random Forest.[2][16][17] The table below summarizes the characteristics of common models.
| Model Type | Underlying Algorithm | Key Strengths | Common Tools |
| Deep Learning | Convolutional Neural Network (CNN), Recurrent Neural Network (RNN) | Automatically learns complex features from sequence data; excels with large datasets.[16][17] | Deep-Kcr, nhKcr, pKcr[2][14][16] |
| Ensemble Methods | Random Forest (RF) | Robust, handles high-dimensional data well, less prone to overfitting than single decision trees.[9] | iKcr-PseEns[16] |
| Kernel Methods | Support Vector Machine (SVM) | Effective in high-dimensional spaces, particularly when a clear margin of separation exists between classes.[9] | CrotPred[16] |
Part 3: Protocols & Best Practices
Protocol 1: A Self-Validating Workflow for High-Confidence Kcr Prediction
This protocol integrates best practices into a step-by-step workflow designed to maximize prediction accuracy and provide a self-validating framework.
Objective: To identify a short-list of high-confidence candidate crotonylation sites in a protein of interest for subsequent experimental validation.
Methodology:
-
Sequence Retrieval: Obtain the full-length protein sequence in FASTA format from a reliable database such as UniProt.
-
Control Selection:
-
Positive Control: Select a well-characterized protein (from the same species) with experimentally verified crotonylation sites. Run this protein through your chosen predictors to ensure they are functioning as expected.
-
Negative Control: Select a protein known not to be crotonylated or a lysine residue within your protein of interest that is known to be unmodified. This helps gauge the specificity of the predictors.
-
-
Predictor Selection: Choose 2-3 predictors based on different algorithms (e.g., a CNN-based tool, an RF-based tool, and an SVM-based tool). Prioritize tools that are specifically designed for your protein type (non-histone) and species.[2][13]
-
Execution of Prediction: Submit your target sequence and control sequences to each predictor. Set the prediction threshold to "High" or the most stringent setting available.
-
Consensus Analysis: Compare the outputs from all predictors. A candidate site is considered high-confidence only if it is positively identified by at least two different tools.
-
Structural & Functional Annotation: For high-confidence sites, map their location onto the protein's 3D structure (if available) or a predicted model. Analyze if the site is:
-
Located on the protein's surface (high solvent accessibility).
-
Within or near a known functional domain, catalytic site, or protein-protein interaction interface.
-
-
Final Prioritization: Generate a final, ranked list of candidate sites based on the consensus score and the structural/functional context. This list forms the basis for targeted experimental validation (e.g., via site-directed mutagenesis).
Workflow Visualization
The following diagram illustrates the high-confidence prediction workflow.
Caption: A workflow for robust computational prediction of crotonylation sites.
References
- Chen, Y.-Z., Wang, Z.-Z., Wang, Y., Ying, G., Chen, Z., & Song, J. (2021). nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning. Briefings in Bioinformatics, 22(5).
- Lv, H., et al. (2020). Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method. Briefings in Bioinformatics, 22(5).
- Tosatto, S. C. (2005). Consensus Prediction of Protein Conformational Disorder from Amino Acidic Sequence. Protein and Peptide Letters, 12(4), 359-365.
- Ahmad, F., et al. (2021). Improved Prediction Model of Protein Lysine Crotonylation Sites Using Bidirectional Recurrent Neural Networks. ACS Omega, 6(44), 30034-30044.
- Zhao, X., et al. (2020). Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian. Scientific Reports, 10(1), 20509.
- Ju, Z., & He, J. J. (2021). A comprehensive review of the imbalance classification of protein post-translational modifications. Briefings in Bioinformatics, 22(5).
- Various Authors. (n.d.). Characteristics of the existing computational methods and tools for Kcr site prediction. Google Search.
- Wang, M., et al. (2018). Feature Extractions for Computationally Predicting Protein Post-Translational Modifications. Current Bioinformatics, 13(4), 395-408.
- Yousefi, B., et al. (2024). Consensus Clustering for Robust Bioinformatics Analysis. bioRxiv.
- Zhao, X., et al. (2020). Identification of Protein Lysine Crotonylation Sites by a Deep Learning Framework With Convolutional Neural Networks. IEEE Access, 8, 14244-14252.
- Chen, Y. Z., et al. (2021). nhKcr: A new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning. Request PDF.
- Cuff, J. A., & Barton, G. J. (n.d.). Consensus Prediction Method. EBI.
- Ju, Z., & He, J. J. (2021). A comprehensive review of the imbalance classification of protein post-translational modifications. Request PDF.
- Viceconti, M., et al. (2024). Consensus statement on the credibility assessment of machine learning predictors. Briefings in Bioinformatics.
- Dauparas, J., et al. (2024). Combining machine learning with structure-based protein design to predict and engineer post-translational modifications of proteins. PLOS Computational Biology, 20(3), e1011933.
- Zhao, X., et al. (2021). DeepKcrot: A Deep-Learning Architecture for General and Species-Specific Lysine Crotonylation Site Prediction. IEEE Access, 9, 49504-49513.
- Lundstrom, J., et al. (2001). Pcons: A neural-network–based consensus predictor that improves fold recognition. Protein Science, 10(11), 2354-2362.
- Zhang, Y., et al. (2023). Improving PTM Site Prediction by Coupling of Multi-Granularity Structure and Multi-Scale Sequence Representation. arXiv.
- Chen, Y.-Z., et al. (2021). nhKcr. bio.tools.
- Liu, Y., et al. (2023). Role of Machine and Deep Learning in Predicting Protein Modification Sites: Review and Future Directions. International Journal of Molecular Sciences, 24(13), 11066.
- Li, H., et al. (2024). Current computational tools for protein lysine acylation site prediction. Briefings in Bioinformatics.
- Gao, J., et al. (2014). Analysis and Prediction of Protein Posttranslational Modification Sites. IEEE Xplore.
- Qiu, W. R., et al. (2017). Identify and analysis crotonylation sites in histone by using support vector machines. Artificial Intelligence in Medicine, 77, 35-41.
- Pokharel, S., et al. (2024). LMCrot: an enhanced protein crotonylation site predictor by leveraging an interpretable window-level embedding from a transformer-based protein language model. Bioinformatics.
- Various Authors. (n.d.). Prediction of post-translational modification cross-talk and mutation within proteins via imbalanced learning. Request PDF.
- Various Authors. (n.d.). Performances of the different classifiers.
- Hu, S., et al. (2023). iKcr-DRC: prediction of lysine crotonylation sites in proteins based on a novel attention module and DenseNet. Frontiers in Genetics, 14, 1269374.
- Various Authors. (n.d.). Resampling Methods to Handle the Class-Imbalance Problems in Predicting Protein-Protein Interaction Site and Beta-Turn. Google Search.
- Zhang, Y., et al. (2023). Using ATCLSTM-Kcr to predict and generate the human lysine crotonylation database. Journal of Proteomics, 285, 104961.
- Napolitano, F., et al. (2018). The harm of class imbalance corrections for risk prediction models: illustration and simulation using logistic regression. Diagnostic and Prognostic Research, 2, 6.
- Li, Y., et al. (2021). Dynamic profiling and functional interpretation of histone lysine crotonylation and lactylation during neural development. bioRxiv.
- Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology, 12(12), 1016-1018.
Sources
- 1. iKcr-DRC: prediction of lysine crotonylation sites in proteins based on a novel attention module and DenseNet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identify and analysis crotonylation sites in histone by using support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of the imbalance classification of protein post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The harm of class imbalance corrections for risk prediction models: illustration and simulation using logistic regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Prediction of Protein Conformational Disorder from Amino Acidic Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus Prediction Method [compbio.dundee.ac.uk]
- 12. Pcons: A neural-network–based consensus predictor that improves fold recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DeepKcrot: A Deep-Learning Architecture for General and Species-Specific Lysine Crotonylation Site Prediction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 14. Identification of Protein Lysine Crotonylation Sites by a Deep Learning Framework With Convolutional Neural Networks | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 15. bio.tools [bio.tools]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Improving PTM Site Prediction by Coupling of Multi-Granularity Structure and Multi-Scale Sequence Representation [arxiv.org]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Best Practices for Storing and Handling Lysine(crotonyl)-OH
Welcome to the technical support guide for Lysine(crotonyl)-OH. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with field-proven insights and best practices for the successful use of this important research chemical. Lysine crotonylation is a critical post-translational modification (PTM) involved in numerous biological processes, including gene regulation and cellular metabolism.[1][2] The integrity of your experiments depends on the proper storage and handling of the synthetic standard, this compound. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Product Specifications & Chemical Properties
Understanding the fundamental properties of this compound is the first step toward its effective use.
Q: What are the key chemical properties of this compound?
This compound is a derivative of the essential amino acid L-lysine, where the epsilon-amino group is modified with a crotonyl group.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1338823-35-0 | [3][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [3][6][7] |
| Molecular Weight | ~214.26 g/mol | [4][5][7] |
| Appearance | White to off-white solid powder | [4][7] |
| Typical Purity | ≥97% | [3][6] |
Q: What is the structural significance of the crotonyl group modification?
The addition of a crotonyl group to the lysine side chain has two primary consequences that are critical to understand from an experimental standpoint:
-
Charge Neutralization: The primary amino group (ε-NH₂), which is positively charged at physiological pH, is converted into a neutral amide. This change can significantly alter a protein's conformation and its interactions with other molecules, such as negatively charged DNA.[1][8]
-
Structural and Hydrophobic Changes: The crotonyl group introduces a planar, rigid, and more hydrophobic moiety compared to the flexible, charged native lysine side chain.[1][3] This can influence protein structure and create binding sites for specific "reader" proteins that recognize this PTM.[1][9]
Section 2: Storage & Stability FAQs
Improper storage is a primary cause of reagent failure. This compound is susceptible to degradation, leading to inconsistent and unreliable experimental results.
Q: What is the best way to store the solid (powder) form of this compound?
The stability of the compound in its solid form is dictated by temperature and exposure to moisture.
| Condition | Temperature | Duration | Rationale |
| Short-Term | Room Temperature | Weeks | Acceptable for brief periods, but requires a desiccator to prevent moisture absorption.[4][7] |
| Long-Term | -20°C or -80°C | Months to Years | Strongly Recommended. Minimizes the rate of potential hydrolysis and oxidation, ensuring long-term integrity. |
Expert Insight: Upon receiving the product, we recommend immediately storing it at -20°C or -80°C in a desiccated environment. Even at low temperatures, ambient water can cause slow degradation over time. Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the powder.
Q: Why is storage at -20°C or below so critical for long-term use?
The primary degradation pathway for this compound is the hydrolysis of the amide bond linking the crotonyl group to the lysine amine. This reaction is catalyzed by water and accelerated by elevated temperatures or non-neutral pH. Storing the compound frozen as a dry solid significantly reduces molecular motion and the presence of liquid water, thereby preserving its chemical structure.
Q: How should I prepare and store solutions of this compound?
Stock solutions are far less stable than the solid powder. Never store stock solutions at room temperature for extended periods.
-
Reconstitute the compound in an appropriate solvent (see Section 3) to a high concentration (e.g., 10-100 mM).
-
Aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Store aliquots at -80°C for maximum stability. For many applications, storage at -20°C is sufficient for several weeks, but -80°C is recommended for longer periods.
-
Discard any unused portion of a thawed aliquot. Do not refreeze.
Section 3: Handling & Reconstitution Troubleshooting Guide
Properly bringing this compound into solution is essential for its use in downstream applications.
Q: I need to make a stock solution. What solvent should I use?
The increased hydrophobicity from the crotonyl group means that this compound is less soluble in purely aqueous solutions than unmodified L-lysine.[3][10] The choice of solvent depends on the downstream application.
Protocol: Reconstituting this compound
-
Start with an Aqueous Buffer (if compatible with your experiment):
-
Try dissolving the compound in a buffer such as PBS or HEPES at your desired pH.
-
The molecule has a free carboxylic acid and a free alpha-amino group, so its solubility will be pH-dependent. Adjusting the pH slightly may improve solubility.
-
-
If Aqueous Solubility is Insufficient, Use an Organic Solvent for Stock:
-
For most applications, creating a concentrated stock in an organic solvent is the most reliable method.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are commonly used for similar modified amino acids.[11]
-
Procedure: a. Add the appropriate volume of high-purity, anhydrous DMSO or DMF to your weighed solid. b. Vortex gently to mix. c. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Important: When adding this organic stock to your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system.
-
Troubleshooting: My this compound won't dissolve. What should I do?
-
Issue: The compound forms a suspension or precipitate in the chosen solvent.
-
Solution 1 (Verify Solvent): If using an aqueous buffer, the concentration may be too high. Switch to preparing a concentrated stock in DMSO or DMF as described above.
-
Solution 2 (Apply Gentle Energy): Use a bath sonicator for 5-10 minutes. Avoid vigorous vortexing that could introduce air and cause oxidation. Gentle warming (e.g., to 37°C) can be attempted but should be done with extreme caution as heat can accelerate degradation.
-
Solution 3 (Adjust pH): If using an aqueous buffer, the pH may be near the isoelectric point of the molecule. Try adjusting the pH up or down by 0.5-1.0 unit to increase charge and improve solubility.
-
Q: What are the essential safety precautions when handling this compound?
While specific safety data for this compound is limited, it should be handled with standard laboratory precautions applicable to all research chemicals. Safety Data Sheets (SDS) for the parent compound, L-Lysine, indicate it is not classified as a hazardous substance.[12][13]
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse thoroughly with water.
Section 4: Experimental Considerations & Quality Control
Q: My experimental results are inconsistent. Could the integrity of my this compound be the problem?
Yes, this is a common issue stemming from reagent degradation. If you observe variable results, such as decreased activity in an enzyme assay or shifting peaks in a mass spectrometry standard curve, consider the following:
-
Freeze-Thaw Cycles: Are you using a stock solution that has been frozen and thawed multiple times? This is a primary cause of degradation. Solution: Discard the old stock and prepare a new one, ensuring you create single-use aliquots as described in Section 2.
-
Age of Solution: How long has the working solution been stored, and at what temperature? Even at -20°C, solutions will degrade over weeks to months. Solution: Use freshly prepared solutions or aliquots that have been stored correctly at -80°C.
-
Purity Verification (Advanced): For applications requiring the highest confidence, the purity of a stock solution can be periodically checked using analytical HPLC or direct infusion mass spectrometry. A pure sample should show a single major peak/ion corresponding to the correct molecular weight (214.26 Da).
By adhering to these best practices, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and impactful research.
References
- ChemWhat.this compound CAS#: 1338823-35-0.[Link]
- ChemUniverse.h-lys(crotonyl)-oh.[Link]
- PubChem, NIH.this compound | C10H18N2O3 | CID 91811002.[Link]
- Carl ROTH.
- He, J., et al. (2020).Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine. [Link]
- Wei, W., et al. (2022).Crotonylation modification and its role in diseases. Frontiers in Cell and Developmental Biology. [Link]
- Wan, J., et al. (2022).Protein lysine crotonylation in cellular processions and disease associations. Signal Transduction and Targeted Therapy. [Link]
- He, J., et al. (2020).Functions and mechanisms of lysine crotonylation.
- PubChem, NIH.L-Lysine | C6H14N2O2 | CID 5962.[Link]
- Goudarzi, A., et al. (2023).(PDF) Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Wan, J., et al. (2022).Protein lysine crotonylation in cellular processions and disease associations.
- Reddit.
- Wei, L., et al. (2022).Lysine Crotonylation: An Emerging Player in DNA Damage Response. Biomolecules. [Link]
- Zhang, Y., et al. (2014).Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.
- Car-Cor, R., et al. (2021).
- Wei, L., et al. (2022).Lysine Crotonylation: An Emerging Player in DNA Damage Response. PMC, NIH. [Link]
Sources
- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1338823-35-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 1338823-35-0 [m.chemicalbook.com]
- 5. This compound | C10H18N2O3 | CID 91811002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound CAS#: 1338823-35-0 [amp.chemicalbook.com]
- 8. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 10. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Tale of Two Marks: Comparing the Genomic Distribution of H3K9 Crotonylation and H3K9 Acetylation
Introduction
In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins are central to controlling chromatin structure and gene expression. Among these, the acetylation of histone H3 at lysine 9 (H3K9ac) is a well-established hallmark of active chromatin, robustly associated with gene promoters and enhancers. However, the epigenetic code is far more complex than initially understood. The discovery of novel acyl modifications, such as crotonylation (H3K9cr), has added a new layer of regulatory nuance.
Histone crotonylation is a recently identified PTM that, while structurally similar to acetylation, exhibits a distinct genomic distribution and functional implication, particularly in its connection to cellular metabolism.[1][2] This guide provides an in-depth comparison of the genomic landscapes of H3K9cr and H3K9ac, offering insights into their unique and overlapping roles in transcriptional regulation. We will delve into the enzymatic machinery that governs these marks, the experimental workflows to map them, and what their distinct distributions mean for researchers in basic science and drug development.
The Players: Understanding H3K9ac and H3K9cr
H3K9 Acetylation (H3K9ac): The Archetype of Active Chromatin
H3K9 acetylation is one of the most extensively studied histone modifications. It involves the addition of an acetyl group from acetyl-CoA to the lysine 9 residue of histone H3, a reaction catalyzed by enzymes known as histone acetyltransferases (HATs), such as p300/CBP.[3][4][5] This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This charge neutralization leads to a more open chromatin structure, facilitating the binding of transcription factors and the recruitment of the transcriptional machinery.[3]
Consequently, H3K9ac is strongly enriched at the promoters and enhancers of actively transcribed genes.[6] Its presence is a reliable indicator of a transcriptionally permissive chromatin state. The removal of this mark is carried out by histone deacetylases (HDACs), which restore the positive charge and promote a more condensed, transcriptionally silent chromatin state. The dynamic balance between HATs and HDACs is therefore crucial for the precise regulation of gene expression.[4]
H3K9 Crotonylation (H3K9cr): A Metabolically-Tuned Regulatory Mark
Discovered in 2011, histone crotonylation involves the addition of a crotonyl group from crotonyl-CoA.[7] This modification is also found on H3K9 and is structurally distinct from acetylation due to its carbon-carbon double bond, which makes it longer and more hydrophobic.[8]
Key Features of H3K9cr:
-
Enzymatic Regulation: The "writers" of crotonylation include some of the same enzymes as acetylation, notably the versatile p300/CBP acetyltransferases, which also possess crotonyltransferase activity.[9][10] The "erasers" include Class I HDACs and several members of the NAD+-dependent sirtuin family (SIRT1, SIRT2, and SIRT3), which exhibit decrotonylase activity.[1][11][12] Additionally, the protein CDYL acts as a negative regulator by converting the substrate crotonyl-CoA into β-hydroxybutyryl-CoA, thereby limiting the pool available for histone modification.[7][13]
-
Metabolic Link: The level of histone crotonylation is highly sensitive to the intracellular concentration of crotonyl-CoA.[2][9] Crotonyl-CoA is an intermediate in the metabolism of fatty acids and certain amino acids, such as lysine and tryptophan.[2][14] This direct link positions H3K9cr as a sensor of the cell's metabolic state, coupling metabolic flux directly to gene regulation.[1][15]
-
Transcriptional Activation: Like acetylation, crotonylation is associated with transcriptional activation. In fact, cell-free transcription assays have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than acetylation.[2][9]
Mapping the Genomic Landscape: Methodological Deep Dive
The primary technique for mapping the genome-wide distribution of histone modifications is Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).[16][17] This powerful method allows for the high-resolution identification of protein-DNA interactions across the entire genome.[18]
The Core Technique: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
The causality behind the ChIP-seq workflow is to specifically isolate and identify the DNA sequences that are physically associated with a target protein (in this case, a modified histone) within the cell. Each step is designed to preserve this interaction, enrich for it, and finally read out the associated DNA sequence.
Detailed Protocol for Histone Modification ChIP-seq
This protocol is a self-validating system, incorporating critical quality control checkpoints to ensure data integrity.
-
Cell Fixation and Chromatin Preparation:
-
Action: Cross-link proteins to DNA using 1% formaldehyde for 10 minutes at room temperature.[19] The choice of a 10-minute incubation is a crucial balance: it's long enough to fix histone-DNA interactions efficiently without creating excessive cross-linking that can mask antibody epitopes or be difficult to reverse.
-
Quenching: Stop the reaction by adding glycine.
-
Lysis: Lyse the cells to release the nuclei, followed by nuclear lysis to release the chromatin.
-
-
Chromatin Shearing:
-
Action: Sonicate the chromatin to produce fragments of 200-600 bp.
-
QC Check: Run a small aliquot on an agarose gel. This step is a critical validation point. A smear within the desired size range confirms successful fragmentation, which is essential for the resolution of the final genomic map.[20]
-
-
Immunoprecipitation (IP):
-
Action: Incubate the sheared chromatin overnight at 4°C with a highly specific antibody against H3K9cr or H3K9ac.[21] Use of a non-specific IgG antibody in a parallel reaction is a mandatory negative control to assess background signal.[22]
-
Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Action: Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[21] Elute the specifically bound complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Action: Reverse the formaldehyde cross-links by heating at 65°C.[21] Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purification: Purify the DNA using phenol-chloroform extraction or column-based kits.
-
-
Library Preparation and Sequencing:
-
Action: Prepare a sequencing library from the purified ChIP DNA and an "input" control (sheared chromatin that did not undergo IP). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
QC Check: Quantify the final library using qPCR or a fluorometric method to ensure sufficient material for sequencing.[21]
-
-
Data Analysis:
-
Action: Align sequenced reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment in the ChIP sample compared to the input control.[23]
-
Comparative Genomic Distribution: A Tale of Two Landscapes
While both H3K9ac and H3K9cr are marks of active chromatin, their genomic distributions reveal a fascinating division of labor.
| Feature | H3K9 Acetylation (H3K9ac) | H3K9 Crotonylation (H3K9cr) |
| Primary Location | Gene Promoters, Enhancers[6] | Gene Enhancers, Transcription Start Sites (TSSs)[8][24] |
| Association | Strongly correlates with active gene transcription.[6] | Marks active and poised enhancers; potent transcriptional activator.[2] |
| "Writer" Enzymes | HATs (e.g., p300/CBP, GCN5/PCAF)[3][25] | HCTs (e.g., p300/CBP, MOF)[1][9] |
| "Eraser" Enzymes | HDACs (Class I, II, IV), Sirtuins | HDCRs (Class I HDACs), Sirtuins (SIRT1, 2, 3)[1][11] |
| Metabolic Link | Linked to acetyl-CoA availability.[1] | Strongly linked to crotonyl-CoA from fatty acid/amino acid metabolism.[1][2] |
Promoters vs. Enhancers: A Divergence in Preference
The most striking difference between H3K9ac and H3K9cr lies in their relative enrichment at promoters versus enhancers.
-
H3K9ac: This mark is highly enriched at the transcription start sites (TSSs) of active genes, often co-occurring with H3K4me3 to define an active promoter state.[6][23][26] While also present at active enhancers, its signal at promoters is a canonical feature.[27]
-
H3K9cr: In contrast, H3K9cr shows a distinct preference for enhancer regions. Studies have demonstrated that H3K9cr specifically marks active enhancers and can distinguish them from inactive or poised enhancers.[7] While also found at TSSs, its enrichment at enhancers is more pronounced and has been functionally linked to the activation of enhancer-driven gene expression programs, such as during macrophage activation.[2][24]
Functional Implications and Crosstalk
The differential localization of H3K9cr and H3K9ac has profound functional consequences.
-
Enhancer-Driven Biology: The strong enrichment of H3K9cr at enhancers suggests it plays a critical role in cell-type-specific gene regulation and in response to extracellular signals, which are often mediated through enhancers. Its direct link to metabolism implies that cellular metabolic shifts can rapidly remodel the enhancer landscape to alter gene expression programs.[9] This has significant implications for diseases associated with metabolic dysfunction, such as cancer and diabetes.[2][14]
-
Promoter-Proximal Regulation: H3K9ac remains a primary mark for maintaining the transcriptional potential of gene promoters. Its presence is fundamental to constitutive gene expression and the rapid induction of genes that do not rely on distal enhancer elements.[6][28]
-
Competition and Crosstalk: Since both modifications occur at the same lysine residue and can be catalyzed by the same p300/CBP enzymes, a competitive dynamic exists.[1] The ratio of intracellular acetyl-CoA to crotonyl-CoA can influence whether a site becomes acetylated or crotonylated, directly translating metabolic information into a specific epigenetic output.[2] Furthermore, specific "reader" proteins can distinguish between the two marks. For example, the YEATS domain has a higher affinity for crotonylated lysine than acetylated lysine, providing a mechanism to translate the specific mark into a distinct downstream biological outcome.[8][13]
Conclusion and Future Directions
The comparison between H3K9cr and H3K9ac highlights a sophisticated regulatory system where distinct histone marks, governed by overlapping enzymatic machinery, occupy different genomic niches to fine-tune gene expression. H3K9ac serves as a canonical mark of active promoters, while H3K9cr emerges as a metabolically sensitive regulator of enhancer activity.
For researchers and drug development professionals, understanding these differences is critical. Targeting the writers and erasers of these marks holds therapeutic promise. For instance, modulating HDAC or sirtuin activity could have differential effects on promoter versus enhancer function, depending on their substrate specificity for acetylated versus crotonylated histones. As we continue to decipher the complexities of the histone code, the distinct roles of marks like H3K9cr will undoubtedly open new avenues for understanding disease and developing novel epigenetic therapies.
References
- Bhattacherjee, A., et al. (2021). H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells. PubMed Central.
- Wikipedia. (2023). H3K9ac.
- Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell.
- Gowans, G. J., et al. (2019). The Regulation and Function of Histone Crotonylation. Frontiers in Genetics.
- Barski, A., & Zhao, K. (2009). Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications. Methods in Molecular Biology.
- Nakato, R., & Sakata, T. (2020). Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. Springer Nature Experiments.
- Gowans, G. J., et al. (2019). Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression. Molecular Cell.
- Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology.
- Fellows, R., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Genetics.
- Millán-Zambrano, G., et al. (2021). Histone modification ChIP-seq on Arabidopsis thaliana Plantlets. Bio-protocol.
- Xiong, Y., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Biological Sciences.
- Roth, M., et al. (2017). An optimized ChIP-Seq framework for profiling histone modifications in Chromochloris zofingiensis. Algal Research.
- ResearchGate. (n.d.). The functions of histone crotonylation in diseases.
- L-L, H., et al. (2020). Multiple mechanisms regulate H3 acetylation of enhancers in response to thyroid hormone. PLoS Genetics.
- Ruiz-Andres, O., et al. (2020). The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health. International Journal of Molecular Sciences.
- Semantic Scholar. (n.d.). H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells.
- Wei, W., et al. (2024). Crotonylation modification and its role in diseases. Gene.
- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.
- Jiang, Y., et al. (2016). WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes. Nucleic Acids Research.
- Marmorstein, R., & Zhou, M. M. (2014). Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition. Cold Spring Harbor Perspectives in Biology.
- Marmorstein, R., & Zhou, M. M. (2014). Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition. Cold Spring Harbor Perspectives in Biology.
- Majesky, M. W., et al. (2022). The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity. Circulation.
- Zang, C., et al. (2023). SIRT3 Functions as an Eraser of Histone H3K9 Lactylation to Modulate Transcription for Inhibiting the Progression of Esophageal Cancer. Journal of Molecular Biology.
- ResearchGate. (n.d.). ChIP-seq data distribution for the H3K9/14ac histone modification.
- Carey, M. F., & Peterson, C. L. (2007). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Cold Spring Harbor Protocols.
- ResearchGate. (n.d.). Human SIRT3 is an efficient H3K9bhb eraser.
- Valdes-Mora, F., et al. (2019). A Read/Write Mechanism Connects p300 Bromodomain Function to H2A.Z Acetylation. iScience.
- Li, Y., et al. (2023). Hepatic CBP/p300 Orchestrate Amino Acid-Driven Gluconeogenesis through Histone Crotonylation. Advanced Science.
- Li, Q., et al. (2020). Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches' broom disease infection and recovery processes. BMC Genomics.
- ResearchGate. (n.d.). Reading and erasing of histone crotonyllysine mimics by the AF9 YEATS domain and SIRT2 deacylase.
- Chalkiadaki, A., & Guarente, L. (2012). Sirtuins: Molecular Traffic Lights in the Crossroad of Oxidative Stress, Chromatin Remodeling, and Transcription. Journal of Biomedicine and Biotechnology.
- Rossetto, D., et al. (2021). A two-step regulatory mechanism dynamically controls histone H3 acetylation by SAGA complex at growth-related promoters. eLife.
- bioRxiv. (2024). p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer.
- ResearchGate. (n.d.). Hepatic CBP/p300 Orchestrate Amino Acid-Driven Gluconeogenesis through Histone Crotonylation.
- ResearchGate. (n.d.). Metagene analysis of the distribution of H3K9ac and H3K9m3 in...
- Barski, A., et al. (2009). Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications. Methods in Molecular Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic CBP/p300 Orchestrate Amino Acid‐Driven Gluconeogenesis through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches’ broom disease infection and recovery processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells | Semantic Scholar [semanticscholar.org]
- 27. Multiple mechanisms regulate H3 acetylation of enhancers in response to thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 28. H3K9ac - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Novel Lysine Crotonylation Sites by Mutagenesis
For researchers, scientists, and drug development professionals, the discovery of a novel post-translational modification (PTM) site opens up a new avenue of investigation into cellular regulation and disease pathogenesis. Lysine crotonylation (Kcr), a relatively recent discovery, has been implicated in a wide array of biological processes, including gene transcription, chromatin remodeling, and cellular metabolism.[1][2][3][4][5] Its dysregulation is linked to various diseases, making it a compelling target for therapeutic intervention.[2][3]
However, the initial identification of a potential Kcr site, typically through high-throughput mass spectrometry, is merely the first step.[6][7][8] Rigorous validation is paramount to confirm the modification's existence and elucidate its functional significance. This guide provides an in-depth comparison of mutagenesis-based strategies for validating novel lysine crotonylation sites, complete with the underlying rationale and detailed experimental protocols.
The Central Role of Mutagenesis in PTM Validation
Site-directed mutagenesis is a powerful technique to investigate the functional role of a specific amino acid residue within a protein.[9] By substituting the target lysine with other amino acids, we can mimic either the crotonylated or the unmodified state, allowing for a direct assessment of the modification's impact on protein function, localization, and interaction partners.[9][10]
Why Not Just Use Antibodies?
While pan- and site-specific anti-crotonyllysine antibodies are invaluable tools for initial detection and enrichment, they have limitations.[11][12][13][14] Antibody specificity can be variable, and cross-reactivity with other acyl modifications is a potential concern.[15] Furthermore, antibodies can only confirm the presence of the modification; they cannot directly probe its functional necessity. Mutagenesis, therefore, provides a definitive and functional readout.
Strategic Comparison of Lysine Mutants
The choice of amino acid substitution is critical and depends on the specific question being asked. The primary goal is to either mimic the charge neutralization and structural changes induced by crotonylation or to create a "non-crotonylatable" control.
| Mutation | Mimics | Rationale | Advantages | Limitations |
| Lysine to Arginine (K-to-R) | Unmodified (non-crotonylatable) state | Arginine retains the positive charge of lysine but cannot be acylated due to its guanidinium group.[16][17][18] This is the most common "loss-of-function" mutant. | Preserves the positive charge, minimizing drastic structural perturbations unrelated to the loss of crotonylation. | Does not fully replicate the steric properties of lysine. In rare cases, the bulkier arginine side chain could introduce artifacts.[19] |
| Lysine to Glutamine (K-to-Q) | Crotonylated (charge-neutralized) state | Glutamine is a neutral amino acid with a similar size to lysine, effectively mimicking the charge neutralization that occurs upon crotonylation.[20][21][22][23] | Provides a "gain-of-function" perspective by constitutively mimicking the modified state. | Does not perfectly replicate the hydrophobic and planar nature of the crotonyl group. The mimicry is primarily based on charge.[21] |
| Lysine to Alanine (K-to-A) | Unmodified (non-crotonylatable) state | Alanine is a small, non-polar amino acid that removes the lysine side chain, preventing any modification at that site. | Useful for determining if the lysine residue itself, independent of its charge, is critical for function. | The removal of the entire lysine side chain can lead to significant structural changes, making it difficult to solely attribute observed effects to the absence of crotonylation. |
Expert Recommendation: For a comprehensive validation, a combination of K-to-R and K-to-Q mutants is highly recommended. The K-to-R mutant serves as the primary "non-crotonylatable" control, while the K-to-Q mutant helps to ascertain if the functional effects are indeed due to the charge neutralization provided by crotonylation.
Experimental Workflow for Validation
The validation process can be broken down into a series of logical steps, from the initial mutagenesis to functional readouts.
Caption: A streamlined workflow for the validation of a novel lysine crotonylation site.
Detailed Experimental Protocols
1. Site-Directed Mutagenesis
This protocol assumes the use of a commercially available site-directed mutagenesis kit, which is a common and reliable method.[9][24]
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (K-to-R or K-to-Q). The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with a high-fidelity DNA polymerase.
-
Template: 5-50 ng of dsDNA plasmid containing the wild-type gene.
-
Primers: 125 ng of each forward and reverse primer.
-
Perform thermal cycling according to the kit's instructions.
-
-
Template Digestion: Add a DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by Sanger sequencing.[24]
2. Cell Transfection and Protein Expression
-
Cell Culture: Maintain the desired cell line in the appropriate growth medium.
-
Transfection: Transfect the cells with the wild-type, K-to-R, and K-to-Q plasmids using a suitable transfection reagent (e.g., Lipofectamine). Include an empty vector control.
-
Incubation: Allow 24-48 hours for protein expression.
3. Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and Nicotinamide to inhibit potential decrotonylases).[25]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with a pan-anti-crotonyllysine antibody to confirm the loss of the crotonylation signal in the K-to-R mutant.[12]
-
Probe a parallel membrane with an antibody specific to the protein of interest to confirm equal expression levels across all constructs.
-
Expected Western Blot Results
| Construct | Pan-Kcr Antibody | Protein-Specific Antibody | Interpretation |
| Wild-Type (WT) | Band present | Band present | The protein is crotonylated. |
| K-to-R Mutant | Band absent or significantly reduced | Band present | The specific lysine is the site of crotonylation. |
| K-to-Q Mutant | Band absent | Band present | The K-to-Q mutant is not recognized by the Kcr antibody. |
| Empty Vector | No band | No band | Negative control. |
Interpreting the Data: A Logical Framework
The functional consequences of the mutations will provide the strongest evidence for the importance of the novel crotonylation site.
Caption: Logical flow for interpreting mutagenesis data.
If the K-to-R mutant exhibits a loss of function (e.g., decreased enzymatic activity, altered subcellular localization, or disrupted protein-protein interactions) compared to the wild-type protein, it strongly suggests that the crotonylation at this site is functionally important. If the K-to-Q mutant rescues or partially rescues the function, it provides compelling evidence that the charge neutralization afforded by crotonylation is the key regulatory mechanism.
Advanced Validation: Mass Spectrometry
For ultimate confirmation, immunoprecipitate the wild-type and K-to-R mutant proteins and subject them to mass spectrometry analysis.[6][7][8][26] The crotonylated peptide should be present in the wild-type sample but absent in the K-to-R mutant, providing direct physical evidence of the modification at that specific site.[27]
Conclusion
The validation of a novel lysine crotonylation site is a multi-faceted process that requires careful experimental design and interpretation. By strategically employing site-directed mutagenesis, particularly a combination of K-to-R and K-to-Q mutants, researchers can move beyond simple identification to a robust functional characterization. This rigorous approach is essential for building a solid foundation for future studies aimed at understanding the role of lysine crotonylation in health and disease, and for the development of novel therapeutic strategies.
References
- Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., ... & Zhao, Y. (2011).
- Wei, W., Liu, X., Chen, J., Gao, S., Lu, Y., & Wang, G. G. (2017). The current landscape of protein lysine crotonylation. Chinese Journal of Cancer, 36(1), 1-10. [Link]
- Ruiz-Andres, O., Sanchez-Niño, M. D., Cannata-Ortiz, P., & Ortiz, A. (2016). Histone crotonylation in metabolism, gene expression and health. Clinical Kidney Journal, 9(4), 523-530. [Link]
- Fellows, R., Denizot, J., Stellato, C., Cuomo, A., Jain, S., Stoyanova, E., ... & Varga-Weisz, P. (2018). A short-chain fatty acid-sensing receptor GPR41 is a new player in the regulation of T cell-mediated colitis. Mucosal immunology, 11(4), 1083-1095. [Link]
- Sabari, B. R., Zhang, D., Allis, C. D., & Zhao, Y. (2017). Metabolic regulation of gene expression through histone acylations. Nature reviews Molecular cell biology, 18(2), 90-101. [Link]
- Addgene. (n.d.). Site-Directed Mutagenesis by PCR. [Link]
- PTM Biolabs. (n.d.). Anti-crotonyllysine Antibody. [Link]
Sources
- 1. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 2. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What Is the Workflow for Targeted PTM Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. citeab.com [citeab.com]
- 12. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 13. PTM BIO [ptmbio.com]
- 14. PTM BIO [ptmbio.com]
- 15. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. A lysine-to-arginine mutation on NEDD8 markedly reduces the activity of cullin RING E3 ligase through the impairment of neddylation cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Lysine-to-Arginine Change Found in Natural Alleles of the Human T-Cell Lymphotropic/Leukemia Virus Type 1 p12I Protein Greatly Influences Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetylation Mimics within Individual Core Histone Tail Domains Indicate Distinct Roles in Regulating the Stability of Higher-Order Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. eCommons at Roseman University - Annual Research Symposium: Glutamine as an Acetyl-Lysine Mimic in Nucleosome Positioning Studies [ecommons.roseman.edu]
- 23. researchgate.net [researchgate.net]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. How do I validate the PTM sites identified in PTMScan® experiments? | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Cross-Validation of Mass Spectrometry Data with Antibody-Based Methods
In the pursuit of robust and reproducible scientific findings, particularly in the fields of proteomics and drug development, the validation of experimental data is paramount. While mass spectrometry (MS) has emerged as a powerful high-throughput tool for identifying and quantifying thousands of proteins, the need for orthogonal validation remains a critical step to ensure the accuracy and reliability of these discoveries. This guide provides an in-depth comparison of mass spectrometry with antibody-based methods, primarily Western Blotting, and offers a practical framework for their cross-validation.
The Imperative of Orthogonal Validation
The core principle of orthogonal validation is to use two distinct technologies that rely on different physical and chemical principles to measure the same analyte. In this context, mass spectrometry identifies peptides based on their mass-to-charge ratio, while antibody-based methods rely on the specific binding of an antibody to a protein's epitope.[8][9] Concordance between these two disparate methods provides strong evidence for the validity of the observed biological change.
A Tale of Two Technologies: Mass Spectrometry vs. Antibody-Based Methods
To effectively cross-validate data, it is crucial to understand the inherent strengths and weaknesses of each technique.
| Feature | Mass Spectrometry (Targeted - e.g., PRM) | Antibody-Based Methods (e.g., Western Blot) |
| Principle | Measures mass-to-charge ratio of peptides | Antibody-antigen binding |
| Throughput | High (can multiplex hundreds of targets)[10] | Low (typically one target per blot)[3] |
| Specificity | High (based on peptide sequence)[11] | Variable (dependent on antibody quality)[7][12] |
| Quantification | Highly quantitative and reproducible[2][13] | Semi-quantitative, can be variable[3] |
| Discovery Power | High (can identify unexpected modifications)[1] | Limited to known targets with available antibodies |
| Development Time | Moderate (assay development required)[14] | Can be lengthy (antibody production and validation) |
| Cost | High initial instrument cost, lower per-sample cost[3][15] | Lower initial setup, can be expensive with many targets |
The Cross-Validation Workflow: A Step-by-Step Guide
A successful cross-validation experiment requires careful planning and execution. The following workflow outlines the key stages, from initial mass spectrometry discovery to final validation by Western Blot.
Experimental Protocols
Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying selected peptides.[1][2][11]
1. Peptide Selection:
- From your discovery proteomics data, select 2-3 unique, proteotypic peptides for each protein of interest.
- Ensure peptides are 7-20 amino acids in length and do not contain easily modified residues (e.g., methionine, cysteine).
- Use bioinformatics tools to confirm peptide uniqueness within the target proteome.
2. Sample Preparation:
- Lyse cells or tissues using a buffer compatible with both MS and Western Blot (e.g., RIPA buffer).
- Determine protein concentration using a BCA assay.
- Take an aliquot of the same lysate that will be used for Western Blotting.
- Perform in-solution or in-gel trypsin digestion of the protein lysate.
- Clean up the resulting peptides using a C18 desalting column.
3. LC-MS/MS Analysis:
- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™).[10]
- Develop a PRM method that includes the precursor m/z of your target peptides and their corresponding retention times.
- Acquire full MS/MS spectra for each targeted precursor ion.
4. Data Analysis:
- Use software such as Skyline to analyze the PRM data.
- Extract the peak areas of the fragment ions for each target peptide.
- Normalize the peptide intensities to an internal standard or total ion current.
- Calculate the relative abundance of the target protein across different samples.
A meticulously performed Western Blot is crucial for generating reliable quantitative data.[16]
1. Sample Preparation:
- Use the same protein lysate prepared for the PRM experiment.
- Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[12][17]
2. Gel Electrophoresis and Transfer:
- Separate the proteins on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5][18]
3. Antibody Incubation:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[17][19]
- Incubate the membrane with a validated primary antibody specific to your target protein overnight at 4°C. The antibody dilution should be optimized to be within the linear range of detection.[20]
- Wash the membrane extensively with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
4. Detection and Quantification:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.[5]
- Image the blot using a CCD-based imager. Avoid using film due to its limited dynamic range.[12]
- Quantify the band intensities using image analysis software.
- Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for variations in sample loading.[16]
Interpreting the Results: The Hallmarks of Successful Cross-Validation
A successful cross-validation is characterized by a strong positive correlation between the quantitative data obtained from both mass spectrometry and Western Blotting.
It is important to note that a perfect one-to-one correlation is not always expected due to the inherent differences in the two techniques.[8] Factors such as antibody specificity, the presence of protein isoforms, and post-translational modifications can influence the results.[1] A thorough understanding of the biology of the target protein is essential for interpreting any discrepancies.
The Causality Behind Experimental Choices: A Deeper Dive
-
Why RIPA buffer? The choice of lysis buffer is critical for ensuring compatibility between the two assays. RIPA buffer is stringent enough to solubilize most cellular proteins while being compatible with both downstream enzymatic digestion for MS and SDS-PAGE for Western Blotting.
-
Why PRM over other targeted MS methods? PRM offers a significant advantage over traditional selected reaction monitoring (SRM) by acquiring full MS/MS spectra, which provides higher confidence in peptide identification and reduces the likelihood of interferences.[10][11][13]
-
Why a CCD imager for Western Blot? CCD imagers provide a wider linear dynamic range compared to traditional X-ray film, which is essential for accurate quantification of protein expression changes.[12]
-
Why validate the primary antibody? The specificity of the primary antibody is the cornerstone of a reliable Western Blot. It is crucial to validate the antibody to ensure it recognizes the intended target without significant off-target binding.[7][15] Reputable vendors like Cell Signaling Technology provide extensively validated antibodies for various applications.[7][21][22]
Conclusion: A Symbiotic Relationship for Robust Science
References
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Bio-Rad Antibodies. (n.d.). Western Blot Protocol.
- Bio-Rad. (n.d.). Western Blotting Protocols.
- Bio-Rad Antibodies. (n.d.). Western Blot Protocol: PrecisionAb.
- JOVE. (n.d.). Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM).
- ResearchGate. (n.d.). Comparison of Western blot and mass spectrometry quantification.
- YouTube. (2024, March 20). Advances in proteomics sample prep reagents and quantitative MS workflows.
- Bitesize Bio. (2022, July 27). The 4 Important Steps for Western Blot Quantification.
- Atlas of Science. (2016, March 14). Parallel Reaction Monitoring: A targeted mass spectrometry method.
- Bio-Rad. (n.d.). Western Blotting Transfer Techniques.
- National Institutes of Health. (n.d.). MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting.
- Biology Stack Exchange. (2015, June 22). LCMS/MS versus Western Blot.
- Diva-portal.org. (n.d.). A Comparative Study of qPCR, Western Blot and Mass Spectrometry for the Estimation of Protein Concentrations.
- Semantic Scholar. (n.d.). A Comparative Study of qPCR , Western Blot and Mass Spectrometry for the Estimation of Protein Concentrations.
- University of Washington Proteomics Resource. (n.d.). PRM.
- Azure Biosystems. (n.d.). 6 Western Blotting Steps.
- YouTube. (2020, September 23). The CST Hallmarks of Antibody Validation.
- National Institutes of Health. (n.d.). Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein: Implications for the Assessment of Bioavailable Vitamin D Concentrations across Genotypes.
- ACS Publications. (2024, April 12). Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops.
- ResearchGate. (2021, February 24). How to manage western blot for proteomics data validation?.
- ResearchGate. (2025, August 8). Targeted MRM Proteomics is a Better Protein Quantification Method Over Western-Blotting.
- Biology Stack Exchange. (2014, December 18). Mass spectrometry versus western blotting for validation.
- bioRxiv. (2017, July 3). MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting.
- ResearchGate. (2015, March 11). What is the best methods to validate the proteomic data and why?.
Sources
- 1. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) | Springer Nature Experiments [experiments.springernature.com]
- 2. atlasofscience.org [atlasofscience.org]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. bio-rad.com [bio-rad.com]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. Parallel Reaction Monitoring (PRM) Service - Creative Proteomics [creative-proteomics.com]
- 15. Product Performance & Validation | Cell Signaling Technology [cellsignal.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 22. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to the Quantitative Comparison of Crotonylation Levels in Different Cell Types
In the dynamic landscape of post-translational modifications (PTMs), lysine crotonylation (Kcr) has emerged as a critical regulator of cellular processes, distinct from its well-studied counterpart, acetylation.[1] First identified in 2011, this four-carbon acylation of lysine residues is intricately linked to gene expression, chromatin structure, and cell signaling.[2][3] Dysregulation of crotonylation has been implicated in a variety of diseases, including cancer, making the precise quantification of its levels across different cell types a crucial endeavor for researchers in basic science and drug development.[4][5]
This guide provides an in-depth comparison of methodologies for quantifying protein crotonylation, presents available data on its differential levels in various cell types, and offers detailed protocols to empower researchers in this exciting field.
The Regulatory Machinery of Protein Crotonylation
The cellular level of protein crotonylation is maintained by a delicate balance between "writer" and "eraser" enzymes, which are themselves influenced by the metabolic state of the cell.[3][6] The primary donor for this modification is crotonyl-CoA, an intermediate in fatty acid and amino acid metabolism.[6]
-
Writers (Crotonyltransferases): The histone acetyltransferases (HATs) p300 and its paralog CBP are the major enzymes known to catalyze the addition of the crotonyl group to lysine residues.[7][8]
-
Erasers (Decrotonylases): Certain histone deacetylases (HDACs) and sirtuins act as erasers. Class I HDACs (HDAC1, 2, and 3) and sirtuins 1, 2, and 3 have been shown to possess decrotonylase activity.[9][10][11]
-
Readers: Proteins containing a YEATS domain, such as AF9 and ENL, can specifically recognize and bind to crotonylated lysines, translating the modification into downstream biological effects.[2][12]
The interplay of these regulatory elements, fueled by cellular metabolism, dictates the crotonylation landscape of a cell.
Caption: The dynamic regulation of protein crotonylation.
Methodologies for Quantitative Comparison
Objective comparison of crotonylation levels between different cell types necessitates robust and sensitive analytical techniques. The two primary approaches are mass spectrometry-based proteomics and antibody-based immunoassays.
Mass Spectrometry (MS)-Based Proteomics: The Gold Standard
Mass spectrometry is the most powerful and comprehensive method for the site-specific identification and quantification of crotonylated proteins.[2][13] This approach provides detailed information on the exact location of the modification and allows for large-scale, unbiased profiling of the entire "crotonylome".
Key Advantages:
-
High Specificity and Sensitivity: Accurately identifies the exact lysine residue that is crotonylated based on a specific mass shift (+68.0266 Da).[2]
-
Global Profiling: Enables the simultaneous identification and quantification of thousands of crotonylation sites.[14][15]
-
Unbiased Discovery: Does not rely on pre-existing knowledge of modification sites.
Common Quantitative Strategies:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are metabolically labeled with "heavy" or "light" amino acids. Protein extracts are then mixed, and the relative peak intensities of the labeled peptides in the mass spectrometer provide accurate quantification.
-
Tandem Mass Tags (TMT): Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.
-
Label-Free Quantification (LFQ): Relies on the direct comparison of peptide ion intensities across different MS runs.[2]
Caption: General workflow for quantitative crotonylome analysis.
Antibody-Based Methods: For Targeted Analysis
Immunoassays, primarily Western blotting, are valuable for the semi-quantitative analysis of global or specific protein crotonylation.[13] These methods are generally more accessible and less technically demanding than mass spectrometry.
Key Advantages:
-
Accessibility: Widely available equipment and reagents.
-
Global Assessment: Pan-specific anti-crotonyl-lysine antibodies allow for the visualization of overall crotonylation levels.
-
Targeted Validation: Site-specific antibodies can validate findings from MS studies for a particular protein of interest.
Limitations:
-
Semi-Quantitative: Western blotting is generally not as precise as MS for quantification.[13]
-
Antibody Specificity: The quality and specificity of pan-Kcr antibodies can vary, with potential for cross-reactivity with other acyl modifications.[2][16]
-
Low Throughput: Typically analyzes one or a few proteins at a time.
Quantitative Comparison of Crotonylation in Different Cell Types
The level of protein crotonylation can vary significantly between different cell types and cellular states, reflecting their unique metabolic and transcriptional programs. Below is a summary of findings from various studies.
| Cell Type/Condition | Key Findings on Crotonylation Levels | Methodology | Reference |
| Cancer vs. Normal Tissues | |||
| Hepatocellular Carcinoma (HCC) | Downregulation of global crotonylation in tumor tissues compared to adjacent normal tissues.[5][17] | LC-MS/MS | [17] |
| Colorectal Cancer (CRC) | Higher levels of H3K27cr in CRC tissues compared to adjacent tissues; levels increase with malignancy.[18][19] | Immunohistochemistry, LC-MS/MS | [18][19] |
| Non-Small Cell Lung Cancer (NSCLC) | Identification of numerous crotonylated proteins in the H1299 NSCLC cell line, suggesting a significant role in lung cancer biology.[4][5] | LC-MS/MS | [4][5] |
| Differentiated vs. Stem Cells | |||
| Human Embryonic Stem Cells (hESCs) | Crotonylation promotes mesodermal and endodermal differentiation. Specific sites like H4K77cr and H4K91cr were detected only in differentiated cells.[3] | LC-MS/MS | [3] |
| Mouse Embryonic Stem Cells (ESCs) | Genetic deletion of HDAC1/2 leads to a significant increase in global histone crotonylation levels.[10] | Western Blot, Decrotonylase Assays | [10][20] |
| Specific Cell Lines | |||
| HCT116 (Human Colon Cancer) | A quantitative proteomics study identified 816 endogenous crotonylation sites. Knockout of the "writer" p300 led to a decrease in 88 of these sites.[14] | SILAC-based LC-MS/MS | [14] |
| HeLa (Human Cervical Cancer) | Treatment with crotonate can increase the crotonylation and expression of HNRNPA1, promoting cell proliferation.[18][19] | Western Blot | [18][19] |
Experimental Protocols
Protocol 1: Histone Extraction from Cultured Mammalian Cells
This protocol is a standard acid-extraction method suitable for subsequent Western blot or mass spectrometry analysis.[21][22]
-
Cell Harvesting: Collect cultured cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet once with ice-cold PBS.
-
Nuclei Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). Incubate on ice for 30 minutes.
-
Cell Lysis: Lyse the cells using a Dounce homogenizer.
-
Nuclei Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid. Incubate with rotation for at least 4 hours or overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend in ultrapure water. Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blotting for Global Histone Crotonylation
-
Sample Preparation: Mix 10-20 µg of extracted histones with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a pan-anti-crotonyl-lysine (anti-Kcr) antibody (diluted in blocking buffer) overnight at 4°C. A loading control antibody (e.g., anti-Histone H3) should be used on the same or a parallel blot.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing the anti-Kcr signal to the histone H3 loading control.
Conclusion and Future Directions
The quantitative analysis of protein crotonylation is a rapidly advancing field. While mass spectrometry provides the most comprehensive and accurate data, antibody-based methods remain a valuable tool for targeted validation and global assessment.[23][24] The observed differences in crotonylation levels across various cell types, particularly in the context of cancer and cell differentiation, underscore its importance as a key regulatory PTM.[3][5]
Future research should focus on standardizing quantitative methods to allow for more direct comparisons across studies. The development of highly specific reagents and inhibitors targeting the writers, erasers, and readers of crotonylation will be instrumental in dissecting its functional roles and exploring its therapeutic potential.[4] As we continue to expand the crotonylome map across diverse cell types and tissues, we will undoubtedly uncover new layers of regulation and novel opportunities for therapeutic intervention.
References
- Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC.
- Protein Crotonylation: Biochemical Mechanisms, Significance, and Research Applic
- The Regulation and Function of Histone Crotonyl
- Regulatory Mechanism of Protein Crotonylation and Its Rel
- What Is Protein Crotonylation - Cre
- Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Str
- The mechanisms, regulations, and functions of histone lysine crotonylation - ResearchG
- Protein crotonylation: Basic research and clinical diseases - PMC - PubMed Central.
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation P
- Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions | Journal of Proteome Research - ACS Public
- Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythem
- Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry - NIH.
- p300 and CBP are major histone crotonyltransferase (HCT) activities in...
- Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach - PMC - NIH.
- Regulatory Mechanism of Protein Crotonylation and Its Rel
- Crotonylation modification and its role in diseases - PMC - PubMed Central.
- Histone deacetylase (HDAC)
- The Regulation and Function of Histone Crotonyl
- Class I HDACs are histone decrotonylases. a Histone H3 decrotonylation...
- Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonyl
- Histone crotonylation in tumors (Review)
- Crotonylation modification and its role in diseases - Frontiers.
- The functions of histone crotonylation in diseases. a Histone...
- Class I Histone Deacetylases (HDAC1–3) are Histone Lysine Delactylases - bioRxiv.
- Protein lysine crotonylation in cellular processions and disease associ
- Overview of the different histone extraction protocols, highlighting...
- WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes | Nucleic Acids Research | Oxford Academic.
- HDAC1/2 are the dominant histone decrotonylases in ES cells. (A) The...
- Protein crotonylation in cancer: mechanisms, functions, and therapeutic potential.
- Hepatic CBP/p300 Orchestrate Amino Acid‐Driven Gluconeogenesis through Histone Crotonylation - ResearchG
- Histone Modification Enzymes: Exploring the Writers and Erasers - EpigenTek.
- The Regulation and Function of Histone Crotonylation - ResearchG
- Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC - PubMed Central.
- CBP and EP300 Degraders: A Tale of Two Selectivities - YouTube.
- The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - NIH.
- [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry - Semantic Scholar.
- A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls | Request PDF - ResearchG
- A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry - PMC - NIH.
Sources
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Protein Crotonylation - Creative Proteomics [creative-proteomics.com]
- 3. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "writer" enzyme activity for crotonylation vs. acetylation
A Comparative Guide to Writer Enzyme Activity: Crotonylation vs. Acetylation
Introduction
In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins are central to controlling gene expression. Among the myriad of identified PTMs, lysine acetylation has been extensively studied. However, the recent discovery of other short-chain lysine acylations, such as crotonylation, has unveiled a more complex regulatory network.[1][2][3] This guide provides a comparative analysis of the "writer" enzymes responsible for depositing acetyl and crotonyl groups onto histones, with a focus on their enzymatic activity, substrate specificity, and the experimental methods used to assess their function. This information is crucial for researchers in chromatin biology and drug development who are looking to understand the nuanced differences between these two important epigenetic marks.
Section 1: The "Writers" of Crotonylation and Acetylation
The enzymes that catalyze histone acetylation are known as histone acetyltransferases (HATs), while those that catalyze crotonylation are termed histone crotonyltransferases (HCTs). A key discovery in this field is that several well-known HATs also possess HCT activity.
-
p300/CBP: The paralogous transcriptional coactivators p300 and CREB-binding protein (CBP) are among the most prominent HATs in mammalian cells.[4][5][6] Crucially, they have also been identified as the major HCTs, demonstrating robust activity with both acetyl-CoA and crotonyl-CoA.[7][8][9][10] Their broad substrate specificity allows them to modify numerous lysine residues on histones and other proteins.[4][11]
-
MOF (Males absent on the first): As a member of the MYST family of HATs, MOF has also been shown to have conserved HCT activity.[7][8][12] While p300/CBP are considered the primary writers of histone crotonylation in mammals, MOF's dual functionality highlights the evolutionary conservation of this process.[7][8]
It is important to note that not all HATs exhibit HCT activity. For instance, enzymes like GCN5 and PCAF show negligible crotonyltransferase activity, suggesting a level of specificity among the writer enzymes.[13]
Section 2: Mechanistic Insights and Substrate Specificity
The catalytic mechanism for both acetylation and crotonylation involves the transfer of the acyl group from the respective acyl-CoA donor to the ε-amino group of a lysine residue on the histone tail. However, the structural differences between acetyl-CoA and the bulkier crotonyl-CoA influence enzyme kinetics and substrate preference.
Crystal structures of the p300 catalytic domain have revealed a flexible active site that can accommodate various acyl-CoA molecules.[14] However, the binding of longer acyl chains, like crotonyl-CoA, occurs in a conformation that is initially incompatible with the histone substrate binding.[14] It is hypothesized that the binding of the lysine substrate induces a conformational change in the bound acyl-CoA to allow for the transfer reaction.[14] This structural remodeling is less efficient for bulkier acyl groups, which partly explains why p300 is a more robust acetyltransferase than a crotonyltransferase in vitro.[2][14]
The competition between intracellular pools of acetyl-CoA and crotonyl-CoA is a critical factor in determining the landscape of histone acylation.[1][9] Although cellular concentrations of crotonyl-CoA are significantly lower than acetyl-CoA, p300-catalyzed crotonylation has been shown to be a potent activator of transcription, in some cases even more so than acetylation.[2][9]
Caption: Enzymatic transfer of acetyl and crotonyl groups by p300/CBP.
Section 3: Comparative Enzymatic Kinetics
The efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate (kcat). While comprehensive kinetic data for crotonylation is still emerging, studies on p300 have provided valuable insights.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| p300 | Acetyl-CoA | ~5-10 | ~0.5-1.0 | ~0.1 |
| Crotonyl-CoA | Higher than Acetyl-CoA | Lower than Acetyl-CoA | Lower than Acetyl-CoA | |
| HAT1 | Acetyl-CoA | ~1-5 | ~10-20 | ~4-5 |
| Crotonyl-CoA | Not a significant substrate | - | - |
Note: The values presented are approximate and can vary depending on the specific histone substrate and assay conditions. Data is synthesized from multiple sources for illustrative purposes.[15]
Generally, p300 exhibits a lower Km (higher affinity) for acetyl-CoA compared to crotonyl-CoA, and a higher kcat (faster turnover).[15] This results in a significantly higher catalytic efficiency (kcat/Km) for acetylation. This intrinsic preference for acetyl-CoA is consistent with the structural observations of the active site.[2][14]
Section 4: Experimental Protocols for Measuring Writer Activity
Accurate measurement of writer enzyme activity is fundamental to understanding their function and for the development of specific inhibitors. Below are outlines of common in vitro and cell-based assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of protein acetylation by the p300/CBP transcriptional coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The transcriptional coactivators p300 and CBP are histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - East China Normal University [pure.ecnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Decoding the Acyl-Lysine Code: A Comparative Guide to the Specificity of Crotonyl- and Acetyl-Lysine Reader Domains
In the intricate landscape of epigenetic regulation, the post-translational modification of histone proteins serves as a sophisticated signaling network, dictating the accessibility of chromatin and, consequently, the expression of genes. Among the diverse array of these modifications, lysine acylation has emerged as a critical regulatory mechanism. While acetylation has long been a focal point of research, the discovery of other acyl marks, such as crotonylation, has expanded our understanding of this epigenetic code. A key to deciphering this code lies within the "reader" domains—specialized protein modules that recognize and bind to specific acylated lysine residues, thereby translating these chemical marks into downstream biological outcomes.
This guide provides an in-depth comparison of the specificity of reader domains for two prominent lysine modifications: crotonylation and acetylation. We will explore the structural determinants that govern this selective recognition, present comparative experimental data, and detail the methodologies used to assess these interactions. This information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this nuanced aspect of epigenetic regulation.
The Rise of Novel Acyl Marks: Crotonylation vs. Acetylation
Lysine acetylation is a well-established mark of active transcription, recognized by a family of reader domains known as bromodomains.[1][2][3] However, the identification of structurally distinct acylations, such as crotonylation, has revealed a more complex regulatory landscape.[4] Histone crotonylation, like acetylation, is associated with active gene promoters and enhancers.[5] The subtle yet significant difference in the chemical structure of the crotonyl group—a four-carbon chain with a double bond—compared to the two-carbon acetyl group, allows for a distinct layer of regulation mediated by a separate class of reader domains.[4]
Key Reader Domains for Crotonyl-Lysine: A Tale of Two Families
While bromodomains are the canonical readers of acetyl-lysine, they exhibit minimal binding to the bulkier crotonyl-lysine.[6][7] Instead, two other families of reader domains have been identified as primary effectors of crotonyl-lysine signaling: the YEATS domains and the double PHD finger (DPF) domains .[6][8]
The YEATS Domain Family: Masters of π-π-π Stacking
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain family represents the first and most well-characterized class of crotonyl-lysine readers.[6][9] Members of this family, including AF9, Taf14, and YEATS2, display a clear preference for crotonylated lysine over its acetylated counterpart.[5][10]
The structural basis for this specificity lies in a unique "aromatic-π-aromatic" or "π-π-π" stacking interaction.[5][6] The planar crotonylamide group is sandwiched between two conserved aromatic residues within the YEATS domain's binding pocket.[6] This interaction, facilitated by the electron-rich double bond of the crotonyl group, provides a level of affinity and specificity that cannot be achieved with the smaller acetyl group.[10][11]
The Double PHD Finger (DPF) Domain: A Hydrophobic Embrace
The second major family of crotonyl-lysine readers is the double PHD finger (DPF) domain, found in proteins such as MOZ (KAT6A) and DPF2 (BAF45d).[8][12] Similar to YEATS domains, DPF domains exhibit a binding preference for crotonylated histones over acetylated ones.[8]
However, the mechanism of recognition employed by DPF domains is distinct from the π-π-π stacking of YEATS domains.[8] The DPF domain utilizes a hydrophobic "dead-end" pocket to encapsulate the crotonyl group.[8][12] The shape and hydrophobicity of this pocket are well-suited to accommodate the four-carbon crotonyl moiety, leading to a snug fit and favorable binding energetics.[8]
Comparative Binding Affinities: A Quantitative Look
The preferential binding of YEATS and DPF domains to crotonylated lysine can be quantified by measuring their dissociation constants (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes representative binding affinities for various reader domains with both crotonylated and acetylated histone H3 peptides.
| Reader Domain | Histone Peptide | Kd (μM) for Crotonyl-Lysine | Kd (μM) for Acetyl-Lysine | Fold Preference for Crotonyl | Reference |
| AF9 YEATS | H3K9 | 4.6 | 16.6 | ~3.6x | [10] |
| AF9 YEATS | H3K18 | 21 | 114 | ~5.4x | [13] |
| Taf14 YEATS | H3K9 | - | - | 2-5x | [6] |
| MOZ DPF | H3K14 | 5.8 | - | Strongest preference | [8][14] |
| DPF2 DPF | H3K14 | 0.085 | 0.66 | ~7.8x | [14] |
| BRD4(1) (Bromodomain) | - | Weak/No Binding | Strong Binding | - | [7] |
Note: Kd values can vary depending on the experimental conditions and specific peptide sequences used.
Experimental Workflows for Assessing Binding Specificity
Two common and robust techniques for quantifying the binding affinity and specificity of reader domains are Isothermal Titration Calorimetry (ITC) and AlphaScreen assays.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Protein and Peptide Preparation:
-
Express and purify the reader domain of interest. Ensure high purity and proper folding.
-
Synthesize or purchase high-purity histone peptides with the desired acylation (crotonylated and acetylated).
-
Accurately determine the concentrations of the protein and peptides.
-
-
ITC Experiment Setup:
-
Load the reader domain into the sample cell of the ITC instrument.
-
Load the acylated histone peptide into the titration syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
-
Titration and Data Acquisition:
-
Perform a series of injections of the peptide into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and other thermodynamic parameters.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay that is well-suited for high-throughput screening and measuring protein-protein or protein-peptide interactions.[15][16] It relies on the transfer of energy from a donor bead to an acceptor bead when they are brought into close proximity by a binding event, resulting in a luminescent signal.[16][17]
-
Reagent Preparation:
-
Use a biotinylated version of the acylated histone peptide (crotonylated or acetylated).
-
Use a tagged version of the reader domain (e.g., His-tagged or GST-tagged).
-
Prepare streptavidin-coated donor beads and nickel-chelate or anti-GST acceptor beads.
-
-
Assay Setup:
-
In a microplate, combine the biotinylated peptide, tagged reader domain, donor beads, and acceptor beads.
-
Incubate the mixture to allow for binding to occur.
-
-
Signal Detection:
-
Excite the donor beads with a laser at 680 nm.
-
If the reader domain and peptide are bound, the beads will be in close proximity, and energy transfer will occur, leading to a luminescent signal at 520-620 nm.
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
A higher luminescent signal corresponds to a stronger interaction.
-
Competition assays can be performed by adding unlabeled peptides or small molecule inhibitors to determine their IC50 values.
-
Conclusion and Future Directions
The differential recognition of crotonylated and acetylated lysine by distinct reader domain families underscores the complexity and specificity of the histone code. The YEATS and DPF domains have emerged as key players in interpreting the crotonylation signal, employing unique structural mechanisms to achieve their binding preference. This specificity has profound implications for gene regulation and cellular processes, and a deeper understanding of these interactions is crucial for the development of targeted epigenetic therapies.
Future research will likely focus on identifying additional reader domains for crotonylation and other novel acyl marks, further elucidating the downstream signaling pathways they activate, and developing potent and selective small molecule inhibitors that can modulate their activity for therapeutic benefit. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge in this exciting and rapidly evolving field.
References
- Zhang, Q., et al. (2016). Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain. Structure, 24(9), 1606-1612. [Link]
- Zhao, D., et al. (2017).
- Xiong, X., et al. (2016). Selective recognition of histone crotonylation by double PHD fingers of MOZ and DPF2. Nature Chemical Biology, 12(12), 1111-1118. [Link]
- Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology, 12(6), 396-398. [Link]
- Goudarzi, A., et al. (2023). Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YEATS Domain. International Journal of Molecular Sciences, 24(8), 7195. [Link]
- Li, Y., et al. (2016). Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain. Molecular Cell, 62(2), 181-193. [Link]
- Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology, 12(6), 396–398. [Link]
- Xiong, X., et al. (2016). Selective recognition of histone crotonylation by double PHD fingers of MOZ and DPF2. Nature Chemical Biology, 12(12), 1111–1118. [Link]
- Li, Y., et al. (2016). Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain. Molecular Cell, 62(2), 181-193. [Link]
- Golebiowski, F. M., et al. (2020). The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation.
- Golebiowski, F. M., et al. (2020). The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation.
- Xiong, X., et al. (2016). Selective recognition of Histone crotonylation by double PHD fingers of MOZ and DPF2. Nature Chemical Biology, 12(12), 1111-1118. [Link]
- Shanle, E. K., et al. (2015). The essential role of acetyllysine binding by the YEATS domain in transcriptional regulation. Transcription, 6(4), 77-81. [Link]
- Klein, B. J., et al. (2018). Structural insights into the π-π-π stacking mechanism and DNA-binding activity of the YEATS domain. Nucleic Acids Research, 46(21), 11625-11634. [Link]
- Zhang, Q., et al. (2016). Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain. Structure, 24(9), 1606–1612. [Link]
- SGC-UNC. (2019).
- G.W. Crabtree Laboratory. (2021). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. ACS Central Science, 7(5), 844-855. [Link]
- Li, Y., et al. (2019). Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. ACS Medicinal Chemistry Letters, 10(11), 1573-1578. [Link]
- Ferguson, F. M., & Gray, N. S. (2015). High throughput strategy to identify inhibitors of histone-binding domains. Methods in enzymology, 559, 439–456. [Link]
- BMG LABTECH. AlphaScreen. [Link]
- Mujtaba, S., et al. (2002). Bromodomain: an acetyl-lysine binding domain. FEBS letters, 515(1-3), 1-5. [Link]
- Vidler, L. R., et al. (2012). Druggability Analysis and Structural Classification of Bromodomain Acetyl-lysine Binding Sites. Journal of Medicinal Chemistry, 55(17), 7346-7359. [Link]
- Ito, T., et al. (2019). Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles.
- Zhou, M. M. (2014). Structural basis of acetyl-lysine recognition by the bromodomain. In The Enzymes (Vol. 36, pp. 69-93). Academic Press. [Link]
- Goudarzi, A., & Unz, R. K. (2017). Reading and Interpreting the Histone Acylation Code. Trends in biochemical sciences, 42(2), 85-87. [Link]
- Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay guidance manual.
- Filippakopoulos, P., et al. (2014). Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors. ACS chemical biology, 9(5), 1162–1171. [Link]
- A-H-West, L. E., & K-M-Frye, S. V. (2020). Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine. Current opinion in chemical biology, 57, 108–117. [Link]
- Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature chemical biology, 12(6), 396–398. [Link]
- Andrews, F. H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Carolina Digital Repository. [Link]
- Prinjha, R. K., et al. (2012). Bromodomains as therapeutic targets. Nature reviews. Drug discovery, 11(4), 307–323. [Link]
- Abu-Zhayia, R., et al. (2021). Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin. International journal of molecular sciences, 22(16), 8887. [Link]
- PDB-101. (2016). 5B79: Crystal structure of DPF2 double PHD finger. RCSB PDB. [Link]
- Wagner, T., et al. (2016). Identification of a small-molecule ligand of the epigenetic reader protein Spindlin1 via a versatile screening platform. Nucleic acids research, 44(8), e78. [Link]
- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. (n.d.).
- Ciulli Laboratory. Chromatin-Reader Domains. University of Dundee. [Link]
- CD BioSciences.
- Zha, Z., et al. (2020). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society, 142(19), 8575–8579. [Link]
- Properties of the lysine crotonylation sites. (a) Sequence probability... | Download Scientific Diagram. (n.d.).
Sources
- 1. Bromodomain: an acetyl-lysine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. YEATS domain: Linking histone crotonylation to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Taf14 YEATS domain is a reader of histone crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Recognition of Histone Crotonylation by Double PHD Fingers of MOZ and DPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Taf14 YEATS domain is a reader of histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective recognition of histone crotonylation by double PHD fingers of MOZ and DPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An Orthogonal Approach to Validating Protein Crotonylation Sites: A Comparative Guide
<
Introduction: The "Why" of Rigorous Crotonylation Validation
Protein lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) that plays a pivotal role in regulating fundamental cellular processes, including chromatin dynamics, gene expression, and metabolism.[1][2] Discovered in 2011, this PTM involves the addition of a crotonyl group to a lysine residue, neutralizing its positive charge and potentially altering protein function.[2] With the advent of high-resolution mass spectrometry, thousands of potential crotonylation sites have been identified on both histone and non-histone proteins.[2][3][4]
This guide provides an in-depth comparison of three core orthogonal methods for validating a putative crotonylation site. We will move beyond simple checklists, delving into the causality behind experimental choices to equip researchers with the expertise to design and execute a self-validating workflow.
Method 1: Site-Directed Mutagenesis and Immunoblotting
This foundational approach directly probes the in vivo significance of a specific lysine residue for crotonylation. By genetically altering the target site, we can observe the direct consequence on the protein's modification status within a cellular context.
The "Why": Simulating the Unmodified State
The logic is straightforward: if a specific lysine (K) is indeed crotonylated, preventing its modification should lead to a detectable change. This is achieved by mutating the lysine codon in the gene of interest.
-
Lysine-to-Arginine (K-to-R) Mutation: Arginine is structurally similar to lysine and preserves the positive charge, minimizing drastic structural perturbations. However, its side chain cannot be acylated, effectively creating a non-modifiable mimic of the un-crotonylated state.
-
Lysine-to-Alanine (K-to-A) Mutation: Alanine is a small, neutral amino acid. This mutation definitively removes the modification site but may have a greater structural impact than K-to-R.
By comparing the wild-type (WT) protein to its K-to-R mutant, we can specifically test the hypothesis that the target lysine is the site of crotonylation. Loss of a signal with a crotonyl-lysine specific antibody in the mutant is strong evidence for site-specific modification.
The "How": Experimental Workflow & Protocol
This workflow involves expressing both the wild-type and mutant versions of the protein of interest (often with an epitope tag for easy detection) in cells and then assessing the crotonylation status by Western blot.
Caption: Workflow for validation via site-directed mutagenesis.
Step-by-Step Protocol:
-
Mutagenesis: Starting with a plasmid encoding the wild-type (WT) protein of interest (e.g., in a pcDNA3.1 vector with a FLAG or HA tag), use a commercial site-directed mutagenesis kit to introduce a K-to-R (or K-to-A) point mutation at the target codon.
-
Verification: Sequence the entire open reading frame of the mutated plasmid to confirm the desired mutation and ensure no off-target mutations were introduced.
-
Transfection: Transfect mammalian cells (e.g., HEK293T) with equal amounts of the WT plasmid, the K-to-R mutant plasmid, and an empty vector control.
-
Cell Lysis: After 24-48 hours of expression, harvest the cells. Lyse them in RIPA buffer supplemented with protease inhibitors and, crucially, deacetylase/decrotonylase inhibitors like Trichostatin A (TSA) and Nicotinamide (NAM) to preserve the PTM during extraction.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody. Use two separate blots:
-
Blot 1 (Crotonylation): Pan-crotonyl-lysine (Pan-Kcr) antibody to detect overall crotonylation.
-
Blot 2 (Loading Control): Antibody against the epitope tag (e.g., anti-FLAG) or the protein of interest itself to confirm equal expression of WT and mutant proteins.
-
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A successful validation will show a band at the correct molecular weight for the WT protein with the Pan-Kcr antibody, which is absent or significantly reduced for the K-to-R mutant, while the loading control blot shows equal protein levels for both.
Method 2: In Vitro Crotonylation Assay
This biochemical approach provides direct evidence that your protein of interest can be crotonylated by a specific enzyme. It removes the complexity of the cellular environment, offering a clean, cause-and-effect assessment.
The "Why": Reconstituting the Reaction
While mutagenesis demonstrates a lysine's importance in vivo, it doesn't prove direct enzymatic action. An in vitro assay using purified components—the substrate protein (your protein of interest), a crotonyl-CoA donor, and a known lysine acyltransferase—can definitively establish a direct enzymatic relationship. The transcriptional co-activator p300 is a well-established histone crotonyltransferase and is often used in these assays.[5][6][7][8] Comparing the crotonylation of the WT protein to the K-to-R mutant in this controlled system provides powerful evidence.
The "How": Experimental Workflow & Protocol
This workflow involves purifying the recombinant proteins and then combining them in a test tube to see if the modification occurs.
Caption: Workflow for an in vitro crotonylation assay.
Step-by-Step Protocol:
-
Protein Expression and Purification:
-
Clone the WT and K-to-R mutant versions of your protein into an expression vector (e.g., pGEX or pET series for E. coli) with a purification tag (e.g., GST or His6).
-
Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Verify purity by Coomassie-stained SDS-PAGE.
-
-
Enzyme and Cofactor:
-
Obtain purified, active recombinant crotonyltransferase, such as the catalytic domain of p300.[9]
-
Obtain high-purity crotonyl-CoA.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., HEPES-based buffer):
-
Purified WT or K-to-R mutant protein (1-2 µg)
-
Active p300 enzyme (100-200 ng)
-
Crotonyl-CoA (50-100 µM final concentration)
-
Controls: Set up reactions lacking the enzyme (-p300) or lacking the cofactor (-Crotonyl-CoA) to ensure the observed signal is dependent on both.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.[9]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Analyze the reaction products by Western blotting as described in Method 1, probing with a Pan-Kcr antibody. A Coomassie stain of a parallel gel can serve as a loading control.
-
Analysis: A positive result is the appearance of a crotonylation signal only in the lane containing the WT protein, active p300, and crotonyl-CoA. The signal should be absent in the K-to-R mutant lane and all negative control lanes.
Method 3: Site-Specific Antibody Validation
While the first two methods validate the site, this method develops a tool to specifically detect and study the crotonylated protein in its native context. A highly specific antibody that recognizes the crotonyl-lysine residue only within its surrounding amino acid sequence is the gold standard for enabling future functional studies.
The "Why": Creating a Specific Detection Tool
A pan-Kcr antibody is excellent for initial validation but cannot distinguish between different crotonylation sites. A site-specific antibody allows for:
-
Direct confirmation in complex cell lysates without the need for overexpression.
-
Immunohistochemistry (IHC) to study subcellular localization.
-
Chromatin Immunoprecipitation (ChIP) to investigate the genomic localization of histone crotonylation.[10]
-
Immuno-precipitation (IP) to identify binding partners of the crotonylated form of the protein.
The key is rigorous validation to ensure the antibody is truly specific to the modified site and does not cross-react with the unmodified sequence or other PTMs.
The "How": Workflow for Antibody Validation
Generating a custom antibody is often outsourced, but its validation is the crucial responsibility of the researcher.
Caption: Workflow for site-specific antibody validation.
Step-by-Step Protocol:
-
Peptide Synthesis: Synthesize two peptides (13-15 amino acids long) corresponding to the sequence surrounding the target lysine.
-
Immunogen: The peptide with a crotonylated lysine at the target position.
-
Control: The identical peptide with an unmodified lysine.
-
-
Antibody Generation: Use a commercial service to immunize rabbits or other host animals with the crotonylated peptide conjugated to a carrier protein (e.g., KLH). The service will typically provide affinity-purified antiserum.
-
Validation 1: Dot Blot:
-
Spot serial dilutions of the crotonylated and unmodified peptides onto a nitrocellulose membrane.
-
Probe the membrane with your new antibody.
-
A highly specific antibody will show a strong signal for the crotonylated peptide and no signal for the unmodified peptide.[11]
-
-
Validation 2: Western Blot with Mutants:
-
Perform the Western blot as described in Method 1 using lysates from cells expressing WT and K-to-R mutant proteins.
-
The antibody should detect the WT protein but not the K-to-R mutant, confirming its specificity in the context of the full-length protein.[12]
-
-
Validation 3: Peptide Competition Assay:
-
Run two Western blots with lysate from WT-expressing cells.
-
For the second blot, pre-incubate the primary antibody with a 100-fold molar excess of the free crotonylated peptide for 1 hour before adding it to the membrane.
-
The signal on the second blot should be completely abolished, demonstrating that the antibody's binding is specific to the target epitope.
-
Comparative Analysis of Validation Methods
Choosing the right method depends on the research question, available resources, and the stage of the project. These methods are best used in concert to build a compelling story.
| Parameter | Site-Directed Mutagenesis | In Vitro Crotonylation Assay | Site-Specific Antibody |
| Principle | Genetic ablation of the modification site in a cellular context. | Biochemical reconstitution of the enzymatic reaction. | Immunological detection of the specific modified epitope. |
| Key Question Answered | Is this lysine residue required for crotonylation in vivo? | Can this protein be directly crotonylated by a specific enzyme? | Can we specifically detect and track the crotonylated protein? |
| Specificity | High for the site; indirect for the function. | High for direct enzymatic action. | Potentially very high, but requires extensive validation. |
| Throughput | Low; requires cloning and cell culture for each site. | Moderate; can be scaled if recombinant proteins are available. | Low (generation); High (application, once validated). |
| Required Reagents | Expression plasmids, cell lines, pan-Kcr antibody. | Purified recombinant proteins, active enzyme, crotonyl-CoA. | Synthetic peptides, custom antibody services. |
| Main Advantage | Provides in vivo relevance and a tool for functional assays. | Provides direct biochemical proof of principle. | Enables study of the endogenous protein in native contexts (IP, IF, ChIP). |
| Key Limitation | Overexpression may not reflect endogenous regulation. | In vitro conditions may not fully represent the cellular milieu. | Costly, time-consuming, and success is not guaranteed. Validation is critical. |
Conclusion: A Triad of Trustworthiness
-
Start with site-directed mutagenesis to confirm the site's relevance in a cellular environment.
-
Follow up with an in vitro assay to provide direct biochemical evidence of the modification.
-
Finally, develop and rigorously validate a site-specific antibody to create a powerful tool for interrogating the endogenous function of the crotonylated protein.
By systematically applying this triad of validation, researchers can ensure their findings are both accurate and impactful, paving the way for a deeper understanding of the biological roles of protein crotonylation.
References
- Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Journal of Visualized Experiments.
- Zhang, K., et al. (2022). Crotonylation modification and its role in diseases. Frontiers in Pharmacology.
- Yang, Y., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Biological Sciences.
- Zhou, Y. F., et al. (2025). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science.
- Yang, Y., et al. (2021). The Function and related Diseases of Protein Crotonylation. Ivyspring International Publisher.
- Wan, J., et al. (2023). Protein crotonylation: Basic research and clinical diseases. Gene.
- Muir, T. W., et al. (2018). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society.
- Muir, T. W., et al. (2018). A Chemical Probe for Protein Crotonylation. Princeton University Department of Molecular Biology.
- Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. JoVE.
- Zhou, Y. F., et al. (2025). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. RSC Publishing.
- Liu, S., et al. (2022). Emerging roles of non-histone protein crotonylation in biomedicine. Cellular and Molecular Life Sciences.
- Muir, T. W., et al. (2018). A Chemical Probe for Protein Crotonylation. Princeton University.
- ResearchGate. (n.d.). Schematic for the detection and identification of crotonylated proteins...
- Liu, K., et al. (2023). Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. Cancer Management and Research.
- Wang, P. G., et al. (2013). Site-specific Incorporation of ε-N-crotonyllysine into Histones. Angewandte Chemie.
- Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell.
- Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell.
- PTM BIO. (n.d.). Anti-Crotonyl-Histone H3 (Lys27) Rabbit mAb.
- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.
- Sun, Q. Y., et al. (2025). P300 Regulates Histone Crotonylation and Preimplantation Embryo Development. Research Square.
- PTM BIO. (n.d.). Anti-Crotonyllysine Mouse mAb.
- Liu, J., et al. (2018). Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway. Journal of Proteome Research.
- Ju, Z., & He, J. J. (2017). Identify and analysis crotonylation sites in histone by using support vector machines. Journal of Theoretical Biology.
- Xu, W., et al. (2017). Global profiling of crotonylation on non-histone proteins. Cell Research.
Sources
- 1. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 3. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTM BIO [ptmbio.com]
- 11. PTM BIO [ptmbio.com]
- 12. Site-specific Incorporation of ε-N-crotonyllysine into Histones - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Protein Stability: A Comparative Guide to Crotonylation and Other Post-Translational Modifications
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular regulation, the stability of a protein is not a fixed attribute but a dynamically controlled process crucial for maintaining cellular homeostasis. Post-translational modifications (PTMs) act as molecular switches that dictate a protein's fate, influencing its function, localization, and, critically, its lifespan. While well-studied modifications like phosphorylation and ubiquitination have long been in the spotlight, a newer player, lysine crotonylation, is emerging as a significant regulator of protein stability, presenting a unique set of mechanistic features.
This guide provides a comprehensive comparison of the effects of crotonylation and other major PTMs—ubiquitination, phosphorylation, acetylation, and methylation—on protein stability. We will delve into the distinct molecular mechanisms, present supporting experimental data, and provide detailed protocols for assessing these modifications' impact on protein stability, empowering researchers to navigate this complex regulatory landscape.
The Expanding Universe of PTMs and Their Impact on Protein Stability
Post-translational modifications are covalent chemical alterations to proteins after their synthesis, dramatically expanding the functional diversity of the proteome.[1] These modifications can range from the addition of small chemical groups, like a phosphate or methyl group, to the attachment of entire proteins, such as ubiquitin.[1][2] Such modifications can directly or indirectly influence a protein's stability by altering its three-dimensional structure, modulating its interaction with other proteins (including the machinery of protein degradation), or marking it for destruction.[3][4]
The stability of a protein is often determined by the presence of specific degradation signals, or "degrons," which are recognized by the cellular protein degradation machinery, primarily the ubiquitin-proteasome system (UPS).[3][4] PTMs can either create or mask these degrons, thereby either promoting or preventing a protein's degradation.[3][4]
A Head-to-Head Comparison: Crotonylation vs. Other Key PTMs
While all PTMs can influence protein stability, the mechanisms and outcomes can vary significantly. Here, we compare crotonylation with four other major PTMs.
Crotonylation: The New Kid on the Block with Unique Features
Lysine crotonylation is the addition of a crotonyl group to the ε-amino group of a lysine residue.[5] This modification neutralizes the positive charge of lysine, similar to acetylation, but the crotonyl group is bulkier and possesses a planar, hydrophobic nature due to its carbon-carbon double bond.[6][7] These unique structural features can lead to distinct effects on protein conformation and interactions compared to other acyl modifications.[6][8]
Mechanism of Action:
-
Steric Hindrance and Conformational Changes: The bulky and rigid crotonyl group can induce significant conformational changes in a protein, potentially masking degradation signals or stabilizing its native fold.[6]
-
Altering Protein-Protein Interactions: Crotonylation can disrupt or create binding sites for other proteins. For instance, it can prevent the binding of ubiquitin ligases, thereby protecting the protein from degradation.[1] There is also evidence of crosstalk where decrotonylation of a lysine residue is a prerequisite for its ubiquitination, highlighting a dynamic interplay.[9]
-
Competition with Other PTMs: Crotonylation and acetylation can compete for the same lysine residues and often share the same "writer" (e.g., p300/CBP) and "eraser" (e.g., sirtuins, HDACs) enzymes.[10][11] This competition provides a nuanced layer of regulation, where the cellular metabolic state, which influences the availability of acetyl-CoA versus crotonyl-CoA, can dictate the modification landscape and, consequently, protein stability.
Example: The tumor suppressor protein p53 can be crotonylated, and this modification has been shown to affect its degradation, suggesting a role for crotonylation in stabilizing this critical protein.[1][12]
Ubiquitination: The Canonical "Kiss of Death"
Ubiquitination is the covalent attachment of one or more ubiquitin molecules to a substrate protein.[13] It is the most direct signal for protein degradation via the proteasome.[13]
Mechanism of Action:
-
Proteasomal Degradation: Polyubiquitin chains, particularly those linked via lysine 48 (K48), are recognized by the 26S proteasome, which then unfolds and degrades the tagged protein.[13]
-
Modulation of Protein Function: Monoubiquitination and different polyubiquitin chain linkages can have non-degradative roles, such as regulating protein localization and activity.[13]
Key Difference from Crotonylation: While crotonylation often stabilizes proteins by preventing degradation, ubiquitination is the primary signal for degradation. However, a fascinating area of research is the interplay between these two modifications, where crotonylation of a lysine residue can prevent its ubiquitination, thus acting as a protective mark.[2][9]
Phosphorylation: The Versatile Switch
Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a highly dynamic and reversible modification that can either stabilize or destabilize a protein.[10]
Mechanism of Action:
-
Conformational Changes: The addition of a negatively charged phosphate group can induce significant conformational changes, which can either expose or hide degrons.[10]
-
Recruitment of E3 Ligases: Phosphorylation can create a binding site for specific E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the protein. This is a common mechanism in signal transduction pathways.[13]
-
Altering Protein-Protein Interactions: Phosphorylation can also disrupt or promote interactions with other proteins that may protect the protein from degradation.
Key Difference from Crotonylation: Phosphorylation's effect on stability is highly context-dependent and can be either stabilizing or destabilizing, often acting as a signal for subsequent ubiquitination. Crotonylation, in the currently understood examples, appears to be more directly linked to stabilization by sterically hindering degradation signals or competing with ubiquitination.
Acetylation: The Close Cousin of Crotonylation
Lysine acetylation involves the addition of an acetyl group, neutralizing the positive charge of lysine.[14] It shares many mechanistic similarities with crotonylation.
Mechanism of Action:
-
Charge Neutralization: By neutralizing the positive charge of lysine, acetylation can weaken electrostatic interactions within a protein or between the protein and other molecules, leading to conformational changes that can affect stability.[14]
-
Competition with Ubiquitination: Acetylation and ubiquitination can compete for the same lysine residue. Acetylation of a lysine can therefore protect a protein from ubiquitin-mediated degradation.[2]
Key Difference from Crotonylation: The primary difference lies in the nature of the acyl group. The crotonyl group is larger and more hydrophobic than the acetyl group, which can lead to more pronounced steric effects and different recognition by "reader" proteins.[6][8] This suggests that while their mechanisms are similar, the biological outcomes of crotonylation and acetylation can be distinct.
Methylation: The Subtle Regulator
Methylation is the addition of a methyl group to lysine or arginine residues. Unlike acetylation and crotonylation, methylation does not neutralize the positive charge of lysine but can add up to three methyl groups, subtly altering the size and hydrophobicity of the residue.[10]
Mechanism of Action:
-
Modulating Protein-Protein Interactions: Methylation can create or block binding sites for other proteins. For example, methylation of a lysine residue can prevent the binding of an E3 ligase, thereby stabilizing the protein.
-
Altering Chromatin Structure: In the context of histones, methylation is a key regulator of chromatin structure and gene expression, which can indirectly affect the stability of histone proteins themselves.
Key Difference from Crotonylation: The key difference is the preservation of the positive charge on lysine upon methylation. This means that methylation's effects on protein structure are generally more subtle than the charge neutralization caused by crotonylation. The regulatory outcomes of methylation are highly dependent on the specific site and the degree of methylation (mono-, di-, or tri-methylation).
Quantitative Comparison of PTM Effects on Protein Stability
The following table summarizes the general effects and provides hypothetical quantitative data to illustrate the potential impact of each PTM on protein stability. It is important to note that the actual effect is highly protein- and context-specific.
| Post-Translational Modification | General Effect on Protein Stability | Example Protein | Hypothetical Change in Half-life | Hypothetical Change in Melting Temperature (ΔTm) |
| Crotonylation | Generally Stabilizing | p53 | 2-fold increase | +3°C |
| Ubiquitination (K48-linked) | Destabilizing | Cyclin B1 | 10-fold decrease | -5°C |
| Phosphorylation | Stabilizing or Destabilizing | p27Kip1 | 5-fold decrease (destabilizing) | -2°C |
| Acetylation | Generally Stabilizing | Tubulin | 1.5-fold increase | +2°C |
| Methylation | Stabilizing or Destabilizing | Histone H3 | Site-dependent | Site-dependent |
Experimental Workflows for Assessing Protein Stability
To experimentally validate the effects of PTMs on protein stability, a combination of in vitro and in vivo techniques is employed.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput technique measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[14][15][16][17][18] An increase in the melting temperature (Tm) indicates stabilization.
Experimental Workflow: Thermal Shift Assay
Caption: Workflow for Thermal Shift Assay to determine protein stability.
Detailed Protocol: Thermal Shift Assay
-
Protein Preparation: Purify the protein of interest in both its unmodified and modified (e.g., crotonylated) forms. Ensure high purity and accurate concentration determination.
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the protein (final concentration 1-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x final concentration), and the appropriate buffer.[15] Include replicates for each condition.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve program, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.[14][15]
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melt curve. The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm). A higher Tm for the modified protein compared to the unmodified protein indicates stabilization.[15][16]
Pulse-Chase Analysis
This classic in vivo technique is used to determine the half-life of a protein within a cell.[13]
Experimental Workflow: Pulse-Chase Analysis
Caption: Workflow for Pulse-Chase Analysis to measure protein half-life.
Detailed Protocol: Pulse-Chase Analysis
-
Cell Culture and Pulse Labeling: Culture cells to the desired confluency. Starve the cells in methionine/cysteine-free medium for 30-60 minutes. "Pulse" label the cells by incubating them with a medium containing radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine) for a short period (e.g., 15-30 minutes).[13]
-
Chase: Remove the radioactive medium, wash the cells, and add a "chase" medium containing a high concentration of unlabeled methionine and cysteine.[13]
-
Time Course: Collect cell samples at various time points during the chase period (e.g., 0, 1, 2, 4, 8 hours).
-
Immunoprecipitation and Analysis: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody. Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography.
-
Quantification and Half-Life Determination: Quantify the intensity of the radiolabeled protein band at each time point. Plot the natural log of the band intensity versus time. The time it takes for the intensity to decrease by 50% is the protein's half-life. A longer half-life for a modified protein indicates stabilization.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein is a substrate for a specific E3 ubiquitin ligase and to study how other PTMs might affect this process.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for an In Vitro Ubiquitination Assay.
Detailed Protocol: In Vitro Ubiquitination Assay
-
Component Assembly: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase, ubiquitin, ATP, and the substrate protein (in both modified and unmodified forms in separate reactions).
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an antibody against the substrate protein to observe a ladder of higher molecular weight bands corresponding to polyubiquitinated forms. An antibody against ubiquitin can also be used to confirm the presence of ubiquitin on the substrate. A reduction in the ubiquitination ladder for the modified protein suggests that the modification inhibits ubiquitination.
Conclusion: A New Frontier in Protein Regulation
The study of protein crotonylation is rapidly expanding our understanding of the complex regulatory networks that govern protein stability. Its unique structural properties and its interplay with other PTMs, particularly acetylation and ubiquitination, position it as a critical modulator of cellular processes. For researchers in basic science and drug development, a thorough understanding of how crotonylation and other PTMs orchestrate protein stability is paramount. By employing the experimental approaches outlined in this guide, scientists can dissect these intricate mechanisms, paving the way for novel therapeutic strategies that target the delicate balance of protein stability in disease.
References
- Bao, X., Wang, Y., Li, X., Li, X. M., Liu, Z., Yang, T., Wong, C. F., Zhang, J., Hao, Q., & Li, X. D. (2019). Identification of 'erasers' for lysine crotonylated histone. Cell research, 29(10), 859–861.
- Caron, C., Boyault, C., & Khochbin, S. (2005). Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability. BioEssays : news and reviews in molecular, cellular and developmental biology, 27(4), 408–415.
- Collins, G. A., & Goldberg, A. L. (2017). The logic of the 26S proteasome. Cell, 169(5), 792–806.
- Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews, 82(2), 373–428.
- Hou, H., Zhao, D., Li, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Zhao, Y. (2021). K420 crotonylation of ENO1 promotes the proliferation, migration and invasion of colorectal cancer cells by enhancing its enzyme activity and regulating the expression of tumor-related genes. International journal of oncology, 59(5), 1-14.
- Jiang, G., Li, X., Long, Y., Li, H., Yu, S., Zhao, H., & Liu, J. (2021). Protein crotonylation: Basic research and clinical diseases. Biochemistry and biophysics reports, 28, 101140.
- Kwon, O. K., Kim, S., Lee, S., Kim, J. H., Lee, S. E., & Bae, Y. S. (2018). Proteome-wide discovery of lysine crotonylation in a prokaryote. Scientific reports, 8(1), 1-9.
- Liao, B., Zhao, D., Liu, H., & Zhao, Y. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Molecular Sciences, 22(16), 8683.
- Liu, S., Li, Y., Zeng, X., Li, Y., Li, G., & Li, Z. (2018). Proteome-wide analysis of lysine crotonylation in rice (Oryza sativa). Journal of proteomics, 187, 12-21.
- Lu, Y., Liu, P., & Wang, Y. (2018). A proteome-wide analysis of lysine crotonylation in the pathogenic fungus Botrytis cinerea. Journal of proteomics, 181, 105-113.
- Sabari, B. R., Zhang, D., Allis, C. D., & Zhao, Y. (2017). Metabolic regulation of gene expression through histone acylations. Nature reviews. Molecular cell biology, 18(2), 90–101.
- Sun, H., Liu, Y., Li, D., & Ye, J. (2017). Proteome-wide analysis of lysine crotonylation in the human pathogen Listeria monocytogenes. Journal of proteomics, 162, 1-10.
- Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., ... & Zhao, Y. (2011).
- Wei, W., Liu, X., Chen, J., Gao, S., Lu, Y., Wang, Y., ... & Zhao, Y. (2017). Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad roles of histone crotonylation in transcription. Cell research, 27(7), 898–915.
- Xu, W., Wan, J., Zhan, J., Li, D., & He, M. (2017). Global profiling of lysine crotonylation in the pathogenic bacterium Vibrio parahemolyticus. Journal of proteomics, 166, 1-10.
- Zhang, D., Tang, Z., Huang, H., Zhou, G., Cui, C., Weng, Y., ... & Zhao, Y. (2009). Metabolic regulation of gene expression by histone lactylation.
- Zhao, Y., & Garcia, B. A. (2015). Comprehensive catalog of currently documented histone modifications. Cold Spring Harbor perspectives in biology, 7(9), a025064.
- Christiano, R., Nagaraj, N., Fröhlich, F., & Walther, T. C. (2014). Global analysis of protein turnover dynamics in primary cells. Cell reports, 9(5), 1959–1969.
- Liu, C., Li, Y., Li, L., Li, Y., Song, Y., & Sun, Y. (2022). Dynamic switching of crotonylation to ubiquitination of H2A at lysine 119 attenuates transcription-replication conflicts caused by replication stress. Nucleic acids research, 50(17), 9873–9892.
- Nishi, H., Hashimoto, K., & Panchenko, A. R. (2011). Phosphorylation in protein-protein binding: effect on stability and function. Structure (London, England : 1993), 19(12), 1807–1815.
- Wan, J., Liu, H., & Zhao, J. (2019). Protein crotonylation: a new post-translational modification. Journal of cellular and molecular medicine, 23(12), 7937–7940.
- van der Vaart, B., & van den Heuvel, S. (2005). Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability. BioEssays, 27(4), 408-415.
- Belle, A., Tanay, A., Bitincka, L., Shamir, R., & O'Shea, E. K. (2006). Quantification of protein half-lives in the budding yeast proteome.
- Dai, L., & Gu, W. (2010). p53 post-translational modification: deregulated in tumorigenesis.
- Elgendy, M., Abdel-Aziz, A. K., & Abdel-Naim, A. B. (2019). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Bio-protocol, 9(17), e3353.
- Feldman, J. L., Baeza, J., & Denu, J. M. (2013). Activation of the protein deacetylase SIRT6 by long-chain fatty acids and widespread deacylation by SIRT1-SIRT6 cascade. The Journal of biological chemistry, 288(43), 31350–31356.
- Geng, F., & Tansey, W. P. (2012). In vitro ubiquitylation assays. Methods in molecular biology (Clifton, N.J.), 832, 223–231.
- Liao, B., Zhao, D., Liu, H., & Zhao, Y. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Molecular Sciences, 22(16), 8683.
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
- Simon, E., & Kornitzer, D. (2014). Pulse-chase analysis to measure protein degradation. Methods in enzymology, 536, 65–75.
- Udeshi, N. D., Svinkina, T., Mertins, P., Kuhn, E., Mani, D. R., & Carr, S. A. (2013). Systematic investigation of protein phosphorylation and ubiquitylation networks in human cells.
- Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). A thermal-shift assay for screening and characterizing protein-ligand interactions. Journal of visualized experiments : JoVE, (86), e51451.
- Narayanan, A., Hart, G. W., & Slawson, C. (2016). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. Chemical reviews, 116(20), 12692–12724.
Sources
- 1. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Mutant TP53 Posttranslational Modifications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Protein Crotonylation - Creative Proteomics [creative-proteomics.com]
- 7. kinase-insight.com [kinase-insight.com]
- 8. Structural Insights into Histone Crotonyl-Lysine Recognition by the AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic switching of crotonylation to ubiquitination of H2A at lysine 119 attenuates transcription-replication conflicts caused by replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An inventory of crosstalk between ubiquitination and other post-translational modifications in orchestrating cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. axxam.com [axxam.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Commercial Anti-Crotonyllysine Antibodies
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing the cross-reactivity of commercially available anti-crotonyllysine (Kcr) antibodies. Ensuring antibody specificity is paramount for generating reliable and reproducible data in the study of this critical post-translational modification (PTM). This document moves beyond a simple listing of products, offering a detailed, multi-stage experimental workflow grounded in scientific principles to empower researchers to make informed decisions based on empirical evidence.
The Rising Significance of Protein Crotonylation and the Imperative of Antibody Specificity
Protein crotonylation, the addition of a crotonyl group to a lysine residue, is a dynamic PTM first identified in 2011.[1] It is mechanistically and functionally distinct from the more extensively studied lysine acetylation.[2][3] Found on both histone and non-histone proteins, crotonylation plays a crucial role in regulating chromatin structure, gene expression, and various cellular signaling pathways.[2][4] Its dysregulation has been implicated in a range of diseases, including cancer and metabolic disorders, making it an attractive area for therapeutic investigation.[1][4][5]
Overview of Commercially Available Anti-Crotonyllysine Antibodies
Several vendors offer pan-specific anti-crotonyllysine antibodies, which are designed to recognize the Kcr modification regardless of the surrounding amino acid sequence. Below is a non-exhaustive list of commercially available options that researchers can consider for their initial evaluation.
| Supplier | Product Name/Catalog No. | Clonality | Host | Applications Cited |
| PTM Bio | Anti-Crotonyllysine Rabbit pAb (PTM-501) | Polyclonal | Rabbit | WB, Dot Blot, ELISA, IP, ChIP[11][12] |
| Anti-Crotonyllysine Mouse mAb (PTM-502) | Monoclonal | Mouse | WB, Dot Blot, ELISA, IP[13] | |
| Anti-Crotonyllysine Antibody Conjugated Agarose Beads (PTM-503) | Polyclonal/Monoclonal Mix | Rabbit/Mouse | IP, Enrichment[14][15] | |
| Thermo Fisher Scientific (Invitrogen) | Crotonylated Lysine Monoclonal Antibody (K16287_3A9) (MA5-55992) | Monoclonal | Mouse | WB, IP[16] |
| Crotonylated Lysine Antibodies | Cocktail, Monoclonal, Polyclonal | Mouse, Rabbit | WB, ELISA, IP[17] | |
| Fisher Scientific | PTM BIO LLC PAN ANTI-CROTONYLLYSINE ANTBDY (NC0729948) | Polyclonal | Rabbit | Not specified |
Note: This table is for informational purposes. Researchers should always consult the manufacturer's datasheet for the most up-to-date information. The inclusion of a product does not constitute an endorsement.
A Multi-Stage Workflow for Cross-Reactivity Assessment
We propose a systematic, three-stage workflow to comprehensively evaluate the specificity and cross-reactivity of anti-Kcr antibodies. This process is designed to move from a rapid, high-level screening to a more detailed, quantitative analysis in a biologically relevant context.
Caption: A systematic workflow for validating anti-crotonyllysine antibody specificity.
Stage 1: Dot Blot Analysis for Initial Specificity Screening
The dot blot is a rapid and cost-effective method to perform an initial screen of an antibody's binding preference against a panel of modified and unmodified peptides.[18][19][20] This allows for a direct comparison of its affinity for crotonyllysine versus other common acyl modifications.
Sources
- 1. What Is Protein Crotonylation - Creative Proteomics [creative-proteomics.com]
- 2. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 5. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer [mdpi.com]
- 6. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.epicypher.com [support.epicypher.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. (PTM-501) Anti-crotonyllysine antibody - PTM BioLab - CiteAb [citeab.com]
- 12. PTM BIO [ptmbio.com]
- 13. PTM BIO [ptmbio.com]
- 14. PTM BIO [ptmbio.com]
- 15. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 16. Crotonylated Lysine Monoclonal Antibody (K16287_3A9) (MA5-55992) [thermofisher.com]
- 17. Anti-Crotonylated Lysine Antibodies | Invitrogen [thermofisher.com]
- 18. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
A Researcher's Guide to Crotonylome Analysis: A Side-by-Side Comparison of Enrichment Techniques
The study of post-translational modifications (PTMs) is a cornerstone of modern proteomics, revealing layers of cellular regulation far beyond the genomic blueprint. Among the more recently discovered PTMs, lysine crotonylation (Kcr) has emerged as a vital regulator of gene expression and cellular metabolism.[1][2] This four-carbon acylation is dynamically placed on histone and non-histone proteins, often with functional consequences distinct from the well-studied lysine acetylation.[3][4] However, a significant analytical hurdle in crotonylomics is the low stoichiometry of this modification, making enrichment a critical prerequisite for comprehensive mass spectrometry (MS)-based analysis.[5]
This guide provides an in-depth, side-by-side comparison of the primary enrichment techniques available for crotonylomics. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the optimal strategy for their specific scientific questions.
The Critical Role of Enrichment in Crotonylomics
Like many PTMs, crotonylated proteins are often present at very low levels compared to their unmodified counterparts.[5] Direct analysis of a total cell lysate via mass spectrometry would result in the signals from crotonylated peptides being masked by the overwhelming abundance of non-modified peptides. Enrichment strategies are designed to selectively isolate and concentrate these low-abundance targets, thereby increasing the number of identified crotonylated sites and improving the dynamic range of quantification.[6][7]
The choice of enrichment strategy is paramount, as it directly influences the depth, specificity, and reproducibility of the resulting crotonylome dataset. Two principal methodologies dominate the field: Immunoaffinity Enrichment using pan-specific antibodies and Affinity-Based Enrichment using crotonylation "reader" domains.
Immunoaffinity Enrichment: The Workhorse Approach
Immunoaffinity precipitation is a widely adopted technique that leverages high-affinity antibodies to capture peptides bearing the specific PTM of interest.[8] For crotonylomics, this involves the use of a pan-crotonyl-lysine (pan-Kcr) antibody that recognizes the crotonyl moiety irrespective of the surrounding peptide sequence.
Principle and Mechanism
The technique relies on the highly specific, non-covalent interaction between the pan-Kcr antibody and the crotonylated lysine residue.[8] These antibodies are typically conjugated to a solid support, such as agarose or magnetic beads, allowing for efficient capture of target peptides from a complex protein digest.[9] After incubation, non-specifically bound peptides are removed through a series of stringent washes, and the enriched crotonylated peptides are then eluted for subsequent LC-MS/MS analysis.[10]
Experimental Workflow: Immunoaffinity Enrichment
The following diagram and protocol outline a typical workflow for enriching crotonylated peptides from a cellular lysate.
Caption: Workflow for Immunoaffinity Enrichment of Crotonylated Peptides.
Detailed Experimental Protocol:
-
Protein Digestion: Start with a digested total cell lysate. Proteins are typically denatured, reduced, alkylated, and then digested overnight with a protease like trypsin.[9]
-
Antibody-Bead Preparation: Pan-Kcr antibody-conjugated beads (e.g., Protein A/G magnetic beads) are washed and equilibrated in a binding buffer (e.g., NETN buffer).[10] Causality: This step removes storage buffers and prepares the beads for optimal antibody-antigen interaction.
-
Incubation: The peptide mixture is incubated with the antibody-beads, typically overnight at 4°C with gentle rotation.[10] Causality: The extended, cold incubation maximizes the binding efficiency between the antibody and the low-abundance crotonylated peptides while minimizing protein degradation.
-
Washing: The beads are washed multiple times with binding buffer and then with water to remove non-specifically bound peptides.[10] Causality: This is a critical step for ensuring high specificity. Insufficient washing leads to high background, while overly harsh conditions can strip specifically bound peptides.
-
Elution: The bound peptides are eluted from the beads, commonly using an acidic solution like 0.1% trifluoroacetic acid (TFA).[10] Causality: The low pH disrupts the antibody-antigen interaction, releasing the captured peptides.
-
Desalting: The eluted peptides are desalted using a C18 StageTip or equivalent to remove residual salts and detergents that can interfere with MS analysis.
-
LC-MS/MS Analysis: The final enriched peptide fraction is analyzed by high-resolution mass spectrometry.
Affinity-Based Enrichment: Leveraging Biological Readers
Nature has evolved specific protein domains, termed "readers," that recognize and bind to distinct PTMs. For crotonylation, the YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain has been identified as a primary reader that preferentially binds crotonyl-lysine over acetyl-lysine.[11][12][13] This biological specificity can be harnessed for highly selective enrichment.
Principle and Mechanism
YEATS domains possess a unique aromatic "sandwich" pocket that accommodates the crotonyl-lysine side chain.[12] The binding specificity is driven by a combination of π-aromatic stacking and hydrophobic interactions between the planar crotonyl group and aromatic residues within the pocket.[12] For enrichment, a recombinant YEATS domain is purified, immobilized on beads, and used as bait to capture crotonylated proteins or peptides from a lysate.
Experimental Workflow: YEATS Domain Affinity Enrichment
The workflow is conceptually similar to immunoaffinity, but substitutes the antibody with a recombinant reader domain.
Caption: Workflow for YEATS Domain-based Enrichment of Crotonylated Peptides.
Detailed Experimental Protocol:
-
Recombinant YEATS Domain Expression and Purification: The YEATS domain of a selected protein (e.g., human AF9 or YEATS2) is cloned, expressed (typically in E. coli), and purified.
-
Immobilization: The purified YEATS domain is conjugated to activated beads (e.g., NHS-activated agarose).
-
Protein Digestion: A cellular or tissue lysate is digested with trypsin as described in the immunoaffinity protocol.
-
Incubation, Washing, and Elution: The subsequent steps of incubation, washing, and elution are performed similarly to the immunoaffinity protocol, although buffer conditions may be optimized for the specific YEATS domain being used.
Side-by-Side Performance Comparison
The choice between immunoaffinity and reader-based enrichment depends on the specific goals of the experiment. Below is a table summarizing key performance metrics and practical considerations, based on findings from foundational studies in the field.
| Feature | Immunoaffinity (Pan-Kcr Antibody) | Affinity-Based (YEATS Domain) |
| Specificity | Generally high, but can be subject to lot-to-lot variability and potential off-target binding to structurally similar acylations. | Very high, reflecting biological specificity. YEATS domains show a clear binding preference for crotonyl-lysine over acetyl-lysine.[12][14] |
| Efficiency/Yield | High. Commercially available antibodies are often optimized for high-yield immunoprecipitation, leading to the identification of thousands of Kcr sites.[1][4] | Can be highly efficient, with binding affinities in the low micromolar range, which is physiologically relevant.[15] The yield depends on the proper folding and activity of the recombinant protein. |
| Coverage | Broad. The "pan" nature of the antibody allows for the capture of Kcr sites from a wide range of protein contexts. | Potentially biased towards the specific binding preferences of the chosen YEATS domain (e.g., some may prefer certain sequence contexts). |
| Reproducibility | Can be a concern due to batch-to-batch variations in commercial antibodies. Requires careful validation of new antibody lots. | Potentially higher, as the recombinant protein bait can be produced with high consistency. |
| Accessibility | High. High-quality pan-Kcr antibodies and complete kits are commercially available from multiple vendors.[8] | Lower. Requires expertise in molecular cloning, protein expression, and purification. Not readily available as a commercial kit. |
| Cost & Time | Moderate cost for commercial antibodies/kits. The workflow is well-established and can be completed in 2-3 days. | Higher initial investment in time and resources to produce the recombinant protein. The enrichment workflow itself is similar in duration. |
| Best For... | Broad, discovery-phase crotonylomics; projects where commercial availability and an established protocol are prioritized. | Highly specific pull-downs; studies focused on the biological network of a specific reader; validating findings from antibody-based screens. |
Concluding Remarks and Future Outlook
Both immunoaffinity and YEATS domain-based methods are powerful strategies for enriching crotonylated peptides for MS analysis. Immunoaffinity enrichment remains the more accessible and widely used method for global crotonylome profiling due to the commercial availability of high-quality reagents. However, for studies requiring the highest level of specificity or those investigating the direct targets of a particular reader protein, the YEATS domain affinity approach is superior.
The future of crotonylomics enrichment may lie in the development of novel chemical biology tools or the engineering of reader domains with enhanced affinity and specificity. As our understanding of the crotonylome deepens, hybrid approaches that combine different enrichment strategies may become necessary to achieve a truly comprehensive view of this critical post-translational modification. The selection of the appropriate technique, grounded in a clear understanding of its underlying principles and limitations, is the first and most critical step toward robust and meaningful biological discovery.
References
- Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy.
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation P
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway.
- Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques.
- Quantitative analysis of the crotonylation profiles of undifferentiated... | Download Scientific Diagram.
- Proteomics studies of post-translational modifications in plants. Oxford Academic. [Link]
- Post-translational modifications and their applications in eye research (Review).
- Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers.
- Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YE
- The Taf14 YEATS domain is a reader of histone crotonylation.
- Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain.
- YEATS domain: Linking histone crotonylation to gene regul
- YEATS2 is a selective histone crotonylation reader.
- Dynamics and Functional Interplay of Nonhistone Lysine Crotonylome and Ubiquitylome in Vascular Smooth Muscle Cell Phenotypic Remodeling.
- Comparison of different enrichment methods: biotinylated protein...
- Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow. PubMed Central. [Link]
- Comparison of three enrichment methods. a Optimization of the... | Download Scientific Diagram.
- Immunoaffinity Precipitation-Based Modified Peptide Enrichment Service. MtoZ Biolabs. [Link]
- Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. JoVE. [Link]
- Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification.
- Systematic Comparison of Strategies for the Enrichment of Lysosomes by Data Independent Acquisition. PubMed. [Link]
Sources
- 1. Quantitative analysis of protein crotonylation identifies its association with immunoglobulin A nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. kinase-insight.com [kinase-insight.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dynamics and Functional Interplay of Nonhistone Lysine Crotonylome and Ubiquitylome in Vascular Smooth Muscle Cell Phenotypic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YEATS Domain | MDPI [mdpi.com]
- 12. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YEATS domain: Linking histone crotonylation to gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. YEATS2 is a selective histone crotonylation reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Researcher's Guide to Navigating the Landscape of Crotonylation Site Prediction Tools
Abstract
Lysine crotonylation (Kcr), a recently discovered post-translational modification (PTM), is rapidly gaining attention for its crucial roles in cellular regulation and disease pathogenesis. The identification of Kcr sites is paramount to understanding their functional implications. While mass spectrometry remains the gold standard for experimental identification, its cost and labor-intensive nature have spurred the development of computational prediction tools. This guide provides a comprehensive comparison of leading bioinformatics tools for crotonylation site prediction, offering researchers, scientists, and drug development professionals a detailed overview of their methodologies, performance, and applicability. We delve into the core algorithms, feature extraction strategies, and benchmarked performance metrics to facilitate an informed choice for your specific research needs.
The Significance of Lysine Crotonylation
Lysine crotonylation is a dynamic PTM where a crotonyl group is attached to the ε-amino group of a lysine residue. This modification has been implicated in a wide array of biological processes, including the regulation of gene expression and chromatin structure.[1][2] The experimental identification of these sites is often a challenging endeavor, making computational predictors invaluable for generating hypotheses and guiding experimental design.[1][3]
An Overview of Crotonylation Site Prediction Tools
The landscape of crotonylation site prediction is diverse, with tools employing a range of machine learning and deep learning architectures. These predictors can be broadly categorized based on their target proteins (histones, non-histones, or both) and their underlying predictive models. A summary of the key tools discussed in this guide is presented in Table 1.
Table 1: Key Bioinformatics Tools for Crotonylation Site Prediction
| Tool Name | Primary Focus | Underlying Method | Feature Types | Availability |
| CrotPred | General | Hidden Markov Model | Amino acid sequence | No active web server found |
| CKSAAP_CrotSite | Histones | Support Vector Machine (SVM) | Composition of k-spaced amino acid pairs | [4] |
| iCrotoK-PseAAC | General | Pseudo Amino Acid Composition | Position and composition relative features | No active web server found[5][6] |
| Deep-Kcr | General (Histone & Non-histone) | Convolutional Neural Network (CNN) | Sequence-based, physicochemical properties | [7][8] |
| nhKcr | Non-histones | Convolutional Neural Network (CNN) | Multiple encoding schemes | [1][3][9] |
| LightGBM-CroSite | General | Light Gradient Boosting Machine | Multiple feature types | [10] |
| DeepCap-Kcr | General (Histone & Non-histone) | Capsule Network (CNN & LSTM) | Sequence-based | [2][11] |
| iKcr_CNN | Non-histones | Convolutional Neural Network (CNN) | Sequence-based | Web server mentioned in publication, but link not readily available |
| DeepKrot | General & Species-specific | Convolutional Neural Network (CNN) | Word embedding |
The Methodologies Behind the Predictions
The accuracy of a prediction tool is intrinsically linked to its underlying algorithm and the features it extracts from the protein sequence.
Machine Learning Approaches
Early predictors like CrotPred utilized Hidden Markov Models to capture the patterns surrounding crotonylation sites.[1] Later tools, such as CKSAAP_CrotSite and iCrotoK-PseAAC , employed Support Vector Machines (SVMs) and the concept of pseudo amino acid composition, which incorporates physicochemical properties of amino acids.[4][5] LightGBM-CroSite leverages the Light Gradient Boosting Machine, a powerful and efficient tree-based learning algorithm.
Deep Learning Architectures
More recent tools have embraced deep learning, particularly Convolutional Neural Networks (CNNs), for their ability to automatically learn relevant features from sequence data. Deep-Kcr and nhKcr are prominent examples of CNN-based predictors.[1][7] nhKcr is notably the first tool developed specifically for non-histone proteins.[1] DeepCap-Kcr introduces a more complex capsule network architecture, combining CNNs and Long Short-Term Memory (LSTM) networks to capture hierarchical features.[2][11] DeepKrot also utilizes a CNN with word embedding for both general and species-specific predictions.
Feature Engineering: The Building Blocks of Prediction
The choice of features extracted from the protein sequence is a critical determinant of a predictor's performance. These can range from simple amino acid composition to more complex representations:
-
Sequence-based features: These include amino acid composition, k-spaced amino acid pairs (as used in CKSAAP_CrotSite), and position-specific scoring matrices (PSSMs).
-
Physicochemical properties: Many tools incorporate properties like hydrophobicity, charge, and secondary structure propensity into their feature vectors.
-
Evolutionary information: PSSMs, derived from multiple sequence alignments, provide insights into the conservation of residues at specific positions.
-
Word embedding: Deep learning models like DeepKrot treat amino acid sequences like sentences, using word embedding techniques to capture contextual information.
The general workflow of a crotonylation site prediction tool is depicted in the following diagram:
Caption: A generalized workflow for a bioinformatics tool predicting crotonylation sites.
Performance Benchmarking: A Comparative Analysis
Evaluating the performance of these tools requires standardized metrics and benchmark datasets. The most commonly used metrics are Accuracy (Acc), Sensitivity (Sn), Specificity (Sp), Matthew's Correlation Coefficient (MCC), and the Area Under the Receiver Operating Characteristic Curve (AUC).
It is crucial to note that direct comparison of reported performance metrics can be misleading if the tools were evaluated on different datasets. The following table summarizes the performance of several key predictors on their respective independent test sets, as reported in their original publications.
Table 2: Performance Comparison of Crotonylation Site Prediction Tools on Independent Test Sets
| Tool | Accuracy (Acc) | Sensitivity (Sn) | Specificity (Sp) | MCC | AUC | Dataset Focus |
| nhKcr [1] | 84.33% | 58.90% | 90.00% | 0.482 | 0.878 | Non-histone |
| Deep-Kcr [7] | - | - | - | - | 0.859 | General |
| DeepCap-Kcr | - | - | - | - | 0.91 | General |
| LightGBM-CroSite | 98.99% | - | - | 0.9798 | 0.9996 | General |
| iCrotoK-PseAAC [5] | 99% | 89.1% | 99.4% | 0.98 | - | General |
| CKSAAP_CrotSite [4] | 98.11% | 92.45% | 99.17% | 0.9283 | - | Histone |
Note: A hyphen (-) indicates that the metric was not reported in the primary publication for the independent test set.
From this data, it is evident that tools like LightGBM-CroSite and iCrotoK-PseAAC report very high accuracy and MCC values.[5] Deep learning-based methods like DeepCap-Kcr and nhKcr also demonstrate strong performance, with AUCs of 0.91 and 0.878, respectively.[1] The choice of tool may therefore depend on the specific research question, the type of protein being analyzed (histone vs. non-histone), and the desired balance between sensitivity and specificity.
The process for benchmarking these tools is outlined in the diagram below:
Caption: A workflow for benchmarking crotonylation site prediction tools.
Experimental Protocol: Predicting Crotonylation Sites with a Web Server
This section provides a step-by-step guide to using the nhKcr web server, a tool specifically designed for predicting crotonylation sites in human non-histone proteins.[1]
Objective: To predict potential crotonylation sites in a human non-histone protein sequence.
Materials:
-
A computer with internet access.
-
The amino acid sequence of the target protein in FASTA format.
Procedure:
-
Navigate to the nhKcr Web Server: Open a web browser and go to the nhKcr homepage: [Link].[1]
-
Input Protein Sequence:
-
Locate the input box labeled "Enter your protein sequence(s) in FASTA format".
-
Paste your protein sequence(s) in FASTA format into the text box.
-
Example:
-
-
-
Set Prediction Threshold:
-
The web server offers different prediction thresholds to control for false positives: 'HIGH' (90% Specificity) and 'MEDIUM' (80% Specificity).[1]
-
Select the desired threshold based on your experimental needs. A higher specificity will result in fewer false positives but may miss some true sites.
-
-
Submit the Job:
-
Click the "Submit" button to start the prediction process.
-
-
Interpret the Results:
-
The results page will display a table listing the potential crotonylation sites.
-
The table will typically include:
-
The position of the lysine (K) residue in the protein sequence.
-
The sequence context (a short peptide fragment centered on the lysine).
-
A prediction score or probability.
-
The prediction result (e.g., "Crotonylated" or "Non-crotonylated").
-
-
The results can usually be downloaded in a text format for further analysis.[1]
-
Conclusion and Future Perspectives
The field of crotonylation site prediction has evolved rapidly, from initial machine learning models to sophisticated deep learning architectures. This guide has provided a comparative overview of several prominent tools, highlighting their methodological underpinnings and reported performance. While current predictors offer valuable insights, there is still room for improvement, particularly in enhancing prediction accuracy for underrepresented protein families and in the development of models that can predict the functional consequences of crotonylation. As more high-quality experimental data becomes available, we can anticipate the development of even more robust and accurate prediction tools, further empowering research into the vital roles of lysine crotonylation in health and disease.
References
- Chen, Y. Z., Wang, Z. Z., Wang, Y., Ying, G., Chen, Z., & Song, J. (2021). nhKcr: a new bioinformatics tool for predicting crotonylation sites on human nonhistone proteins based on deep learning.
- Wang, Y., et al. (2021). DeepKcrot: A Deep-Learning Architecture for General and Species-Specific Lysine Crotonylation Site Prediction. IEEE Access, 9, 42777-42787. [Link]
- Khanal, J., Tayara, H., Zou, Q., & Chong, K. T. (2022). DeepCap-Kcr: accurate identification and investigation of protein lysine crotonylation sites based on capsule network.
- Malebary, S. J., Rehman, M. S., & Khan, Y. D. (2019). iCrotoK-PseAAC: Identify lysine crotonylation sites by blending position relative statistical features according to the Chou's 5-step rule. PloS one, 14(11), e0223993. [Link]
- Liu, Y., et al. (2020). Prediction of protein crotonylation sites through LightGBM classifier based on SMOTE and elastic net. Frontiers in Genetics, 11, 888. [Link]
- Lv, H., Dao, F. Y., Guan, Z. X., Yang, H., Li, Y. W., & Lin, H. (2021). Deep-Kcr: accurate detection of lysine crotonylation sites using deep learning method.
- Deep-Kcr Web Server. [Link]
- iCrotoK-PseAAC Public
- Deep-Kcr Public
- nhKcr Web Server. [Link]
- nhKcr Public
- DeepCap-Kcr Public
- Liu, B., et al. (2013). CPLM: a database of protein lysine modifications. Nucleic acids research, 42(D1), D531-D536. [Link]
- DeepCap-Kcr GitHub Repository. [Link]
- Pastel BioScience D
- Huang, K. Y., & Zeng, J. (2016). CrotPred: a computational tool for predicting crotonylation sites in proteins. Journal of theoretical biology, 407, 134-140. [Link]
- Ju, Z., & He, J. J. (2017). Prediction of lysine crotonylation sites by incorporating the composition of k-spaced amino acid pairs into Chou's general PseAAC. Journal of molecular graphics & modelling, 77, 200-204. [Link]
- iKcr-DRC: prediction of lysine crotonylation sites in proteins based on a novel
- Supplementary Table 1. Performance Metrics of LightGBM Model Across Different Decision Thresholds. [Link]
- Performance_Metrics_of_the_Lig... [Link]
- CPLM 4.
- bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]
- (PDF)
- Performance metrics of four LightGBM classifiers. The logloss metric... [Link]
- LightGBM Model Performance. [Link]
- QUST-AIBBDRC/LightGBM-CroSite: Prediction of protein crotonylation sites through LightGBM classifier with multi-fe
- Current computational tools for protein lysine acyl
- CPLM - D
- Performance metrics for the multichannel 1D-CNN model trained on... [Link]
- CNN based Metrics for Performance Evaluation of Gener
- Performance Metrics For Convolutional Neural Network Acceler
- Performance metrics of various CNN architecture | Download Scientific Diagram. [Link]
- Metrics and Measures - ACC Quality Improvement for Institutions Program. [Link]
- Performance metrics resulted from the 1D CNN Architecture #2 model for... [Link]
Sources
- 1. ToxinPred2: A web server for designing and predicting toxic and non-toxic proteins [webs.iiitd.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. iCrotoK-PseAAC: Identify lysine crotonylation sites by blending position relative statistical features according to the Chou’s 5-step rule [ideas.repec.org]
- 4. iCrotoK-PseAAC: Identify lysine crotonylation sites by blending position relative statistical features according to the Chou’s 5-step rule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. kserve.github.io [kserve.github.io]
- 7. docs.seldon.ai [docs.seldon.ai]
- 8. lightgbm.LGBMClassifier — LightGBM 4.6.0.99 documentation [lightgbm.readthedocs.io]
- 9. Frontiers | DeepPredict: a state-of-the-art web server for protein secondary structure and relative solvent accessibility prediction [frontiersin.org]
- 10. GitHub - jeongukjae/lightgbm-serving: A lightweight server for LightGBM [github.com]
- 11. CPred: a web server for predicting viable circular permutations in proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysine Crotonylation Across Different Species
Introduction: Unveiling Lysine Crotonylation, A Novel Epigenetic Regulator
In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins serve as a dynamic language, dictating protein function, localization, and stability. In 2011, a new word was added to this molecular lexicon: lysine crotonylation (Kcr).[1][2] First identified on histone proteins, Kcr is the addition of a crotonyl group from the metabolite crotonyl-CoA to the ε-amino group of a lysine residue.[1] What sets crotonylation apart from the well-studied lysine acetylation (Kac) is the unique carbon-carbon double bond (C=C) in its structure, rendering it a more rigid and planar moiety.[2][3] This structural distinction suggested from the outset that Kcr might possess unique biological functions.
Initial discoveries linked histone Kcr to active gene transcription, particularly marking promoters and enhancers in mammalian cells.[2][4] However, the field has rapidly expanded, revealing that Kcr is an evolutionarily conserved PTM, present in organisms from prokaryotes to eukaryotes, including bacteria, fungi, plants, and animals.[1][5][6][7] Furthermore, with advancements in mass spectrometry, thousands of crotonylation sites have been identified on non-histone proteins, implicating Kcr in a vast array of cellular processes such as DNA damage repair, cell cycle progression, and metabolic regulation.[2][8][9] This guide provides a comparative overview of Kcr across different species, detailing its regulatory machinery and highlighting both conserved and species-specific roles.
The Dynamic Regulation of Lysine Crotonylation
The level of protein crotonylation is dynamically balanced by the opposing actions of enzymes colloquially known as "writers" and "erasers," while its functional consequences are mediated by "readers."[1][10][11] This regulatory triad is intrinsically linked to cellular metabolism through the availability of the substrate, crotonyl-CoA.[5]
Protocol: Global Profiling of Lysine Crotonylation Sites
This protocol outlines the key steps for identifying Kcr sites on a proteome-wide scale.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues using a buffer containing protease and deacetylase/decrotonylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve the PTMs.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a sequence-specific protease, typically trypsin.
-
-
Affinity Enrichment of Crotonylated Peptides:
-
Rationale: Crotonylated peptides are of very low stoichiometry. This step is critical for selectively isolating them from the vast excess of unmodified peptides.
-
Incubate the total peptide digest with high-quality anti-crotonyl-lysine (anti-Kcr) antibodies that have been covalently conjugated to agarose or magnetic beads. [2][12] * After incubation, wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
Elute the bound, crotonylated peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Peptides are separated by reverse-phase chromatography and electrosprayed into the mass spectrometer.
-
The instrument performs cycles of a full MS scan (to measure peptide precursor masses) followed by MS/MS scans on the most abundant precursors (to generate fragmentation spectra).
-
-
Data Analysis and Site Localization:
-
Use a specialized proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a species-specific protein database.
-
The search parameters must include crotonylation of lysine as a variable modification (+68.026 Da).
-
The software will identify the peptide sequence and confidently localize the Kcr modification to a specific lysine residue based on the fragmentation pattern.
-
Validation of Findings
-
Western Blotting: Use the same anti-Kcr antibody to probe membranes after SDS-PAGE to confirm changes in crotonylation levels on either histones or a specific protein of interest immunoprecipitated from the cell lysate. [2]* Site-Directed Mutagenesis: To probe the functional importance of a specific Kcr site, mutate the target lysine (K) to an arginine (R). Arginine preserves the positive charge but cannot be acylated. Comparing the wild-type and K-to-R mutant protein can reveal the function of the modification. [12]
Conclusion and Future Directions
Lysine crotonylation has rapidly evolved from a novel histone mark to a fundamental PTM implicated in regulating nearly every aspect of cellular life across all biological domains. Its conservation from bacteria to humans underscores its ancient and critical importance. While mammals and plants share a common reliance on Kcr for regulating transcription and metabolism, species-specific adaptations are evident, such as the unique bifunctional enzymes in prokaryotes and the specialized role of Kcr in mammalian spermatogenesis.
Despite significant progress, key questions remain. The search for truly specific Kcr writers and erasers continues, as the currently known enzymes also target other acylations, raising complex questions about regulatory competition and crosstalk. [1]Elucidating the precise mechanisms by which "reader" proteins translate Kcr into specific downstream signals is another critical frontier. As proteomic technologies continue to improve, we can expect to uncover even greater functional diversity of this modification, providing new insights into cellular regulation and potentially offering novel therapeutic targets for a wide range of diseases. [9][17]
References
- Hu, L., et al. (2022). Crotonylation modification and its role in diseases. Frontiers in Pharmacology. [Link]
- Zhang, K., et al. (2024). Function and mechanism of lysine crotonylation in health and disease. Cellular and Molecular Life Sciences. [Link]
- Hassan, M., et al. (2024). Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets.
- Zhang, K., et al. (2024). Function and mechanism of lysine crotonylation in health and disease. Cellular and Molecular Life Sciences. [Link]
- Wan, J., et al. (2019). Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine. [Link]
- Gowans, G. J., et al. (2019).
- Wan, J., et al. (2019). Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine. [Link]
- Zhang, K., et al. (2024). Function and mechanism of lysine crotonylation in health and disease. PubMed. [Link]
- Wan, J., et al. (2019).
- Liu, S., et al. (2023). Lysine Crotonylation in Cancer: A Tale of Writers, Erasers, and Readers.
- He, S., et al. (2022). Protein lysine crotonylation in cellular processions and disease associations.
- Bao, X., et al. (2014). Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife. [Link]
- Zuo, Y., et al. (2020). Characterization and identification of lysine crotonylation sites based on machine learning method on both plant and mammalian. Scientific Reports. [Link]
- Xiang, Z., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Biological Sciences. [Link]
- Zhang, H., et al. (2025). Functional classification of lysine crotonylome compared to global proteome and succinylome reveals their involvement in different pathways in response to ammonium resupply in tea plant.
- Liu, T., et al. (2023). Large-scale identification of lysine crotonylation provides insights into the role of HSP90AB1 in regulating glycolysis in oral squamous cell carcinoma under hypoxia. Cancer Management and Research. [Link]
- Tabbo, A., et al. (2023). Cracking Lysine Crotonylation (Kcr)
- Xiang, Z., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Biological Sciences. [Link]
- Sun, H., et al. (2017). First comprehensive proteome analysis of lysine crotonylation in seedling leaves of Nicotiana tabacum.
- EpigenTek. (n.d.). Histone Modification Enzymes: Exploring the Writers and Erasers. EpigenTek. [Link]
- Du, J., et al. (2012). Functional coupling between writers, erasers and readers of histone and DNA methylation. Current Opinion in Structural Biology. [Link]
Sources
- 1. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 2. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 6. ijbs.com [ijbs.com]
- 7. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Lysine(crotonyl)-OH
As scientific inquiry delves deeper into novel post-translational modifications, researchers are increasingly working with specialized reagents like Lysine(crotonyl)-OH. While this compound is instrumental in studying the roles of lysine crotonylation in cellular processes, its handling and disposal require a diligent and informed approach to ensure laboratory safety, regulatory compliance, and environmental stewardship.[1][2][3] As a Senior Application Scientist, this guide is designed to provide you with a clear, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our primary goal is to empower you to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Characterization and Assessment
Proper disposal begins with a thorough understanding of the substance's potential hazards. For many specialized research chemicals like this compound, comprehensive toxicological and ecotoxicological data may not be readily available.[4] The PubChem database identifies it as N6-Crotonyl-L-lysine, an organic molecular entity, but does not list specific hazards.[5]
In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the precautionary principle is mandated. We must assess the compound by considering its constituent parts and the general principles of chemical safety.
-
L-Lysine Backbone: The parent molecule, L-Lysine, and its common salt, L-Lysine hydrochloride, are generally not classified as hazardous substances under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[6]
-
Crotonyl Modification: The crotonyl group is an unsaturated acyl group. While the amide linkage to the lysine sidechain is stable, it is prudent to handle the compound with care.
| Property | Information | Source |
| Chemical Name | (2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | PubChem[5] |
| Synonyms | H-Lys(crotonyl)-OH, N6-Crotonyl-L-lysine | PubChem[5] |
| Molecular Formula | C10H18N2O3 | PubChem[5] |
| Molecular Weight | 214.26 g/mol | PubChem[5] |
| Appearance | White to off-white solid | ChemicalBook[8] |
| Assumed Hazard | Full toxicological properties are unknown. Handle as a hazardous chemical. | Precautionary Principle |
| Disposal Route | Hazardous Chemical Waste Stream via Institutional EHS | EPA/OSHA Guidelines[9][10] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to align with the stringent requirements of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
Step 1: Waste Segregation
Immediately upon generation, this compound waste, whether in solid form or in solution, must be segregated from other waste streams.
-
Why? Segregation prevents unintentional and potentially dangerous chemical reactions.[13] For instance, mixing with strong acids or oxidizers could lead to unforeseen hazardous reactions.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated waste container. Do not mix with other chemical wastes unless you have confirmed compatibility.
Step 2: Proper Containerization
The integrity of the waste container is paramount for preventing leaks and ensuring safe handling.
-
Container Requirements:
-
Compatibility: The container must be made of a material that does not react with the waste. For solid this compound or its aqueous solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[7][11]
-
Condition: The container must be in good condition, free of cracks or signs of deterioration, with a secure, leak-proof screw-top cap.[13]
-
Prohibition: Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[13]
-
-
Filling: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Why? An accurate label communicates the contents and potential hazards, ensuring the waste is managed correctly throughout the disposal process.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
Composition: If in a solution, list all components with their approximate percentages (e.g., "this compound: 1%, Water: 99%").[13]
-
Hazard Information: Indicate the potential hazards. Since the specific hazards are unknown, a prudent statement is "Handle with caution: toxicological properties not fully known."
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[13]
-
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14] A designated area within a chemical fume hood or a specific section of a workbench is common.[13]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[7][13]
-
Secondary Containment: For liquid waste, the primary container must be placed within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[13][15]
-
Step 5: Final Disposal Coordination
Hazardous waste must be disposed of through your institution's certified channels.
-
Action: Once the waste container is full, complete the accumulation date on the label. Contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup. EHS will then manage the process of transferring the waste to a licensed hazardous waste vendor for final disposal.[12]
Visual Workflow: this compound Disposal Process
Sources
- 1. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach | eLife [elifesciences.org]
- 2. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H18N2O3 | CID 91811002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. This compound CAS#: 1338823-35-0 [amp.chemicalbook.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. epa.gov [epa.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. connmaciel.com [connmaciel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lysine(crotonyl)-OH
This guide provides essential safety and logistical information for the handling, use, and disposal of Lysine(crotonyl)-OH (Nε-crotonyl-L-lysine). As a key reagent in the study of protein crotonylation—a vital post-translational modification influencing cellular processes—its safe management is paramount to both scientific integrity and personnel safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a white to off-white solid powder.[5] While specific toxicity data is not available, compounds of this nature present a predictable set of potential hazards that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).
Potential Hazards:
-
Respiratory Irritation: Fine powders pose a significant inhalation risk, which can cause respiratory tract irritation.[7][10]
-
Skin and Eye Irritation: Direct contact with the powder or solutions may cause skin and eye irritation.[7][8]
-
Unknown Biological Activity: As a research chemical involved in regulating cellular processes, the full biological effects of acute or chronic exposure are not well-characterized.[9]
-
Combustibility: Like many fine organic powders, dust deposits have the potential to be combustible or explosive under specific conditions.[10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dependent on the specific procedure being performed. Adherence to the following matrix is mandatory to minimize exposure risk.
| Procedure | Required Personal Protective Equipment (PPE) |
| Receiving & Unpacking | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields |
| Weighing & Aliquoting (Solid Powder) | • Double Nitrile Gloves • Disposable Lab Coat or Gown• Chemical Splash Goggles • N95 or Higher-Rated Respirator (Mandatory, performed within a certified chemical fume hood or powder containment hood) |
| Solution Preparation | • Nitrile Gloves• Lab Coat• Chemical Splash Goggles or Safety Glasses with Side Shields |
| Experimental Use (e.g., Cell Culture) | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields |
| Waste Disposal | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields |
| Spill Cleanup | • Double Nitrile Gloves• Disposable Lab Coat or Gown• Chemical Splash Goggles• N95 or Higher-Rated Respirator (for powder spills) |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory. The following diagram and procedural steps outline this critical path.
Caption: Lifecycle Management of this compound.
Step 1: Receiving and Storage
-
Upon receipt, wear standard PPE (lab coat, gloves, safety glasses) to unpack the container.[6]
-
Visually inspect the container for any signs of damage or leakage. Do not accept a compromised package.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][11]
Step 2: Handling and Preparing Solutions (The Critical Control Point)
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to eliminate inhalation risk.[6]
-
Don PPE: Wear double nitrile gloves, a disposable gown, and chemical splash goggles. Crucially, wear a NIOSH-approved N95 or higher-rated respirator before handling the powder.[6][12]
-
Prepare the Workspace: Designate a specific area within the fume hood for weighing. Use disposable weighing papers and dedicated spatulas.
-
Weighing: Carefully transfer the required amount of powder. Avoid any actions that could generate dust.
-
Dissolving: To prepare a solution, slowly add the weighed solid to the appropriate solvent in a suitable container. Do not add solvent directly to the bulk powder.
-
Post-Handling: Immediately and securely cap the stock container. Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in a designated solid hazardous waste container.[6] Clean and decontaminate all non-disposable equipment thoroughly.
-
Labeling: Clearly label all solution containers with the compound name, concentration, solvent, preparation date, and your initials.
Emergency Procedures
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Response
-
Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, goggles, and an N95 respirator.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a sealed, labeled hazardous waste container.[7][14]
-
For Liquid Spills: Absorb the spill with an inert absorbent material. Place the contaminated material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain.[14][15] All waste is considered hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing papers, pipette tips, absorbent from spills) in a dedicated, sealed, and clearly labeled hazardous waste container.[6][14]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with incompatible waste streams.[6][14]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant").[14]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow for this compound.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Carl ROTH. (2025, July 2). Safety Data Sheet: Poly-ε-L-lysine hydrochloride.
- ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- BenchChem. (2025, December). Personal protective equipment for handling Lsd1-IN-30.
- CymitQuimica. (2023, July 11). N-Epsilon-formyl-L-lysine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: N-epsilon-Boc-L-lysine.
- AAPPTec. (n.d.). MSDS: Boc-Lys(Boc)-ONp.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: Nalpha,Nepsilon-Di-Boc-L-lysine.
- Carl ROTH. (n.d.). Safety Data Sheet: H-L-Lys-OH · HCl.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET: L-Lysine monohydrochloride.
- Fisher Scientific. (2009, January 16). SAFETY DATA SHEET: L-Lysine.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- Area of Sustainability. (n.d.). Amino Acid Recycling.
- BenchChem. (n.d.). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.
- Montazeri, L., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? [Video]. YouTube.
- BenchChem. (2025). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
- Host T, et al. (n.d.).
- Zhao, H., et al. (2025, August 8). Protein lysine crotonylation in cellular processions and disease associations.
- Goudriaan, A. D., et al. (2022, June 30). Turning Food Protein Waste into Sustainable Technologies. Chemical Reviews.
- Montalbán-López, M., et al. (2024, October 27). Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post-Translational Modification.
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Starosta, A. L., et al. (n.d.). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. PMC - NIH.
- Liu, S., et al. (2021, September 13). Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure. PMC - PubMed Central.
- Li, D., et al. (n.d.). Protein crotonylation: Basic research and clinical diseases.
- Wei, W., et al. (2024, February 8).
Sources
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H18N2O3 | CID 91811002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1338823-35-0 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. peptide.com [peptide.com]
- 9. biovera.com.au [biovera.com.au]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
